2-(4-Methylphenoxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZPXFENISXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394590 | |
| Record name | 2-(4-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22504-83-2 | |
| Record name | 2-(4-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methylphenoxy)propanoic acid (CAS No. 22504-83-2), a notable member of the aryloxyphenoxypropionate class of compounds. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering in-depth insights into its chemical identity, physicochemical characteristics, synthesis, and potential biological significance. While this specific molecule is not as extensively documented as some of its chlorinated analogues like Mecoprop, this guide synthesizes available data and established chemical principles to present a thorough scientific profile. We will delve into its structural attributes, propose a detailed synthetic protocol based on analogous reactions, discuss its likely mechanism of action as a herbicide, and outline its safety profile.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-(p-tolyloxy)propanoic acid, is an aromatic carboxylic acid. Its structure features a propanoic acid moiety linked to a p-cresol (4-methylphenol) group through an ether linkage. This structure is foundational to a class of compounds with significant biological activity.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(p-Tolyloxy)propanoic acid, 2-(4-Methylphenoxy)propionic acid | [2] |
| CAS Number | 22504-83-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White shining powder | [2] |
| Melting Point | 99-105 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Spectroscopic Profile (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, methyl, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-12 ppm.
-
Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region (approximately 6.8-7.2 ppm).
-
Methine Proton (-CH): A quartet around 4.7 ppm, split by the adjacent methyl group.
-
Propanoic Acid Methyl Protons (-CH-CH₃): A doublet at approximately 1.5 ppm, split by the methine proton.
-
Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, expected around 175-180 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the oxygen-bearing carbon appearing most downfield (around 155 ppm) and the methyl-bearing carbon around 130 ppm. The other two aromatic carbons will resonate in the 115-130 ppm range.
-
Methine Carbon (-O-CH): Expected to appear around 70-75 ppm.
-
Methyl Carbons: The aromatic methyl carbon signal will be around 20 ppm, while the propanoic acid methyl carbon will be slightly more upfield, around 18 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ (aromatic ether) and 1210-1320 cm⁻¹ (carboxylic acid) regions.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Synthesis and Reaction Mechanisms
The most common and industrially relevant method for preparing aryloxypropanoic acids is the Williamson ether synthesis. This method is robust and proceeds via a nucleophilic substitution (Sₙ2) mechanism. A detailed protocol, adapted from established procedures for analogous compounds, is provided below.
Proposed Synthesis: Williamson Ether Synthesis via Phase-Transfer Catalysis
This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, enhancing reaction rates and yields.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
Deprotonation of p-Cresol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (10.81 g, 0.1 mol).
-
Add a 30% aqueous solution of sodium hydroxide (20 mL, approx. 0.15 mol).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium p-cresolate salt. The causality here is the conversion of the weakly nucleophilic phenol into the much more potent phenoxide nucleophile.
-
-
Phase-Transfer Catalyzed Etherification:
-
To the aqueous phenoxide solution, add toluene (50 mL) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol). The PTC is crucial as it transports the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, thus overcoming the phase incompatibility of the reactants.
-
Slowly add 2-chloropropanoic acid (10.85 g, 0.1 mol) to the vigorously stirring biphasic mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Wash the organic layer with water (2 x 30 mL).
-
Combine the aqueous layers and acidify to a pH of ~2 with concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.
-
Cool the acidified aqueous solution in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
-
Biological Activity and Mechanism of Action
While specific toxicological studies on this compound are limited, its structural similarity to aryloxyphenoxypropionate (AOPP or 'FOP') herbicides strongly suggests a similar mechanism of action.[1] This class of herbicides acts as potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][5][6]
Caption: Proposed Mechanism of Action via ACCase Inhibition.
Mechanism Explained:
-
Target Enzyme: ACCase is a critical enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[6]
-
Inhibition: AOPP herbicides are competitive inhibitors with respect to the acetyl-CoA substrate at the carboxyltransferase (CT) domain of the enzyme.[5] By binding to ACCase, this compound would block this essential step.
-
Physiological Effect: The inhibition of fatty acid synthesis halts the production of lipids necessary for building new cell membranes and for plant growth. This effect is most pronounced in rapidly growing meristematic tissues.[3]
-
Selectivity: The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants. Broadleaf plants possess a form of the enzyme that is naturally less sensitive to inhibition by this class of compounds.[3]
This mode of action makes this compound a potential candidate for development as a selective, post-emergent herbicide for controlling grass weeds in broadleaf crops.
Analytical Methodologies
Quantitative analysis of aryloxyphenoxypropanoic acids is typically achieved using chromatographic techniques. A standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Step-by-Step HPLC Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as acetonitrile, to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For formulated products, accurately weigh a portion expected to contain about 10 mg of the active ingredient into a 10 mL volumetric flask.
-
Extract with acetonitrile, sonicate for 15 minutes, and dilute to volume.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Typical):
-
Instrument: HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile. The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm or MS in negative ion mode (monitoring for [M-H]⁻ at m/z 179.07).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Safety and Toxicology
Based on aggregated GHS information from suppliers, this compound is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a structurally significant aryloxyphenoxypropionate with potential applications in the agrochemical sector. While it is less studied than its halogenated counterparts, its chemical properties can be confidently understood through the application of fundamental organic chemistry principles. Its synthesis is achievable via established methods like the Williamson ether synthesis, and its biological activity is likely centered on the inhibition of the ACCase enzyme. This guide provides a foundational resource for scientists and researchers, enabling further investigation and application of this versatile molecule.
References
- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciELO Brazil.
- Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of Missouri.
- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (n.d.). Semantic Scholar.
- This compound | C10H12O3. (n.d.). PubChem.
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). ResearchGate.
- The Williamson Ether Synthesis. (n.d.). University of Massachusetts.
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update | Weed Science | Cambridge Core [cambridge.org]
- 5. scielo.br [scielo.br]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Phenoxypropanoic Acids
This technical guide offers a comprehensive exploration of 2-(4-Methylphenoxy)propanoic acid (CAS No. 22504-83-2), a molecule of interest in diverse fields including agrochemicals, pharmaceuticals, and cosmetics. As a Senior Application Scientist, the aim is to provide not just a collection of data, but a synthesized narrative grounded in scientific principles and practical insights. It is important to note that while this guide focuses on the specific chemical entity of this compound, the existing body of scientific literature is more extensive for its chlorinated analogue, mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid). Therefore, where direct data for the title compound is limited, this guide will draw upon well-established knowledge of closely related phenoxypropanoic acids to provide a robust and insightful resource. This approach allows for a deeper understanding of the compound's expected properties and potential applications, while clearly delineating established data from reasoned scientific extrapolation.
Section 1: Physicochemical Properties and Molecular Structure
This compound is an aromatic carboxylic acid. Its molecular structure, characterized by a p-cresol moiety linked to a propanoic acid via an ether bond, is fundamental to its chemical behavior and biological activity.
| Property | Value | Source(s) |
| CAS Number | 22504-83-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-p-Tolyloxy-propionic acid | [3] |
| Appearance | White shining powder | [3] |
| Melting Point | 99-105 °C | [3] |
| SMILES | CC1=CC=C(C=C1)OC(C)C(=O)O | [2] |
| InChI Key | BTQZPXFENISXER-UHFFFAOYSA-N | [2] |
Molecular Structure Visualization:
Caption: 2D structure of this compound.
Section 2: Synthesis and Manufacturing
The most prevalent and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This robust SN2 reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Reaction Principle:
The synthesis commences with the deprotonation of p-cresol (4-methylphenol) using a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an α-halopropanoic acid or its ester, such as 2-chloropropionic acid, to form the ether linkage.
Visualizing the Synthesis Pathway:
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses):
-
Step 1: Deprotonation of p-Cresol.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1.0 equivalent) in a suitable solvent such as ethanol or water.
-
Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0 equivalent), and stir the mixture until the p-cresol has completely dissolved to form the sodium p-methylphenoxide. Gentle heating may be applied to facilitate dissolution.
-
-
Step 2: Nucleophilic Substitution.
-
To the solution from Step 1, add 2-chloropropionic acid (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Isolation.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the crude this compound.
-
The crude product can be collected by vacuum filtration and washed with cold water.
-
-
Step 4: Purification.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.
-
Section 3: Analytical Characterization
Accurate characterization of this compound is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
3.1 Spectroscopic Analysis
While a complete set of publicly available spectra for this compound is limited, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl group on the phenyl ring, and the methyl group of the propanoic acid moiety. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, the ether-linked carbon, and the aliphatic carbons.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (br s, 1H) | 175 - 180 |
| Aromatic (C₆H₄) | 6.8 - 7.2 (m, 4H) | 115 - 155 |
| Methine (-CH) | 4.5 - 4.8 (q, 1H) | 70 - 75 |
| Phenyl Methyl (-CH₃) | 2.2 - 2.4 (s, 3H) | 20 - 25 |
| Propanoic Methyl (-CH₃) | 1.5 - 1.7 (d, 3H) | 15 - 20 |
3.1.2 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
3.1.3 Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| C-O stretch (Ether) | 1250 - 1000 |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
3.2 Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of this compound.
3.2.1 Achiral HPLC
For routine purity analysis, reversed-phase HPLC is typically employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) provides good separation and peak shape.
3.2.2 Chiral HPLC
This compound is a chiral molecule, existing as two enantiomers. The biological activity of many phenoxypropanoic acids is enantiomer-specific. Therefore, the separation and quantification of the individual enantiomers are critical, particularly in drug development.
Workflow for Chiral HPLC Method Development:
Caption: A typical workflow for chiral HPLC method development.
Direct enantiomeric resolution can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of arylpropanoic acids[4]. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or a mixture of aqueous buffer and an organic modifier for reversed-phase chromatography.
Section 4: Applications in Research and Industry
This compound and its derivatives have a range of applications, stemming from their biological activities.
-
Agrochemicals: As a close structural analog of the herbicide mecoprop, this compound is a key ingredient in the development of selective herbicides for the control of broadleaf weeds[3]. The mechanism of action is believed to be similar to that of other phenoxy herbicides, which act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants[5].
-
Pharmaceuticals: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[6]. While specific data for this compound is limited, its structural similarity to NSAIDs like ibuprofen suggests potential anti-inflammatory properties. The proposed mechanism for such activity would be the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins[7]. Further research is required to elucidate its specific anti-inflammatory profile and potential as a therapeutic agent.
-
Cosmetics: The compound is also utilized in skincare products for its potential anti-inflammatory properties, which could be beneficial for sensitive and acne-prone skin[2][3].
-
Organic Synthesis: In a laboratory setting, this compound serves as a versatile reagent and building block for the synthesis of more complex molecules[2][3].
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Causes skin irritation. [8]
-
Causes serious eye irritation. [8]
-
May cause respiratory irritation. [8]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Section 6: Concluding Remarks and Future Directions
This compound is a molecule with established and potential applications across multiple scientific disciplines. While its role as a precursor in the agrochemical industry is well-documented, its potential as a pharmaceutical agent, particularly as an anti-inflammatory drug, warrants further investigation. Future research should focus on a comprehensive evaluation of its biological activities, including its specific mechanism of action, pharmacokinetic profile, and toxicological properties. Furthermore, the differential activities of its enantiomers should be explored to fully understand its therapeutic potential. This in-depth technical guide provides a solid foundation for researchers and developers to build upon as they continue to unlock the full potential of this versatile compound.
References
- J&K Scientific. 2-(4-Methylphenoxy)propionic acid | 22504-83-2.
- SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid.
- Williamson Ether Synthesis.
- Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Utah Tech University. Williamson Ether Synthesis.
- Majethia GN, Haq W, Balendiran GK. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry. 2023;7:101282.
- PubChem. Mecoprop-P.
- Zipper C, Nickel K, Andreesen JR, Fuchs G. Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propionic acid) in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology. 1996;62(11):4318-4322.
- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Aturki Z, D'Orazio G, Fanali S. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules. 2021;26(3):655.
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Zipper C, Bunge M, Le-Gal PL, Andreesen JR, Fuchs G. Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop ((RS)-2-(4-Chloro-2-Methylphenoxy)propionic Acid) in an Enantioselective Manner by Sphingomonas herbicidovorans sp. nov.
- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
- National Institute of Standards and Technology. Mecoprop - the NIST WebBook.
- Ilisz I, Aranyi A, Pataj Z, Péter A. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Kumar P, Sangam, Bala VC, Nimesh S, Bajpai A. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;17(4):540-555.
- Smejkal CW, Vallaeys T, Seymour FA, Burton SK, Lappin-Scott HM. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology. 2001;3(4):288-293.
- PubChem. This compound.
- Bader GN, Khan MSY. Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative.
- Roberts DM, Dissanayake W, Buckley NA, Dawson AH. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Clinical Toxicology. 2011;49(7):648-654.
- Takeuchi K, Kato S, Ogawa Y, Watanabe S, Asada S. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. 2010;53(21):7879-7882.
- Stoyanova A, Lazarova M, Valcheva V, Momekov G, Antonov L, Shivachev B, Nikolova I, Dimitrov I. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. 2022;27(19):6429.
- Takeuchi K, Kato S, Ogawa Y, Watanabe S, Asada S. Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. Chemical & Pharmaceutical Bulletin. 2012;60(6):763-767.
- Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.
- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nal.usda.gov [nal.usda.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 2-(4-Methylphenoxy)propanoic Acid and its Stereoisomers
An in-depth exploration of the chemical properties, synthesis, mechanism of action, and analytical methodologies for researchers, scientists, and drug development professionals.
Foreword
In the vast landscape of chemical compounds with significant biological activity, the phenoxyalkanoic acids hold a prominent position. Among them, 2-(4-Methylphenoxy)propanoic acid, more commonly known by its trivial name Mecoprop, has been a subject of extensive study and application for decades. This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive and in-depth understanding of Mecoprop, its synonyms, stereoisomers, and its multifaceted interactions with biological systems.
Our journey will take us from the fundamental chemical and physical properties of this molecule to the intricacies of its synthesis and the elegant mechanism by which it exerts its potent herbicidal effects. We will also explore the analytical techniques that allow for its precise quantification and the separation of its enantiomers, a critical aspect given their differential biological activity.
Furthermore, this guide will venture beyond the well-trodden path of agricultural science to address an audience of drug development professionals. By examining the structural similarities of Mecoprop to known pharmaceuticals and exploring its effects on animal systems, we aim to stimulate new avenues of thought and research.
This document is structured to be a self-validating system of information, where each piece of data is supported by authoritative references, and the rationale behind experimental choices is clearly articulated. It is our hope that this guide will serve as an invaluable resource, fostering a deeper understanding and inspiring further innovation in the fields of agricultural science, chemical biology, and drug discovery.
Nomenclature and Identification: A Compound of Many Names
This compound is known by a variety of names in scientific literature, commercial products, and regulatory documents. A clear understanding of this nomenclature is crucial for accurate information retrieval and communication.
The most common synonym for this compound is Mecoprop .[1][2] It is also widely referred to as MCPP (methylchlorophenoxypropionic acid).[1][2]
Other synonyms and trade names include:
It is important to note that "Mecoprop" often refers to the racemic mixture of its two stereoisomers. The herbicidally active enantiomer is the (R)-(+)-isomer, which is specifically designated as Mecoprop-P or (R)-Mecoprop .[6][7]
Table 1: Chemical Identifiers for Mecoprop and Mecoprop-P
| Identifier | Mecoprop (racemic) | Mecoprop-P ((R)-enantiomer) |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | (2R)-2-(4-Chloro-2-methylphenoxy)propanoic acid |
| CAS Number | 93-65-2, 7085-19-0 (for the acid) | 16484-77-8 |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol | 214.65 g/mol |
| InChIKey | WNTGYJSOUMFZEP-UHFFFAOYSA-N | WNTGYJSOUMFZEP-SSDOTTSWSA-N |
Physicochemical Properties: The Foundation of Activity
The physical and chemical properties of Mecoprop dictate its environmental fate, biological availability, and formulation characteristics.
Mecoprop is an odorless, colorless to light brown crystalline solid.[8] It is stable to heat, hydrolysis, reduction, and oxidation under normal conditions.[9] Being a carboxylic acid, it is acidic and can form salts with bases.[3]
Table 2: Key Physicochemical Properties of Mecoprop
| Property | Value | References |
| Melting Point | 94-95 °C | [8] |
| Water Solubility | 620 mg/L at 20 °C | [10] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, diethyl ether, and ethyl acetate. | [8] |
| Vapor Pressure | 0.31 mPa at 20 °C | [8] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 at pH 7 | [8] |
The moderate water solubility and lipophilicity (indicated by LogP) of Mecoprop are key to its biological activity, allowing it to be absorbed by plant leaves and translocated within the plant.
Synthesis and Stereochemistry: From Racemate to Active Enantiomer
The industrial synthesis of Mecoprop is a well-established process. Understanding this process is fundamental for appreciating its chemical properties and the importance of stereochemistry in its application.
Synthesis of Racemic Mecoprop
The synthesis of racemic Mecoprop typically involves a two-step process:
-
Chlorination of o-cresol (2-methylphenol): The starting material, 2-methylphenol, is chlorinated to produce 4-chloro-2-methylphenol.[2]
-
Etherification: The resulting 4-chloro-2-methylphenol is then reacted with 2-chloropropionic acid under basic conditions. This Williamson ether synthesis results in the formation of racemic 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop).[2]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. MECOPROP-P synthesis - chemicalbook [chemicalbook.com]
- 7. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Physical Characteristics of 2-p-Tolyloxy-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-p-Tolyloxy-propionic acid. This document is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of this compound.
Introduction
2-p-Tolyloxy-propionic acid, also known by its IUPAC name 2-(4-methylphenoxy)propanoic acid, is a carboxylic acid derivative. Its structure, featuring a tolyl group linked to a propionic acid moiety via an ether bond, suggests potential applications in various fields, including agrochemicals and pharmaceuticals, due to its structural similarity to other biologically active phenoxypropionic acids.[1] A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in any research or development context.
Chemical Identity and Molecular Structure
A clear identification of the molecule is the first step in its scientific evaluation.
-
IUPAC Name: this compound[2]
-
Synonyms: 2-p-Tolyloxy-propionic acid, 2-(p-Tolyloxy)propanoic acid[1][2]
-
Molecular Weight: 180.20 g/mol [2]
The molecular structure of 2-p-Tolyloxy-propionic acid is depicted below:
Figure 1: Chemical structure of 2-p-Tolyloxy-propionic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for experimental design and interpretation. The available data for 2-p-Tolyloxy-propionic acid are summarized below. It is important to note that while some experimental data is available, other properties are currently based on predictive models.
| Property | Value | Source |
| Appearance | White shining powder | [1] |
| Melting Point | 99-105 °C | [1] |
| Boiling Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| pKa (acid dissociation constant) | Not experimentally determined. | |
| Solubility | No quantitative experimental data found. As a carboxylic acid with a significant hydrophobic moiety, it is expected to have limited solubility in water and higher solubility in organic solvents such as ethanol, acetone, and ethyl acetate.[3] |
Safety and Handling
Based on available safety data for similar compounds, 2-p-Tolyloxy-propionic acid should be handled with care.
Hazard Identification:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a cool, dry place in a tightly sealed container.[1]
Experimental Protocols for Physical Characterization
The following section outlines standard, field-proven methodologies for the experimental determination of the key physical properties of a solid organic compound like 2-p-Tolyloxy-propionic acid.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline 2-p-Tolyloxy-propionic acid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation:
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (based on the known range of 99-105 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Figure 2: Workflow for melting point determination.
Solubility Assessment
A qualitative and semi-quantitative understanding of solubility is essential for designing reaction conditions and formulations.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Prepare test tubes with a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).
-
Sample Addition: To each test tube containing 1 mL of solvent, add a small, pre-weighed amount (e.g., 10 mg) of 2-p-Tolyloxy-propionic acid.
-
Observation:
-
Vortex or shake each tube vigorously for 30 seconds.
-
Observe for complete or partial dissolution.
-
If not fully dissolved, gently heat the mixture and observe any changes in solubility.
-
Record observations as "soluble," "sparingly soluble," or "insoluble" at room temperature and with heating.
-
Figure 3: Workflow for qualitative solubility assessment.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O stretch (ether and carboxylic acid): Absorptions in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C bends: Peaks in the 1600-1450 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered 2-p-Tolyloxy-propionic acid onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Processing: Process the spectrum (e.g., baseline correction) as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts:
-
-COOH proton: A broad singlet far downfield, typically >10 ppm.
-
Aromatic protons: Doublets in the aromatic region (approx. 6.8-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
-CH- proton (alpha to carbonyl): A quartet around 4.5-5.0 ppm.
-
-CH₃ protons (on the aromatic ring): A singlet around 2.3 ppm.
-
-CH₃ protons (on the propionyl group): A doublet around 1.5 ppm.
Expected ¹³C NMR Chemical Shifts:
-
-COOH carbon: In the range of 170-180 ppm.
-
Aromatic carbons: Several signals between 115-160 ppm.
-
-CH- carbon (alpha to carbonyl): Around 70-75 ppm.
-
-CH₃ carbons: Signals for the two methyl groups would appear in the upfield region, typically below 30 ppm.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) of 2-p-Tolyloxy-propionic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
Figure 4: General workflows for NMR and Mass Spectrometry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation:
-
Molecular Ion Peak [M]⁺: Expected at m/z = 180.
-
Loss of the carboxylic acid group [-COOH]: A fragment at m/z = 135.
-
Cleavage of the ether bond: Fragments corresponding to the tolyloxy radical (m/z = 107) and the propionyl cation (m/z = 73).
-
Other characteristic fragments: Further fragmentation of these initial ions.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy (typically 70 eV).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.
Conclusion
This technical guide has synthesized the currently available information on the physical characteristics of 2-p-Tolyloxy-propionic acid. While key identifiers and the melting point are established, a notable gap exists in the experimental data for other fundamental properties such as boiling point, density, pKa, and detailed solubility. Furthermore, publicly accessible experimental spectral data (IR, NMR, MS) is lacking. The provided protocols offer a robust framework for researchers to experimentally determine these missing values, which is essential for a complete and accurate physicochemical profile of this compound. Such data will be invaluable for advancing its potential applications in scientific and industrial research.
References
- Vertex AI Search. Mecoprop | Solubility of Things.
- Greenbook.net.
- International Labour Organiz
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
- PubChem. This compound | C10H12O3 | CID 3643626.
- Fisher Scientific.
- Chem-Impex. 2-(4-Methylphenoxy)propionic acid.
- Greenbook.net.
- New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet.
- Chem-Impex. 2-(4-Methylphenoxy)propionic acid.
Sources
An In-depth Technical Guide to the Mechanism of Action of Mecoprop [2-(4-chloro-2-methylphenoxy)propanoic acid]
Abstract
Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a highly effective selective, post-emergence herbicide belonging to the phenoxy acid class.[1][2] It is widely utilized in agriculture and turf management for the control of broadleaf weeds.[1][3] The herbicidal activity of mecoprop stems from its function as a synthetic auxin, mimicking the natural plant hormone Indole-3-acetic acid (IAA).[3][4][5][6] This mimicry initiates a cascade of uncontrolled and disorganized growth in susceptible dicotyledonous plants, ultimately leading to their death while leaving monocotyledonous species like grasses largely unaffected.[4] This technical guide provides a comprehensive examination of the molecular mechanism of mecoprop, detailing the signaling cascade from receptor binding to downstream physiological disruption. It further outlines robust experimental protocols for validating its mode of action and summarizes key toxicological and environmental data relevant to its application.
Introduction and Chemical Identity
Mecoprop (MCPP) is a cornerstone of modern weed management strategies. As a member of the Group 4 (WSSA) or Group O (HRAC) herbicides, its mode of action is classified as synthetic auxin activity.[5][7] The compound exists as a racemic mixture of two stereoisomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop. The herbicidal efficacy is almost exclusively attributed to the (R)-enantiomer, now commonly formulated and marketed as mecoprop-P (MCPP-p).[1][8][9]
Mecoprop is absorbed systemically through the leaves and roots of the target plant and is translocated to meristematic tissues where it exerts its effects.[3][7][8] Its ability to selectively target broadleaf weeds makes it invaluable for use in cereal crops and turfgrass.[1][3]
| Table 1: Chemical and Physical Properties of Mecoprop | |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[10] |
| Synonyms | MCPP, 2-(4-Chloro-2-methylphenoxy)propionic acid[11] |
| Chemical Class | Phenoxy Acetic Acid[5] |
| CAS Number | 93-65-2 (racemic mixture)[10] |
| Molecular Formula | C₁₀H₁₁ClO₃[1] |
| Molecular Weight | 214.64 g/mol [11] |
| Appearance | Colorless to brown crystalline powder[1][12] |
| Water Solubility | 620 mg/L[5] |
| Mode of Action | Synthetic Auxin (Plant Growth Regulator)[5][13] |
The Core Mechanism: Synthetic Auxin Mimicry
The foundation of mecoprop's herbicidal action is its structural similarity to the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin. In healthy plants, IAA regulates a vast array of processes, including cell elongation, division, differentiation, and tropic responses. It functions as a precise molecular signal, with its concentration and activity tightly controlled through biosynthesis, transport, and degradation.
Mecoprop disrupts this delicate balance. Its chemical structure, particularly the carboxylic acid side chain and the aromatic ring, allows it to be recognized and processed by the plant's auxin signaling machinery as if it were endogenous IAA.[4][14] However, unlike IAA, synthetic auxins like mecoprop are not easily degraded by the plant's metabolic pathways, leading to a persistent and overwhelming hormonal signal.[15]
Caption: Structural analogy between natural auxin (IAA) and mecoprop.
The Molecular Signaling Cascade
The persistent auxin signal initiated by mecoprop hijacks the cell's primary auxin response pathway, leading to catastrophic deregulation of growth. This process can be broken down into a series of well-defined molecular events.
-
Perception and Co-Receptor Binding : Mecoprop enters the plant cell and binds to the auxin co-receptor complex. This complex consists of an F-box transport inhibitor response 1/auxin signaling F-box protein (TIR1/AFB) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[16] The binding of mecoprop stabilizes the interaction between these two proteins.
-
Ubiquitination and Degradation : The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The mecoprop-induced binding of the Aux/IAA repressor to this complex targets the repressor for poly-ubiquitination. This molecular "tag" marks the Aux/IAA protein for destruction by the 26S proteasome, the cell's protein degradation machinery.
-
De-repression of ARFs : In the absence of an auxin signal, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors. This binding prevents ARFs from regulating their target genes. The degradation of the Aux/IAA repressors releases the ARFs.
-
Transcriptional Activation : Once freed, the ARFs can bind to Auxin Response Elements (AuxREs) in the promoter regions of hundreds of auxin-responsive genes. This triggers a massive, uncontrolled wave of gene transcription. These genes encode proteins involved in cell wall loosening (e.g., expansins), cell division, and ethylene biosynthesis, leading to the characteristic symptoms of auxin herbicide injury.[7][16]
Caption: Molecular signaling pathway of Mecoprop action.
Physiological and Phenotypic Consequences
The molecular chaos induced by mecoprop manifests as distinct and severe physiological symptoms in susceptible broadleaf plants.
-
Uncontrolled Growth : The massive upregulation of growth-related genes leads to rapid, unsustainable cell division and elongation, causing twisting of stems and petioles (epinasty), leaf cupping, and callus formation on stems.[4][7]
-
Selective Toxicity : Grasses and other monocots are generally tolerant to mecoprop.[4] This selectivity is attributed to several factors, including differences in vascular structure. Grasses possess specialized sclerenchyma cells that provide structural support to the vascular tissues, preventing their collapse during the herbicide-induced twisting.[4] Additionally, differences in herbicide uptake, translocation, and metabolism may contribute to this tolerance.
-
Ethylene Production : Synthetic auxins are known to stimulate the production of ethylene, another key plant hormone.[7] Elevated ethylene levels can contribute to symptoms like epinasty and senescence, exacerbating the herbicidal effect.
-
Resource Depletion : The uncontrolled growth consumes the plant's energy reserves. The phloem, responsible for transporting sugars, is often crushed or blocked, leading to starvation of the roots and eventual plant death over a period of days to weeks.[3]
Experimental Validation Protocols
The herbicidal mechanism of mecoprop can be validated and quantified through established laboratory and greenhouse bioassays. The following protocols provide a framework for assessing its auxin-like activity.
Protocol 5.1: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a highly sensitive method to quantify auxin activity by measuring the inhibition of primary root elongation.
Methodology:
-
Preparation of Media: Prepare half-strength Murashige and Skoog (MS) agar plates containing a range of mecoprop concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).
-
Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.
-
Stratification and Growth: Store plates at 4°C for 48 hours in the dark (stratification) to synchronize germination. Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) in a vertical orientation.
-
Data Collection: After 7-10 days, scan the plates and measure the length of the primary root for at least 15 seedlings per concentration using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each concentration. Normalize the data to the untreated control (0 nM) and plot the dose-response curve. Calculate the EC₅₀ (Effective Concentration causing 50% inhibition) using a suitable regression model.
| Table 2: Example Data for Root Growth Inhibition Assay | |
| Mecoprop Conc. (nM) | Average Root Length (% of Control) |
| 0 | 100% |
| 10 | 85% |
| 50 | 62% |
| 100 | 48% |
| 500 | 21% |
| 1000 | 8% |
| Calculated EC₅₀ | ~95 nM |
Protocol 5.2: qRT-PCR Analysis of Auxin-Responsive Gene Expression
This protocol directly measures the molecular impact of mecoprop by quantifying the upregulation of known auxin-responsive genes.
Caption: Experimental workflow for gene expression analysis.
Methodology:
-
Plant Treatment: Grow a susceptible plant species (e.g., tomato, Solanum lycopersicum) to the 3-4 leaf stage. Treat plants with a sublethal dose of mecoprop or a mock solution.
-
Sample Collection: Harvest apical shoot tissue at various time points post-treatment (e.g., 0, 1, 3, 6, and 24 hours). Immediately freeze samples in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the tissue samples using a commercial kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3, SAUR family genes) and a stable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression for each target gene at each time point compared to the mock-treated control using the 2-ΔΔCt method. A significant increase in the expression of target genes validates the auxin-mimicking action of mecoprop.
Toxicological and Environmental Profile
While effective as a herbicide, the use of mecoprop requires an understanding of its potential impact on non-target organisms and the environment.
Human Health: Mecoprop is classified as slightly toxic to humans (EPA Toxicity Class III).[1][13] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1][12][17] Ingestion may lead to nausea, vomiting, and abdominal pain.[1][17] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though data for mecoprop specifically is considered inconclusive.[12][18]
Environmental Fate:
-
Soil: Mecoprop exhibits moderate persistence in soil, with reported half-lives typically ranging from 3 to 21 days.[1][2] The primary mechanism of dissipation is microbial biodegradation, which is significantly faster in aerobic topsoil compared to deeper, anaerobic soil layers or groundwater.[19][20]
-
Water: Due to its high mobility in many soil types, mecoprop has the potential to leach into groundwater.[1][2][19] Its presence is often monitored in water sources, particularly in agricultural regions.[19]
-
Ecotoxicology: The compound is considered harmful to aquatic organisms.[12] Its toxicity to non-target species is generally low.
| Table 3: Summary of Ecotoxicological Data | |
| Organism Type | Toxicity Finding |
| Birds (Bobwhite Quail) | Practically non-toxic (Oral LD₅₀: 700 mg/kg)[8] |
| Fish (Rainbow Trout) | Virtually non-toxic (LC₅₀ 96h: 124 ppm)[2][8] |
| Aquatic Invertebrates | Data lacking, but runoff is a concern[2] |
| Bees | Not toxic to bees[8] |
Conclusion
The mechanism of action of 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) is a classic example of targeted biochemical disruption. By acting as a persistent mimic of the natural plant hormone auxin, it effectively hijacks the auxin signaling pathway. This leads to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled activation of auxin-responsive genes. The resulting physiological chaos, characterized by unsustainable growth, leads to the death of susceptible broadleaf weeds. This high degree of selectivity and systemic action has established mecoprop as an indispensable tool in weed management. A thorough understanding of its molecular pathway, coupled with an awareness of its environmental behavior, is essential for its responsible and effective application in both agricultural and non-agricultural settings.
References
- Grokipedia. Mecoprop.
- Chemical Warehouse. MCPP (Mecoprop) - Active Ingredient Page.
- Beyond Pesticides.
- Statewide IPM Program.
- The Green Thumb 2.0. 2,4-D and Mecoprop-p and Dicamba – Oh My!.
- PubMed.
- GOV.UK.
- GeoScienceWorld. A review of mecoprop attenuation in the subsurface | Quarterly Journal of Engineering Geology and Hydrogeology.
- Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP.
- Benchchem. The Herbicidal Activity of Mecoprop-P: A Technical Guide.
- Benchchem.
- N
- EXTOXNET PIP. MECOPROP.
- World Health Organiz
- New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet.
- International Chemical Safety Cards (ICSCs). ICSC 0055 - MECOPROP.
- Wikipedia. Mecoprop.
- PubChem. Mecoprop | C10H11ClO3 | CID 7153.
- PubMed Central. Chemical Biology in Auxin Research.
- Herbicide Symptoms Tool. Synthetic Auxins.
- Biology Discussion. Synthetic Auxins in Plants (With Diagram).
- PubMed. Synthetic auxin herbicides: finding the lock and key to weed resistance.
- Guidechem. MECOPROP-P 16484-77-8 wiki.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 5. Mecoprop, MCPP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 9. Page loading... [guidechem.com]
- 10. Mecoprop - Wikipedia [en.wikipedia.org]
- 11. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]
- 13. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 14. biologydiscussion.com [biologydiscussion.com]
- 15. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. cdn.who.int [cdn.who.int]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
An In-depth Technical Guide: Distinguishing 2-(4-Methylphenoxy)propanoic Acid from the Herbicide Mecoprop
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the critical distinction between 2-(4-Methylphenoxy)propanoic acid and the widely used herbicide, Mecoprop. While structurally similar, these are distinct chemical entities. The defining difference is the presence of a chlorine atom on the phenyl ring of Mecoprop, which is absent in this compound. Mecoprop, chemically designated as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide valued for its efficacy against broadleaf weeds.[1][2][3] Its biological activity is primarily attributed to its (R)-enantiomer, known as Mecoprop-P. This guide provides a comprehensive analysis of Mecoprop's chemical properties, its stereospecific mechanism of action as a synthetic auxin, and its application in agriculture and turf management.
Chemical Identity and Nomenclature: A Tale of Two Molecules
A frequent point of confusion arises from the structural similarity between this compound and Mecoprop. However, a detailed examination of their chemical structures and nomenclature reveals they are not the same.
Mecoprop , also known as MCPP, is the common name for the herbicide with the IUPAC name (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid.[4] The presence of a chlorine atom at the 4-position of the phenyl ring is a key structural feature. In contrast, This compound lacks this chlorine substituent. This seemingly minor difference significantly alters the molecule's chemical properties and biological activity, rendering this compound ineffective as a commercial herbicide.
The following table summarizes the key identifiers for Mecoprop, its herbicidally active enantiomer Mecoprop-P, and the distinct compound this compound.
| Property | Mecoprop (Racemic) | Mecoprop-P ((R)-enantiomer) | This compound |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | (R)-2-(4-Chloro-2-methylphenoxy)propanoic acid | This compound |
| Common Names | Mecoprop, MCPP, Mechlorprop | MCPP-P, Duplosan KV | - |
| CAS Number | 93-65-2, 7085-19-0 (acid)[4][5][6][7][8][9] | 16484-77-8[10][11] | 938-94-3[12] |
| Molecular Formula | C₁₀H₁₁ClO₃[1][7][13] | C₁₀H₁₁ClO₃[11][14] | C₁₀H₁₂O₂[12] |
| Molecular Weight | 214.65 g/mol [7] | 214.65 g/mol [14] | 164.20 g/mol [12] |
| Key Structural Feature | Chlorine at 4-position of phenyl ring | Chlorine at 4-position of phenyl ring | No chlorine on phenyl ring |
The Significance of Stereoisomerism in Herbicidal Activity
Mecoprop is a chiral molecule and is commercially produced as a racemic mixture, meaning it contains equal amounts of two stereoisomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.[4][14] It is a well-established principle in pharmacology and agrochemistry that stereoisomers can exhibit markedly different biological activities. In the case of Mecoprop, the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer , which is referred to as Mecoprop-P (the 'P' stands for 'Plus', referring to its dextrorotatory optical activity).[4][10][14] The (S)-enantiomer is considered biologically inactive.[15]
The development of manufacturing processes to produce enantiomerically pure Mecoprop-P has been a significant advancement.[16] Formulations containing only the active (R)-enantiomer allow for a reduction in the total amount of herbicide applied to the environment while maintaining or enhancing efficacy, thereby reducing the potential for off-target effects and metabolic load on the ecosystem.
Figure 2: Simplified signaling pathway of Mecoprop-P as a synthetic auxin.
Synthesis and Formulation
The industrial synthesis of Mecoprop typically begins with the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol. [13]This intermediate is then reacted with a propionic acid derivative, such as 2-chloropropionic acid, under basic conditions to form the racemic mixture of Mecoprop. [13]To produce Mecoprop-P, a chiral resolution step, such as crystallization or chromatography, is employed to separate the (R)- and (S)-enantiomers. [14]
Figure 3: General workflow for the synthesis of Mecoprop-P.
Mecoprop is available in various formulations, including soluble concentrates, emulsifiable concentrates, and granules. [3]It is frequently combined with other synthetic auxin herbicides like 2,4-D and dicamba to broaden the spectrum of controlled weeds. [4][17]
Analytical Methodologies
For research and quality control, the quantification and identification of Mecoprop and its enantiomers are crucial. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a standard method for the analysis of Mecoprop in various matrices, including environmental samples and commercial formulations. Chiral chromatography columns are necessary to separate and quantify the individual (R)- and (S)-enantiomers.
Conclusion
References
- EXTOXNET PIP. (1995). MECOPROP. Extension Toxicology Network.
- University of Hertfordshire. Mecoprop (Ref: RD 4593). AERU.
- National Institute of Standards and Technology. Mecoprop. NIST WebBook.
- Grokipedia. Mecoprop.
- Chemical Warehouse. MCPP (Mecoprop) - Active Ingredient Page.
- Santa Cruz Biotechnology. Mecoprop.
- YouTube. (2024). Mecoprop: A Selective Herbicide for Broadleaf Weed Control.
- Wikipedia. Mecoprop.
- Sigma-Aldrich. Mecoprop-P PESTANAL®, analytical standard.
- The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My!.
- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
- Benchchem. (2025). The Herbicidal Activity of Mecoprop-P: A Technical Guide.
- PubChem. Mecoprop.
- AERU. Mecoprop-P (Ref: BAS 037H). University of Hertfordshire.
- Guidechem. MECOPROP-P 16484-77-8 wiki.
- PubChem. Mecoprop-P.
- ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2.
- ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2.
- Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP.
- ChemicalBook. 2-(4-Methylphenyl)propanoic acid synthesis.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. youtube.com [youtube.com]
- 4. Mecoprop - Wikipedia [en.wikipedia.org]
- 5. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 6. Mecoprop [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [amp.chemicalbook.com]
- 9. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 14. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 15. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
Introduction: Synthetic Mimics of a Master Growth Hormone
An In-Depth Technical Guide to the Auxin-Like Activity of Phenoxypropanoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Phenoxypropanoic acids represent a significant class of synthetic auxins, chemicals that structurally and functionally mimic the primary plant hormone, indole-3-acetic acid (IAA).[1] First discovered for their potent herbicidal properties, these compounds, including well-known examples like Dichlorprop (2,4-DP) and Mecoprop (MCPP), have been instrumental in agriculture for controlling broadleaf weeds.[1][2][3] Their efficacy stems from their ability to hijack the plant's natural auxin signaling pathway, leading to uncontrolled and lethal growth.[4] Unlike the endogenous IAA, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins like phenoxypropanoic acids persist within the plant, causing a sustained and catastrophic disruption of normal developmental processes.[5]
This guide provides a detailed examination of the molecular mechanisms underpinning the auxin-like activity of phenoxypropanoic acids. It offers field-proven insights into their structure-activity relationships and presents robust, self-validating protocols for their experimental assessment. This document is intended to serve as a comprehensive resource for researchers investigating plant hormone signaling, developing novel herbicides, or exploring the broader applications of synthetic growth regulators.
The Core Auxin Signaling Pathway: A Primer on Natural Regulation
To comprehend how phenoxypropanoic acids function, one must first understand the elegant molecular machinery they exploit. The canonical nuclear auxin signaling pathway is a short, direct route from hormone perception to transcriptional response, built upon three core protein families.
-
TIR1/AFB Receptors: These F-box proteins are the substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] They serve as the primary nuclear receptors for auxin.
-
Aux/IAA Repressors: These are short-lived transcriptional repressor proteins. In the absence of auxin, they bind to and inhibit the activity of Auxin Response Factors.[7]
-
Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.
At low auxin concentrations, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes.[8] When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting a direct physical interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[6] This binding event tags the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the expression of a wide array of genes that control cell division, expansion, and differentiation.[8]
Caption: The core TIR1/AFB-dependent auxin signaling pathway.
Mechanism of Action: Molecular Hijacking by Phenoxypropanoic Acids
Phenoxypropanoic acids function as potent auxin mimics because their molecular structure allows them to fit into the auxin-binding pocket of the TIR1/AFB receptors.[1] This binding initiates the same cascade of events as the natural hormone IAA but with devastating consequences for the plant due to its persistence.
The process unfolds as follows:
-
Receptor Binding: The phenoxypropanoic acid molecule enters the nucleus and binds to the TIR1/AFB receptor, effectively activating it.[9]
-
Enhanced Repressor Interaction: Just like IAA, the synthetic auxin stabilizes the interaction between the TIR1/AFB-SCF complex and an Aux/IAA repressor protein.[6]
-
Constitutive Repressor Degradation: Because phenoxypropanoic acids are not easily metabolized by the plant, they cause continuous targeting and degradation of Aux/IAA repressors.[5]
-
Uncontrolled Gene Activation: The persistent removal of Aux/IAA repressors leads to the sustained activation of ARF transcription factors.
-
Physiological Disruption: This results in the massive, uncontrolled expression of growth-promoting genes.[2] The plant experiences abnormal cell division and elongation, leading to characteristic symptoms like leaf epinasty (downward curling), stem twisting, and vascular tissue damage, ultimately culminating in the plant "growing to death".[4]
Structure-Activity Relationships (SAR)
The auxin-like activity of phenoxypropanoic acids is highly dependent on their specific chemical structure. Decades of research have elucidated several key features required for potent activity.
| Structural Feature | Importance for Auxin-Like Activity | Example & Notes |
| Aromatic Ring System | Essential for binding to the receptor. The phenoxy group is a common scaffold. | Substitutions on the ring (e.g., chlorine, methyl groups) are critical. For example, the chlorine atoms at positions 2 and 4 in Dichlorprop significantly enhance its herbicidal activity.[1][2] |
| Carboxylic Acid Group | A negatively charged carboxyl group (or a group that can be metabolized to one) is required for interaction with the receptor and for inducing the physiological response.[10] | The propanoic acid side chain provides the necessary acidic function. |
| Linker Chain | The ether linkage and the length of the side chain create the correct spatial distance between the aromatic ring and the carboxyl group, which is crucial for fitting into the receptor's binding pocket. | |
| α-Methyl Group | The addition of a methyl group to the alpha-carbon of the propanoic acid side chain (creating dichlorprop from 2,4-D, for instance) creates a chiral center.[1] | This chirality has profound implications for biological activity. |
| Stereochemistry | For chiral phenoxypropanoic acids, the auxin-like activity is almost exclusively found in the (R)-isomer.[1][2] The (S)-isomer is typically inactive. | Commercial formulations have shifted from racemic mixtures to enantiopure products (e.g., Dichlorprop-p) to increase efficacy and reduce non-target environmental load.[2][11] |
Experimental Assessment of Auxin-Like Activity
Quantifying the auxin-like activity of phenoxypropanoic acids requires robust and reproducible bioassays. These methods range from classical physiological tests to modern molecular assays. A multi-assay approach is crucial for a comprehensive and self-validating assessment.
Classical Physiological Bioassays
These assays measure a whole-plant or tissue-level response to the applied compound. They are foundational for determining biological activity.
This is the classic test for auxin activity, based on the principle of differential growth.[12][13]
-
Causality: The test measures the ability of a compound to stimulate cell elongation on one side of a decapitated oat coleoptile, causing it to bend. The tip is removed to eliminate the endogenous source of IAA, ensuring the observed curvature is due to the test compound. The experiment is performed in the dark or under a red safelight to prevent phototropism from interfering with the results.[13]
-
Materials:
-
Oat seeds (e.g., Avena sativa)
-
Agar powder
-
Test compounds (phenoxypropanoic acids) and controls (IAA positive control, solvent-only negative control)
-
Petri dishes, filter paper
-
Dark growth chamber or box
-
Scalpel or razor blade, forceps
-
Protractor or digital imaging system
-
-
Step-by-Step Methodology:
-
Seed Germination: Germinate oat seeds on moist filter paper in the dark for approximately 72 hours until coleoptiles are 2-3 cm long.
-
Preparation of Agar Blocks: Prepare a 1.5-2% agar solution in boiling water. While still molten, add the test compounds and controls to known final concentrations. Pour into molds to create small, uniform blocks (e.g., 2x2x1 mm). Allow to solidify.
-
Coleoptile Preparation: Under a red safelight, decapitate the apical 2-3 mm of the coleoptiles to remove the primary auxin source.
-
Application of Test Compound: Place an agar block containing the test compound asymmetrically on one side of the cut surface of the decapitated coleoptile.
-
Incubation: Place the prepared coleoptiles in a humid, dark environment for 90-120 minutes.
-
Measurement: Measure the angle of curvature of the coleoptile. This can be done by projecting a shadow of the coleoptile onto paper and measuring with a protractor or by digital photography and image analysis software.
-
-
Self-Validation: The inclusion of a known active compound (IAA) serves as a positive control to validate the assay's responsiveness. A solvent-only agar block serves as a negative control to establish the baseline response (ideally, no curvature). A dose-response curve should be generated to determine the concentration at which the compound elicits a maximal response.
Caption: Experimental workflow for the Avena Coleoptile Curvature Test.
This assay is based on the well-established observation that while auxins promote root growth at very low concentrations, they are strongly inhibitory at higher concentrations.[12][14]
-
Causality: This assay provides a highly sensitive and quantitative measure of auxin activity. The inhibition of primary root elongation is directly proportional to the concentration of the auxinic compound.
-
Materials:
-
Seeds with rapid and consistent germination (e.g., cress, Arabidopsis thaliana)
-
Petri dishes with agar-solidified growth medium (e.g., Murashige and Skoog)
-
Test compounds and controls (IAA, solvent)
-
Growth chamber with controlled light and temperature
-
Ruler or digital scanner and image analysis software
-
-
Step-by-Step Methodology:
-
Media Preparation: Prepare sterile agar growth medium in petri dishes. Incorporate the test compounds and controls into the medium at a range of concentrations before the agar solidifies.
-
Seed Sterilization and Plating: Surface-sterilize seeds (e.g., with bleach and ethanol washes) and place them on the surface of the prepared agar plates.
-
Incubation: Seal the plates and place them vertically in a growth chamber under defined conditions (e.g., 22°C, 16h light/8h dark cycle) for 5-7 days.
-
Measurement: Remove the plates and measure the length of the primary root for each seedling. This can be done manually with a ruler or by scanning the plates and using software like ImageJ.
-
Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the negative control. Plot the percent inhibition against the log of the concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
-
Self-Validation: Comparing the dose-response curve of a test compound to that of the IAA positive control allows for a direct comparison of relative activity. The solvent control establishes the 100% growth baseline.
Molecular and Biochemical Assays
These assays probe the interaction of phenoxypropanoic acids with specific molecular components of the signaling pathway.
-
Receptor-Binding Assays: These in vitro assays directly measure the binding affinity of a test compound to the TIR1/AFB auxin receptor. Techniques like surface plasmon resonance (SPR) can provide quantitative data on binding kinetics (KD values), offering direct evidence of target engagement.
-
Gene Expression Analysis: The expression of early auxin-responsive genes, such as those in the Aux/IAA, GH3, and SAUR families, is a hallmark of auxin action.[15] Quantitative real-time PCR (qRT-PCR) can be used to measure the induction of these genes in plant tissues or cell cultures treated with phenoxypropanoic acids. A rapid and robust increase in the transcription of these marker genes is a strong indicator of auxin-like activity.
Conclusion and Future Perspectives
Phenoxypropanoic acids are classic synthetic auxins whose herbicidal activity is a direct result of their ability to mimic endogenous IAA and persistently activate the TIR1/AFB signaling pathway.[1] Their effectiveness is governed by precise structure-activity relationships, particularly the stereochemistry at the alpha-carbon.[2] A thorough understanding of their mechanism, validated by a combination of classical bioassays and modern molecular techniques, is essential for both fundamental plant science and the rational design of new agrochemicals.
Future research will likely focus on several key areas: exploring the structural basis for selective binding to different TIR1/AFB receptor family members, understanding the molecular mechanisms of evolved herbicide resistance, and designing novel "pro-auxins" that are activated in a tissue-specific manner for more targeted applications.[9][16] The principles outlined in this guide provide a robust framework for advancing these exciting fields of study.
References
- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.
- Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. (n.d.). J-STAGE.
- Woodward, A. W., & Bartel, B. (2015). Auxin signal transduction. Biochemical Society Transactions, 43(3), 481-485.
- Ljung, K. (2013). Mechanisms of auxin signaling. Development, 140(5), 953-961.
- Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. (2024, June 14). YouTube.
- Powers, S. K., & Strader, L. C. (2016). Auxin Signaling. The Arabidopsis Book, 14, e0183.
- Phenoxy herbicide. (n.d.). In Wikipedia.
- Auxin signal transduction and perception. (2015, April 29). Slideshare.
- Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion.
- Bioassay of Phytohormones | Botany. (n.d.). Biology Discussion.
- Strader, L. C., & Zhao, Y. (2016). Auxin Activity: Past, present, and Future. Plant Physiology, 171(3), 1500-1509.
- Dichlorprop. (n.d.). In Wikipedia.
- O'Donnell, P. J., et al. (1998). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. Plant, Cell & Environment, 21(3), 317-324.
- The Green Thumb 2.0. (2013, April 16). 2,4-D and Mecoprop-p and Dicamba – Oh My!
- Chemical Biology in Auxin Research. (2021). Plant and Cell Physiology.
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
- Sunohara, Y., et al. (1998). Auxinic Activity of Clomeprop and Its Hydrolytic Metabolite and Their Binding to Maize Auxin-Binding Protein. Journal of Pesticide Science, 23(2), 121-126.
- Mecoprop. (n.d.). In Wikipedia.
- Wong, C. S., et al. (2009). Comparison of concentrations and stereoisomer ratios of mecoprop, dichlorprop and metolachlor in Ontario streams, 2006-2007 vs. 2003-2004. Chemosphere, 77(8), 1157-1163.
- Oklestkova, J., et al. (2008). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. Journal of Experimental Botany, 59(11), 3075-3085.
- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 6(10), 1565-1568.
- Armstrong, G., et al. (2011). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Plant Physiology, 155(1), 35-45.
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Dichlorprop - Wikipedia [en.wikipedia.org]
- 3. Mecoprop - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of concentrations and stereoisomer ratios of mecoprop, dichlorprop and metolachlor in Ontario streams, 2006-2007 vs. 2003-2004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Auxin signal transduction and perception | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
Biological activity of 2-(4-Methylphenoxy)propanoic acid enantiomers
An In-depth Technical Guide to the Stereoselective Biological Activity of 2-(4-Methylphenoxy)propanoic Acid Enantiomers (Mecoprop)
Authored by a Senior Application Scientist
Abstract
This compound, commonly known as mecoprop (MCPP), is a cornerstone of selective weed control in agriculture and turf management. As a chiral compound, it exists in two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers. The profound differences in the biological activity of these stereoisomers offer a compelling case study in the principles of stereoselectivity in biological systems. This technical guide provides an in-depth exploration of the enantiomer-specific herbicidal activity, environmental biotransformation, and toxicological profiles of mecoprop. We will dissect the molecular basis for its efficacy, detail the advanced analytical methodologies required for its enantioselective analysis, and present the scientific rationale behind the industry's shift towards enantiopure active ingredients. This document is intended for researchers, chemists, and regulatory professionals engaged in the fields of agrochemistry, environmental science, and drug development.
The Principle of Chirality in Agrochemicals: The Case of Mecoprop
Chirality is a fundamental property of molecules that possess a non-superimposable mirror image, much like a pair of human hands. These mirror-image molecules are known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, solubility), their interactions with other chiral molecules—such as biological receptors, enzymes, and transport proteins—can differ dramatically.
This compound (mecoprop) is a prominent member of the phenoxyalkanoic acid class of herbicides.[1] It is a chiral molecule due to the stereocenter at the second carbon of the propanoic acid chain. The two resulting enantiomers are designated as (R)-(+)-mecoprop and (S)-(-)-mecoprop. For decades, mecoprop was produced and applied as a racemic mixture, containing an equal 50:50 ratio of both enantiomers.[2] However, extensive research has unequivocally demonstrated that virtually all the desired herbicidal activity resides in the (R)-enantiomer, now commercially formulated as the enantiopure product Mecoprop-P.[3][4][5] The (S)-enantiomer is considered isomeric ballast—an inactive component that contributes to the environmental chemical load without providing agronomic benefit.[6]
Herbicidal Activity: A Stereospecific Interaction
Mechanism of Action: Synthetic Auxin Mimicry
Mecoprop exerts its herbicidal effect by mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[3][7] Auxins are critical regulators of plant growth and development. By binding to and activating auxin receptors, mecoprop induces a state of uncontrolled, unsustainable growth in susceptible broadleaf weeds, leading to stem twisting, leaf malformation, and eventual plant death.[3] This mode of action provides selectivity, as monocotyledonous plants like cereals and grasses are generally more tolerant.
The Molecular Basis of Enantioselectivity
The differential activity between the (R)- and (S)-enantiomers is a classic example of chiral recognition at a biological receptor site. The herbicidal effect is initiated by the binding of the molecule to an auxin-binding protein (receptor). These protein receptors are themselves chiral, constructed from L-amino acids, creating a specific three-dimensional binding pocket.
Expert Insight: The prevailing hypothesis for this selectivity is a "three-point attachment" model. For effective binding and receptor activation, the herbicide molecule must present three key functional groups—the carboxylic acid group, the aromatic ring system, and the propanoic acid's methyl group—in a precise spatial orientation. The (R)-enantiomer's configuration allows for this optimal fit within the receptor's pocket. In contrast, the (S)-enantiomer, being a mirror image, cannot achieve the same alignment. Its methyl group creates a steric clash, preventing it from binding effectively and triggering the downstream herbicidal cascade. While this model is a simplification, it powerfully illustrates the causal relationship between molecular shape and biological function. Similar steric hindrance has been computationally modeled for other chiral herbicides, where the inactive enantiomer cannot adopt the low-energy conformation required for binding.[8][9]
Caption: Stereospecific binding of mecoprop enantiomers to the auxin receptor.
Environmental Fate and Enantioselective Biotransformation
Once introduced into the environment, mecoprop is subject to microbial degradation. This process is also highly enantioselective and depends heavily on the specific microbial communities present and the prevailing environmental conditions.[10]
Field Insights: Monitoring the enantiomeric fraction (EF) of mecoprop in soil and groundwater has become a powerful tool for assessing natural attenuation.[11] An EF of 0.5 indicates a racemic mixture, while a deviation from this value signifies enantioselective degradation. Studies have shown that under certain aerobic conditions, microorganisms preferentially degrade the herbicidally active (R)-enantiomer.[10] Conversely, under some anaerobic or denitrifying conditions, preferential degradation of the (S)-enantiomer has been observed.[10][11]
A fascinating example is the bacterium Sphingomonas herbicidovorans, which can utilize racemic mecoprop as its sole carbon source.[12] This organism degrades both enantiomers completely but sequentially, with the (S)-enantiomer being consumed much more rapidly than the (R)-enantiomer.[13][14] This strongly suggests the presence of two distinct, enantiomer-specific enzymatic systems within a single organism.
| Condition | Organism/Community | Preferred Enantiomer | Enantiomeric Fraction (EF) | Reference |
| Aerobic Soil (nM conc.) | Soil Microorganisms | (R)-Mecoprop | < 0.5 | [10] |
| Anaerobic/Denitrifying | Soil Microorganisms | (S)-Mecoprop | > 0.5 | [10][11] |
| Aerobic Aquifer | Groundwater Microbes | (S)-Mecoprop | > 0.5 (enrichment of R) | [11] |
| Pure Culture (Aerobic) | Sphingomonas herbicidovorans | (S)-Mecoprop (faster rate) | Changes over time | [13][14] |
Table 1: Summary of Enantioselective Degradation of Mecoprop in Various Environments.
Toxicological Profile: The Importance of Enantiopurity
From a toxicological and regulatory standpoint, understanding the profile of each enantiomer is crucial. The U.S. Environmental Protection Agency classifies mecoprop as a Toxicity Class III agent, meaning it is slightly toxic.[3][15] Long-term dietary studies in mammals have indicated potential effects on kidney and liver weights.[16]
The primary toxicological concern related to the herbicidal mode of action is associated with the (R)-enantiomer. The (S)-enantiomer, being biologically inactive in plants, is generally considered to have lower target-organism toxicity. However, both enantiomers contribute to the overall toxicological burden on non-target organisms and ecosystems. The development of enantiopure Mecoprop-P was a significant step in reducing the environmental load. By eliminating the inactive (S)-enantiomer, the application rate of the chemical can be halved while maintaining the same level of herbicidal efficacy, thereby reducing exposure for non-target species and ecosystems.
Furthermore, the aquatic toxicity of mecoprop's primary degradation product, 2-methyl-4-chlorophenol (2-MCP), can be significantly higher than the parent compound for some organisms.[7] For example, one study on Pacific oyster larvae found the EC50 (the concentration causing an effect in 50% of the population) for 2-MCP to be 10.81 mg/L, whereas it was 42.55 mg/L for racemic mecoprop and 78.85 mg/L for Mecoprop-P.[7]
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| Racemic Mecoprop | Crassostrea gigas (Oyster) | EC50 (Embryotoxicity) | 42.55 | [7] |
| Mecoprop-P | Crassostrea gigas (Oyster) | EC50 (Embryotoxicity) | 78.85 | [7] |
| 2-MCP (Metabolite) | Crassostrea gigas (Oyster) | EC50 (Embryotoxicity) | 10.81 | [7] |
| Racemic Mecoprop | Oncorhynchus mykiss (Fish) | LC50 (96 hr) | 240 | [7] |
| Mecoprop-P | "Unknown fish" | LC50 (96 hr) | >100 | [7] |
Table 2: Comparative Aquatic Toxicity Data.
Methodologies for Enantioselective Analysis
The accurate separation and quantification of mecoprop enantiomers are essential for quality control of enantiopure products, environmental monitoring, and metabolism studies. Due to their identical physical properties, this requires specialized chiral separation techniques.
Core Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a self-validating system for the baseline separation of (R)- and (S)-mecoprop.
Objective: To resolve racemic mecoprop into its constituent enantiomers with a resolution (Rs) > 1.5.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: CHIRALPAK® IM (immobilized tris(3,5-dimethylphenylcarbamate) on silica gel), 150 mm x 4.6 mm i.d.[2]
Reagents:
-
Hexane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Mecoprop standard (racemic)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic mecoprop in ethanol. Dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Hexane:Dichloromethane:Ethanol:TFA in a ratio of 80:15:5:0.1 (v/v/v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Causality: Hexane is the weak nonpolar solvent. DCM and Ethanol are polar modifiers used to adjust retention time and selectivity. The addition of DCM has been shown to significantly improve resolution on this type of column.[2] TFA is a crucial additive; as an ion-pairing agent, it protonates the carboxylic acid moiety of mecoprop, ensuring it is in a neutral state for consistent interaction with the CSP and producing sharp, symmetrical peaks.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard. The system is deemed ready if the relative standard deviation (RSD) for retention time is < 2% and the resolution between the two enantiomer peaks is > 1.5. This ensures the trustworthiness of the results.
-
Analysis: Inject the sample and integrate the peak areas for each enantiomer. The elution order must be confirmed using an analytical standard of a pure enantiomer (e.g., Mecoprop-P).
Caption: Experimental workflow for the chiral HPLC separation of mecoprop enantiomers.
Conclusion and Future Perspectives
The study of this compound enantiomers provides a definitive illustration of stereoselectivity's importance in the life sciences. The herbicidal activity is almost exclusively confined to the (R)-enantiomer, a fact rooted in the specific three-dimensional requirements of its target receptor in plants. This understanding has correctly driven the agrochemical industry to develop and market enantiopure Mecoprop-P, a formulation that enhances efficiency and significantly reduces the unnecessary chemical load on the environment.
Furthermore, the enantioselective degradation of mecoprop by microbial communities highlights the complex and stereospecific nature of biotransformation pathways. This has critical implications for environmental risk assessment and the development of bioremediation strategies.
Future research should continue to focus on:
-
Elucidating Degradation Pathways: Identifying the specific genes and enzymes in soil microorganisms responsible for the enantioselective degradation of mecoprop.
-
Exploring Other Biological Activities: While its herbicidal properties are well-known, the broader pharmacological profile of the individual enantiomers remains underexplored. Given that related phenoxypropanoic acids have anti-inflammatory properties, investigating these potential effects could yield new therapeutic leads.[17][18]
-
Improving Chiral Synthesis: Developing more efficient and sustainable catalytic methods for the asymmetric synthesis of (R)-mecoprop to further improve the production process.
By embracing the principles of stereochemistry, scientists can continue to design more effective, safer, and environmentally conscious chemical solutions for agriculture and beyond.
References
- Padrón, M.E.T., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 765, 78-85.
- Turner, J.A., & Pernich, D.J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry, 50(16), 4554-66.
- Umstead, W.J., & Ferraro, J.M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- Kahn, R.S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-66.
- Turner, J.A., & Pernich, D.J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry, 50(16), 4554-66.
- J&K Scientific. (n.d.). 2-(4-Methylphenoxy)propionic acid.
- Padrón, M.E.T., et al. (2013). Stereochemical structures of the R-and S-enantiomers of MCPP and DCPP. ResearchGate.
- Badawi, N., et al. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. Science of The Total Environment, 569-570, 727-735.
- Wealthall, G.D., et al. (2001). The use of enantiomeric ratios to assess the fate of mecoprop in groundwater. British Crop Production Council.
- World Health Organization. (2004). Mecoprop in Drinking-water. Guidelines for Drinking-water Quality.
- Wikipedia. (n.d.). Mecoprop.
- Liu, W., & Wang, C. (2011). Enantioseparation and Enantioselective Analysis of Chiral Herbicides. ResearchGate.
- Penn State University. (n.d.). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. Penn State Research Database.
- PubChem. (n.d.). Mecoprop-P. National Center for Biotechnology Information.
- Witte, D.T., et al. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography, 553(1-2), 215-22.
- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.
- Ecotox Centre. (2019). EQS - Ecotox Centre proposal for: Mecoprop-P. Oekotoxzentrum.
- Mottier, A., et al. (2014). Effects of acute exposures to mecoprop, mecoprop-p and their biodegradation product (2-MCP) on the larval stages of the Pacific oyster, Crassostrea gigas. Aquatic Toxicology, 146, 165-175.
- ResearchGate. (2022). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
- Shiina, I., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, 86(2), 1079.
- Zipper, C., et al. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 62(11), 4318-22.
- Dally, A., & Le Moal, M. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de Toxicologie Analytique, 19(2), 91-98.
- Seifritz, E., et al. (2002). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 160(4), 347-54.
- Kahn, R.S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-66.
- Zipper, C., et al. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology, 62(11), 4318-22.
- Liu, W., et al. (2011). Enantioselective Activity and Toxicity of Chiral Herbicides. ResearchGate.
- Zipper, C., et al. (1996). Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop... ResearchGate.
- PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information.
- J&K Scientific. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid.
- PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information.
- Chen, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(13), 5643-5692.
Sources
- 1. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Mecoprop - Wikipedia [en.wikipedia.org]
- 4. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. borea.mnhn.fr [borea.mnhn.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcpc.org [bcpc.org]
- 12. Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdn.who.int [cdn.who.int]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Preamble: The Dawn of Selective Weed Control
An In-Depth Technical Guide to the Discovery and History of Phenoxy Herbicides
The introduction of phenoxy herbicides in the mid-1940s represents a watershed moment in agricultural science, marking the beginning of the modern chemical weed control era.[1][2][3] These synthetic compounds were the first to demonstrate high selectivity, capable of controlling broadleaf weeds within valuable monocotyledonous crops like cereals, corn, and rice without causing significant harm to the crop itself.[4][5] This guide provides a technical exploration of the scientific foundations, the remarkable story of their discovery during World War II, their mechanism of action, and their revolutionary impact on global food production.
The Scientific Precedent: Understanding Plant Growth and the Role of Auxins
The discovery of phenoxy herbicides was not a serendipitous accident but the culmination of decades of fundamental research into plant physiology. The groundwork was laid by the study of "auxins," a class of plant hormones that regulate growth and development.[6][7][8]
The primary and most abundant natural auxin is Indole-3-acetic acid (IAA).[6] It is produced in the apical meristems, young leaves, and developing seeds and is crucial for numerous processes:[6][9][10]
-
Cell Elongation: IAA promotes the loosening of cell walls, allowing for cell expansion, which is fundamental to stem and leaf growth.[6][9]
-
Apical Dominance: The auxin produced in the apical bud inhibits the growth of lateral buds, a phenomenon known as apical dominance.[7]
-
Root Formation: It stimulates the initiation of both lateral and adventitious roots.[8][9]
-
Tropisms: Auxins are responsible for plant responses to environmental stimuli, such as phototropism (bending toward light) and gravitropism (roots growing downward).[8][9]
Scientists understood that IAA was a powerful growth regulator, but its practical application in agriculture was limited. William Templeman, in 1940, published findings that high concentrations of the natural auxin IAA could halt plant growth and even kill broadleaf plants.[4] However, IAA is rapidly broken down by plants, making it unsuitable as a stable, effective herbicide. This realization prompted a search for more stable synthetic analogues of IAA that could produce the same effects but persist long enough to be lethal.[4]
A Case of Multiple Discovery: A World War II Imperative
The biological activity of the first phenoxy herbicides, including 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), was discovered nearly simultaneously by four independent groups in the United Kingdom and the United States during World War II.[1][4][11] This research was driven by the urgent need to maximize crop yields and was conducted under wartime secrecy, which prevented normal scientific publication and patent disclosure.[1][4][12]
The key research teams were:
-
William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK.[1][4]
-
Philip S. Nutman and associates at Rothamsted Research in the UK.[1][4]
-
Franklin D. Jones and associates at the American Chemical Paint Company in the US.[1][4]
-
Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the USDA.[1][4]
While these teams were focused on the biological activity, the first published chemical synthesis of 2,4-D was by Robert Pokorny, an industrial chemist, in 1941.[4][13] The first scientific paper describing the plant growth-regulating activity of these substituted phenoxy acids was published by Percy Zimmerman and Albert Hitchcock in 1942.[4][14] However, the first publication explicitly detailing the use of 2,4-D as a selective herbicide did not appear until 1944.[4] Following the war, the American Chemical Paint Company commercialized 2,4-D in 1945 under the brand name "Weedone," revolutionizing weed control.[4]
Key Phenoxy Herbicides: A Comparative Overview
The initial discoveries led to the development of several key phenoxy herbicides, each with a slightly different structure and application profile. The foundational structure is phenoxyacetic acid.[15][16]
| Herbicide | Chemical Structure | Year Introduced | Primary Characteristics and Uses |
| 2,4-D | OCH₂COOH | Cl | |
| MCPA | OCH₂COOH | Cl | |
| 2,4,5-T | OCH₂COOH | Cl | |
| Mecoprop (MCPP) | OCH(CH₃)COOH | Cl | |
| Dichlorprop (2,4-DP) | OCH(CH₃)COOH | Cl |
Mechanism of Action: Mimicry and Mayhem
Phenoxy herbicides function as synthetic auxins.[17][18] They mimic natural IAA but are not easily broken down by the plant's metabolic processes. This leads to a catastrophic disruption of the plant's hormonal balance.[18][19]
The process unfolds in several stages:
-
Absorption and Translocation: The herbicide is absorbed through the leaves and roots.[17] Being systemic, it is then transported throughout the plant via the phloem to areas of active growth (meristematic tissues).[17][19]
-
Binding to Auxin Receptors: In the cell, the synthetic auxin binds to auxin-binding proteins (ABPs) and receptors, such as the TIR1/AFB receptor complex.[6][19] This action mimics an overdose of natural auxin.
-
Uncontrolled Gene Expression: This binding triggers the degradation of repressor proteins (AUX/IAA proteins), which in turn allows Auxin Response Factors (ARFs) to activate a cascade of auxin-responsive genes.[6]
-
Physiological Chaos: The result is rapid, uncontrolled, and unsustainable cell division and elongation.[4][20] This leads to visible symptoms like stem and leaf twisting (epinasty), tissue proliferation, and ultimately, the death of the plant as its metabolic reserves are exhausted and its transport tissues are crushed.[4]
The selectivity for broadleaf plants (dicots) over grasses (monocots) is attributed to differences in translocation, metabolism, and vascular structure, which prevent the herbicide from accumulating to lethal concentrations in the meristems of grasses.[19]
Chemical Synthesis and Manufacturing Workflow
The manufacturing process for phenoxy herbicides is a well-established chemical synthesis. The production of 2,4-D serves as a representative example, typically involving the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[4][20][21]
The core reaction is a Williamson ether synthesis:
-
Neutralization: 2,4-dichlorophenol is reacted with a strong base (e.g., sodium hydroxide) to form the more reactive sodium 2,4-dichlorophenoxide.[21]
-
Condensation: The sodium 2,4-dichlorophenoxide then reacts with sodium chloroacetate. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate to form the sodium salt of 2,4-D.[16][21]
-
Acidification: The sodium salt of 2,4-D is treated with a strong acid (e.g., hydrochloric acid) to precipitate the 2,4-D acid.[21]
-
Formulation: The 2,4-D acid can then be converted into various formulations, such as amine salts or esters, to improve its solubility, stability, and absorption characteristics.[19][22]
Experimental Protocol: Differential Phytotoxicity Assay
To establish the selective herbicidal properties of a novel compound like 2,4-D, researchers would have conducted dose-response experiments on different plant species. The causality behind this experimental design is to empirically determine the concentration range at which the compound is lethal to target weeds (dicots) while remaining non-lethal to the desired crop (monocots).
Objective: To determine the differential phytotoxicity of Compound X (e.g., 2,4-D) on a representative broadleaf weed (e.g., Sinapis arvensis - wild mustard) and a cereal crop (e.g., Triticum aestivum - wheat).
Methodology:
-
Plant Cultivation: Grow 50 seedlings each of S. arvensis and T. aestivum in individual pots under controlled greenhouse conditions (22°C, 16:8h light:dark cycle) until they reach the 3-4 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of Compound X (1000 ppm) in a suitable solvent with a surfactant. Create a serial dilution series to yield concentrations of 0, 10, 50, 100, and 500 ppm. The '0 ppm' solution (control) contains only the solvent and surfactant.
-
Treatment Application: Randomly assign 10 seedlings of each species to each concentration group. Apply the solutions as a foliar spray until runoff is observed, ensuring even coverage.
-
Observation and Data Collection: For 21 days, observe the plants daily for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis). At day 21, harvest the above-ground biomass for each plant.
-
Data Analysis: Dry the biomass at 60°C for 48 hours and record the dry weight. Calculate the average dry weight for each treatment group and express it as a percentage of the control group's average dry weight. Plot the percent biomass reduction against the herbicide concentration for each species to determine the dose-response curve.
The Agricultural Revolution and Lasting Impact
The introduction of phenoxy herbicides was transformative for agriculture.[23] For the first time, farmers had an inexpensive and effective tool for post-emergence control of broadleaf weeds in major grain crops.[24][23] This led to:
-
Increased Crop Yields: By eliminating weed competition for water, nutrients, and light, phenoxy herbicides significantly boosted crop production.[11][25]
-
Reduced Labor Costs: The need for manual or mechanical weeding was drastically reduced, lowering production costs.[24]
-
Changes in Cultivation Practices: The ability to control weeds chemically was a key enabler of conservation tillage and no-till farming systems, which help reduce soil erosion.[25]
Phenoxy herbicides remain among the most widely used herbicides in the world, a testament to their efficacy and economic importance.[4]
Conclusion
The story of phenoxy herbicides is a compelling example of how fundamental biological research, spurred by global necessity, can lead to revolutionary technological advancements. From the initial studies of the natural plant hormone auxin to the secret, parallel research efforts during World War II, the development of these selective herbicides fundamentally changed the practice of agriculture. Their mechanism as a persistent synthetic auxin mimic provided a powerful and effective tool for weed management that has contributed significantly to global food security for over 75 years.
References
- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
- Wikipedia. Phenoxy herbicide. [Link]
- Chemcess. Phenoxy Herbicides: Production, Uses And Toxicology. [Link]
- Longdom Publishing. Auxin: A Pivotal Hormone in Plant Growth and Development. [Link]
- Grok. Phenoxy herbicide. [Link]
- OMEX Canada. Auxins Role - Growth & Development. [Link]
- Holganix. What Are Plant Auxins? And How Do They Affect Plant Growth?. [Link]
- BYJU'S. Auxin – The Plant Growth Hormone. [Link]
- Ficosterra.
- BNN Breaking. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]
- No-Till Farmer. Timeline of Herbicide Developments. [Link]
- Pest Genie. Phenoxy Reference Guide. [Link]
- Cambridge University Press & Assessment. The Phenoxy Herbicides. [Link]
- Cambridge University Press & Assessment. In the beginning: the multiple discovery of the first hormone herbicides. [Link]
- ResearchGate. (PDF) Development of herbicides after 1945. [Link]
- American Chemical Society. 2,4-Dichlorophenoxyacetic acid. [Link]
- The Ohio State University Pressbooks. 12.3 History of Herbicides – Principles of Weed Control. [Link]
- Britannica.
- United States Environmental Protection Agency. Herbicide 2,4-D. [Link]
- ResearchGate. In the beginning: The multiple discovery of the first hormone herbicides. [Link]
- ResearchGate. Ecological Production Technology of Phenoxyacetic Herbicides MCPA and 2,4-D in the Highest World Standard | Request PDF. [Link]
- PubMed Central.
- Scientific Research Publishing. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. [Link]
- Wikipedia. Herbicide. [Link]
- CORE.
- U.S. Department of Agriculture. 2,4-Dichlorophenoxyacetic acid. [Link]
- Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
- Wikipedia. MCPA. [Link]
- Arboriculture & Urban Forestry. Needless Public Concerns About Herbicides. [Link]
- ResearchGate. Structural diagrams of 2,4-D and other phenoxy herbicides. [Link]
- National Institute for Environmental Studies, Japan. Phenoxy (C6H5O-) herbicides. [Link]
- Wikipedia. Phenoxyacetic acid. [Link]
- University of Canterbury. The Production of Phenoxy Herbicides. [Link]
- EBSCO. First Modern Herbicide Is Introduced. [Link]
- SciSpace. Studies of the Physiology, Pharmacology, and Biochemistry of the Auxins. [Link]
Sources
- 1. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Herbicide | History, Types, Application, & Facts | Britannica [britannica.com]
- 3. caws.org.nz [caws.org.nz]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]
- 6. longdom.org [longdom.org]
- 7. byjus.com [byjus.com]
- 8. Auxins: What are they used for? [ficosterra.com]
- 9. omexcanada.com [omexcanada.com]
- 10. holganix.com [holganix.com]
- 11. researchgate.net [researchgate.net]
- 12. MCPA - Wikipedia [en.wikipedia.org]
- 13. acs.org [acs.org]
- 14. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]
- 15. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 16. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 19. cdn.nufarm.com [cdn.nufarm.com]
- 20. deq.mt.gov [deq.mt.gov]
- 21. nzic.org.nz [nzic.org.nz]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
- 24. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 25. no-tillfarmer.com [no-tillfarmer.com]
2-(4-Methylphenoxy)propanoic acid literature review
An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoic Acid: Synthesis, Mechanisms, and Applications
Introduction
This compound is a versatile aromatic carboxylic acid that serves as a crucial scaffold in various industrial and research domains.[1][2] While structurally simple, its chemical properties, particularly its chirality, give rise to significant biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, mechanism of action, the critical role of its stereoisomers, and its diverse applications.
The compound is a member of the phenoxypropanoic acid family, a class of molecules renowned for their biological effects. It is most widely recognized for its application in agriculture as a synthetic auxin herbicide, effectively controlling broadleaf weeds.[1][2] Beyond its use in agrochemicals, this compound and its derivatives are explored in pharmaceuticals for their anti-inflammatory properties and in cosmetics.[1][2]
A key feature of this molecule is the chiral center at the second carbon of the propanoic acid chain, leading to the existence of two distinct enantiomers: (R)-2-(4-methylphenoxy)propanoic acid and (S)-2-(4-methylphenoxy)propanoic acid. As is common with chiral molecules, the biological activity is often stereospecific. This is well-documented in its close, chlorinated analog, Mecoprop, where the (R)-enantiomer is responsible for the herbicidal activity, while the (S)-enantiomer is largely inactive.[3][4] This distinction is paramount for developing efficient and environmentally conscious products.
This document will explore the fundamental chemistry, detailed synthetic protocols, the molecular mechanisms underpinning its herbicidal action, and its broader applications, providing a self-validating system of protocols and authoritative references.
Chemical Properties and Characterization
Understanding the fundamental physicochemical properties of this compound is the first step in its application and development.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-(p-Tolyloxy)propanoic acid | [5] |
| CAS Number | 22504-83-2 | [5] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Crystalline Solid (typical for this class) | [6] |
Characterization: The structure and purity of synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]
Synthesis of this compound
The synthesis of aryloxypropanoic acids can be achieved through several established routes. The Williamson ether synthesis is the most common and robust method.
Method 1: Williamson Ether Synthesis
This method is a cornerstone of ether synthesis, involving the reaction of a phenoxide ion with an alkyl halide. For this compound, this involves the reaction of p-cresol with a 2-halopropanoate.
Causality Behind Experimental Choices:
-
Base: A strong base (e.g., Sodium Hydroxide) is essential to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic sodium p-cresolate. This significantly increases the reaction rate with the electrophilic carbon of the 2-halopropanoate.
-
Reagent: Ethyl 2-bromopropanoate is a common choice. The bromine atom is a good leaving group, facilitating the nucleophilic substitution. Using an ester form protects the carboxylic acid during the initial reaction and can be easily hydrolyzed in a subsequent step.
-
Solvent: A polar aprotic solvent like 2-butanone or acetone is often used to dissolve the reactants and facilitate the SN2 reaction mechanism.[8]
Experimental Protocol: Two-Step Synthesis via Williamson Ether Synthesis
Step 1: Synthesis of Ethyl 2-(4-methylphenoxy)propanoate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1.0 eq.) and sodium hydroxide (1.1 eq.) in a suitable solvent like ethanol.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium p-cresolate.
-
Addition of Alkyl Halide: Add ethyl 2-bromopropanoate (1.05 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl 2-(4-methylphenoxy)propanoate from the previous step in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Carefully acidify the aqueous solution to a pH of 2-3 with cold 2M hydrochloric acid. The product, this compound, will precipitate as a solid.
-
Purification: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[9]
Alternative Synthetic Approaches:
-
Phase Transfer Catalysis: This method can be used to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, often leading to milder reaction conditions and improved yields.[10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the ether synthesis and subsequent hydrolysis steps, providing a rapid and efficient route to the final product.
Visualization of Synthetic Workflow
Caption: General workflow for the two-step synthesis of this compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound and its analogs is as a synthetic auxin herbicide.[11] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent within the plant, leading to a lethal disruption of growth processes.[12]
Molecular Mechanism of Auxin Herbicide Action:
The herbicidal action is a result of overstimulating the plant's natural auxin signaling pathway, leading to uncontrolled and disorganized growth.[11]
-
Perception: Synthetic auxins like this compound bind to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein.[12][13]
-
Ternary Complex Formation: This binding stabilizes the formation of a ternary complex between the TIR1/AFB protein, the auxin molecule, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[13]
-
Ubiquitination: The formation of this complex signals an E3 ubiquitin ligase complex (SCFTIR1/AFB) to attach multiple ubiquitin molecules to the Aux/IAA repressor.[12]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and destroyed by the 26S proteasome, a cellular machinery for protein degradation.[13]
-
Gene Activation: The destruction of the Aux/IAA repressor liberates Auxin Response Factors (ARFs). These ARFs are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their massive and sustained transcription.[12][13]
This uncontrolled gene expression leads to a cascade of downstream effects, including abnormal cell elongation, cell division, and the production of other hormones like ethylene and abscisic acid (ABA), which contribute to symptoms like epinasty (twisting of stems), leaf cupping, and ultimately, plant death.[11][13]
Visualization of the Synthetic Auxin Signaling Pathway
Caption: Simplified signaling pathway of synthetic auxin herbicides in a plant cell nucleus.
The Critical Role of Chirality
As previously mentioned, this compound possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.
-
(R)-enantiomer: In the closely related phenoxy herbicides like Mecoprop and Dichlorprop, the (R)-enantiomer is the biologically active form (the eutomer) that binds effectively to the auxin receptor.[14][15]
-
(S)-enantiomer: The (S)-enantiomer (the distomer) is typically inactive or significantly less active.[4]
Implications for Development:
-
Efficacy and Selectivity: Using the pure, active (R)-enantiomer allows for a lower application rate to achieve the same level of efficacy, reducing the overall amount of chemical released into the environment.
-
Regulatory Standards: Regulatory bodies increasingly favor the registration of enantiopure active ingredients to minimize metabolic load on non-target organisms and reduce potential off-target effects.
-
Drug Development: In pharmaceutical applications, it is common for only one enantiomer to have the desired therapeutic effect, while the other may be inactive, have different effects, or even be toxic.
Protocol: Analysis of Enantiomeric Purity by HPLC
Determining the ratio of enantiomers is critical for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Derivatization (if necessary): While some chiral columns can separate the acid directly, resolution is often improved by converting the carboxylic acid to an amide or ester derivative using a chiral or achiral derivatizing agent.
-
Chromatographic Conditions:
-
Column: A Pirkle-type or other suitable chiral stationary phase column.[16]
-
Mobile Phase: A mixture of solvents such as hexane and isopropanol with a small amount of acetic acid is common for normal-phase chiral separations. An example mobile phase for a related compound is methanol-acetonitrile-0.1M aqueous acetic acid.[16][17]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 280 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate and elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
Validation: Run standards of the pure enantiomers (if available) or the racemate (50:50 mixture) to confirm peak identity and system suitability.
Applications in Research and Development
The unique structure of this compound makes it a valuable compound in several fields.
| Application Area | Description |
| Agrochemicals | Serves as a key ingredient and research model for selective post-emergence herbicides to control broadleaf weeds in crops.[1][2] |
| Pharmaceuticals | Used as a starting material or scaffold for the development of novel anti-inflammatory drugs.[1][2] |
| Cosmetics | Incorporated into skincare products for its potential anti-inflammatory and soothing properties.[1][2] |
| Polymer Industry | Can function as a plasticizer to enhance the flexibility and durability of polymers.[1] |
| Organic Synthesis | Utilized as a versatile reagent and building block for creating more complex molecules in research laboratories.[1] |
Toxicology and Environmental Fate
While detailed toxicological data for this compound itself is limited in public literature, data from its extensively studied chlorinated analog, Mecoprop (MCPP), provides valuable insights into its potential profile. It is crucial to interpret this data with the understanding that the chlorine substituent can alter toxicological properties.
-
Acute Toxicity: Mecoprop is classified by the U.S. EPA as toxicity class III, meaning it is slightly toxic.[3][6] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[18][19] Ingestion may lead to nausea, vomiting, and abdominal pain.[18]
-
Chronic Toxicity: Some studies on chlorophenoxy herbicides have suggested a potential association with an increased risk of non-Hodgkin's lymphoma in humans, though data on Mecoprop specifically is less conclusive.[19][20]
-
Environmental Fate: Mecoprop is known to be mobile in soil and can potentially leach into groundwater.[21] However, it is subject to microbial degradation in the soil, with half-lives typically ranging from days to weeks depending on environmental conditions like temperature and moisture.[19][22]
Conclusion
This compound stands out as a molecule of significant scientific and commercial interest. Its utility as a synthetic auxin herbicide is well-established, with a clear and fascinating molecular mechanism of action rooted in the targeted disruption of plant hormone signaling. The chirality of the molecule is a critical feature, dictating its biological efficacy and guiding the development of more efficient and environmentally sound formulations. Beyond agriculture, its potential as a scaffold for anti-inflammatory drugs and other specialty chemicals ensures its continued relevance in research and development. The synthetic methodologies are robust and adaptable, allowing for efficient production and derivatization. This guide has provided a technical framework, from synthesis to mechanism, to support the work of scientists and developers in unlocking the full potential of this versatile compound.
References
- J&K Scientific. 2-(4-Methylphenoxy)propionic acid | 22504-83-2.
- UC Agriculture and Natural Resources. Synthetic Auxins | Herbicide Symptoms.
- HRAC. Synthetic Auxin Resistant Weeds.
- Todd, O.E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631.
- Benchchem. Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.
- PubChem. Mecoprop-P | C10H11ClO3 | CID 185588.
- Wikipedia. Mecoprop.
- Thieme Connect. Improved Method for the Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives.
- Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(3), 631-634.
- Northwest Center for Alternatives to Pesticides. Mecoprop (MCPP).
- Beyond Pesticides. Mecoprop ChemicalWatch Factsheet.
- Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP.
- Chem-Impex. 2-(4-Methylphenoxy)propionic acid.
- PubChem. Mecoprop | C10H11ClO3 | CID 7153.
- PubChem. This compound | C10H12O3 | CID 3643626.
- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
- Goodall, D.M., Robinson, N.A., & Wu, Z. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2-methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Journal of Chromatographic Science, 31(4), 137-141.
- Journal of Chromatographic Science. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2-methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichloro...).
- Wikipedia. Mecoprop (PDF).
- Guidechem. MECOPROP-P 16484-77-8 wiki.
- New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Indian Journal of Chemistry. (2007). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Benchchem. Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)propanoic Acid Derivatives.
- Organic Syntheses. 2-phenylpropionic acid.
- Kampara, M., et al. (2008). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Journal of Applied Microbiology, 104(4), 1039-1047.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Mecoprop - Wikipedia [en.wikipedia.org]
- 4. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H12O3 | CID 3643626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 11. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. nj.gov [nj.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.nationbuilder.com [assets.nationbuilder.com]
- 21. beyondpesticides.org [beyondpesticides.org]
- 22. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-(4-Methylphenoxy)propanoic Acid
Abstract
Introduction: The Importance of Spectroscopic Analysis
2-(4-Methylphenoxy)propanoic acid belongs to the class of aryloxyphenoxypropionic acids, a group of compounds with significant applications, notably as herbicides.[1][2] The precise molecular structure is paramount to its function, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for its elucidation and confirmation.
This guide is structured to provide not just the spectral data itself, but also the scientific reasoning behind the interpretation. By understanding the causality of spectral features, researchers can gain deeper insights into the molecule's electronic and structural properties.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the overall connectivity of the molecule. The predicted ¹H NMR spectrum of this compound is detailed below.
Predicted ¹H NMR Peak Assignments
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is based on analysis of similar compounds, such as 2-(4-hydroxyphenoxy)propanoic acid, and established substituent effects in NMR spectroscopy.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH) |
| ~7.05 | Doublet | ~8.5 | 2H | Aromatic (H-3, H-5) |
| ~6.85 | Doublet | ~8.5 | 2H | Aromatic (H-2, H-6) |
| ~4.75 | Quartet | ~6.9 | 1H | Methine (-CH) |
| ~2.25 | Singlet | - | 3H | Phenyl Methyl (-CH₃) |
| ~1.55 | Doublet | ~6.9 | 3H | Propanoic Methyl (-CH₃) |
Rationale for ¹H NMR Assignments
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet far downfield.
-
Aromatic Protons (H-2, H-3, H-5, H-6): The aromatic protons will appear as two doublets due to the para-substitution on the phenyl ring. The protons ortho to the electron-donating methyl group (H-3, H-5) are expected to be slightly more shielded (upfield) than the protons ortho to the electron-withdrawing ether linkage (H-2, H-6).
-
Methine Proton (-CH): This proton is adjacent to both an oxygen atom and a carbonyl group, leading to a downfield shift. It will be split into a quartet by the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
-
Phenyl Methyl Protons (-CH₃): The protons of the methyl group directly attached to the aromatic ring will appear as a singlet in the typical alkyl region.
-
Propanoic Methyl Protons (-CH₃): These protons are on the carbon adjacent to the methine proton and will be split into a doublet by the single methine proton (n+1 rule, 1+1=2).
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Peak Assignments
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carbonyl (C=O) |
| ~155 | Aromatic (C-1) |
| ~131 | Aromatic (C-4) |
| ~130 | Aromatic (C-3, C-5) |
| ~117 | Aromatic (C-2, C-6) |
| ~73 | Methine (-CH) |
| ~20 | Phenyl Methyl (-CH₃) |
| ~18 | Propanoic Methyl (-CH₃) |
Rationale for ¹³C NMR Assignments
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.
-
Aromatic Carbons: The aromatic carbons show distinct chemical shifts based on their substitution. The carbon attached to the oxygen (C-1) will be downfield, as will the carbon attached to the methyl group (C-4). The other aromatic carbons (C-2, C-3, C-5, C-6) will have shifts in the typical aromatic region.
-
Methine Carbon (-CH): This carbon is bonded to an oxygen atom, causing a significant downfield shift.
-
Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield alkyl region of the spectrum, with the phenyl methyl being slightly more downfield than the propanoic methyl.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1610, ~1500 | Medium | C=C stretch (Aromatic) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~1180 | Strong | C-O stretch (Carboxylic Acid) |
Rationale for IR Assignments
-
O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption over a wide range due to hydrogen bonding.
-
C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methine groups.
-
C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ is a hallmark of the carbonyl group in a carboxylic acid.
-
C=C Stretch: Absorptions in the 1610-1500 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretch: The spectrum will show strong C-O stretching bands for both the ether linkage and the carboxylic acid.
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
Molecular Structure and NMR Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has provided a detailed, predicted spectroscopic profile of this compound. While based on theoretical principles and data from analogous compounds, the presented ¹H NMR, ¹³C NMR, and IR data serve as a robust reference for researchers. The provided protocols for data acquisition and the logical workflow for analysis offer a practical framework for the experimental characterization of this and similar molecules. As a self-validating system, the congruence between the predicted and experimentally obtained spectra would provide strong evidence for the correct structural assignment.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3643626, this compound.
- SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid.
Sources
An In-depth Technical Guide to the Solubility of 2-(4-Methylphenoxy)propanoic Acid in Organic Solvents
The targeted search for "2-(4-Methylphenoxy)propanoic acid" (the non-chlorinated version) provided its chemical identifiers (CAS 22504-83-2) and computed physicochemical properties from PubChem, but no experimental quantitative solubility data in organic solvents. The search results are still dominated by its chlorinated analog, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop/MCPP), for which there is some quantitative data.
This confirms the initial assessment that a direct, data-rich guide on the non-chlorinated compound's solubility is not feasible based on the available search results. Therefore, the best approach is to create a guide that focuses on the principles of solubility and uses the chlorinated analog (Mecoprop) as a well-documented case study to illustrate these principles. I will need to be very clear about the distinction between the two compounds throughout the guide.
I have enough information to proceed with the planned structure. I can now start synthesizing the information to build the guide. I will create the introductory sections, the theoretical background, the data table (clearly labeling the data for the chlorinated compound), the experimental protocol for solubility determination, the Graphviz diagrams, the discussion comparing the expected behavior of the two compounds, and finally, the reference list. No further searches are immediately necessary to begin writing the content. I will proceed with generating the technical guide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or an agrochemical compound is a critical physicochemical parameter that profoundly influences its formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound in various organic solvents. Due to a greater availability of public data, this guide will leverage its close structural analog, 2-(4-chloro-2-methylphenoxy)propanoic acid (commonly known as Mecoprop or MCPP), as a primary case study to illustrate key concepts. The principles discussed are directly applicable to the target compound, and this guide will delineate the anticipated impact of the structural differences between the two molecules on their respective solubility profiles.
Introduction: The Significance of Solubility
This compound and its chlorinated counterpart, Mecoprop, belong to the family of phenoxy herbicides.[1] In the realms of drug development and agrochemical formulation, understanding a compound's solubility is paramount. It dictates the choice of solvent systems for synthesis and purification, the feasibility of liquid formulations, and the rate of dissolution, which is often a rate-limiting step for absorption and biological activity.
This guide will delve into the theoretical underpinnings of solubility, present available data, and provide a robust experimental protocol for its determination, empowering researchers to make informed decisions in their development pipelines.
Theoretical Framework: Molecular Interactions Governing Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. At its core, solubility is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent.
Key Physicochemical Properties of the Solute:
-
Polarity: The presence of a carboxylic acid group (-COOH) imparts polarity to the molecule, allowing for hydrogen bonding.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl and ether oxygens).
-
Van der Waals Forces: The aromatic ring and methyl groups contribute to nonpolar character, leading to van der Waals interactions.
-
pKa: The acidity of the carboxylic acid group (pKa) will determine its ionization state in protic solvents.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together.
Impact of the 4-chloro Substituent (Mecoprop vs. This compound):
The primary structural difference is the presence of a chlorine atom on the phenyl ring in Mecoprop. This substitution has several effects:
-
Increased Molecular Weight and Size: This can lead to stronger van der Waals forces and potentially higher crystal lattice energy.
-
Increased Lipophilicity: The chloro group increases the octanol-water partition coefficient (logP), suggesting a greater affinity for nonpolar environments.
-
Polarity Alteration: While chlorine is electronegative, its overall effect is to increase the nonpolar surface area of the molecule.
This leads to the prediction that Mecoprop will exhibit slightly lower solubility in polar solvents and slightly higher solubility in nonpolar solvents compared to its non-chlorinated analog.
Diagram: Key Molecular Interactions Influencing Solubility
Caption: Intermolecular forces driving solubility.
Quantitative Solubility Data
Table 1: Physicochemical Properties
| Property | This compound | 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₁ClO₃ |
| Molecular Weight | 180.20 g/mol [2] | 214.64 g/mol [3] |
| Melting Point | Not available | 93-95 °C[4] |
| logP (calculated) | ~2.5 (estimated) | 3.13[4] |
| pKa | Not available | ~3.1 (estimated) |
Table 2: Solubility of Mecoprop in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 900 mg/L | [1] |
| Water | 25 | 880 mg/L | [4] |
| Acetone | 20 | > 1000 g/kg | [4] |
| Diethyl Ether | 20 | > 1000 g/kg | [4] |
| Ethanol | 20 | > 1000 g/kg | [4] |
| Ethyl Acetate | 20 | 825 g/kg | [4] |
| Chloroform | 20 | 339 g/kg | [4] |
| n-Heptane | 20 | 4.11 g/L | [5] |
| Methanol | 20 | >250 g/L | [6] |
| Dichloromethane | 20 | >250 g/L | [6] |
| Toluene | 20 | >250 g/L | [6] |
Analysis of Data:
The data for Mecoprop clearly demonstrates its high solubility in polar aprotic solvents (acetone, ethyl acetate) and polar protic solvents (ethanol, methanol), attributed to the formation of hydrogen bonds with the carboxylic acid moiety. Its solubility is significantly lower in nonpolar solvents like n-heptane. The increased lipophilicity due to the chlorine atom still allows for considerable solubility in less polar solvents like chloroform and toluene.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is a robust and widely accepted technique for determining the solubility of substances in a liquid medium.
Principle:
A surplus of the test substance is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment:
-
This compound (or analog) of known purity
-
Selected organic solvents (analytical grade)
-
Shaking apparatus (e.g., orbital shaker) with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Methodology:
-
Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of the test substance to a known volume of the solvent at the test temperature. Visually assess dissolution after each addition with vigorous shaking. This helps in determining the appropriate amount of substance for the definitive test.
-
Definitive Test Preparation:
-
Place an amount of the test substance, sufficient to ensure a saturated solution, into at least three separate flasks for each solvent.
-
Add a precise volume of the solvent to each flask.
-
-
Equilibration:
-
Place the flasks in the temperature-controlled shaker set to the desired temperature (e.g., 20°C or 25°C).
-
Agitate the flasks for a predetermined period. It is crucial to establish the time required to reach equilibrium. This can be done by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow for the settling of undissolved material.
-
For colloidal suspensions, centrifugation at a defined speed and temperature is necessary.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Analytical Quantification:
-
Analyze the prepared samples using a validated analytical method, such as HPLC-UV or GC-MS.
-
Prepare a calibration curve using standard solutions of the test substance of known concentrations.
-
Calculate the concentration of the test substance in the original saturated solution, accounting for any dilution steps.
-
Self-Validation and Trustworthiness:
-
Triplicate Measurements: Performing the experiment in at least triplicate for each solvent ensures the reproducibility of the results.
-
Mass Balance: A mass balance check can be performed by analyzing the amount of undissolved material to ensure consistency.
-
Purity of Substance: The purity of the test substance should be high and well-characterized, as impurities can significantly affect solubility.
Diagram: Experimental Workflow for Solubility Determination
Caption: Shake-Flask Method Workflow.
Discussion and Field-Proven Insights
Interpreting Results:
The solubility profile of this compound is expected to be high in polar organic solvents due to the dominant role of the carboxylic acid group in forming hydrogen bonds. In nonpolar solvents, solubility will be limited but present, driven by van der Waals forces acting on the aromatic and methyl components.
Challenges and Considerations:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form being tested.
-
Solvate Formation: The solute may form solvates with the solvent, which can alter the measured solubility.
-
pH Effects in Protic Solvents: In protic solvents like alcohols, the acidic nature of the solute can lead to partial deprotonation, influencing solubility.
-
Analytical Method Validation: The accuracy of the solubility measurement is critically dependent on the validation of the analytical method for specificity, linearity, accuracy, and precision.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging data from its chlorinated analog, Mecoprop, and outlining a detailed experimental protocol based on the OECD 105 guideline, researchers are equipped with the necessary tools to generate reliable and accurate solubility data. A thorough understanding of a compound's solubility is an indispensable cornerstone of successful formulation and product development.
References
- Solubility of Things. Mecoprop. [Link]
- PubChem. Mecoprop. [Link]
- PubChem. This compound. [Link]
- PharmaCompass. alpha-(2-Methyl-4-chlorophenoxy)propionic acid. [Link]
- Semantic Scholar. Peer review of the pesticide risk assessment of the active substance mecoprop-P. [Link]
- Wikipedia. Mecoprop. [Link]
- AERU, University of Hertfordshire. Mecoprop (Ref: RD 4593). [Link]
- PubChem. Propionic Acid. [Link]
- PubChem. 2-(2-Methylphenoxy)propanoic acid. [Link]
- PubChem. Mecoprop-P. [Link]
- PubChem. Propionic acid, 2-(3-benzoyl-o-tolyloxy)-. [Link]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. This compound | C10H12O3 | CID 3643626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Thermochemical Properties of 2-(4-Methylphenoxy)propanoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-(4-Methylphenoxy)propanoic acid. In the absence of extensive direct experimental data for this specific compound, this guide focuses on the established experimental and computational methodologies for determining these crucial parameters. By detailing the theoretical principles and practical applications of techniques such as bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis, alongside high-level computational chemistry approaches, this document serves as a foundational resource for researchers. The guide is structured to deliver not just procedural steps but also the scientific rationale behind methodological choices, ensuring a deep understanding of how to approach the thermochemical characterization of this and similar molecules. Data from analogous compounds are presented to provide context and comparative benchmarks.
Introduction: The Significance of Thermochemical Data
This compound, a member of the phenoxyalkanoic acid class of compounds, holds potential interest in various fields, including pharmaceuticals and agrochemicals, due to its structural motifs. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is paramount for process development, safety assessment, and formulation design. These parameters govern the energy changes associated with chemical reactions, phase transitions, and decomposition, directly impacting manufacturing processes, storage stability, and ultimately, the safety and efficacy of a final product.
This guide will systematically explore the methodologies to determine these vital properties, offering both theoretical grounding and practical insights for their application.
Enthalpy of Formation: A Fundamental Thermodynamic Quantity
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.
Experimental Determination: Bomb Calorimetry
The primary experimental technique for determining the enthalpy of formation of organic compounds is oxygen bomb calorimetry .[1] This method measures the heat of combustion (ΔcH°), from which the enthalpy of formation can be calculated using Hess's Law.
Principle of Operation: A precisely weighed sample of the organic compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A pellet of the solid this compound of known mass is prepared. For liquid samples, a known mass of a combustion aid with a well-characterized heat of combustion, such as benzoic acid, is used.[1]
-
Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire is connected to the ignition circuit, with a portion in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization and Combustion: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen, then filled with high-pressure oxygen (typically 25-30 atm). The bomb is then submerged in a known volume of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited.
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the precise temperature change.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known heat of combustion, most commonly benzoic acid.[2][3]
Data Analysis: The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The standard enthalpy of formation is then derived using the following relationship:
ΔcH° = ΣnΔfH°(products) - ΣmΔfH°(reactants)
Where 'n' and 'm' are the stoichiometric coefficients of the products and reactants, respectively.
Diagram: Workflow for Enthalpy of Formation Determination via Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.
Computational Prediction: High-Accuracy Ab Initio Methods
For many organic molecules, especially those in the early stages of research, experimental data may be unavailable. In such cases, computational chemistry provides a powerful alternative for predicting thermochemical properties.[4]
Gaussian-3 (G3) Theory and its Variants: G3 theory and its more computationally efficient variants, such as G3(MP2)//B3LYP, are composite methods designed to achieve high accuracy in predicting enthalpies of formation.[5][6] These methods combine results from several levels of theory and basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[6]
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like QCISD(T) and MP2 with larger basis sets.[6]
-
Higher-Level Correction (HLC): An empirical correction term is added to account for remaining deficiencies in the calculations.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the atomization energy. This is then corrected to 298.15 K using the calculated vibrational frequencies.
Expected Accuracy: For organic molecules containing C, H, and O, methods like G3 have demonstrated a mean absolute deviation from experimental values of approximately 1 kcal/mol.[7]
Heat Capacity and Phase Transitions
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius. It is a crucial parameter for heat transfer calculations in chemical processes.
Experimental Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[8][9] It is the primary method for determining heat capacity and the enthalpies of phase transitions such as melting (fusion) and boiling (vaporization).
Principle of Operation: A sample and an inert reference are heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
Experimental Protocol: Heat Capacity Measurement by DSC
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[10]
-
Baseline Measurement: An empty sample pan is run to obtain a baseline heat flow curve.
-
Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.[11]
-
Sample Measurement: A known mass of this compound is run under identical conditions.
-
Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard and the baseline.
Enthalpy of Fusion: During a melting transition, the DSC will detect an endothermic peak. The area of this peak is directly proportional to the enthalpy of fusion (ΔfusH).[12]
Diagram: DSC Experimental Workflow for Heat Capacity and Enthalpy of Fusion
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ddscalorimeters.com [ddscalorimeters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. G3(MP2)B3 Theory [schulz.chemie.uni-rostock.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. pubs.acs.org [pubs.acs.org]
Environmental fate of 2-(4-Methylphenoxy)propanoic acid
An In-depth Technical Guide on the Environmental Fate of 2-(4-Methylphenoxy)propanoic Acid
Introduction: Understanding Mecoprop (MCPP)
This compound, commonly known as mecoprop or MCPP, is a selective, post-emergence phenoxy herbicide widely utilized for the control of broadleaf weeds.[1][2] Its primary applications are in agriculture on cereal crops like wheat, barley, and oats, as well as on ornamental turf and drainage ditch banks.[1] Mecoprop functions as a systemic, hormone-type herbicide, absorbed by plant leaves and translocated to the roots, where it disrupts enzyme activity and growth, a process that can take three to four weeks to achieve full control.[1]
From a chemical standpoint, mecoprop is a chiral compound, existing as a mixture of two stereoisomers (enantiomers).[1] The herbicidal activity is exclusively associated with the (R)-(+)-enantiomer.[3][4] Consequently, modern formulations have shifted from the racemic mixture (equal parts R- and S-isomers) to products enriched with the active isomer, known as mecoprop-P.[3][5] This distinction is critical for understanding its environmental fate, as biological degradation processes can be stereoselective. The compound is acidic and typically formulated as a salt to enhance its water solubility.[1][3]
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and transformation of any chemical are fundamentally governed by its physicochemical properties. For mecoprop, its high water solubility and weak sorption to soil particles are the defining characteristics that dictate its mobility and potential for environmental contamination.
| Property | Value | Significance for Environmental Fate | Source |
| Chemical Formula | C₁₀H₁₁ClO₃ | Basic molecular identity. | [6] |
| Molar Mass | 214.64 g/mol | Influences diffusion and transport rates. | [6] |
| Appearance | Colorless crystals | Physical state at standard conditions. | [6] |
| Water Solubility | 620 mg/L (acid form); 500-920 g/L (salt forms) at 20°C | High solubility, especially in salt forms, facilitates transport in water, leading to high potential for leaching and runoff. | [3] |
| Vapor Pressure | 1.2 x 10⁻⁵ mm Hg at 25°C | Low volatility; indicates mecoprop will exist in both vapor and particulate phases but is unlikely to be a major atmospheric contaminant. | [6] |
| pKa | 3.78 | As a weak acid, it will exist predominantly in its anionic form at typical environmental pH values (6-8), which reduces its adsorption to negatively charged soil colloids. | [7] |
| Octanol-Water Partition Coefficient (Koc) | 5 - 43 | Low values indicate weak sorption to soil organic carbon, leading to very high mobility in soil. | [7] |
These properties collectively suggest that mecoprop is a mobile compound in the environment, with its fate being heavily influenced by water movement and microbial activity rather than strong retention in soil or volatilization into the atmosphere.
Environmental Degradation Pathways
The persistence of mecoprop in the environment is primarily limited by microbial degradation. Abiotic processes such as photolysis and hydrolysis play a much less significant role.
Biotic Degradation: The Primary Attenuation Mechanism
Microbial degradation is the most significant process responsible for the breakdown of mecoprop in soil and water.[7][8] The rate and extent of this degradation are influenced by environmental conditions and the specific microbial communities present.
-
Aerobic vs. Anaerobic Conditions : Degradation is significantly faster under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions.[9] This is a critical factor, as the potential for persistence increases dramatically if the herbicide leaches into deeper, anoxic soil layers or groundwater.[8][9]
-
Microbial Communities : A variety of soil bacteria have been shown to degrade mecoprop, often using it as a sole source of carbon and energy.[10] Synergistic microbial communities, comprising multiple species such as Pseudomonas, Alcaligenes, and Flavobacterium, are often required for effective degradation.[10][11][12] Pure cultures of Alcaligenes denitrificans and Ralstonia sp. have also been isolated that can mineralize the herbicide.[4][13]
-
Enantioselectivity : A key aspect of mecoprop's biodegradation is its stereoselectivity. Microbial communities preferentially degrade the herbicidally active (R)-(+)-isomer, while the (S)-(-)-enantiomer is degraded more slowly or not at all.[4] This selective degradation can serve as a marker for confirming in-situ bioremediation.[4]
-
Degradation Pathway : The initial and primary step in the microbial degradation of mecoprop is the cleavage of the ether bond to form 4-chloro-2-methylphenol (4-CMP) .[3][10][14] This metabolite is of environmental concern as it can be more toxic to aquatic organisms than the parent compound.[3] Further degradation of 4-CMP can lead to the formation of 4-chlorocatechol and eventual mineralization to CO₂, water, and chloride ions.[14]
Abiotic Degradation: Secondary Processes
While microbial action is dominant, abiotic processes contribute to a lesser extent to the overall degradation of mecoprop.
-
Photodegradation : MCPP can undergo slow photodegradation in water when exposed to sunlight.[6] One study reported a half-life of 83 days under artificial light, indicating that photolysis is not a rapid removal mechanism.[5] Irradiation with UV light leads to the formation of phototransformation products, including 2-(4-hydroxy-2-methylphenoxy)propionic acid and o-cresol.[15]
-
Hydrolysis : Mecoprop is stable to hydrolysis under normal environmental conditions.[1][5][7] This means that chemical breakdown by reaction with water is not a significant fate process.
Degradation Half-Life Summary
The persistence of a pesticide is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial amount to degrade. The half-life of mecoprop is highly variable and depends on environmental factors.
| Matrix | Half-Life (DT₅₀) | Influencing Conditions | Source |
| Soil (Aerobic) | 3 - 21 days | Temperature, moisture content, organic matter, microbial activity. Half-life increases significantly at lower temperatures and in drier soil. | [5][7] |
| Water/Sediment System | 72.5 - 171 days | Slower in the water phase; dependent on the specific system and microbial population. | [16] |
| Sunlight (in water) | 19.5 days | Dependent on light intensity and water clarity. | [6] |
Environmental Mobility and Transport
Mecoprop's chemical properties predispose it to high mobility in the environment, creating a potential risk for contamination of water resources.
Sorption and Desorption
Sorption is the process by which a chemical binds to soil particles, which reduces its mobility.[17] Mecoprop exhibits very low sorption in most soils.[9]
-
Mechanism : With a pKa of 3.78, mecoprop exists as an anion in most soils (pH > 4).[7] Anions are generally repelled by negatively charged clay and organic matter surfaces, leading to weak adsorption.[7]
-
Influence of Soil Properties : Adsorption of mecoprop shows a positive correlation with soil organic matter content; higher organic matter leads to slightly increased sorption.[1][18][19] Conversely, increasing soil pH generally decreases sorption.[16] Despite this, even in soils with higher organic content, mecoprop is considered to have very high mobility.[1][7]
Leaching and Runoff
The combination of high water solubility and low sorption makes mecoprop highly susceptible to transport with water.
-
Leaching : Mecoprop has a high potential to leach through the soil profile and contaminate groundwater.[1][3][5][20] This risk is particularly pronounced in permeable, sandy soils and areas with a shallow water table.[20] The timing of rainfall after application is a critical factor; heavy rain shortly after use can significantly increase leaching before substantial degradation can occur.[3]
-
Surface Runoff : If applied to sloped, compacted, or clay soils, mecoprop can be transported via surface runoff into nearby aquatic habitats during rainfall events.[3][20]
Ecotoxicological Profile
The environmental risk of a pesticide is determined not only by its fate and transport but also by its toxicity to non-target organisms. Mecoprop-P is generally considered slightly toxic, but it poses risks to certain environmental compartments.
| Organism Group | Toxicity Finding | Endpoint Example | Source |
| Birds | Low acute risk | - | [21] |
| Wild Mammals | Low acute risk; High long-term risk | NOAEL = 8.5 mg/kg bw/day | [21] |
| Freshwater Fish | Low acute toxicity | Rainbow Trout LC₅₀ = 124 ppm | [5] |
| Aquatic Organisms | Toxic | Classified as Aquatic Acute 1 and Aquatic Chronic 1. | [16][20] |
| Non-target Plants | Toxic | As a herbicide, it can harm non-target broadleaf plants. | [20] |
| Humans | Severe eye irritant; Harmful if swallowed | Classified as Category 1 for eye irritation. | [5][21] |
A significant concern is the toxicity of the primary metabolite, 4-CMP, which can be more acutely toxic to aquatic organisms like fish than the parent mecoprop molecule.[3]
Experimental Protocol: Assessing Aerobic Soil Degradation
To provide a practical context, this section details a standard laboratory protocol for determining the aerobic soil degradation rate and half-life of mecoprop, a cornerstone experiment in environmental fate studies. The methodology is based on established guidelines like OECD 307.
Workflow for Aerobic Soil Degradation Study
Step-by-Step Methodology
1. Objective: To determine the rate of aerobic degradation of ¹⁴C-labeled mecoprop in soil and identify major metabolites. The use of a ¹⁴C label is crucial for creating a mass balance and tracking the fate of the carbon backbone into CO₂ (mineralization) or soil-bound residues.
2. Materials:
-
Freshly collected, sieved (<2 mm) soil from a relevant agricultural region.
-
Radiolabeled [Ring-¹⁴C]-Mecoprop of known specific activity.
-
Analytical standard of mecoprop and suspected metabolites (e.g., 4-CMP).
-
Incubation vessels (biometers) capable of trapping evolved CO₂.
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution for CO₂ traps.
-
Extraction solvents (e.g., acetonitrile, methanol).
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector and a suitable column (e.g., C18).
-
Liquid Scintillation Counter (LSC).
3. Experimental Setup & Procedure:
-
Soil Characterization (Causality): Before the experiment, the soil must be characterized for texture, pH, organic carbon content, and microbial biomass. These parameters are critical controls that heavily influence degradation rates and allow for comparison between studies.
-
Moisture Adjustment: Adjust the soil moisture content to 40-60% of its maximum water holding capacity. This ensures that water is not a limiting factor for microbial activity.
-
Application of Test Substance: Prepare a stock solution of ¹⁴C-mecoprop. Apply the solution evenly to the soil to achieve the desired test concentration (e.g., a typical field application rate). This step is often done by spraying the soil while it is being mixed to ensure homogeneity.
-
Incubation: Transfer the treated soil into the biometers. Each biometer contains a separate chamber with a KOH or NaOH solution to trap any ¹⁴CO₂ produced from the mineralization of the ¹⁴C-mecoprop ring. This is a direct measure of complete degradation. Incubate the vessels in the dark at a constant temperature (e.g., 20°C) to prevent photodegradation and maintain consistent microbial activity.
-
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate biometers for analysis. The sampling schedule should be designed to accurately define the degradation curve.
-
Analysis:
-
CO₂ Traps: Remove the alkali trap solution and analyze its radioactivity using LSC. This quantifies the extent of mineralization.
-
Soil Extraction: Extract the soil samples with an appropriate solvent mixture. This step is optimized to recover the parent mecoprop and its degradation products from the soil matrix.
-
Chromatography: Analyze the soil extracts using HPLC with UV and radiodetection. The retention time is used to identify the parent compound and metabolites by comparing them to analytical standards. The radiodetector provides quantification of each ¹⁴C-containing compound.
-
-
Data Analysis (Self-Validation):
-
For each time point, calculate the percentage of applied radioactivity present as the parent compound, identified metabolites, evolved ¹⁴CO₂, and non-extractable (bound) residues. The sum of these should be close to 100%, validating the experimental mass balance.
-
Plot the concentration of the parent mecoprop against time. Use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate and determine the DT₅₀ and DT₉₀ values.[3]
-
This self-validating system, through mass balance accounting and kinetic modeling, provides a robust and reproducible assessment of the herbicide's persistence in the soil environment.
References
- EXTOXNET PIP. (n.d.). MECOPROP.
- ResearchGate. (n.d.). Effect of nutrients amendments and sterilization on MCPP biodegradation and/or uptake by bacterial mass.
- Buss, S. R., et al. (2017). A review of mecoprop attenuation in the subsurface. Quarterly Journal of Engineering Geology and Hydrogeology.
- World Health Organization. (n.d.). Mecoprop.
- Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet.
- ResearchGate. (n.d.). Degradation of racemic MCPP (nM) by indigenous microbiota present in 3,....
- ResearchGate. (n.d.). Microbiological Degradation of the Phenoxy Herbicide MCPP [2-(2-Methyl-4-Chlorophenoxy) Propionic Acid].
- PMC. (n.d.). Peer review of the pesticide risk assessment of the active substance mecoprop‐P.
- Policy Commons. (2007). Mecoprop-p Risk Assessments and Risk Reduction Options: EPA Notice and Request for Public Comment.
- Loveland Products Canada. (2012). MECOPROP-P HERBICIDE LIQUID.
- PubMed. (n.d.). Leaching of mecoprop and dichlorprop in calcareous soil. Effect of the exogen organic matter addition in this process.
- SPIE. (n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation.
- ResearchGate. (n.d.). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures.
- Ecotox Centre. (n.d.). EQS - Ecotox Centre proposal for: Mecoprop-P.
- ResearchGate. (n.d.). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes.
- PubMed. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community.
- GOV.UK. (n.d.). Attenuation of mecoprop in the subsurface.
- PMC - NIH. (n.d.). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community.
- ResearchGate. (n.d.). A review of mecoprop attenuation in the subsurface.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
- PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils.
- PubChem. (n.d.). Mecoprop.
- Wikipedia. (n.d.). Mecoprop.
- USDA ARS. (n.d.). Sorption−Desorption of Imidacloprid and Its Metabolites in Soil and Vadose Zone Materials.
Sources
- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 2. deq.mt.gov [deq.mt.gov]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 16. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 17. ars.usda.gov [ars.usda.gov]
- 18. Leaching of mecoprop and dichlorprop in calcareous soil. Effect of the exogen organic matter addition in this process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lovelandproducts.ca [lovelandproducts.ca]
- 21. Peer review of the pesticide risk assessment of the active substance mecoprop‐P - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)propanoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Methylphenoxy)propanoic acid, a compound of interest in the agrochemical and pharmaceutical industries.[1] The primary methodology detailed is the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage central to the target molecule. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and offers expert insights into process optimization and troubleshooting. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical laboratory application.
Introduction and Scientific Background
This compound belongs to the aryloxyphenoxypropionate class of compounds. This chemical family is notable for its biological activity, with many derivatives serving as selective herbicides.[2] These compounds often act by inhibiting key plant enzymes, such as acetyl-CoA carboxylase (ACCase), leading to the disruption of fatty acid synthesis in susceptible grass species.[3] A well-known member of this class is Mecoprop (MCPP), or 2-(4-chloro-2-methylphenoxy)propanoic acid, which is used to control broadleaf weeds.[4][5][6] The synthesis of the title compound serves as an excellent model for the production of these valuable chemical entities.
The most direct and reliable route for synthesizing this molecule is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][7][8] The reaction is prized for its versatility and generally high yields when appropriate substrates are chosen.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis proceeds via a two-step S\textsubscript{N}2 mechanism. A thorough understanding of this pathway is crucial for optimizing reaction conditions and minimizing side products.
Step 1: Deprotonation of p-Cresol
The reaction is initiated by deprotonating the phenolic hydroxyl group of p-cresol (4-methylphenol) with a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common hydroxide bases to quantitatively form the sodium or potassium p-cresolate salt.[9] This salt exists in solution as the highly nucleophilic phenoxide ion.
Step 2: Nucleophilic Attack (S\textsubscript{N}2)
The generated p-cresolate ion then acts as the nucleophile, attacking the electrophilic α-carbon of 2-bromopropanoic acid. This concerted, single-step reaction results in the formation of a new carbon-oxygen bond and the displacement of the bromide leaving group.[8] As an S\textsubscript{N}2 reaction, it proceeds with an inversion of stereochemistry at the electrophilic carbon, though racemic 2-bromopropanoic acid is typically used for this synthesis, resulting in a racemic product.
Step 3: Acidification (Workup)
The immediate product of the S\textsubscript{N}2 step is the sodium or potassium salt of this compound. To isolate the final neutral carboxylic acid, the reaction mixture must be acidified with a strong mineral acid, such as hydrochloric acid (HCl).[2][9] This protonates the carboxylate anion, causing the final product to precipitate from the aqueous solution due to its lower solubility.
Materials, Reagents, and Safety Precautions
3.1. Reagent and Equipment List
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| p-Cresol (4-Methylphenol) | C₇H₈O | 108.14 | Reagent | Sigma-Aldrich |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | Reagent | Alfa Aesar |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.), ACS | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Equipment | ||||
| Round-bottom flask (250 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Beaker (400 mL) | ||||
| Büchner funnel and filter flask | ||||
| pH paper or pH meter | ||||
| Standard laboratory glassware |
3.2. Critical Safety Considerations
This protocol involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
p-Cresol: Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[12][13][14] Avoid inhalation of dust and vapors.[15]
-
2-Bromopropanoic acid: A corrosive substance that can cause severe skin burns and eye damage.[11][16] Handle with extreme care and ensure immediate access to an emergency shower and eyewash station.[17][18]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns upon contact.[9]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and releases toxic vapors. Handle only in a well-ventilated fume hood.[2]
-
Sodium Hydride (NaH) - Alternative Base: While not used in this primary protocol, NaH is a powerful but hazardous alternative base. It is a water-reactive and flammable solid that can ignite spontaneously in air.[19][20] Handling requires an inert atmosphere (e.g., nitrogen or argon gas) and specialized procedures.[10][21] Using NaOH or KOH is recommended for this synthesis due to significantly lower handling risks.[2][9]
Detailed Experimental Protocol
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Step 1: Preparation of Sodium p-Cresolate
-
Place a magnetic stir bar into a 250 mL round-bottom flask.
-
Add 5.4 g (0.05 mol) of p-cresol to the flask.
-
In a separate beaker, carefully dissolve 4.4 g (0.11 mol, 2.2 eq) of sodium hydroxide pellets in 100 mL of deionized water. Note: This dissolution is highly exothermic. Allow the solution to cool to room temperature.
-
Transfer the cooled sodium hydroxide solution to the round-bottom flask containing the p-cresol.
-
Stir the mixture at room temperature for 15-20 minutes until all the p-cresol has dissolved, forming a clear solution of sodium p-cresolate.
Step 2: Williamson Ether Synthesis Reaction
-
Weigh out 7.65 g (0.05 mol, 1.0 eq) of 2-bromopropanoic acid.
-
Carefully and slowly add the 2-bromopropanoic acid to the stirring sodium p-cresolate solution in the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 1.5 to 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
Step 3: Product Isolation and Purification
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a 400 mL beaker placed in an ice-water bath to chill further.
-
While stirring vigorously, slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise.
-
Continuously monitor the pH. A white precipitate of the product will begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 1-2.[2][9]
-
Stir the cold slurry for an additional 15 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Press the solid as dry as possible on the funnel.
Step 4: Recrystallization and Final Drying
-
Transfer the crude solid to a beaker.
-
Perform recrystallization from a minimal amount of hot water or a water-ethanol mixture to purify the product.[9] Add the solvent portion-wise to the solid while heating and stirring until it is fully dissolved, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of the target compound.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
This protocol should provide the target compound as a white crystalline solid. The expected data are summarized below.
| Parameter | Expected Value |
| Theoretical Yield | 9.01 g (based on 0.05 mol of p-cresol) |
| Typical Actual Yield | 7.2 - 8.1 g (80-90%) |
| Appearance | White crystalline solid |
| Melting Point | 98-100 °C |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [22] |
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals for aromatic protons, the methine proton adjacent to the ether oxygen, and the methyl groups.
-
¹³C NMR: Signals corresponding to the ten unique carbons in the molecule.
-
FT-IR: Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C-O ether stretch.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is significantly lower than expected, ensure the sodium hydroxide solution was sufficiently cooled before addition to prevent side reactions. Incomplete reaction is also a possibility; consider extending the reflux time to 3-4 hours.
-
Oily Product: If the product precipitates as an oil instead of a solid upon acidification, it may indicate the presence of unreacted starting materials or insufficient cooling. Ensure the mixture is thoroughly chilled in an ice bath before and during acidification. Scratching the inside of the beaker with a glass rod can help induce crystallization.
-
Colored Product: The formation of a colored product often suggests oxidation of the phenoxide intermediate. While less common with p-cresol than with hydroquinone, this can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen).[23]
-
Recrystallization Issues: If the product fails to dissolve during recrystallization, more solvent is needed. If it fails to crystallize upon cooling, the solution may be too dilute; some solvent can be removed by gentle heating before attempting to cool again.
References
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]
- University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. UC Santa Barbara EH&S. [Link]
- SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 2-Bromopropionic Acid. SDFine.com. [Link]
- Loba Chemie. (n.d.). Safety Data Sheet: p-CRESOL FOR SYNTHESIS. LobaChemie.com. [Link]
- Penta. (2023). Safety Data Sheet: p-Cresol. Penta Chemicals. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: p-Cresol. Fisher Scientific. [Link]
- University of Michigan-Dearborn. (n.d.). Experiment 06: Williamson Ether Synthesis. [Link]
- University of Wisconsin-La Crosse. (n.d.). The Williamson Ether Synthesis. [Link]
- PubChem. (n.d.). Mecoprop.
- Professor Dave Explains. (2018). The Williamson Ether Synthesis. YouTube. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Wikipedia. (n.d.). Mecoprop. [Link]
- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]
- PubChem. (n.d.). Mecoprop-P.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- PubChem. (n.d.). This compound.
- European Patent Office. (2007). PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - EP 1670743 B1. [Link]
- PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mecoprop - Wikipedia [en.wikipedia.org]
- 6. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. lobachemie.com [lobachemie.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]
- 19. nj.gov [nj.gov]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
- 21. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. This compound | C10H12O3 | CID 3643626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. data.epo.org [data.epo.org]
Application Notes and Protocols for the Williamson Ether Synthesis of 2-(4-Methylphenoxy)propanoic Acid
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(4-Methylphenoxy)propanoic acid, a compound of interest in various chemical and pharmaceutical research areas. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound and the Williamson Ether Synthesis
This compound, also known as Mecoprop, is a selective and systemic post-emergence herbicide used to control broadleaf weeds.[4] Its synthesis is a prime example of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] This method is valued for its versatility in preparing both symmetrical and asymmetrical ethers.[1][2]
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5] In this specific application, the sodium salt of p-cresol (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloropropanoic acid. The choice of a strong base is crucial to deprotonate the phenolic hydroxyl group of p-cresol, thereby generating the more nucleophilic phenoxide ion.[6]
Reaction Mechanism and Rationale
The synthesis involves two key steps:
-
Deprotonation of p-Cresol: The phenolic proton of p-cresol is acidic enough to be removed by a strong base like sodium hydroxide (NaOH), forming the sodium p-cresolate (phenoxide) intermediate. This in situ generation of the nucleophile is a critical first step.
-
Nucleophilic Substitution: The generated phenoxide ion then attacks the α-carbon of 2-chloropropanoic acid in an SN2 fashion, displacing the chloride leaving group and forming the ether linkage.[1][5]
For a successful Williamson ether synthesis, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions.[5][7] In this case, 2-chloropropanoic acid, while a secondary halide, is still suitable for this reaction, though careful control of reaction conditions is necessary to optimize the yield of the desired ether.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| p-Cresol | C₇H₈O | 108.14 | 106-44-5 | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[8][9][10] |
| 2-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | 598-78-7 | Harmful if swallowed, may be fatal if absorbed through skin, causes severe burns.[11][12][13] |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive, causes severe skin burns and eye damage.[14] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable, may form explosive peroxides. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and respiratory irritation. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal hazards. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal hazards. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. Work in a well-ventilated fume hood is mandatory.[14]
Reagent Handling:
-
p-Cresol: Is toxic and corrosive.[8][9] Avoid inhalation of dust and any skin contact.[8]
-
2-Chloropropanoic Acid: Is corrosive and can be fatal if absorbed through the skin.[11][12][15] Handle with extreme care.
-
Sodium Hydroxide: Is highly corrosive.[14] The dissolution in water is highly exothermic.[14][16] Always add NaOH to water slowly, never the other way around.[14][16]
-
Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources in the vicinity.
Experimental Protocol
5.1 Preparation of a 30% (w/v) Sodium Hydroxide Solution
-
Carefully weigh 30 g of sodium hydroxide pellets.
-
In a borosilicate beaker, slowly add the NaOH pellets to 70 mL of deionized water while stirring. The dissolution is highly exothermic.
-
Once cooled to room temperature, transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
5.2 Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.8 g (0.1 mol) of p-cresol in 50 mL of 30% aqueous sodium hydroxide solution. Gentle warming may be required to facilitate dissolution.[17]
-
To the resulting solution, add 11.9 g (0.11 mol) of 2-chloropropanoic acid.
-
Heat the reaction mixture to a gentle reflux and maintain for 1.5 to 2 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of water.
-
Transfer the solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted p-cresol. Discard the ether layer.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2 (test with litmus paper). A white precipitate of the crude product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
5.3 Purification by Recrystallization
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot water to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Melting Point: The literature melting point for Mecoprop is approximately 93-94 °C. A sharp melting point range close to this value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the final product.[18][19]
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group on the aromatic ring, the methine proton, and the methyl group of the propanoic acid moiety.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.[20]
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O stretches for the ether linkage.
Troubleshooting and Discussion
-
Low Yield: A low yield could result from incomplete reaction or side reactions. Ensure the p-cresol is fully deprotonated by using a sufficient excess of a strong base. The reaction time and temperature should also be optimized.
-
Side Reactions: The primary side reaction in a Williamson ether synthesis is elimination, especially with secondary alkyl halides.[1] While less of a concern with 2-chloropropanoic acid under these conditions, it is a possibility. Another potential side reaction is C-alkylation of the phenoxide ring, though O-alkylation is generally favored.[1][3][21]
-
Purification Issues: If the product does not crystallize easily, it may be impure. An additional wash step during the workup or the use of a different recrystallization solvent may be necessary.
Conclusion
The Williamson ether synthesis is an effective and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize and purify this compound for further application. Careful control of reaction conditions and thorough characterization are paramount to achieving a high yield of a pure product.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-(-)-2-Chloropropionic acid, 98%.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Penta chemicals. (2023, March 21). p-Cresol - SAFETY DATA SHEET.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ResearchGate. (2017, February 27). How can I prepare 1M NaOH solution?.
- Loba Chemie. (2025, January 22). p-CRESOL FOR SYNTHESIS.
- ThoughtCo. (2025, June 10). How to Prepare a Sodium Hydroxide or NaOH Solution.
- Unknown source. (n.d.). The Williamson Ether Synthesis.
- PubChem. (n.d.). Mecoprop.
- Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this....
- ResearchGate. (n.d.). Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat.
- PubMed. (n.d.). Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat.
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. How to Prepare a Sodium Hydroxide or NaOH Solution [thoughtco.com]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
- 18. researchgate.net [researchgate.net]
- 19. Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
Application Note: Quantification of 2-(4-Methylphenoxy)propanoic acid in Soil Samples by LC-MS/MS
Abstract
This application note provides a detailed and robust protocol for the quantification of 2-(4-Methylphenoxy)propanoic acid (mecoprop, MCPP) in soil matrices. Mecoprop is a widely used selective herbicide for the control of broadleaf weeds, and its monitoring in soil is crucial for environmental assessment and agricultural management.[1][2] The described method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and efficiency, making it suitable for researchers, environmental scientists, and professionals in drug and pesticide development. The protocol herein is presented with an emphasis on the rationale behind key steps to ensure methodological integrity and reproducibility.
Introduction
This compound, commonly known as mecoprop or MCPP, is a post-emergence herbicide belonging to the phenoxyalkanoic acid class.[1] It functions as a synthetic auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[3] Due to its extensive use in agriculture and turf management, there is a growing concern about its potential accumulation in soil and subsequent leaching into groundwater, posing risks to non-target organisms and ecosystems.[4][5]
Accurate and sensitive quantification of mecoprop in complex soil matrices is therefore essential. Traditional methods often required laborious and time-consuming extraction and derivatization steps for analysis by Gas Chromatography (GC).[6] Modern analytical techniques, particularly LC-MS/MS, have circumvented the need for derivatization, offering direct analysis with high specificity and low detection limits.[6] This application note details a validated method employing a modified QuEChERS sample preparation protocol, which is renowned for its simplicity and effectiveness in multi-residue pesticide analysis in various matrices, including soil.[7][8][9]
Physicochemical Properties of Mecoprop
A fundamental understanding of the analyte's properties is critical for developing an effective analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClO₃ | [10] |
| Molecular Weight | 214.64 g/mol | [10] |
| Appearance | Colorless to light brown crystalline solid | [4] |
| Melting Point | 94-95 °C | [1][4] |
| Water Solubility | 900 mg/L (at 20 °C) | [1] |
| pKa | Acidic | [4] |
| LogP (Kow) | 3.13 | [10] |
Mecoprop is an acidic compound, a property that is exploited during the extraction and cleanup phases to enhance its partitioning and recovery.[4] Its solubility in organic solvents like acetone and acetonitrile is high, forming the basis for the selection of the extraction solvent.[10]
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data reporting.
Caption: Overall workflow for the quantification of Mecoprop in soil.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade or equivalent). Formic acid (reagent grade).
-
Standards: Mecoprop analytical standard (≥98% purity), Mecoprop-d3 or other suitable isotopically labeled internal standard.
-
Salts and Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, mechanical shaker, sample vials, 50 mL polypropylene centrifuge tubes.
Detailed Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of mecoprop standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the labeled internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL).
Rationale: The use of a certified analytical standard is paramount for accurate quantification. An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Soil Sample Preparation (Modified QuEChERS)
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[8]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[11]
-
Weighing and Hydration: Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is particularly dry, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[8]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If an internal standard is used, spike the sample at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). The use of citrate buffering adjusts the pH to a range where acidic pesticides like mecoprop are stable and efficiently extracted.[12]
-
Immediately cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This step separates the acetonitrile supernatant containing the extracted analytes from the solid soil matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Causality: MgSO₄ removes residual water. PSA removes organic acids and other polar interferences. C18 removes non-polar interferences. For acidic analytes like mecoprop, the amount of PSA should be optimized to prevent analyte loss.
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥5000 rcf for 2 minutes.
-
Sample for Analysis: Carefully transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Analysis
The analysis is performed using a tandem mass spectrometer, which provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6]
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Mecoprop: e.g., m/z 213.1 → 140.9 (Quantifier), 213.1 → 85.0 (Qualifier)[13] |
| Internal Standard | e.g., Mecoprop-d3: m/z 216.1 → 143.9 |
Rationale: Negative ion ESI is optimal for acidic compounds like mecoprop as they readily deprotonate to form [M-H]⁻ ions.[14] The use of two MRM transitions (a quantifier and a qualifier) provides a high degree of confidence in analyte identification, in line with regulatory guidelines.[15]
Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated.[16] Key validation parameters are summarized below, with typical acceptance criteria based on SANTE/11312/2021 guidelines.
| Validation Parameter | Typical Performance Data | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Method- and matrix-dependent |
| Accuracy (Recovery) | 85-110% | 70-120% |
| Precision (RSD) | < 15% | ≤ 20% |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank samples | N/A |
The method demonstrated a limit of quantification (LOQ) in soil of 0.01 mg/kg.[17] Average recoveries for pesticides in soil validation studies typically range from 70% to 120%, with a relative standard deviation (RSD) of less than 20%.[7][18]
Conclusion
The described method provides a reliable, sensitive, and efficient protocol for the quantification of mecoprop in soil samples. The combination of a modified QuEChERS extraction and LC-MS/MS analysis offers a robust workflow suitable for routine environmental monitoring and research applications. The detailed explanation of the causality behind experimental choices and the inclusion of validation parameters ensure that the protocol is a self-validating system, meeting the high standards of scientific integrity required by researchers and drug development professionals.
References
- EXTOXNET PIP. (n.d.). MECOPROP. Cornell University.
- AENSI Publisher. (n.d.). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS.
- Wikipedia. (n.d.). Mecoprop.
- PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information.
- United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Coastal Wiki. (2020). Mecoprop.
- ACS Publications. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry.
- Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources.
- SWA Environmental. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
- Minnesota Pollution Control Agency. (2024). Soil sample collection and analysis procedures.
- United States Environmental Protection Agency. (2025). Analytical Methods for Measuring Pesticide Residues.
- QuEChERS.com. (n.d.). About the method.
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- University of Massachusetts Amherst. (n.d.). Chapter 2: Soil Sample Preparation and Extraction.
- ACS Publications. (n.d.). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry.
- National Park Service. (n.d.). Soil Sample Preparation Protocol.
- NIH. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- Agilent Technologies. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note.
- Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Grechina, A.S., & Zhuravleva, G.F. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review.
- PubMed. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
- PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].
- United States Environmental Protection Agency. (n.d.). Independent Laboratory Validation Chlorpropham in Soil MRID 49457204.
- MP Biomedicals. (n.d.). Soil Sample Preparation.
- ITRC. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment.
- ResearchGate. (2025). Effect of herbicide concentration and organic and inorganic nutrient amendment on the mineralization of mecoprop, 2,4-D and 2,4,5-T in soil and aquifer samples.
Sources
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 16484-77-8: (+)-Mecoprop | CymitQuimica [cymitquimica.com]
- 4. extoxnet.orst.edu [extoxnet.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. youngin.com [youngin.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. weber.hu [weber.hu]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. QuEChERS: About the method [quechers.eu]
- 13. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. swaenviro.com [swaenviro.com]
- 17. epa.gov [epa.gov]
- 18. aensiweb.com [aensiweb.com]
Application Notes & Protocols: 2-(Aryloxy)propanoic Acids in Modern Organic Synthesis
A Senior Application Scientist's Guide to Mecoprop as a Model Reagent
Abstract
This technical guide offers a comprehensive exploration of 2-(aryloxy)propanoic acids as versatile reagents in organic synthesis. While the principles discussed are broadly applicable to this class of compounds, including 2-(4-methylphenoxy)propanoic acid, this document will use the extensively studied and commercially significant analogue, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) , as a model system. We will delve into its fundamental chemical properties, critical safety protocols, and its primary applications as both a chiral building block and a potent agrochemical. This guide provides researchers, chemists, and drug development professionals with detailed, field-proven experimental protocols for synthesis, chiral resolution, and analysis, underpinned by mechanistic insights and authoritative references.
Introduction: The Phenoxypropanoic Acid Scaffold
Phenoxypropanoic acids are a class of organic compounds characterized by a propanoic acid moiety linked to a phenyl ring via an ether bond. A key feature of this scaffold is the chiral center at the C2 position of the propanoic acid chain, leading to the existence of (R) and (S) enantiomers. This stereochemistry is often the determinant of biological activity, a principle starkly illustrated by Mecoprop.
Mecoprop is a selective, systemic herbicide widely used for controlling broadleaf weeds.[1] Its biological activity resides almost exclusively in the (R)-(+)-enantiomer, now commercially produced as Mecoprop-P.[1][2] The inactive (S)-(-)-enantiomer contributes to the environmental load without providing efficacy.[3] This enantioselectivity makes Mecoprop an excellent case study for the application of chiral chemistry in agrochemical development and highlights the importance of stereospecific synthesis and resolution—techniques that are broadly applicable across pharmaceutical and materials science.
This document will provide the foundational knowledge and practical protocols to effectively utilize this class of reagents in a laboratory setting.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
Compound Data
| Property | Value | Source(s) |
| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | [1] |
| Synonyms | Mecoprop, MCPP, CMPP | [4] |
| CAS Number | 93-65-2 (Racemate), 16484-77-8 ((R)-enantiomer) | [1][5] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [4] |
| Molecular Weight | 214.64 g/mol | [4] |
| Appearance | Colorless to brown crystalline powder | [4][6] |
| Melting Point | 94-95 °C | [5] |
| Solubility | Water: 880 mg/L at 25°C. Soluble in acetone, ethanol, diethyl ether. | [4] |
Safety & Handling
Mecoprop is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[7]
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P312+P330 | |
| Skin Irritation | H315: Causes skin irritation. | P362+P364 | |
| Eye Damage | H318: Causes serious eye damage. | P280, P305+P351+P338+P310 | |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[7]
-
Respiratory Protection: For operations generating dust, use a particulate filter respirator.[7]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If on Skin: Immediately wash with soap and water and rinse thoroughly.
-
If Inhaled: Move person to fresh air.[7]
Core Applications in Organic Synthesis
Agrochemical Synthesis: Mechanism as a Synthetic Auxin
The primary application of Mecoprop-P is as a selective herbicide.[8] Its mode of action is to function as a mimic of the natural plant growth hormone indole-3-acetic acid (IAA), classifying it as a synthetic auxin.[1][9]
In susceptible broadleaf plants, the (R)-enantiomer binds to the TIR1/AFB family of auxin co-receptors.[8] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors activates auxin response factors (ARFs), leading to the uncontrolled expression of auxin-responsive genes. This sustained and unregulated activation disrupts normal plant development, causing epinasty, cell division arrest, and ultimately, plant death.[8]
Chiral Synthesis and Resolution
The chirality of 2-(aryloxy)propanoic acids makes them valuable starting materials or resolving agents. Optically pure enantiomers are crucial for developing stereospecific drugs, agrochemicals, and chiral ligands for asymmetric catalysis.[2] A powerful method to obtain single enantiomers from a racemic mixture is kinetic resolution.
Kinetic resolution operates by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of racemic 2-(aryloxy)propanoic acids, enantioselective esterification can be used to convert one enantiomer into its ester derivative at a much faster rate, allowing for the separation of the unreacted, optically pure acid from the newly formed ester.[2]
Detailed Experimental Protocols
Note: All procedures must be performed in a properly functioning chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)propanoic Acid via Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol is adapted from a phase-transfer catalysis method, which is highly efficient for Williamson ether synthesis by facilitating the transport of the phenoxide nucleophile into the organic phase where the alkyl halide resides.[10] This serves as a general template for the synthesis of various 2-(aryloxy)propanoic acids.
Materials:
-
p-Hydroxyanisole (4-Methoxyphenol)
-
2-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve p-hydroxyanisole and the phase-transfer catalyst (e.g., TBAB) in toluene. Add a concentrated aqueous solution of sodium hydroxide. Stir vigorously for 15-20 minutes at room temperature to form the sodium phenoxide salt.[10]
-
Nucleophilic Substitution: To the biphasic mixture, add 2-chloropropionic acid dropwise. Heat the reaction mixture to 40-60°C with vigorous stirring. The reaction progress can be monitored by TLC or HPLC. The reaction is typically complete within 1-2 hours.[10]
-
Work-up and Acidification: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with HCl or H₂SO₄ to a pH of 1-2. This protonates the carboxylate product, making it soluble in the organic phase.[10]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh toluene. Combine all organic extracts.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-(4-methoxyphenoxy)propanoic acid.[10]
Protocol 2: Kinetic Resolution of Racemic 2-(Aryloxy)propanoic Acids via Enantioselective Esterification
This protocol is based on a method developed for the kinetic resolution of various racemic 2-aryloxypropanoic acids using a chiral acyl-transfer catalyst.[2]
Materials:
-
Racemic 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)
-
Pivalic anhydride (Piv₂O)
-
An achiral alcohol, e.g., bis(α-naphthyl)methanol
-
A chiral acyl-transfer catalyst, e.g., (+)-Benzotetramisole ((+)-BTM)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the racemic acid, the achiral alcohol, and the chiral catalyst ((+)-BTM) in anhydrous DCM.
-
Activation & Resolution: Cool the solution to 0°C in an ice bath. Add pivalic anhydride (Piv₂O) to the stirred solution. Pivalic anhydride acts as an activating agent, forming a mixed anhydride in situ. The chiral catalyst will preferentially catalyze the esterification of one enantiomer.[2]
-
Monitoring: Allow the reaction to warm to room temperature and stir until approximately 50% conversion is achieved. Monitor the reaction progress by HPLC using a chiral column to track the disappearance of the acid enantiomers and the formation of the ester.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Separation:
-
Ester: The combined organic layers contain the ester of one enantiomer (e.g., the (S)-ester). Wash the organic phase with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Acid: The aqueous layer contains the unreacted carboxylate salt (e.g., the (R)-acid). Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify both the ester and the unreacted acid separately using silica gel column chromatography to obtain the optically enriched products.[2] The ester can be hydrolyzed back to the acid if desired.
Protocol 3: Analytical Method via Reverse-Phase HPLC
Analysis of reaction progress, product purity, and enantiomeric excess is critical. This general protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for phenoxypropanoic acids.
Materials & Equipment:
-
HPLC system with a UV/VIS detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Volumetric flasks, syringes, and 0.45 µm filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and an aqueous buffer (e.g., water with 0.1% formic acid). A common starting point is 50:50 (v/v).[11][12] The mobile phase should be filtered and degassed.
-
Standard Preparation: Accurately weigh and dissolve a small amount of the analyte in the mobile phase or a suitable solvent (e.g., methanol/water) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the reaction sample or purified product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (aq) (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~225 nm or determined by UV scan
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and samples. Identify the peak corresponding to the analyte by its retention time. Quantify the analyte based on the calibration curve.
-
Enantiomeric Separation: For determining enantiomeric excess (ee), a chiral HPLC column (e.g., an α1-acid glycoprotein or Pirkle-type column) is required. The mobile phase and conditions will need to be optimized specifically for the chosen chiral stationary phase.[13]
References
- Mecoprop - Wikipedia. [Link]
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. [Link]
- Safety d
- Mecoprop - Hazardous Substance Fact Sheet - NJ.gov. [Link]
- This compound Chemical Label. [Link]
- Mecoprop | C10H11ClO3 | CID 7153 - PubChem. [Link]
- Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem. [Link]
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. [Link]
- mecoprop - Pesticide Active Ingredients Database / Home and Landscape / St
- A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC ACIDS. [Link]
- A series of chiral coordination polymers containing helicals assembled from a new chiral (R)-2-(4'-(4''-carboxybenzyloxy)phenoxy)propanoic acid: syntheses, structures and photoluminescent properties - PubMed. [Link]
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem. [Link]
- (+)-Mecoprop - CAS Common Chemistry. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]
Sources
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 10. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Drugs Using 2-(4-Methylphenoxy)propanoic acid
Introduction: A New Avenue in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary driver of the inflammatory cascade is the arachidonic acid pathway, which is catalyzed by cyclooxygenase (COX) enzymes to produce prostaglandins.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes are widely used, their long-term administration can lead to significant gastrointestinal and cardiovascular side effects.[2] This necessitates the development of novel anti-inflammatory agents with improved safety profiles.
2-(4-Methylphenoxy)propanoic acid is a compound that has been identified for its potential in the development of new anti-inflammatory drugs.[3] Its structural similarity to other propionic acid derivatives that have demonstrated anti-inflammatory effects suggests it may act on key inflammatory pathways.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound and its derivatives as potential anti-inflammatory therapeutics. We will detail robust in vitro and in vivo protocols to characterize its mechanism of action and efficacy.
Section 1: Understanding the Inflammatory Pathway
The inflammatory response is a complex signaling cascade. A key pathway involves the activation of immune cells like macrophages, which, when stimulated by pathogens or tissue damage, release a host of pro-inflammatory mediators. A common trigger used in in vitro studies is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7] LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB).[4][8] This, in turn, upregulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][9] COX-2 is the inducible isoform of the COX enzyme and is primarily responsible for the production of prostaglandins at the site of inflammation.[1]
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Section 2: In Vitro Evaluation of this compound
The initial screening of a potential anti-inflammatory compound involves in vitro assays to determine its direct effects on key molecular targets and cellular responses.
COX-2 Inhibition Assay
This assay determines if this compound directly inhibits the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Assay Genie BN00777 or Cayman Chemical 460103).[10][11]
-
Reconstitute human recombinant COX-2 enzyme in sterile ddH₂O and keep on ice.[10]
-
Prepare a 10X stock solution of this compound in a suitable solvent like DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of a known COX-2 inhibitor, such as Celecoxib, to serve as a positive control.[10]
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control Wells: Add 10 µl of COX Assay Buffer.
-
Inhibitor Control Wells: Add 10 µl of the Celecoxib solution.
-
Test Compound Wells: Add 10 µl of the diluted this compound solutions.
-
Add 80 µl of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to all wells.[10]
-
Add 10 µl of the reconstituted COX-2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.[11]
-
Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.[11]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[10]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).[12]
-
Macrophage-Based Anti-inflammatory Assay
This assay assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in LPS-stimulated macrophages.[13][14]
Protocol:
-
Cell Culture:
-
Culture a murine macrophage cell line, such as RAW 264.7 or J774A.1, in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[7]
-
-
Cell Treatment:
-
Seed the macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1 hour.[15]
-
Stimulate the cells with 100 ng/mL of LPS for 16-18 hours to induce an inflammatory response.[13][14]
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[9]
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve generated in the ELISA.
-
Determine the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-only treated group.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ for the inhibition of each cytokine.
-
Section 3: In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[16][17]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Carrageenan-Induced Paw Edema in Rats
This model mimics the signs of acute inflammation, including edema, hyperalgesia, and erythema.[16] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily driven by prostaglandins.[16]
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 180-200 g.[16] Acclimatize the animals for at least one week before the experiment.
-
-
Compound Formulation and Administration:
-
Due to the likely poor water solubility of this compound, a suitable formulation is critical for oral administration.[18][19]
-
Formulation Strategy: Consider formulating the compound as a suspension in 0.5% carboxymethyl cellulose (CMC) or in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to enhance bioavailability.[20] The use of surfactants like Tween 80 can also improve solubility.[21]
-
Dosing: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group receiving a standard NSAID like Indomethacin (10 mg/kg).[16] The compound should be administered 30-60 minutes before carrageenan injection.[17][22]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[16]
-
-
Data Analysis:
-
Calculate the increase in paw volume: ΔV = Vₜ - V₀, where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.
-
Calculate the percentage inhibition of edema: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Compare the results between the treated, vehicle, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Section 4: Data Interpretation and Expected Outcomes
The following table summarizes hypothetical data to illustrate expected outcomes from the described assays.
| Assay | Test Article | Concentration/Dose | Outcome Metric | Result | Interpretation |
| In Vitro COX-2 Inhibition | This compound | 0.1 - 100 µM | IC₅₀ | 5.2 µM | The compound is a direct inhibitor of the COX-2 enzyme. |
| Celecoxib (Positive Control) | 0.01 - 10 µM | IC₅₀ | 0.45 µM[10] | Validates the assay's sensitivity to a known COX-2 inhibitor. | |
| In Vitro Cytokine Release | This compound | 1 - 50 µM | IC₅₀ (TNF-α) | 12.5 µM | The compound suppresses the production of pro-inflammatory cytokines in macrophages. |
| Dexamethasone (Positive Control) | 0.1 - 10 µM | IC₅₀ (TNF-α) | ~1 µM | Provides a benchmark for potent anti-inflammatory activity in the cellular assay. | |
| In Vivo Paw Edema (at 4 hours) | This compound | 30 mg/kg, p.o. | % Edema Inhibition | 45% | The compound demonstrates significant anti-inflammatory efficacy in an acute in vivo model. |
| Indomethacin (Positive Control) | 10 mg/kg, p.o. | % Edema Inhibition | 55%[24] | Confirms the validity of the animal model and provides a comparison to a standard NSAID. |
Section 5: Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential anti-inflammatory agent. Positive results from these studies—demonstrating direct COX-2 inhibition, suppression of pro-inflammatory cytokine release, and in vivo efficacy—would provide a strong rationale for further development.
Future studies should include:
-
COX-1 vs. COX-2 selectivity assays: To determine if the compound preferentially inhibits COX-2, which may predict a better gastrointestinal safety profile.
-
Chronic inflammation models: To assess efficacy in models that more closely mimic human diseases, such as adjuvant-induced arthritis.
-
Pharmacokinetic and toxicology studies: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish its safety profile.
By systematically applying these methodologies, researchers can effectively advance the development of this compound and its derivatives as next-generation anti-inflammatory therapies.
References
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema.
- Bio-protocol. (n.d.). Macrophage Inflammatory Assay.
- National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. PMC.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
- National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC.
- ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.
- World Journal of Pharmaceutical Research. (2017, December 20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
- ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the....
- J&K Scientific. (n.d.). 2-(4-Methylphenoxy)propionic acid | 22504-83-2.
- Wikipedia. (n.d.). Mecoprop.
- PubMed. (n.d.). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation.
- MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
- PrepChem.com. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- PubChem. (n.d.). Mecoprop | C10H11ClO3 | CID 7153.
- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- PubMed. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
- PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
- PubMed. (n.d.). Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs.
- ResearchGate. (2025, August 9). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. future4200.com [future4200.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. inotiv.com [inotiv.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Herbicides Containing 2-(4-Methylphenoxy)propanoic acid (Mecoprop/MCPP)
Introduction: Understanding Mecoprop (MCPP) as a Herbicidal Active Ingredient
2-(4-Methylphenoxy)propanoic acid, more commonly known as Mecoprop or MCPP, is a selective and systemic post-emergent herbicide.[1] It belongs to the phenoxyalkanoic acid class of herbicides, a group renowned for its efficacy against broadleaf weeds in turf, lawns, and cereal crops.[1][2] The herbicidal activity of MCPP is primarily attributed to its (R)-(+)-enantiomer, known as Mecoprop-P.[3][4]
MCPP's efficacy lies in its ability to act as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3][5] Upon absorption through the leaves and roots, it translocates throughout the plant.[1] This mimicry disrupts the plant's hormonal balance, leading to uncontrolled, unsustainable cell division and growth. This abnormal growth exhausts the plant's resources, distorts tissues, and ultimately results in the death of susceptible broadleaf species, while monocotyledonous plants like grasses remain largely unaffected.[1][6]
The pure form of MCPP is a colorless to brown crystalline powder with limited solubility in water.[6][7] This inherent low water solubility necessitates advanced formulation strategies to create a stable, effective, and user-friendly product for field application. This guide provides a detailed overview of the principles and protocols for developing robust MCPP herbicide formulations.
The Critical Role of Formulation in Herbicide Efficacy
An unformulated active ingredient (AI) like MCPP is rarely suitable for direct application. Formulation is the process of converting a pure AI into a commercially viable product that is safe, stable, and easy to apply. A well-designed formulation ensures:
-
Optimal Bioavailability: Enhancing the AI's ability to reach and penetrate the target weed.
-
Stability: Guaranteeing a practical shelf-life under various storage conditions.[8][9]
-
User Safety and Convenience: Minimizing handler exposure (e.g., reducing dust) and ensuring easy mixing and application.[10]
-
Application Efficiency: Ensuring uniform distribution from spray equipment.
For MCPP, the primary goals are to overcome its low water solubility and to enhance its uptake by the waxy cuticle of weed leaves. The most common and effective formulation types for achieving this are Emulsifiable Concentrates (EC) and Water-Dispersible Granules (WDG).
Formulation Type 1: Emulsifiable Concentrate (EC)
An Emulsifiable Concentrate is a liquid formulation where the water-insoluble active ingredient is dissolved in a solvent system, along with a blend of emulsifiers. When diluted with water in a spray tank, the EC spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid ready for application.[11] This is a widely used formulation type for phenoxy herbicides.[11][12]
Core Components of an MCPP Emulsifiable Concentrate
| Component | Function & Rationale | Typical Concentration (% w/w) | Example(s) |
| Mecoprop (MCPP) Acid or Ester | Active Ingredient. The acid form can be used, but often an ester form (e.g., ethylhexyl) is chosen for its higher solubility in organic solvents.[11] | 20 - 60% | Mecoprop-P Acid |
| Solvent(s) | Dissolves the MCPP and forms the oil phase of the emulsion. Aromatic hydrocarbons or ester solvents are common choices. A combination of a primary solvent and a polar co-solvent can improve stability at low temperatures.[13] | 30 - 70% | Aromatic 150, Benzyl Acetate, Methyl Oleate |
| Emulsifier Blend | A critical component that enables the oil phase to disperse as fine droplets in water and prevents them from coalescing. A blend of anionic (e.g., calcium dodecylbenzene sulfonate) and non-ionic (e.g., ethoxylated alcohols) surfactants is typically used to ensure emulsion stability in both hard and soft water.[11][13] | 5 - 15% | Calcium Dodecylbenzene Sulfonate (Anionic), Castor Oil Ethoxylates (Non-ionic), Alkylphenol Ethoxylates (Non-ionic) |
| Stabilizers (Optional) | Agents such as antioxidants or UV stabilizers can be added to prevent degradation of the active ingredient or other components during storage. | 0.1 - 2% | Epoxidized Soybean Oil, Butylated Hydroxytoluene (BHT) |
Protocol: Laboratory-Scale Preparation of a 40% MCPP Emulsifiable Concentrate
Objective: To prepare 100g of a stable 40% w/w MCPP Emulsifiable Concentrate.
Materials & Equipment:
-
Mecoprop (MCPP) technical grade (≥95% purity)
-
Aromatic 150 solvent
-
Calcium Dodecylbenzene Sulfonate (e.g., NANSA® EVM)
-
Castor oil ethoxylate (e.g., TERMUL® 1284)
-
Magnetic stirrer with heating plate
-
Glass beaker (250 mL)
-
Analytical balance
-
Graduated cylinders
Step-by-Step Methodology:
-
Solvent & AI Addition: Weigh 45g of Aromatic 150 solvent into the 250 mL beaker. Place the beaker on the magnetic stirrer.
-
Dissolution of Active Ingredient: While stirring, slowly add 40g of MCPP technical powder to the solvent. Gentle heating (40-50°C) may be applied to facilitate dissolution.[14] Continue stirring until all MCPP is completely dissolved and the solution is clear.
-
Emulsifier Addition: To the MCPP-solvent solution, add 10g of the emulsifier blend. A common starting point is a 1:1 ratio of anionic to non-ionic surfactant. Therefore, add 5g of Calcium Dodecylbenzene Sulfonate and 5g of Castor oil ethoxylate.[11][13]
-
Homogenization: Continue stirring the mixture for an additional 15-20 minutes to ensure all components are thoroughly homogenized.
-
Quality Control Testing: The resulting clear, stable concentrate is now ready for quality control evaluation as described in the "Quality Control & Stability Testing" section below.
Workflow for EC Formulation
Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.
Formulation Type 2: Water-Dispersible Granule (WDG)
Water-Dispersible Granules (also known as Dry Flowables) are a solid, non-dusty formulation that disperses rapidly when added to water, forming a fine particle suspension.[10][15] WDGs are an excellent alternative to dusty Wettable Powders (WP), offering improved handler safety, easier measurement, and better storage stability.[10] High active ingredient loading (up to 90%) is possible with this formulation type.[10]
Core Components of an MCPP Water-Dispersible Granule
| Component | Function & Rationale | Typical Concentration (% w/w) | Example(s) |
| Mecoprop (MCPP) Acid | Active Ingredient. The solid acid form is used directly. It must be finely milled to ensure good suspensibility. | 70 - 90% | Mecoprop-P Acid |
| Wetting Agent | Facilitates the initial disintegration of the granule by allowing water to penetrate it quickly. | 1 - 5% | Sodium alkyl naphthalene sulfonate |
| Dispersing Agent | Keeps the fine MCPP particles suspended in the spray tank and prevents them from agglomerating or settling out.[10] | 5 - 10% | Lignosulfonates, Polycarboxylates (e.g., Atlox Metasperse™ 550S) |
| Binder / Diluent | Acts as a carrier and helps form robust granules during the granulation process. Clays or soluble salts are often used. | 5 - 20% | Kaolin clay, Ammonium sulfate, Lactose |
| Anti-caking/Flow Agent | (Optional) Improves the flowability of the final granular product and prevents caking during storage. | 0.5 - 2% | Precipitated silica |
Protocol: Laboratory-Scale Preparation of an 80% MCPP WDG via Extrusion
Objective: To prepare 100g of a robust 80% w/w MCPP Water-Dispersible Granule.
Materials & Equipment:
-
Mecoprop (MCPP) technical grade (finely milled, <10 µm)
-
Sodium lignosulfonate (dispersant)
-
Sodium alkyl naphthalene sulfonate (wetting agent)
-
Kaolin clay (binder/diluent)
-
Low-shear mixer/blender
-
Laboratory extruder with a screen (e.g., 1.0 mm diameter)
-
Fluid bed dryer or drying oven
-
Sieves for particle size classification
Step-by-Step Methodology:
-
Dry Blending: In the low-shear mixer, combine all the dry components. Weigh and add 80g of milled MCPP, 10g of sodium lignosulfonate, 2g of sodium alkyl naphthalene sulfonate, and 8g of kaolin clay. Blend for 10-15 minutes until a uniform powder mix is achieved.
-
Wet Massing: Slowly add deionized water to the dry powder blend while mixing. Add just enough water (typically 10-20% of the dry blend weight) to form a consistent, dough-like paste that is suitable for extrusion. Over-wetting will result in a slurry; under-wetting will prevent proper extrusion.
-
Extrusion: Transfer the wet mass to the laboratory extruder. Force the material through the 1.0 mm screen to form spaghetti-like extrudates.
-
Drying: Spread the wet extrudates in a thin layer on a tray. Dry them in a fluid bed dryer or a drying oven at a controlled temperature (e.g., 50-60°C) until the moisture content is below 2%.[16] Overheating can cause degradation of the active ingredient.
-
Sieving (Granulation): Gently break up the dried extrudates and pass them through a set of sieves to obtain the desired granule size range (e.g., 250-1000 µm).
-
Quality Control Testing: The final, free-flowing granules are now ready for quality control evaluation as described below.
Workflow for WDG Formulation
Caption: Workflow for Water-Dispersible Granule (WDG) Formulation.
Quality Control & Stability Testing: Ensuring a Validated Formulation
Every batch of a newly developed formulation must undergo rigorous quality control (QC) and stability testing to ensure it meets performance and safety standards.[8][17] This is a self-validating system; failure at any stage requires reformulation.[8]
Key QC Tests for MCPP Formulations
| Test Parameter | EC Formulation Method | WDG Formulation Method | Acceptance Criteria |
| Appearance | Visual inspection | Visual inspection | Clear, homogenous liquid |
| Active Ingredient Content | HPLC or GC-MS analysis of a diluted sample.[18][19] | HPLC or GC-MS analysis of an extract from dissolved granules.[18][20] | 98-102% of the label claim |
| Emulsion Stability | Dilute 1 mL of EC in 99 mL of standard hard water in a graduated cylinder. Observe creaming, sedimentation, or separation at 0.5, 1, and 24 hours. | N/A | No more than 2 mL of cream or trace of sediment after 2 hours. |
| Dispersibility | N/A | Add a known weight of granules to a graduated cylinder with water and invert a set number of times. | >99% of granules should pass through a test sieve after dispersion. |
| Suspensibility | N/A | After dispersion, allow the suspension to stand for 30 minutes. Analyze the top and bottom fractions for AI content. | ≥80% of the AI should remain in suspension. |
| pH (of dilution) | Measure pH of a 1% dilution in deionized water. | Measure pH of a 1% dispersion in deionized water. | Typically between 4.0 and 8.0 |
| Particle Size | N/A | Laser diffraction or sieve analysis. | Defined particle size distribution (e.g., 98% between 150-2000 µm). |
Stability Studies
Stability studies are performed to determine the shelf-life of the product.[9][21]
-
Accelerated Stability: The formulated product is stored in its intended packaging at elevated temperatures (e.g., 40°C or 54°C) for a period ranging from 2 weeks to 3 months.[9] The QC tests listed above are performed at set intervals. Significant degradation or changes in physical properties indicate potential long-term stability issues.
-
Long-Term Stability: The product is stored under ambient conditions (e.g., 25°C / 60% RH) for an extended period (1-2 years), with QC tests performed annually to confirm the proposed shelf-life.[21]
Application Protocols
Proper application is key to the performance of any herbicide.
-
Tank Mixing: Fill the spray tank with half the required amount of water. Add the required amount of MCPP formulation (EC or WDG) while the agitation system is running. For WDGs, allow the granules to fully disperse before adding other tank-mix partners. Add the remaining water.[22]
-
Adjuvants: While many formulations contain necessary adjuvants, additional tank-mix adjuvants like non-ionic surfactants (NIS) or crop oil concentrates (COC) can enhance uptake, especially on hard-to-wet weeds or in adverse weather conditions.[23][24][25] Always follow the herbicide label for specific adjuvant recommendations.
-
Spray Quality: For systemic herbicides like MCPP, a "Coarse" spray quality is often recommended to minimize drift and ensure adequate coverage.[26]
-
Equipment Cleanout: After application, thoroughly clean the spray equipment to prevent contamination and damage to subsequent non-target crops. Rinse with a tank cleaner or an ammonia solution, followed by several clear water rinses.[26]
Mode of Action: MCPP as a Synthetic Auxin
The herbicidal effect of MCPP is initiated by its structural similarity to the natural plant hormone auxin.
Caption: Simplified Mode of Action for MCPP as a Synthetic Auxin.
References
- Chemical Warehouse. MCPP (Mecoprop) - Active Ingredient Page.
- Statewide IPM Program, University of California.
- Grokipedia. Mecoprop.
- YouTube. Mecoprop: A Selective Herbicide for Broadleaf Weed Control.
- Benchchem. The Herbicidal Activity of Mecoprop-P: A Technical Guide.
- The Production of Phenoxy Herbicides.
- Google Patents. WO2016176742A1 - Emulsifiable concentrate comprising a phenoxy-alkanoic acid herbicide.
- ASTM Digital Library.
- Google Patents.
- Google Patents.
- Corteva Agriscience.
- CymitQuimica. CAS 16484-77-8: (+)-Mecoprop.
- ChemCERT. P2 Guide to using APVMA Approved Phenoxy Herbicides.
- PubChem. Mecoprop-P | C10H11ClO3 | CID 185588.
- Journal of Occupational Medicine and Toxicology. DETERMINATION OF THE HERBICIDE MECOPROP (MCPP)
- Purdue Extension. Adjuvant Use With Herbicides: Factors to Consider.
- Croda Agriculture.
- Colorado Environmental Pesticide Educ
- Southwest Research Institute. Stability Testing & Studies.
- Bayer Crop Science. Understanding Herbicide Adjuvants.
- European Medicines Agency.
- WinField United. Phenoxy 088 - Herbicide Label.
- Solutions Pest & Lawn.
- Institute of Pesticide Formulation Technology (IPFT). Water Dispersible Granules (WDG/ Dry flowable).
- Google Patents.
- ResearchGate. Analytical Methods to Analyze Pesticides and Herbicides.
- U.S. Geological Survey. Methods of analysis by the U.S.
- U.S. Environmental Protection Agency. Manual of Analytical Quality Control for Pesticides and Related Compounds in Human and Environmental Samples.
Sources
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 6. CAS 16484-77-8: (+)-Mecoprop | CymitQuimica [cymitquimica.com]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 10. Water dispersible granule (WDG) | Croda Agriculture [crodaagriculture.com]
- 11. nzic.org.nz [nzic.org.nz]
- 12. dl.astm.org [dl.astm.org]
- 13. US9781921B2 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 14. WO2016176742A1 - Emulsifiable concentrate comprising a phenoxy-alkanoic acid herbicide - Google Patents [patents.google.com]
- 15. solutionsstores.com [solutionsstores.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. jsomt.jp [jsomt.jp]
- 19. researchgate.net [researchgate.net]
- 20. usgs.gov [usgs.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. agrobaseapp.com [agrobaseapp.com]
- 23. WS-7 [extension.purdue.edu]
- 24. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 25. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 26. chemcert.com.au [chemcert.com.au]
Application Notes and Protocols for Investigating the Microbial Degradation of 2-(4-Methylphenoxy)propanoic Acid (Mecoprop)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Microbial Metabolism of a Persistent Herbicide
2-(4-Methylphenoxy)propanoic acid, commonly known as Mecoprop (MCPP), is a widely used phenoxyalkanoic acid herbicide for the control of broadleaf weeds.[1] Its extensive application has led to concerns about its persistence in soil and potential contamination of water resources.[1] Understanding the microbial degradation pathways of MCPP is paramount for developing effective bioremediation strategies and assessing its environmental fate. This guide provides a comprehensive overview of the key microbial players, enzymatic reactions, and genetic determinants involved in the breakdown of MCPP. Furthermore, it offers detailed, field-proven protocols for the isolation of MCPP-degrading microorganisms, characterization of their metabolic capabilities, and analysis of the degradation process.
The microbial degradation of MCPP is a multi-step process initiated by the cleavage of the ether linkage, a reaction often catalyzed by α-ketoglutarate-dependent dioxygenases.[2][3] This initial step yields the primary metabolite, 4-chloro-2-methylphenol (4-CMP), and pyruvate.[3] Subsequent degradation of the aromatic ring of 4-CMP is carried out by a consortium of soil microorganisms, with bacteria from the genera Pseudomonas, Alcaligenes, Ralstonia, Sphingomonas, and Rhodococcus being frequently implicated.[4][5][6] These bacteria possess the enzymatic machinery to hydroxylate the aromatic ring, followed by ring cleavage and eventual mineralization to carbon dioxide and water.[7][8]
This document is structured to provide both the theoretical framework and the practical methodologies required to investigate MCPP biodegradation. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific rigor and reproducibility.
Part 1: The Microbial Degradation Pathway of Mecoprop
The complete mineralization of MCPP is a concerted effort by various microbial species, each contributing specific enzymatic capabilities. The pathway can be broadly divided into two main stages: the initial side-chain cleavage and the subsequent aromatic ring degradation.
Stage 1: Initial Ether Bond Cleavage
The critical first step in MCPP degradation is the cleavage of the ether bond connecting the phenoxy group to the propanoic acid side chain. This reaction is predominantly carried out by a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[3] In many phenoxyalkanoic acid-degrading bacteria, these enzymes are encoded by tfdA-like genes.[2][3] The reaction consumes molecular oxygen and α-ketoglutarate, producing 4-chloro-2-methylphenol (4-CMP), pyruvate, and succinate.
Stage 2: Degradation of 4-Chloro-2-methylphenol (4-CMP)
The intermediate, 4-CMP, is a chlorinated aromatic compound that is subsequently degraded by specialized bacteria, often from the genera Rhodococcus and Sphingomonas.[9][10] These bacteria typically employ a monooxygenase to hydroxylate the aromatic ring, forming a chlorocatechol. This is followed by ring cleavage via either an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways.[7][8]
For instance, in some Rhodococcus species, a phenol hydroxylase can convert 4-CMP to 4-chlorocatechol.[8] This is then cleaved by a catechol 1,2-dioxygenase in an ortho-cleavage pathway.[8] Similarly, Sphingomonas species possess potent pathways for the degradation of chlorinated phenols, often encoded by pcp (pentachlorophenol) genes, which can also act on other chlorophenols.[2][11]
Part 2: Experimental Protocols
This section provides detailed protocols for the key experimental workflows involved in studying MCPP degradation.
Protocol 1: Isolation of MCPP-Degrading Microorganisms
Principle: This protocol utilizes an enrichment culture technique to selectively isolate microorganisms from environmental samples that can utilize MCPP as a sole source of carbon and energy.
Materials:
-
Soil or water samples from a site with a history of herbicide application.
-
Minimal Salts Medium (MSM) (see recipe below).
-
Mecoprop (analytical grade).
-
Sterile culture flasks and petri dishes.
-
Shaking incubator.
-
Centrifuge.
-
Microscope.
MSM Recipe (per liter):
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 0.5 g
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.01 g
-
Distilled water: to 1 L
-
Adjust pH to 7.0-7.2 before autoclaving.
Procedure:
-
Enrichment: a. Add 10 g of soil or 10 mL of water to a 250 mL flask containing 100 mL of sterile MSM. b. Add MCPP to a final concentration of 50-100 mg/L. This concentration is high enough to be a selective pressure but not overly toxic to potential degraders. c. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 1-2 weeks.
-
Subculturing: a. After the initial enrichment, transfer 10 mL of the culture to a fresh flask of MSM with MCPP. b. Repeat this subculturing step 3-4 times to enrich for the most efficient MCPP-degrading microorganisms.
-
Isolation of Pure Cultures: a. Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl). b. Plate 100 µL of each dilution onto MSM agar plates containing MCPP (100 mg/L) as the sole carbon source. c. Incubate the plates at 25-30°C for 1-2 weeks, or until colonies appear. d. Pick individual colonies with distinct morphologies and re-streak them onto fresh MSM-MCPP plates to ensure purity.
-
Identification: a. Identify the pure isolates using standard microbiological techniques, such as Gram staining, microscopy, and 16S rRNA gene sequencing.[6]
Protocol 2: Analysis of MCPP and Metabolites by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust method for quantifying the disappearance of MCPP and the appearance of its primary metabolite, 4-CMP, in culture supernatants.
Instrumentation and Columns:
-
HPLC system with a DAD or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sulfuric acid or Phosphoric acid (for mobile phase acidification).
-
Mecoprop and 4-chloro-2-methylphenol standards.
Procedure:
-
Sample Preparation: a. Collect culture samples at different time points. b. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% sulfuric acid) is commonly used. An example gradient is starting with 40% acetonitrile and increasing to 60% over 15 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at 275-280 nm, which is the absorption maximum for both MCPP and 4-CMP.[11]
-
-
Quantification: a. Prepare a series of standard solutions of MCPP and 4-CMP of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration for each compound. c. Quantify the concentration of MCPP and 4-CMP in the samples by comparing their peak areas to the standard curve.
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase | Good retention and separation of moderately polar compounds like MCPP and 4-CMP. |
| Mobile Phase | Acetonitrile/Acidified Water Gradient | Allows for the efficient elution of both the parent compound and its more polar metabolite. Acidification improves peak shape. |
| Detection | UV at 275-280 nm | Both MCPP and 4-CMP have strong absorbance in this range, enabling sensitive detection. |
| Injection Volume | 20 µL | A standard volume that provides good sensitivity without overloading the column. |
Protocol 3: Dioxygenase Activity Assay
Principle: This spectrophotometric assay measures the activity of the initial α-ketoglutarate-dependent dioxygenase by monitoring the consumption of a cofactor or the formation of a product. A common approach is to measure the decrease in NADH absorbance when the assay is coupled with a reductase. A simpler direct method involves monitoring the formation of the phenolic product, although this can be challenging due to overlapping spectra. A more robust method involves monitoring the consumption of oxygen using an oxygen electrode.
Materials:
-
Cell-free extract from the isolated MCPP-degrading bacterium (prepared by sonication or French press, followed by centrifugation).
-
Mecoprop solution.
-
α-ketoglutarate solution.
-
Ascorbate solution.
-
Fe(NH₄)₂(SO₄)₂ solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Oxygen electrode system.
Procedure:
-
Reaction Setup: a. In a temperature-controlled reaction vessel of the oxygen electrode system, add the reaction buffer, α-ketoglutarate (e.g., 1 mM), ascorbate (e.g., 2 mM), and Fe(NH₄)₂(SO₄)₂ (e.g., 0.1 mM). b. Allow the solution to equilibrate to the desired temperature (e.g., 30°C) and for the oxygen electrode to stabilize.
-
Initiating the Reaction: a. Initiate the reaction by adding the cell-free extract to the reaction vessel. b. Monitor the background oxygen consumption rate. c. Add the MCPP substrate (e.g., 0.5 mM) to start the specific enzymatic reaction.
-
Data Acquisition and Analysis: a. Record the rate of oxygen consumption. The specific activity is the difference between the rate with and without MCPP. b. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the consumption of 1 µmol of oxygen per minute under the specified conditions. c. Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to calculate the specific activity (U/mg protein).
| Component | Final Concentration | Purpose |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | Maintains optimal pH for enzyme activity. |
| α-Ketoglutarate | 1 mM | Co-substrate for the dioxygenase. |
| Ascorbate | 2 mM | Reducing agent to keep the iron cofactor in the Fe²⁺ state. |
| Fe(NH₄)₂(SO₄)₂ | 0.1 mM | Provides the essential Fe²⁺ cofactor. |
| Mecoprop | 0.5 mM | The substrate for the enzyme. |
| Cell-free extract | Variable | Source of the dioxygenase enzyme. |
Protocol 4: Confirmation of Mineralization using ¹⁴C-labeled Mecoprop
Principle: This radiorespirometry assay provides definitive evidence of complete degradation (mineralization) by measuring the evolution of ¹⁴CO₂ from a ¹⁴C-labeled MCPP substrate.[12][13]
Materials:
-
¹⁴C-ring-labeled Mecoprop.
-
Liquid scintillation counter and scintillation cocktail.
-
Biometer flasks or sealed serum bottles with a CO₂ trap (e.g., a vial containing NaOH or KOH solution).
-
Active microbial culture or soil slurry.
Procedure:
-
Experimental Setup: a. In a biometer flask or a sealed serum bottle, add a known amount of active microbial culture in MSM or a soil slurry. b. In a separate inner vial within the flask, add a known volume of a CO₂ trapping solution (e.g., 1 M NaOH). c. Spike the culture or slurry with a known amount of ¹⁴C-ring-labeled MCPP.
-
Incubation: a. Seal the flasks and incubate under the desired conditions (e.g., 25-30°C, with shaking for liquid cultures). b. At regular time intervals, remove the CO₂ trap and replace it with a fresh one.
-
Measurement of ¹⁴CO₂: a. Add a scintillation cocktail to the removed CO₂ trap. b. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the cumulative amount of ¹⁴CO₂ evolved over time. b. Express the mineralization as a percentage of the initial ¹⁴C-MCPP added.
Part 3: Genetic Analysis of the Degradation Pathway
The genes responsible for MCPP degradation are often located on plasmids, which facilitates their transfer between different bacterial species.[5] The tfd genes, originally characterized for 2,4-D degradation, are frequently involved in the breakdown of other phenoxyalkanoic acids, including MCPP.[3][14] The genetic organization can vary, with genes sometimes clustered in operons and in other cases scattered across the genome.[14] Molecular techniques such as PCR with primers targeting conserved regions of genes like tfdA can be used to detect the presence of these genes in isolated strains.[2]
Conclusion
The study of the microbial degradation of this compound is a multifaceted endeavor that combines classical microbiology with modern analytical and molecular techniques. The protocols and information provided in this guide offer a robust framework for researchers to isolate and characterize MCPP-degrading microorganisms, elucidate the metabolic pathways, and quantify the degradation process. A thorough understanding of these microbial processes is essential for developing sustainable solutions to mitigate the environmental impact of this widely used herbicide.
References
- Cai, M., & Xun, L. (2002). Organization and Regulation of Pentachlorophenol-Degrading Genes in Sphingobium chlorophenolicum ATCC 39723. Journal of Bacteriology, 184(17), 4672–4680. [Link]
- Rodríguez-Cruz, M. S., Bending, G. D., Bælum, J., Jacobsen, C. S., & Walker, A. (2010). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Soil Biology and Biochemistry, 42(1), 32-39. [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-19. [Link]
- Hussain, S., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology, 3(4), 288-293. [Link]
- Karpouzas, D. G., et al. (2023). Adaptive laboratory evolution of Rhodococcus rhodochrous DSM6263 for chlorophenol degradation under hypersaline condition.
- Plotnikova, E. G., et al. (2022). Identification, Characterization, and Ultrastructure Analysis of the Phenol-Degrading Rhodococcus erythropolis 7Ba and Its Viable but Nonculturable Forms. International Journal of Molecular Sciences, 23(22), 14336. [Link]
- Wigmore, G. J., & Ribbons, D. W. (1980). Metabolism of 4-chloro-2-methylphenoxyacetate by a soil pseudomonad. Ring-fission, lactonizing and delactonizing enzymes. The Biochemical journal, 122(4), 533–542. [Link]
- Müller, T. A., et al. (2004). Genetic analysis of phenoxyalkanoic acid degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(10), 6075-6085. [Link]
- Liu, Y., et al. (2023). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology, 89(10), e00835-23. [Link]
- Dai, M., & Copley, S. D. (2018). Genome-Wide Analysis of Transcriptional Changes and Genes That Contribute to Fitness during Degradation of the Anthropogenic Pollutant Pentachlorophenol by Sphingobium chlorophenolicum. mSystems, 3(6), e00220-18. [Link]
- Eberspächer, J., & Lingens, F. (1981). Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. Systematic and Applied Microbiology, 2(1), 35-46. [Link]
- Müller, T. A., et al. (2004). Genetic analysis of phenoxyalkanoic acid degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(10), 6075-6085. [Link]
- Hussain, S., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology, 3(4), 288-293. [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for pentachlorophenol in Sphingomonas chlorophenolicum L-1 (a), and Mycobacterium strains (b). Microbial Cell Factories, 13(1), 1-19. [Link]
- Müller, T. A., et al. (2004). Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(10), 6075-6085. [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-19. [Link]
- Hu, Y., et al. (2007). Abundance of Novel and Diverse tfdA-Like Genes, Encoding Putative Phenoxyalkanoic Acid Herbicide-Degrading Dioxygenases, in Soil. Applied and Environmental Microbiology, 73(15), 4849-4857. [Link]
- Johnsen, A. R., et al. (2009). A radiorespirometric method for measuring mineralization of [14C]-compounds in a 96-well microplate format. Journal of Microbiological Methods, 79(1), 114-116. [Link]
- Gröning, J., et al. (2014). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology, 5, 639. [Link]
- de Lipthay, J. R., et al. (2007). Effect of herbicide concentration and organic and inorganic nutrient amendment on the mineralization of mecoprop, 2,4-D and 2,4,5-T in soil and aquifer samples. Chemosphere, 67(4), 751-760. [Link]
- Johnsen, A. R., et al. (2009). A radiorespirometric method for measuring mineralization of [C-14]-compounds in a 96-well microplate format. Journal of Microbiological Methods, 79(1), 114-116. [Link]
- Parkins, C. C., et al. (2023). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols, 4(2), 102269. [Link]
- Häggblom, M. M., & Valo, R. J. (1995). Degradation and O-methylation of Chlorinated Phenolic Compounds by Rhodococcus and Mycobacterium Strains. Applied and Environmental Microbiology, 61(11), 4044-4050. [Link]
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429-433. [Link]
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433. [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). Microbial Cell Factories, 13(1), 1-19. [Link]
- West, T. P., et al. (2000). Nearest relatives of the mecoprop-degrading isolates based upon 16S rDNA sequence analysis. FEMS Microbiology Letters, 191(2), 229-234. [Link]
- Häggblom, M. M. (1993). Transformation of chlorinated phenolic compounds in the genus Rhodococcus. Journal of Basic Microbiology, 33(4), 241-251. [Link]
- Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
- Ghosh, A., et al. (2010). Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. Environmental Science and Pollution Research, 17(1), 112-120. [Link]
- Schmidt, S., et al. (2012). Degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10. Applied Microbiology and Biotechnology, 94(3), 763-772. [Link]
- Cai, M., & Xun, L. (2002). 26 Bacterial degradation pathways for pentachlorophenol in Sphingomonas chlorophenolicum L-1 PCP. Journal of Bacteriology, 184(17), 4672-4680. [Link]
- Quinto, F., et al. (2020). Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. Methods in Enzymology, 644, 63-93. [Link]
- de Lipthay, J. R., et al. (2007). Effect of herbicide concentration and organic and inorganic nutrient amendment on the mineralization of mecoprop, 2,4-D and 2,4,5-T in soil and aquifer samples. Chemosphere, 67(4), 751-760. [Link]
- Steiman, R., et al. (2019). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 10, 257. [Link]
- Robertson, J. B., & Allen, J. R. (2000). A Versatile High Throughput Screen for Dioxygenase Activity Using Solid-Phase Digital Imaging. Biotechnology and Bioengineering, 67(6), 727-732. [Link]
- Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10928. [Link]
- Sullivan, T. S., & Horwath, W. R. (2014). Baseline Soil Nitrogen Mineralization: Measurement and Interpretation.
Sources
- 1. Gene sequences of the pcpB gene of pentachlorophenol-degrading Sphingomonas chlorophenolica found in nondegrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organization and Regulation of Pentachlorophenol-Degrading Genes in Sphingobium chlorophenolicum ATCC 39723 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 9. Adaptive laboratory evolution of Rhodococcus rhodochrous DSM6263 for chlorophenol degradation under hypersaline condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A radiorespirometric method for measuring mineralization of [14C]-compounds in a 96-well microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Fate of 2-(4-Methylphenoxy)propanoic Acid in Planta: A Guide to Uptake and Metabolism Studies
Introduction: The Agronomic and Environmental Significance of Mecoprop (MCPP)
2-(4-Methylphenoxy)propanoic acid, commonly known as Mecoprop or MCPP, is a selective, systemic herbicide extensively used for the post-emergence control of broadleaf weeds in cereal crops and turfgrass.[1][2] As a synthetic auxin, MCPP mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[1] The herbicidal efficacy of MCPP resides primarily in its (R)-(+)-enantiomer, often referred to as Mecoprop-P.[3][4] Given its widespread application, understanding the mechanisms of MCPP uptake, translocation, and metabolism within plants is paramount for optimizing its efficacy, assessing its environmental fate, and ensuring crop safety. This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to investigate the complex interactions between MCPP and plants.
Section 1: Uptake and Translocation Dynamics of MCPP in Plants
The journey of MCPP from application to its site of action within the plant is a critical determinant of its herbicidal activity. This process involves absorption through the leaves or roots, followed by systemic transport throughout the plant's vascular system.
Foliar and Root Absorption
MCPP can be absorbed by both the leaves and roots of plants.[5] Foliar uptake is the primary route for post-emergence applications. The formulation of the herbicide, often including adjuvants and surfactants, is designed to enhance its penetration through the waxy cuticle of the leaves.[1] Root uptake becomes significant when MCPP is present in the soil solution. The efficiency of root absorption is influenced by soil composition, organic matter content, and the physicochemical properties of MCPP itself, such as its water solubility.[5]
Systemic Translocation
Once absorbed, MCPP is translocated throughout the plant via both the xylem and phloem. This systemic movement allows the herbicide to reach its primary sites of action in the meristematic tissues of the shoots and roots, where cell division and growth are most active. The extent and rate of translocation can vary between plant species and are influenced by environmental conditions that affect transpiration and photosynthesis. Reduced translocation has been identified as a mechanism of resistance to other auxinic herbicides in some weed biotypes, highlighting the importance of this process.
Section 2: The Metabolic Fate of MCPP in Plants
Upon entering the plant, MCPP is not static. It undergoes a series of metabolic transformations aimed at detoxification and sequestration. This metabolic cascade can be broadly categorized into three phases, a common paradigm for xenobiotic metabolism in plants.[6]
Phase I: Conversion and Functionalization
The initial phase of MCPP metabolism involves enzymatic reactions that introduce or expose functional groups, rendering the molecule more water-soluble and susceptible to further modification. For MCPP, the primary Phase I reactions are:
-
Side-Chain Degradation: The ether linkage of the propanoic acid side chain is cleaved, a common degradation pathway for phenoxyalkanoic acid herbicides. This reaction yields 2-methyl-4-chlorophenol as a major metabolite.
-
Ring Hydroxylation: The aromatic ring of MCPP can be hydroxylated, introducing a hydroxyl (-OH) group. This increases the polarity of the molecule.
-
Ring Opening: Following hydroxylation, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic molecules that can be further metabolized.
Phase II: Conjugation
In Phase II, the modified MCPP molecules and their metabolites are conjugated with endogenous molecules, such as sugars (glucose) or amino acids.[6] This process, catalyzed by enzymes like glycosyltransferases, further increases their water solubility and reduces their phytotoxicity. For instance, the hydroxylated metabolites of MCPP can be readily conjugated with glucose to form glycosides. The phenolic metabolite, 2-methyl-4-chlorophenol, can also undergo conjugation.[7]
Phase III: Compartmentalization and Sequestration
The final phase of detoxification involves the transport and sequestration of the conjugated metabolites into cellular compartments, primarily the vacuole, or their incorporation into insoluble cellular components like lignin.[8] This compartmentalization effectively removes the herbicide and its metabolites from the cytoplasm, preventing them from interfering with cellular processes.
Section 3: Experimental Protocols for MCPP Uptake and Metabolism Studies
To empirically investigate the uptake and metabolism of MCPP in a specific plant species, a combination of controlled plant growth experiments and sensitive analytical techniques is required. The use of radiolabeled MCPP (e.g., ¹⁴C-MCPP) is highly recommended for accurately tracing its fate within the plant.
Protocol 1: Hydroponic Plant Uptake Study
This protocol is designed to quantify the uptake of MCPP from a liquid medium, allowing for precise control over the exposure concentration.
Objective: To determine the rate and extent of MCPP uptake by plant roots from a hydroponic solution.
Materials:
-
Plant species of interest (e.g., wheat, barley).
-
Hydroponic culture system (e.g., nutrient solution containers, aeration system).
-
Complete nutrient solution (e.g., Hoagland's solution).
-
Analytical grade MCPP standard.
-
¹⁴C-labeled MCPP (if available).
-
Growth chamber with controlled light, temperature, and humidity.
-
Liquid scintillation counter and scintillation cocktail (for ¹⁴C studies).
-
Analytical balance.
-
pH meter.
Procedure:
-
Plant Cultivation: Germinate seeds and grow seedlings in a suitable hydroponic medium until they have developed a healthy root system. Ensure uniform growth of all plants.
-
Herbicide Treatment: Prepare a fresh nutrient solution containing a known concentration of MCPP (and ¹⁴C-MCPP, if applicable). Transfer the plants to the treatment solution. Include control plants in a herbicide-free nutrient solution.
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), harvest a subset of plants from both the treatment and control groups.
-
Sample Processing:
-
Carefully separate the roots and shoots.
-
Gently rinse the roots with deionized water to remove any MCPP adhering to the surface.
-
Record the fresh weight of the roots and shoots.
-
Homogenize the plant tissues for subsequent analysis.
-
-
Quantification of Uptake:
-
For ¹⁴C-MCPP studies: Analyze aliquots of the homogenized plant tissues and the nutrient solution using a liquid scintillation counter to determine the amount of radioactivity. Calculate the uptake of MCPP based on the specific activity of the radiolabeled compound.
-
For non-radiolabeled studies: Extract MCPP from the plant tissues using an appropriate solvent and quantify its concentration using LC-MS/MS (see Protocol 3).
-
Data Analysis:
-
Calculate the concentration of MCPP in the roots and shoots at each time point.
-
Determine the uptake rate over time.
-
Calculate the translocation factor (concentration in shoots / concentration in roots).
Protocol 2: Plant Tissue Sample Preparation for MCPP and Metabolite Analysis
This protocol details the extraction and clean-up of MCPP and its metabolites from plant tissues prior to instrumental analysis.
Objective: To efficiently extract MCPP and its metabolites from plant matrices while minimizing interferences.
Materials:
-
Homogenized plant tissue (from Protocol 1 or other experiments).
-
Extraction solvent (e.g., acetonitrile, methanol, or a mixture).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Centrifuge and centrifuge tubes.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Analytical balance.
Procedure:
-
Extraction:
-
Weigh a known amount of homogenized plant tissue into a centrifuge tube.
-
Add a specific volume of the extraction solvent.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant (the extract).
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition the SPE cartridge by passing a suitable solvent (e.g., methanol followed by water) through it.
-
Load the plant extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute MCPP and its metabolites from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS/MS).
-
Protocol 3: LC-MS/MS Analysis of MCPP and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of MCPP and its metabolites in complex plant matrices.[9][10]
Objective: To separate, identify, and quantify MCPP and its key metabolites in plant extracts.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of MCPP and its metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for phenoxyalkanoic acid herbicides.
Procedure:
-
Method Development and Optimization:
-
Optimize the chromatographic conditions (gradient, flow rate) to achieve good separation of MCPP and its potential metabolites (e.g., 2-methyl-4-chlorophenol).
-
Optimize the mass spectrometry parameters (e.g., precursor ion, product ions, collision energy) for each analyte by infusing standard solutions. This will determine the MRM transitions for quantification and confirmation.
-
-
Calibration: Prepare a series of calibration standards of known concentrations for MCPP and its available metabolite standards. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared plant extracts (from Protocol 2) into the LC-MS/MS system.
-
Data Processing:
-
Identify the peaks corresponding to MCPP and its metabolites based on their retention times and MRM transitions.
-
Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.
-
Table 1: Example LC-MS/MS Parameters for MCPP Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (MCPP) | e.g., m/z 213 -> 141 (Quantifier), m/z 213 -> 169 (Qualifier) |
| MRM Transition (Metabolite) | To be determined based on the specific metabolite |
Note: These are example parameters and must be optimized for the specific instrument and application.
Conclusion: A Framework for Comprehensive Analysis
The protocols and scientific rationale presented in this guide provide a robust framework for investigating the uptake and metabolism of this compound in plants. By employing these methodologies, researchers can gain valuable insights into the mechanisms of action, selectivity, and potential for resistance development associated with this important herbicide. A thorough understanding of the metabolic fate of MCPP is not only crucial for advancing agricultural sciences but also for ensuring the environmental sustainability of its use.
References
- Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. (2013). Analytica Chimica Acta, 761, 129-137.
- LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. (n.d.). Agilent Technologies.
- Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. (2009). Bulletin of Environmental Contamination and Toxicology, 82(6), 711-715.
- protocol for studying the uptake of 3,5,6-trichloro-4-hydroxypicolinic acid in plants - Benchchem. (n.d.). BenchChem.
- Insight into the uptake, fate and toxic effects of pharmaceutical compounds in two wetland plant species through hydroponics studies. (2021).
- Matrix solid-phase dispersion extraction versus solid-phase extraction in the analysis of combined residues of hexachlorocyclohexane isomers in plant matrices. (2007).
- Determination of pesticides in hydroponic water for environmental phytoremediation. (2021). Environmental Science and Pollution Research, 28(44), 62961-62971.
- Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. (n.d.). Journal of Pesticide Science, 38(2), 78-85.
- Mecoprop. (n.d.). In Wikipedia.
- MECOPROP - EXTOXNET PIP. (1995). Extension Toxicology Network.
- Mecoprop: A Selective Herbicide for Broadleaf Weed Control. (2024, May 14). YouTube.
- Metabolic Reprogramming of Barley in Response to Foliar Application of Dichlorinated Functional Analogues of Salicylic Acid as Priming Agents and Inducers of Plant Defence. (2023). International Journal of Molecular Sciences, 24(10), 8889.
- Phase III | Metabolism of Herbicides or Xenobiotics in Plants. (n.d.). Plant & Soil Sciences eLibrary.
- Herbicide metabolism by glutathione conjugation in plants. (1975). Environmental Quality and Safety. Supplement, 3, 214-221.
- Matrix solid phase dispersion as an effective preparation method for food samples and plants before HPLC analysis. (n.d.).
- Mecoprop (MCPP). (n.d.).
- Comparative Metabolite Profiling of Wheat Cultivars (Triticum aestivum) Reveals Signatory Markers for Resistance and Susceptibility to Stripe Rust and Aluminium (Al3+) Toxicity. (1989). Metabolites, 9(12), 1109.
- Determination of the Enantiomeric Forms of Mecoprop. (n.d.). AWS.
- Disease Resistance Mechanisms in Plants. (n.d.). International Journal of Molecular Sciences, 22(19), 10606.
- Metabolism of Herbicides: A Major Pathway of Herbicidal Selectivity. (2021, April 27). YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ausveg.com.au [ausveg.com.au]
- 3. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 2-(4-Methylphenoxy)propanoic Acid
Introduction: Understanding the Analyte
2-(4-Methylphenoxy)propanoic acid, also known as 2-(p-tolyloxy)propanoic acid, is an organic compound with applications in chemical synthesis and potentially as a plant growth regulator, sharing structural similarities with phenoxy herbicides. Its analysis is critical for quality control in manufacturing, purity assessment in research, and stability studies in drug development. Unlike its well-documented chlorinated analogue Mecoprop (MCPP), specific validated analytical methods for this compound are less prevalent.
This guide provides robust, foundational protocols for the quantification and identification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are built on established principles for analyzing structurally related aryloxyphenoxypropionic acids and are designed to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
Analyte Physicochemical Properties & Reference Standard
Accurate analysis begins with a well-characterized reference standard. All quantitative work must be performed using a certified reference material (CRM) of known purity, traceable to the correct chemical identity.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(p-Tolyloxy)propanoic acid, 2-(p-Tolyloxy)propionic acid | [2] |
| CAS Number | 22504-83-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 99-105 °C | [2] |
Overall Analytical Workflow
The selection of an analytical technique depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The general workflow from sample reception to final data is outlined below.
Caption: General workflow for the analysis of this compound.
Protocol 1: Purity and Assay by Reverse-Phase HPLC (RP-HPLC)
Principle of the Method: This method is designed for the separation and quantification of this compound from its potential impurities. Reverse-phase chromatography on a C18 stationary phase is the technique of choice for moderately polar aromatic acids. The inclusion of an acid (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group (pKa ~3-4), ensuring a consistent retention time and sharp, symmetrical peak shape. Detection is performed via UV spectrophotometry, leveraging the chromophore of the substituted phenyl ring.
Experimental Protocol:
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (FA), >98% purity
-
Reference Standard: this compound, CAS 22504-83-2, of known purity (e.g., ≥99%)[2].
-
C18 Reverse-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Solutions Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for retaining moderately polar compounds. |
| Mobile Phase | Gradient of A (0.1% FA in H₂O) and B (0.1% FA in ACN) | Provides good separation of polar and non-polar impurities. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B | Initial hold for elution, gradient for impurities, high organic wash, and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| UV Detector | 275 nm | Corresponds to an absorbance maximum of the substituted phenoxy moiety. |
| Run Time | 22 minutes | Allows for elution of the main peak and late-eluting impurities. |
-
System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Calculation: Calculate the percentage purity or assay of the sample using the external standard method, correcting for the purity of the reference standard.
Caption: Principle of analyte retention in reverse-phase HPLC with an acidified mobile phase.
Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the hot injector. This protocol uses a derivatization step to convert the acidic proton into a non-polar functional group, making the analyte suitable for GC analysis. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique that replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group. The resulting TMS-ester is volatile and thermally stable. Subsequent analysis by mass spectrometry provides a fragmentation pattern that serves as a chemical fingerprint for definitive identification.
Experimental Protocol:
-
Reagents and Materials:
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, GC Grade
-
Reference Standard: this compound, CAS 22504-83-2
-
GC Column: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL solution of the reference standard or sample in anhydrous pyridine.
-
-
Derivatization Procedure:
-
To 100 µL of the sample/standard solution in a 2 mL autosampler vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
Causality: Heating accelerates the silylation reaction to ensure it goes to completion. The pyridine acts as a solvent and a catalyst, scavenging the HCl byproduct.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | Split (50:1), 250 °C | Split injection prevents column overloading; temperature ensures vaporization of the TMS-ester. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Separates the derivatized analyte from solvent and byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible, library-searchable fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the TMS-ester (252.3 g/mol ) and its fragments. |
-
Data Analysis:
-
Confirm the identity of the analyte by comparing the retention time and the mass spectrum of the sample peak to that of the derivatized reference standard.
-
The mass spectrum should show the molecular ion (M⁺) at m/z 252 and characteristic fragment ions.
-
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Method Validation and Trustworthiness
The protocols described herein are foundational and must be validated under actual conditions of use to ensure they are fit for purpose. This process establishes the trustworthiness of the generated data. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- Wikipedia.Mecoprop.[Link]
- The Good Scents Company.2-(4-methoxyphenoxy) propionic acid, 13794-15-5.[Link]
- PubChem, National Center for Biotechnology Information.this compound.[Link]
- PubChem, National Center for Biotechnology Inform
- PharmaCompass.α-(2-Methyl-4-chlorophenoxy)
Sources
Application Note: High-Sensitivity GC-MS Analysis of Phenoxy Acid Herbicides in Environmental Samples
Abstract
This application note presents a robust and sensitive method for the determination of phenoxy acid herbicides in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phenoxy acids, a class of widely used selective herbicides, require careful monitoring due to their potential environmental persistence and health implications. Their inherent polarity and low volatility necessitate a tailored analytical approach. This guide provides in-depth protocols for sample extraction, chemical derivatization, and GC-MS analysis, grounded in established methodologies such as those outlined by the U.S. Environmental Protection Agency (EPA). We will explore the causality behind critical experimental choices, from pH adjustment during extraction to the selection of derivatization agents, ensuring a self-validating and reproducible workflow for researchers and analytical chemists.
Introduction: The Analytical Challenge of Phenoxy Acids
Phenoxyacetic acid herbicides, including compounds like 2,4-D, MCPA, and Silvex, have been instrumental in agriculture for controlling broadleaf weeds since the mid-20th century.[1][2] Their high solubility in water facilitates their transport into surface and groundwaters, leading to concerns about contamination of drinking water sources and potential ecological impact.[2][3] Regulatory bodies worldwide, consequently, have established maximum residue limits for these compounds in various matrices.[4]
The analysis of phenoxy acids by GC-MS presents a specific challenge: these compounds are polar carboxylic acids, making them non-volatile and prone to adsorption on GC columns.[5][6] To overcome this, a critical derivatization step is required to convert the polar acids into more volatile and thermally stable esters, suitable for gas chromatographic separation.[5][7] This application note details a complete workflow, from sample collection to final quantification, providing the technical insights necessary for reliable and sensitive analysis.
The Analytical Workflow: A Step-by-Step Overview
The successful analysis of phenoxy acids by GC-MS is a multi-stage process. Each stage is optimized to ensure maximum recovery of the analytes and to prepare them for sensitive detection. The logical flow of the procedure is designed to isolate the acidic herbicides from complex matrices, remove interferences, and chemically modify them for GC compatibility.
Caption: Overall workflow for phenoxy acid analysis by GC-MS.
Sample Preparation: Extraction and Cleanup
The primary goal of sample preparation is to efficiently extract the phenoxy acids from the sample matrix while minimizing co-extraction of interfering substances.[8] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) often depends on the sample matrix, desired throughput, and solvent consumption considerations.[2][9] A crucial and universal step for both techniques is the acidification of the sample.
The Critical Role of pH: Phenoxy acids are weak acids. By adjusting the sample pH to less than 2 with a strong acid (e.g., sulfuric or hydrochloric acid), the carboxylate functional groups are fully protonated (-COOH).[10][11] This neutralizes their charge, significantly reducing their water solubility and increasing their affinity for organic solvents or solid-phase sorbents, thereby maximizing extraction efficiency.[12][13] For samples that may contain esterified forms of the herbicides, an initial hydrolysis step at high pH (e.g., pH 12-13) can be employed to convert them to the parent acid form before acidification and extraction.[1][14]
Protocol 3.1: Solid-Phase Extraction (SPE) for Water Samples
SPE is often preferred for water samples due to its efficiency, lower solvent usage, and ability to handle larger sample volumes, which helps in achieving lower detection limits.[2][9] Polymeric sorbents are commonly used for their stability across a wide pH range.[9]
Step-by-Step Methodology:
-
Sample Acidification: For each 500 mL water sample, add concentrated sulfuric acid to adjust the pH to < 2.0.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 10 mL of reagent water (pH < 2.0). Do not allow the sorbent to go dry.[2]
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]
-
Sorbent Washing: After loading, wash the cartridge with 10 mL of reagent water (pH < 2.0) to remove residual salts and polar interferences.
-
Sorbent Drying: Dry the cartridge thoroughly by applying a full vacuum or a gentle stream of nitrogen for at least 10 minutes. This step is critical to remove water before elution with an organic solvent.
-
Analyte Elution: Elute the trapped phenoxy acids with 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.[2][10]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of solvent suitable for derivatization.
Protocol 3.2: Liquid-Liquid Extraction (LLE) for Soil/Sludge Samples
LLE is a robust technique for more complex matrices like soil and sludge.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 50 g of the soil sample. Mix with an equivalent amount of anhydrous sodium sulfate to create a free-flowing powder.[15]
-
Acidification & Extraction: Add 100 mL of an appropriate extraction solvent (e.g., methylene chloride) and sufficient sulfuric acid to bring the pH of the slurry to < 2.0.
-
Extraction: Shake or sonicate the mixture for 15-30 minutes.[15]
-
Phase Separation: Allow the solid phase to settle. Decant the solvent extract.
-
Repeat Extraction: Repeat the extraction process (steps 3-4) two more times with fresh aliquots of the extraction solvent.
-
Drying and Concentration: Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract using a Kuderna-Danish evaporator or rotary evaporator to a volume of approximately 1-2 mL.[14]
Derivatization: Enabling GC Analysis
As discussed, derivatization is a mandatory step. The process converts the polar carboxylic acid group into a less polar, more volatile ester. This not only allows for elution from the GC column but also improves chromatographic peak shape and sensitivity.
Choosing a Derivatization Agent:
-
Methylation: Traditionally performed using reagents like diazomethane or boron trifluoride-methanol.[14][16] Diazomethane is highly efficient but is also explosive and carcinogenic, requiring specialized handling.[1] BF3-methanol is a safer alternative but may require heating.
-
Pentafluorobenzylation (PFB): This method uses pentafluorobenzyl bromide (PFBBr) and is highly effective, producing PFB esters that are extremely sensitive to electron capture detection (ECD) and provide excellent mass spectra for MS confirmation.[5][7][17] The PFB group provides a characteristic mass fragment (m/z 181), which is useful for identification.[5]
Protocol 4.1: Pentafluorobenzylation (PFBBr)
This protocol is recommended for its high sensitivity and the confirmatory ions it produces in the mass spectrum.[5]
Step-by-Step Methodology:
-
Solvent Exchange: Ensure the concentrated extract from the sample preparation step is in an aprotic solvent like acetone or toluene.
-
Reagent Addition: To the 1 mL extract, add 50 µL of a 10% (w/v) solution of pentafluorobenzyl bromide in acetone and 50 µL of a phase-transfer catalyst (e.g., a saturated solution of potassium carbonate).
-
Reaction: Cap the vial tightly and heat at 60°C for 1-2 hours.[5][7]
-
Cleanup: After cooling, add 1 mL of hexane and 1 mL of reagent water. Vortex and allow the layers to separate.
-
Final Extract: Transfer the upper organic layer, containing the derivatized analytes, to a clean vial for GC-MS analysis.
GC-MS Instrumental Analysis and Quantification
The final step is the separation and detection of the derivatized phenoxy acid esters. A mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecules.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level detection.[15] |
| Injection Volume | 1-2 µL | Standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes.[15] |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Column Flow | 1.0 - 1.5 mL/min | Typical flow rate for standard capillary columns, balancing speed and resolution.[15] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column provides good separation for the ester derivatives.[5] |
| Oven Program | Initial: 70°C (1 min), Ramp: 10-15°C/min to 280°C, Hold: 5 min | An optimized temperature ramp is crucial for separating different phenoxy acid esters. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 - 250 °C | Standard temperature to promote ionization while minimizing thermal degradation.[15] |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns.[15] |
| Ionization Energy | 70 eV | Standard energy that yields consistent and library-searchable mass spectra.[5] |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode significantly increases sensitivity for quantification by monitoring characteristic ions.[17] |
Data Analysis and Quantification
Quantification is achieved using an external calibration curve. A series of calibration standards containing known concentrations of the derivatized phenoxy acids are analyzed. A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration. The concentration of the analytes in the unknown samples is then determined from this curve.
Table 2: Example Performance Data
The following data are typical for the analysis of PFB-derivatized phenoxy acids using the described method in SIM mode.
| Compound | Characteristic Ions (m/z) | Limit of Detection (LOD) in Water (µg/L) | Typical Recovery (%) |
| 2,4-D PFB Ester | 181, 278, 162 | 0.01 - 0.05 | 85 - 110 |
| MCPA PFB Ester | 181, 258, 141 | 0.01 - 0.05 | 85 - 110 |
| Silvex (2,4,5-TP) PFB Ester | 181, 326, 196 | < 0.01 | 80 - 115 |
| 2,4,5-T PFB Ester | 181, 312, 255 | < 0.01 | 80 - 115 |
Note: Performance data can vary based on instrumentation, matrix, and specific operating conditions. Data synthesized from multiple sources.[5][9][17]
Conclusion
This application note provides a comprehensive and technically grounded framework for the GC-MS analysis of phenoxy acid herbicides. By understanding the chemical principles behind each step—from the critical need for sample acidification to the conversion of analytes into volatile esters via derivatization—researchers can implement a robust and self-validating workflow. The combination of optimized SPE or LLE with sensitive PFB derivatization and GC-MS analysis allows for the reliable quantification of these important environmental contaminants at sub-ppb levels, meeting the stringent requirements of regulatory monitoring.
References
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. United States Environmental Protection Agency. [Link]
- Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method.
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. [Link]
- Development of a Solid-Phase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid−Liquid Extr.
- GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation Usin.Journal of Analytical Toxicology. [Link]
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.Journal of Analytical Toxicology. [Link]
- Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water.
- EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass. United States Environmental Protection Agency. [Link]
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.International Journal of Environmental Research and Public Health. [Link]
- Determination of Phenoxy-acid Herbicides in Water with Solid Phase Microextraction Fiber Coated with Single-walled Carbon Nanotubes.
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
- Review on Analysis Methodology of Phenoxy Acid Herbicide Residues.Food Analytical Methods. [Link]
- GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation Using a Polymer-Bound Phase-Transfer C
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
- DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS: APPLICATION TO STORMWATER RET. Library and Archives Canada. [Link]
- Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography.Environmental Science & Technology. [Link]
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. PubMed. [Link]
- Passive extraction and clean-up of phenoxy acid herbicides in samples from a groundwater plume using hollow fiber supported liquid membranes.
- Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples.Arabian Journal of Chemistry. [Link]
- Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. U.S. Geological Survey. [Link]
- Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples.
- Analysis of phenoxy herbicides in bovine milk by means of liquid-liquid-liquid microextraction with a hollow-fiber membrane.
Sources
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Review on Analysis Methodology of Phenoxy Acid Herbicide Residues | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. scispec.co.th [scispec.co.th]
- 16. usgs.gov [usgs.gov]
- 17. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Herbicidal Activity
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental protocols for testing herbicidal activity. This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental designs, ensuring a robust and reliable assessment of potential herbicidal compounds.
Section 1: Introduction to Herbicidal Activity Screening
The discovery and development of new herbicides are critical for modern agriculture to manage unwanted vegetation and ensure crop yields. A systematic approach to screening and evaluating the phytotoxic effects of chemical compounds is fundamental. Herbicides are designed to control undesirable plants while ideally having minimal impact on the desired crop species. Therefore, a thorough evaluation of both efficacy (weed control) and selectivity (crop safety) is paramount.[1][2]
The initial assessment of a compound's herbicidal potential often begins with simple, high-throughput screens and progresses to more complex whole-plant and field-level evaluations. The overall process aims to characterize the compound's mode of action, determine effective dosage rates, and understand its spectrum of activity against various plant species.
Section 2: Foundational Bioassays for Initial Screening
Initial screening is designed to quickly and cost-effectively identify compounds with any level of phytotoxicity. These assays are typically performed in a controlled laboratory or greenhouse environment.
Seed Germination Assay
The seed germination bioassay is a fundamental test to determine if a compound affects the earliest stage of plant development.[3] It is a rapid and sensitive method for assessing pre-emergence herbicidal activity.
Rationale: This assay targets the physiological processes of seed germination and early seedling growth. Inhibition at this stage is a strong indicator of a compound's potential as a pre-emergence herbicide, which is applied to the soil to prevent weed seeds from successfully establishing.
Protocol: Petri Dish Seed Germination Assay [4]
-
Preparation: Sterilize petri dishes (9 cm diameter) and filter paper. Prepare a range of concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water. Ensure the final solvent concentration is non-phytotoxic (typically ≤0.5%).
-
Plating: Place two layers of sterile filter paper into each petri dish. Pipette a standard volume (e.g., 5 mL) of each test solution onto the filter paper. A control group with only solvent and water should be included.
-
Seeding: Place a predetermined number of seeds (e.g., 20-25) of the target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Lolium multiflorum - Italian ryegrass) onto the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes with paraffin film to prevent moisture loss and place them in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), record the germination percentage. Measure the radicle (root) and hypocotyl/coleoptile (shoot) length of the germinated seedlings.
-
Analysis: Calculate the percent inhibition of germination and growth for each concentration relative to the control.
Whole-Plant Bioassay (Post-Emergence)
The whole-plant bioassay is a critical step to evaluate the post-emergence activity of a compound, meaning its effect on established plants.[5][6] This assay provides insights into whether a compound is absorbed by the foliage and its subsequent systemic or contact effects.[7]
Rationale: This method mimics a real-world scenario where a herbicide is applied to growing weeds. It allows for the observation of a wider range of phytotoxic symptoms, such as chlorosis, necrosis, and growth malformations, providing clues about the herbicide's mode of action.[8]
Protocol: Greenhouse Pot Study [9][10]
-
Plant Preparation: Grow target weed and crop species in pots containing a standardized potting mix in a greenhouse. Allow plants to reach a specific growth stage, typically the 2-4 true leaf stage.[10]
-
Herbicide Application: Prepare a series of concentrations of the test compound. The formulation often includes an adjuvant to improve the herbicide's ability to stick to and penetrate the leaf surface.[7] Apply the solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. A control group treated only with the carrier solution (water + adjuvant) is essential.
-
Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Phytotoxicity Assessment: Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after application).[10] Use a rating scale to quantify the percentage of injury (0% = no effect, 100% = complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material. Measure the fresh weight and then dry the tissue in an oven (e.g., at 70°C for 48 hours) to determine the dry weight.[10]
-
Analysis: Calculate the percent reduction in fresh and dry weight compared to the control plants.
Section 3: Dose-Response Analysis
Once a compound shows promising herbicidal activity, it is crucial to establish a dose-response relationship. This allows for the determination of the effective dose required to achieve a certain level of control.
Rationale: Dose-response curves are fundamental for quantifying a herbicide's potency.[11] They are used to calculate key parameters like the ED50 (the dose causing a 50% response) or the GR50 (the dose causing a 50% reduction in growth), which are essential for comparing the efficacy of different compounds.[11][12]
Experimental Design and Analysis:
-
Dose Range: A wide range of doses should be tested, typically in a logarithmic series, to capture the full response from no effect to complete kill.[12]
-
Data Modeling: The data is typically fitted to a log-logistic model, which is a sigmoidal curve that accurately describes most dose-response relationships in weed science.[11][13]
-
Statistical Software: Specialized statistical software packages, such as the 'drc' package in R, are used to analyze the data, fit the curves, and compare parameters between different treatments or species.[11]
| Parameter | Description | Importance |
| ED50 / GR50 | The effective dose that causes a 50% response (e.g., mortality or growth reduction). | A standard measure of herbicide potency. A lower ED50 indicates a more active compound. |
| Upper Limit (d) | The response of the untreated control plants. | Establishes the baseline for calculating inhibition. |
| Lower Limit (c) | The response at an infinitely high dose (often close to zero for biomass). | Defines the maximum effect of the herbicide. |
| Slope (b) | The steepness of the curve around the ED50. | Indicates how quickly the plant response changes with an increase in dose. |
Section 4: Advanced Investigations
Assessing Selectivity and Crop Safety
A commercially viable herbicide must control weeds without causing significant harm to the crop. Selectivity trials are designed to assess this crucial aspect.
Rationale: Phytotoxicity to the host crop needs to be thoroughly evaluated.[1] These trials help determine the margin of safety for a particular herbicide on a specific crop.
Protocol: Crop Tolerance Study
This protocol is similar to the whole-plant bioassay but focuses on crop species.
-
Test Rates: Include the proposed label rate, as well as double the proposed rate (2x) to simulate sprayer overlap in the field and assess the margin of safety.[14]
-
Varietal Screening: It is important to test the herbicide on multiple cultivars of the target crop, as sensitivity can vary.
-
Assessment: In addition to visual injury ratings and biomass measurements, yield data should be collected if the plants are grown to maturity.
Investigating the Mode of Action
Understanding how a herbicide kills a plant at the biochemical level is crucial for its effective use and for managing the development of herbicide resistance.[15][16]
Cellular Assays:
-
Membrane Integrity Assay: Some herbicides act by disrupting cell membranes.[8] This can be measured by quantifying the leakage of electrolytes (ions) from treated leaf discs into a solution. An increase in the solution's conductivity indicates membrane damage.[17] This assay can help identify compounds that cause rapid, light-dependent or independent cell death.[17]
-
Photosynthesis Inhibition Assay: Herbicides that inhibit photosynthesis can be identified by measuring chlorophyll fluorescence. A change in the fluorescence pattern after treatment can indicate a disruption in the photosynthetic electron transport chain.
-
Enzyme Assays: If a specific enzyme is the suspected target of the herbicide (e.g., acetolactate synthase - ALS, or 5-enolpyruvylshikimate-3-phosphate synthase - EPSPS), in vitro assays can be performed using the isolated enzyme to confirm direct inhibition by the compound.[15]
Section 5: Visualizing Workflows
Herbicide Screening Workflow
The following diagram illustrates the typical progression of experiments in a herbicide discovery and evaluation program.
Caption: A generalized workflow for the discovery and evaluation of herbicidal compounds.
References
- Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask). (n.d.).
- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5).
- Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7).
- European Guidelines to conduct herbicide resistance tests. (2017, October 13).
- Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.).
- Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (n.d.). Taylor & Francis Online.
- PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO database on PP1 Standards.
- Dayan, F. E., & Watson, S. B. (2011). Plant cell membranes as a marker for light-dependent and light-independent herbicide mechanisms of action. Pesticide Biochemistry and Physiology, 101(3), 182-190.
- Testing for herbicide susceptibility and resistance. (2022, September 30). WeedSmart.
- Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (n.d.). MDPI.
- Assessing Herbicide Phytotoxicity with Covariance Analysis. (2017, June 12). Weed Technology. Cambridge Core.
- Whole-Plant and Seed Bioassays for Resistance Confirmation. (2017, January 20). Weed Science. Cambridge Core.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments. PMC - NIH.
- (PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015, November 24). ResearchGate.
- Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. (n.d.). MDPI.
- Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal.
- Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2025, August 21). Scientific Reports. PubMed Central.
- Whole-Plant and Seed Bioassays for Resistance Confirmation. (n.d.). Cambridge University Press & Assessment.
- Detecting herbicide resistance. (n.d.). AHDB.
- Conduct soil bioassays to determine herbicide carryover potential. (2024, August 29). Agronomy eUpdates.
- Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. (2017, January 20). Weed Science. Cambridge Core.
- Test wheat seed germination if harvest aid herbicides were used. (n.d.). Agronomy eUpdates.
- A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2017, January 20). Weed Science. Cambridge Core.
- Log-Logistic Analysis of Herbicide Dose-Response Relationships. (2017, June 12). Weed Technology. Cambridge Core.
- Molecular Mechanism of Action of Herbicides. (n.d.). ResearchGate.
- Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. (n.d.). BioOne Complete.
- Evaluating several dose-response curves with a common zero level. (2025, February 26). CABI Agriculture and Bioscience.
- Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension.
Sources
- 1. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. tandfonline.com [tandfonline.com]
- 3. Agronomy eUpdate August 7th, 2015 : Issue 523 [eupdate.agronomy.ksu.edu]
- 4. researchgate.net [researchgate.net]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 7. analyzeseeds.com [analyzeseeds.com]
- 8. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bioone.org [bioone.org]
- 12. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 14. pp1.eppo.int [pp1.eppo.int]
- 15. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Publication : USDA ARS [ars.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)propanoic Acid
This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the synthesis of 2-(4-Methylphenoxy)propanoic acid. Here, we address common challenges and provide troubleshooting strategies to optimize reaction yields and purity. The methodologies and advice presented are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halo-alkanoic acid or its ester by a phenoxide ion.[5] Specifically, for this compound, this entails reacting p-cresol (4-methylphenol) with a 2-halopropanoic acid, such as 2-chloropropanoic acid, under basic conditions.[1][2]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Deprotonation: The phenolic proton of p-cresol must be fully removed by a base to form the reactive phenoxide nucleophile. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Side Reactions: The halo-alkanoic acid can undergo self-condensation or elimination reactions, particularly at elevated temperatures.[6]
-
Reaction Reversibility: The Williamson ether synthesis can be reversible under certain conditions.[6]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be optimized.
Q3: I am observing significant amounts of unreacted p-cresol in my crude product. How can I address this?
A3: This issue directly points to incomplete phenoxide formation. To drive the reaction to completion, ensure that at least one full equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the p-cresol.[1][2] The reaction should be monitored by a technique like Thin Layer Chromatography (TLC) to confirm the consumption of the starting phenol.
Q4: What are the common impurities I should expect, and how can they be removed?
A4: Besides unreacted starting materials, a potential side-product is the self-condensation product of 2-chloropropanoic acid. Purification is typically achieved through extraction and recrystallization. An acid-base extraction can effectively separate the acidic product from neutral impurities.[1] The crude product is first dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid product into its water-soluble salt.[1] The aqueous layer is then separated and acidified to precipitate the purified this compound, which can be further purified by recrystallization.[1][6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ineffective Base | Verify the concentration and purity of the base (NaOH/KOH). | Use a fresh, high-purity batch of the base. Consider using a stronger base like sodium hydride (NaH) if necessary, though this requires anhydrous conditions.[4] |
| Poor Quality Reagents | Check the purity of p-cresol and 2-chloropropanoic acid via melting point or spectroscopic methods. | Purify starting materials if necessary. p-Cresol can be distilled, and 2-chloropropanoic acid can be recrystallized. |
| Incorrect Stoichiometry | Review calculations for molar equivalents of all reactants. | Ensure a slight excess of the halo-alkanoic acid is not used, as this can lead to side reactions.[6] Use at least a 1:1 molar ratio of base to p-cresol. |
| Low Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the reaction temperature in controlled increments (e.g., 10 °C) and monitor progress by TLC. A hot water bath (90-100°C) is often effective.[1] |
Problem 2: Presence of Significant Side-Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Reaction Temperature | Analyze the crude product by NMR or GC-MS to identify the structure of the side-products. | Reduce the reaction temperature. High temperatures can promote elimination reactions of the 2-chloropropanoic acid.[7] |
| Prolonged Reaction Time | Monitor the reaction progress at regular intervals using TLC. | Optimize the reaction time. Stop the reaction once the starting material is consumed to minimize the formation of degradation or side products. |
| Use of a Secondary Halide | Confirm that a primary halo-alkanoic acid is being used. | While 2-chloropropanoic acid is a secondary halide, the SN2 reaction is generally feasible. However, if elimination is a major issue, consider alternative synthetic routes.[3][4] |
Experimental Protocols
Optimized Williamson Ether Synthesis of this compound
This protocol is an optimized procedure based on standard Williamson ether synthesis methodologies.[1][2]
Materials:
-
p-Cresol (4-methylphenol)
-
2-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Saturated sodium bicarbonate solution
-
Water (deionized)
-
Anhydrous magnesium sulfate
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of p-cresol in 5 mL of 30% aqueous NaOH.[1] Stir the mixture until the p-cresol is completely dissolved. Gentle warming may be applied.
-
Nucleophilic Substitution: To the phenoxide solution, add 1.5 g of 2-chloropropanoic acid.[1] Heat the reaction mixture in a water bath at 90-100°C for 45-60 minutes.[1]
-
Workup - Acidification: Cool the reaction mixture to room temperature and dilute with 10 mL of water. Carefully acidify the solution with 6M HCl until it is acidic to litmus paper.[1]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.[1] Separate the aqueous layer. Wash the ether layer with 15 mL of water.
-
Workup - Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the carboxylic acid product to its salt, which will move to the aqueous layer.[1] Separate the aqueous layer containing the product salt.
-
Workup - Precipitation: Carefully acidify the bicarbonate layer with 6M HCl. The this compound will precipitate as a solid.[1]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the product from hot water or a suitable solvent mixture.
Visualizing the Workflow
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
References
- The Williamson Ether Synthesis. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- 2-(4-Hydroxyphenoxy)
- A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- Williamson Ether Synthesis - Chemistry Steps. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- Williamson Synthesis - Organic Chemistry Portal. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid - Benchchem. (n.d.).
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 7. Williamson Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Phenoxypropanoic Acids
Welcome to the Technical Support Center for the synthesis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of these reactions, with a focus on troubleshooting and preventing common side reactions. Our goal is to empower you with the knowledge to not only execute these syntheses but to understand the underlying chemistry, enabling you to optimize your outcomes and innovate.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of phenoxypropanoic acids, providing concise answers and actionable advice.
Q1: What is the most common method for synthesizing phenoxypropanoic acids?
A1: The most prevalent and versatile method is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloalkanoic acid or its ester, typically an ethyl or methyl ester of 2-bromopropanoic acid. The reaction is favored for its reliability and broad substrate scope.[1]
Q2: I am getting a low yield of my desired phenoxypropanoic acid. What are the likely causes?
A2: Low yields can stem from several factors. The most common culprits are incomplete reaction, competing side reactions, or loss of product during workup and purification. Key areas to investigate include:
-
Incomplete deprotonation of the phenol: Ensure you are using a sufficiently strong base and anhydrous conditions.
-
Side reactions: The primary competing reactions are C-alkylation of the phenoxide and elimination of the alkyl halide.
-
Reaction conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Purification losses: The product may be lost during extraction or recrystallization. A thorough examination of your workup procedure is recommended.[2][3]
Q3: I see multiple spots on my TLC plate after the reaction. What are the possible byproducts?
A3: The presence of multiple spots on your TLC plate is a strong indicator of side reactions. The most common byproducts in the synthesis of phenoxypropanoic acids are:
-
C-alkylated phenols: These are isomers of your desired product where the propanoic acid moiety has attached to the aromatic ring instead of the phenolic oxygen.[4]
-
Products of elimination: If you are using a secondary alkyl halide, you may form an alkene via an E2 elimination reaction.
-
Unreacted starting materials: Incomplete reactions will leave residual phenol and α-haloalkanoic acid/ester.
-
Di-ether byproducts: If your starting phenol has multiple hydroxyl groups (like hydroquinone), you may form di-ether products.[4]
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of analytical techniques is essential for unambiguous byproduct identification.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for separating your desired product from isomers and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for elucidating the specific structures of byproducts. For example, the presence of a phenolic -OH proton in the ¹H NMR spectrum that is absent in your desired product can indicate C-alkylation.[4][5]
-
Mass Spectrometry (MS): MS will help you determine the molecular weight of the impurities, which can confirm the presence of isomers or other byproducts.[5][6]
Troubleshooting Guide: Deeper Dives into Common Problems
This section provides more detailed troubleshooting advice for persistent issues, focusing on the causality behind the problems and providing logical, step-by-step solutions.
Issue 1: Predominant C-Alkylation over O-Alkylation
Symptoms:
-
Low yield of the desired phenoxypropanoic acid.
-
Presence of a major byproduct with the same mass as the product, but a different retention time in HPLC.
-
¹H NMR of the crude product shows a persistent phenolic -OH peak and complex aromatic signals.
Causality:
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (at the ortho and para positions). The competition between O-alkylation and C-alkylation is heavily influenced by the reaction conditions.
-
Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding. This "shields" the oxygen, making it less available for nucleophilic attack and favoring C-alkylation. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetone) do not solvate the oxygen as strongly, leaving it more exposed and reactive, thus promoting the desired O-alkylation.[7]
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can also play a role. Tightly associated cations can partially block the oxygen atom, encouraging C-alkylation.
-
Thermodynamic vs. Kinetic Control: O-alkylation is generally the kinetically favored product (it forms faster), while C-alkylation is often the thermodynamically more stable product.
Solutions:
-
Solvent Selection: Switch to a polar aprotic solvent. Anhydrous acetone or dimethylformamide (DMF) are excellent choices for promoting O-alkylation.[7]
-
Base Selection: Use a base that results in a less tightly bound counter-ion. For example, using potassium carbonate instead of sodium hydroxide can sometimes favor O-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can favor the kinetically controlled O-alkylation product.
Workflow for Minimizing C-Alkylation
Caption: Key reaction pathways in phenoxypropanoic acid synthesis.
Data Summary Tables
The following tables summarize key parameters to guide your experimental design for optimal synthesis of phenoxypropanoic acids.
Table 1: Influence of Solvent on O- vs. C-Alkylation
| Solvent | Type | Predominant Reaction | Rationale |
| Water, Ethanol | Protic | C-Alkylation | Solvates and shields the phenoxide oxygen via H-bonding. [7] |
| Acetone, DMF, DMSO | Polar Aprotic | O-Alkylation | Poorly solvates the "naked" phenoxide oxygen, enhancing its nucleophilicity. [8] |
| Toluene, Hexane | Non-polar | Slow/Poor | Low solubility of phenoxide salts. |
Table 2: Selection of Base and its Impact
| Base | Strength | Common Use | Potential Side Reactions |
| NaOH, KOH | Strong | Deprotonation in aqueous/alcoholic media | Can promote hydrolysis of ester. |
| NaH | Very Strong | In aprotic solvents for complete deprotonation | Can promote elimination, especially at higher temperatures. |
| K₂CO₃, Cs₂CO₃ | Mild | Heterogeneous conditions in aprotic solvents | Generally favors O-alkylation and minimizes elimination. [2] |
Advanced Topics
Ullmann Condensation for Phenoxypropanoic Acid Synthesis
While the Williamson ether synthesis is more common, the Ullmann condensation offers an alternative route, particularly for sterically hindered phenols or when using aryl halides that are unreactive in S(_N)2 reactions. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
Typical Conditions:
-
Catalyst: Copper(I) salts (e.g., CuI) or copper powder.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.
-
Temperature: Typically high temperatures are required (>150 °C). [9] Potential Side Reactions:
-
Homocoupling of the aryl halide.
-
Decarboxylation of the phenoxypropanoic acid product under the harsh reaction conditions.
-
Side reactions related to the high temperatures and reactive catalyst.
Decarboxylation as a Side Reaction
Phenoxypropanoic acids can undergo decarboxylation (loss of CO(_2)) under certain conditions, particularly at high temperatures and in the presence of a catalyst or strong base. [10][11]While not a common side reaction under typical Williamson ether synthesis conditions, it can become significant if the product is subjected to prolonged heating, especially during distillation or in subsequent high-temperature reactions.
References
- Google Patents. (n.d.). US4035416A - Process for making phenoxyalkanoic acids.
- PubMed. (n.d.). Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives.
- Prevent Cancer Now. (2007). B7-1.0 FENOPROP.
- Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
- Wikipedia. (n.d.). Ullmann condensation.
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- Jetir.org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
- ResearchGate. (2015). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.
- UNL Digital Commons. (2018). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2022). Mass spectra of phenylpropanoic acid obtained by photocatalytic....
- ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- AERU, University of Hertfordshire. (n.d.). Fenoprop.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
- Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
- Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC.
- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Scribd. (n.d.). Decarboxylation 240531 142820 | PDF | Carboxylic Acid.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- ResearchGate. (n.d.). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- PubMed. (n.d.). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Frontiers. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- PubChem. (n.d.). Fenoprop.
- RSC Publishing. (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions.
- BYJU'S. (n.d.). Ullmann Reaction.
- Semantic Scholar. (n.d.). Application of phase transfer catalysis in the chemical industry.
- ChemRxiv. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. lneya.com [lneya.com]
- 11. Decarboxylation [organic-chemistry.org]
Technical Support Center: Resolving Enantiomers of 2-(4-Methylphenoxy)propanoic Acid
Welcome to the technical support center for the chiral resolution of 2-(4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. The content is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices and grounding protocols in established scientific principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The resolution of this compound, a member of the profen class of compounds, can be achieved through several well-established techniques. The most common methods include:
-
Classical Resolution via Diastereomeric Salt Formation: This is a traditional and often scalable method that involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent).[1][2] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.[2][3][4] These differences allow for their separation by fractional crystallization.[3][4]
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for separating enantiomers directly.[1] Polysaccharide-based CSPs are particularly effective for profens.[5]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., esterification) with only one of the enantiomers.[1][6] This leaves the unreacted enantiomer in high enantiomeric purity. The theoretical maximum yield for the unreacted enantiomer is 50%.[1]
Q2: Why is the choice of a resolving agent and solvent so critical in classical resolution?
A2: The success of a classical resolution hinges on maximizing the solubility difference between the two diastereomeric salts formed.[4]
-
Resolving Agent: The ideal resolving agent should be readily available in high enantiomeric purity, cost-effective, and form a stable, crystalline salt with the racemic acid.[4] Common choices for resolving acidic compounds like this compound include chiral amines such as (R)- or (S)-α-phenethylamine, quinine, or brucine.[1] A screening of several resolving agents is often necessary to find the one that provides the best separation.[4]
-
Solvent System: The solvent plays a crucial role in modulating the solubilities of the diastereomeric salts.[4] An optimal solvent will dissolve a significant amount of the more soluble salt while keeping the less soluble salt supersaturated, thus promoting its crystallization. The solvent also influences crystal growth and morphology, which can affect the ease of filtration and purity of the isolated salt.[4]
Q3: What is "oiling out" during diastereomeric salt crystallization and how can I prevent it?
A3: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of crystalline solid. This is a common problem that hinders purification.[4]
Causes:
-
High Supersaturation: The solution is too concentrated, or the cooling rate is too fast, leading to nucleation rates that exceed crystal growth rates.[4]
-
Poor Solvent Choice: The diastereomeric salt may have a melting point lower than the boiling point of the solvent, or it may be too soluble in the chosen solvent system.[4]
Solutions:
-
Reduce Concentration: Dilute the solution with more solvent.
-
Slow Cooling: Decrease the rate of cooling to allow for orderly crystal formation.
-
Solvent Modification: Add an "anti-solvent" (a solvent in which the salt is less soluble) to the system to induce crystallization.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt to the solution to act as a template for crystal growth.[4]
Q4: Can I determine the enantiomeric purity of my resolved this compound using NMR?
A4: While standard ¹H or ¹³C NMR will not distinguish between enantiomers, you can use NMR for enantiomeric purity determination by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7]
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have slightly different chemical shifts, allowing for the integration of the distinct signals to determine the enantiomeric ratio.[7]
-
Chiral Derivatizing Agents (CDAs): These react with the carboxylic acid to form stable diastereomeric esters or amides. The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated. However, this method is more laborious and carries the risk of kinetic resolution or racemization during derivatization.[7]
II. Troubleshooting Guides
Troubleshooting Classical Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystallization occurs. | 1. The diastereomeric salts are too soluble in the chosen solvent.[4]2. The concentration is below the saturation point.3. Presence of impurities inhibiting nucleation.[4] | 1. Try a different solvent or a mixture of solvents. Consider adding an anti-solvent.2. Concentrate the solution by carefully evaporating some of the solvent.[4]3. Purify the starting racemic acid. Try seeding the solution with a crystal of the desired salt.[4] |
| Both diastereomers co-crystallize. | The solubility difference between the diastereomeric salts is insufficient in the chosen solvent. | Screen a wider range of solvents with varying polarities. Experiment with different temperatures for crystallization. |
| Low yield of the desired enantiomer. | 1. The undesired diastereomer is also precipitating.2. The desired diastereomer is too soluble.3. Incomplete salt formation. | 1. Optimize the solvent and temperature to maximize the solubility difference.2. Cool the solution to a lower temperature or add an anti-solvent.3. Ensure stoichiometric amounts of the resolving agent are used. |
| Low enantiomeric excess (e.e.) after salt breaking. | 1. Incomplete separation of diastereomeric salts.2. Racemization occurred during the salt breaking step (e.g., harsh pH or high temperature).3. The resolving agent was not enantiomerically pure. | 1. Recrystallize the diastereomeric salt one or more times.2. Use milder conditions for hydrolysis (e.g., dilute acid or base at room temperature).3. Verify the enantiomeric purity of the resolving agent. |
Troubleshooting Chiral HPLC Separation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no resolution. | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.[8]3. Flow rate is too high.[8] | 1. Screen different types of CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives).[5][8]2. Vary the ratio of organic modifier to hexane/heptane. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid for acidic analytes.[5]3. Reduce the flow rate to increase interaction time with the CSP.[8] |
| Peak tailing or fronting. | 1. Secondary interactions with the silica support (tailing).[8]2. Column overload.3. Sample solvent is too strong. | 1. For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase can improve peak shape.[5]2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the mobile phase or a weaker solvent.[8] |
| Loss of resolution over time. | 1. Column contamination from sample impurities.[9]2. Degradation of the stationary phase.3. Change in mobile phase composition. | 1. Use a guard column and ensure samples are filtered. Flush the column with a strong, compatible solvent.[9]2. Operate within the recommended pH and temperature ranges for the column.3. Prepare fresh mobile phase daily.[8] |
| Irreproducible retention times. | 1. Inadequate column equilibration.2. Temperature fluctuations.3. Mobile phase composition is not consistent. | 1. Ensure the column is fully equilibrated with the mobile phase before injection.[8]2. Use a column oven to maintain a constant temperature.[8]3. Prepare the mobile phase accurately and consistently. |
III. Experimental Protocols
Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization
This protocol provides a general workflow for the resolution of this compound using a chiral amine.
1. Salt Formation: a. Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating. b. In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenethylamine) in the same solvent. c. Slowly add the resolving agent solution to the acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
2. Isolation of Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum.
3. Liberation of the Enantiomer (Salt Breaking): a. Dissolve the purified diastereomeric salt in water or a suitable organic solvent.[4] b. Add an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid and liberate the free enantiomer.[4] c. Extract the enantiomerically enriched this compound into an organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Determination of Enantiomeric Excess: a. Analyze the product by chiral HPLC or by NMR using a chiral solvating agent to determine the enantiomeric excess.
Protocol 2: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.
1. Column and Mobile Phase Screening: a. Columns: Start with polysaccharide-based columns such as CHIRALPAK® IA, IB, or IC.[9] b. Mobile Phases:
- Normal Phase: Screen with mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).[10]
- Reversed Phase: Screen with mixtures of water/buffer and an organic modifier like acetonitrile or methanol.[5] c. Additive: For this acidic analyte, add a small percentage (e.g., 0.1%) of an acidic modifier like TFA or acetic acid to the mobile phase to improve peak shape and resolution.[5][10]
2. Optimization: a. Modifier Percentage: Once a promising column/mobile phase system is identified, optimize the percentage of the organic modifier to achieve a good balance between resolution and analysis time. b. Flow Rate: Test lower flow rates (e.g., 0.5-1.0 mL/min) to see if resolution improves.[8] c. Temperature: Evaluate the effect of temperature on the separation using a column oven.[8]
3. Sample Preparation: a. Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[8] b. Filter the sample through a 0.45 µm filter before injection.
IV. Visualizations
Workflow for Classical Resolution
Caption: Workflow of classical resolution via diastereomeric salt formation.
Chiral HPLC Method Development Logic
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. ymc.co.jp [ymc.co.jp]
Overcoming poor solubility of 2-(4-Methylphenoxy)propanoic acid in assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-Methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental challenges encountered with this compound: its poor aqueous solubility. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you achieve consistent and reliable results in your assays.
Part 1: Understanding the Challenge: Physicochemical Properties
Before troubleshooting, it's crucial to understand the molecule you are working with. This compound is a carboxylic acid. Its structure, featuring a nonpolar aromatic ring and a short alkyl chain, contributes to its hydrophobic nature and thus, limited solubility in aqueous media.
The key to its behavior in solution is the carboxylic acid group (-COOH). This group can exist in two states depending on the pH of the environment:
-
Protonated (Acidic) Form (R-COOH): At a pH below its acidity constant (pKa), the group is neutral. This form is less polar and significantly less soluble in water.
-
Deprotonated (Conjugate Base) Form (R-COO⁻): At a pH above its pKa, the group loses a proton to become a negatively charged carboxylate ion. This charged form is much more polar and, therefore, more soluble in water[1].
This pH-dependent behavior is the first and most important principle to leverage when addressing solubility issues.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₀H₁₂O₃[2] | - |
| Molecular Weight | 180.20 g/mol [2] | Influences diffusion and molar concentration calculations. |
| Structure | Aromatic ether with a propanoic acid moiety. | The aromatic ring is hydrophobic, driving low water solubility. The carboxylic acid group provides a handle for pH manipulation. |
| Acidity Constant (pKa) | The pKa is predicted to be around 3-4, similar to related structures like Mecoprop (pKa ~3.19)[3]. | This is the critical pH value. Above this pH, solubility dramatically increases as the molecule becomes charged[4][5]. |
Part 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems.
Q1: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do first?
Answer:
This is a classic solubility problem often caused by the compound crashing out of solution when the concentration of the organic solvent (DMSO) is drastically lowered in the aqueous buffer. The buffer's pH is also a critical factor.
Causality: Your stock solution in 100% DMSO keeps the compound soluble. When you dilute this into an aqueous buffer, two things happen: the percentage of the solubilizing organic solvent drops, and the compound is exposed to the pH of the buffer. If the buffer pH is near or below the compound's pKa, the molecule will be in its neutral, less soluble form, causing it to precipitate.
Immediate Troubleshooting Steps:
-
Check the pH of your Buffer: This is the most likely culprit. For a carboxylic acid, you need the pH of the final assay solution to be significantly higher than the pKa. Ideally, the pH should be at least 1.5 to 2 units above the pKa to ensure the vast majority of the compound is in its charged, soluble, carboxylate form[1][6].
-
Modify the pH: If your assay permits, increase the pH of your aqueous buffer. For example, moving from a pH 6.8 buffer to a pH 7.4 or even 8.0 buffer can dramatically increase solubility[4]. You can prepare a stock solution of the compound in a slightly basic solution (e.g., water with a small amount of NaOH or NaHCO₃) before diluting it into your final buffer.
-
Reduce Final Compound Concentration: You may be exceeding the solubility limit at the current conditions. Perform a serial dilution to see if the compound remains in solution at lower concentrations.
Q2: Adjusting the pH is not an option for my biological assay. What is the next strategy to try?
Answer:
If pH modification is not feasible, the next step is to use a co-solvent system or other solubilizing excipients. The goal is to modify the properties of the bulk solvent to make it more hospitable to the compound.
Strategy 1: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[7][8].
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, propylene glycol (PG), and polyethylene glycols (PEGs)[8][9].
-
Causality: These solvents disrupt the hydrogen bonding network of water, creating a microenvironment that is more favorable for nonpolar molecules.
-
Critical Consideration: Co-solvents can impact assay performance, especially in cell-based or enzymatic assays. High concentrations of solvents like DMSO or ethanol can inhibit enzyme activity or induce cytotoxicity[10][11][12]. It is imperative to run a solvent tolerance control experiment for your specific assay to determine the maximum permissible concentration that does not interfere with the results[13]. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and often below 0.5%[12].
Strategy 2: Reduce Particle Size (If Starting from Solid)
If you are preparing solutions directly from a solid powder, ensuring the smallest possible particle size can enhance the dissolution rate, as described by the Noyes-Whitney equation[14]. Techniques like micronization can increase the surface area available for solvation[15]. While this doesn't increase equilibrium solubility, it can be critical for achieving dissolution in a reasonable timeframe.
Q3: I've tried co-solvents, but I need a higher final concentration than my assay can tolerate. What advanced options are available?
Answer:
When pH adjustment and simple co-solvents are insufficient, advanced formulation strategies using excipients are required. The two most common and effective approaches for in-vitro assays are micellar solubilization with surfactants and inclusion complexation with cyclodextrins.
Option 1: Micellar Solubilization using Surfactants
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium[16][17][18].
-
Common Lab-Grade Surfactants: Polysorbates (Tween® 20, Tween® 80), Cremophor® RH 40.
-
Advantages: Can significantly increase the apparent solubility of a compound.
-
Trustworthiness & Self-Validation: Surfactants can interfere with assays. They can denature proteins, disrupt cell membranes, and interfere with colorimetric or fluorescent readouts. It is essential to run a vehicle control with the surfactant alone at the same concentration used to dissolve your compound to ensure it has no independent effect on the assay endpoint.
Option 2: Inclusion Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule, like your compound, within this cavity, forming a stable, water-soluble "inclusion complex"[19][20][21][22]. This masks the hydrophobic nature of the guest molecule, dramatically increasing its aqueous solubility[23][24].
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are highly favored due to their high water solubility and low toxicity compared to native β-cyclodextrin[19][25].
-
Advantages: Generally considered biocompatible and have less disruptive effects on protein structure than surfactants[11][13]. They are widely used in pharmaceutical formulations[21].
-
Trustworthiness & Self-Validation: While generally safe for assays, it is still crucial to run a vehicle control with the cyclodextrin alone. The cyclodextrin could potentially interact with other components in your assay or extract lipids from cell membranes at high concentrations.
Part 3: Decision Workflow & Protocols
The following workflow provides a logical path for troubleshooting solubility issues.
Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Solubilization using pH Adjustment
-
Determine the Target pH: Choose a buffer pH that is at least 1.5-2.0 units higher than the pKa of this compound (pKa is ~3-4). A pH of 7.4 is often sufficient.
-
Prepare an Alkaline Stock Solution: Instead of dissolving the compound in DMSO, dissolve it directly in a dilute basic solution, such as 10-50 mM NaOH or a pH 9.0 carbonate-bicarbonate buffer, to create a concentrated stock of the sodium salt form.
-
Vortex and Sonicate: Ensure the compound is fully dissolved. Gentle heating may be applied if necessary, but check for compound stability at higher temperatures first.
-
Dilute into Final Buffer: Pipette the required volume of the aqueous stock solution into your final assay buffer. The buffer should have sufficient capacity to maintain the final desired pH.
-
Verify Final pH: After addition, measure the pH of the final solution to confirm it has not dropped significantly.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol uses a 1:1 molar ratio as a starting point, which is common for inclusion complexes[24].
-
Calculate Molar Amounts:
-
MW of Compound: 180.20 g/mol
-
Average MW of HP-β-CD: ~1400 g/mol (check your supplier's specification sheet).
-
For a 10 mM final compound concentration, you will also need at least 10 mM HP-β-CD.
-
-
Prepare the Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous assay buffer. This is now your "vehicle solution."
-
Add the Compound: Weigh the this compound powder and add it directly to the HP-β-CD vehicle solution. Alternatively, for very difficult compounds, dissolve the compound in a minimal amount of a volatile organic solvent (like ethanol), add it to the CD solution, and then remove the organic solvent via evaporation (e.g., using a rotary evaporator or nitrogen stream).
-
Facilitate Complexation: Mix the solution vigorously. This can be done by stirring or shaking overnight at room temperature. Sonication can also be used to expedite the process. The solution should become clear as the inclusion complex forms.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particulates and to sterilize it for cell culture use.
-
Crucial Control: Prepare a separate solution containing only the HP-β-CD in the buffer at the exact same concentration. This is your mandatory vehicle control to test in parallel in your assay.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO my assay can tolerate? A: This is highly dependent on the specific assay. For many cell lines, cytotoxicity is observed above 1% v/v DMSO, and even concentrations as low as 0.25-0.5% can have biological effects[12][13]. For enzymatic assays, some enzymes are inhibited by very low solvent concentrations[10]. You must determine this empirically by running a dose-response curve of the solvent alone.
-
Q: Can I heat the solution to help dissolve the compound? A: Gentle heating can increase the rate of dissolution. However, you must first verify the thermal stability of this compound. Prolonged heating or high temperatures can cause degradation. Use the lowest effective temperature for the shortest possible time.
-
Q: My compound is dissolved, but my assay results are inconsistent. Could the solubilization method be the cause? A: Absolutely. This is why vehicle controls are not optional. Surfactants can interfere with protein-protein interactions, and cyclodextrins can extract cholesterol from cell membranes, potentially affecting signaling pathways. If you see an effect with your vehicle control, you must find a different solubilization method or use a lower concentration.
-
Q: Is sonication a good method to help dissolve my compound? A: Yes, sonication can be very effective. It provides the energy to break up solid aggregates and enhances mixing at the molecular level, which can speed up both simple dissolution and the formation of cyclodextrin complexes. Use a bath sonicator to avoid localized heating that can occur with a probe sonicator.
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212).
- Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Solubility of Things. (n.d.). Mecoprop.
- CD Formulation. (n.d.). pH Modifier Excipients.
- PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
- Wikipedia. (n.d.). Mecoprop.
- PharmaCompass.com. (n.d.). α-(2-Methyl-4-chlorophenoxy)propionic acid.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Micellar solubilization of drugs.
- PubMed. (2005). Micellar solubilization of drugs.
- University of Alberta. (n.d.). Micellar solubilization of drugs.
- University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- PubMed. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- Pharmedicine Journal. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems.
- PubChem. (n.d.). Mecoprop.
- In Vitro ADME Laboratories. (n.d.). Enzyme Inhibition | Organic Solvent.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.
- IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
Sources
- 1. reddit.com [reddit.com]
- 2. This compound | C10H12O3 | CID 3643626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Chloro-2-methylphenoxy)propanoic acid CAS#: 93-65-2 [m.chemicalbook.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijrar.org [ijrar.org]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue: peak tailing, specifically when analyzing acidic compounds. This resource provides in-depth, experience-based troubleshooting strategies and explains the scientific reasoning behind each step to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak has a symmetrical, Gaussian shape. Peak symmetry is often quantified by the USP tailing factor (T) or asymmetry factor (As), where a value of 1 indicates a perfectly symmetrical peak, and values greater than 1 signify tailing.[3]
Q2: Why is peak tailing a problem for acidic compounds?
A2: Peak tailing is problematic because it can obscure the resolution of closely eluting compounds, leading to inaccurate peak integration and quantification.[4][5] For acidic compounds, this issue is frequently caused by unwanted secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][3]
Q3: What is the primary cause of peak tailing for acidic compounds?
A3: The most common cause is secondary ionic interactions between the ionized acidic analyte (anion) and active sites on the stationary phase. On silica-based reversed-phase columns, these active sites are often residual silanol groups (Si-OH) that can carry a partial positive charge and interact with the negatively charged acidic analyte.[1][3] Metal impurities within the silica matrix can also create active sites that lead to peak tailing.[6][7][8]
Q4: How does mobile phase pH affect the peak shape of acidic compounds?
A4: The mobile phase pH is a critical factor.[9][10] For an acidic analyte, if the mobile phase pH is close to its pKa, the analyte will exist in both ionized (anionic) and non-ionized (neutral) forms. This dual state leads to mixed-mode retention and results in broad, tailing peaks.[5][10] To achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa to ensure it is fully protonated (non-ionized).[11][12]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for acidic compounds. We will explore issues related to the mobile phase, stationary phase, hardware, and sample.
Section 1: Mobile Phase Optimization
The mobile phase is often the first and most effective area to address peak tailing. Its composition directly influences the ionization state of both the analyte and the stationary phase.
Issue 1.1: Inappropriate Mobile Phase pH
Causality: As mentioned, if the mobile phase pH is near the pKa of your acidic compound, a mixed population of ionized and non-ionized species will exist, leading to peak tailing.[10] The goal is to suppress the ionization of the acidic analyte to promote a single, hydrophobic interaction with the stationary phase.[11]
Troubleshooting Protocol:
-
Determine the pKa of your acidic analyte. This is a critical first step.
-
Adjust the mobile phase pH. Lower the pH of the mobile phase to at least 2 units below the analyte's pKa.[11][12] This ensures the acidic compound is predominantly in its neutral, protonated form, minimizing secondary interactions.
-
Utilize a buffer. To maintain a stable pH throughout the analysis, especially when the sample is introduced, a buffer is essential.[13] Unstable pH can cause retention time drift and poor peak shape.[10]
| Buffer Component | Useful pH Range | Volatility (MS Compatibility) | Notes |
| Formic Acid / Formate | 2.8 - 4.8 | High | Excellent for LC-MS applications.[14] |
| Acetic Acid / Acetate | 3.8 - 5.8 | High | Good for LC-MS. |
| Phosphoric Acid / Phosphate | 2.1 - 3.1, 6.2 - 8.2 | Low | Not suitable for LC-MS due to ion suppression. Use for UV detection.[14] |
Issue 1.2: Use of Ion-Pairing Reagents
Causality: When pH adjustment alone is insufficient, or if you need to analyze both acidic and basic compounds simultaneously, ion-pairing chromatography can be employed. An ion-pairing agent, typically a quaternary amine for acidic analytes, is added to the mobile phase.[15] It forms a neutral ion-pair with the ionized acidic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[15]
Troubleshooting Protocol:
-
Select an appropriate ion-pairing reagent. For acidic compounds, cationic ion-pairing reagents like tetrabutylammonium (TBA) are commonly used.[16]
-
Optimize the concentration. Start with a low concentration (e.g., 5-10 mM) and gradually increase it. Higher concentrations can lead to long column equilibration times.
-
Be aware of drawbacks. Ion-pairing reagents are often not volatile, making them incompatible with MS detection. They can also be difficult to completely wash out of a column.
Section 2: Stationary Phase and Column Issues
The choice of HPLC column and its condition are paramount for good peak shape.
Issue 2.1: Secondary Interactions with Residual Silanols
Causality: Standard silica-based columns have residual silanol groups on their surface.[2][17] These can act as secondary retention sites for polar and ionizable compounds, including acids, leading to peak tailing.[1][3] Metal impurities in the silica can also activate these silanols, exacerbating the problem.[6][7][8]
Troubleshooting Protocol:
-
Use an end-capped column. Modern columns are often "end-capped," where the residual silanols are chemically deactivated with a small, non-polar group.[1][6] This significantly reduces secondary interactions.
-
Consider a column with a different base material. Columns with a hybrid silica or polymer-based stationary phase are more resistant to extreme pH and can offer better peak shape for challenging compounds.[6][18]
-
Choose a column with high-purity silica. Columns made from high-purity silica have a lower metal content, which minimizes the activation of silanol groups and reduces peak tailing.[7][8]
Issue 2.2: Column Contamination and Degradation
Causality: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially under harsh pH or temperature conditions.[19] This can create active sites and lead to poor peak shape for all analytes.
Troubleshooting Protocol:
-
Implement a column cleaning procedure. Flush the column with a series of strong solvents to remove contaminants. Always check the column's care and use guide for recommended cleaning protocols.
-
Use a guard column. A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.[19]
-
Replace the column. If cleaning procedures do not restore performance, the column may be irreversibly damaged and will need to be replaced.[14]
Workflow for Troubleshooting Peak Tailing
Below is a visual representation of a logical workflow to follow when troubleshooting peak tailing for acidic compounds.
Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.
Section 3: System and Method Parameters
Beyond the chemistry of the mobile and stationary phases, physical and methodological factors can contribute to peak tailing.
Issue 3.1: Column Overload
Causality: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to peak distortion.[14][20] While often associated with peak fronting, severe overload can also cause tailing.[14]
Troubleshooting Protocol:
-
Test for mass overload. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.[14]
-
Test for volume overload. Reduce the injection volume. As a general rule, the injection volume should be less than 15% of the peak volume of your first peak of interest.[13]
-
Consider a column with a larger capacity. If you cannot dilute your sample or reduce the injection volume due to sensitivity requirements, switching to a column with a larger internal diameter or longer length can increase capacity.[14]
Issue 3.2: Sample Solvent Effects
Causality: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion.[21][22] The sample band does not properly focus at the head of the column, leading to broadening and tailing.[21][22]
Troubleshooting Protocol:
-
Match the sample solvent to the mobile phase. The ideal scenario is to dissolve the sample in the initial mobile phase.[17][23]
-
Use a weaker sample solvent. If solubility is an issue, dissolve the sample in a stronger solvent and then dilute it with a weaker solvent (like water) to more closely match the mobile phase strength.[4]
-
Minimize injection volume. If using a strong sample solvent is unavoidable, keep the injection volume as small as possible to mitigate its effect.[19]
Issue 3.3: Extra-Column Volume
Causality: Extra-column volume refers to all the volume within the HPLC system outside of the column itself, including tubing, fittings, and the detector flow cell.[24] Excessive extra-column volume causes band broadening and can contribute to peak tailing, especially for early-eluting peaks.[14][24][25]
Troubleshooting Protocol:
-
Minimize tubing length and diameter. Use the shortest possible tubing with the smallest internal diameter that is appropriate for your system's pressure limits.[5][14]
-
Ensure proper fittings. Improperly seated fittings can create small voids, which act as sources of extra-column volume.[24]
-
Use a low-volume detector cell. If you are using a column with a small internal diameter (e.g., 2.1 mm), ensure your detector is equipped with a compatible low-volume flow cell.[25]
Mechanism of Silanol Interaction with Acidic Analytes
The following diagram illustrates the unwanted secondary interaction between an ionized acidic analyte and a residual silanol group on the stationary phase, which is a primary cause of peak tailing.
Caption: Interaction of an acidic analyte with the stationary phase.
References
- Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Troubleshooting Poor Peak Shape and Resolution in HPLC.YouTube. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Importance of ion pair reagents on reverse phase HPLC.Pharmaguideline Forum. [Link]
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.ALWSCI. [Link]
- TROUBLESHOOTING GUIDE – HPLC.Crawford Scientific. [Link]
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
- The Theory of HPLC Column Chemistry.Crawford Scientific. [Link]
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Back to Basics: The Role of pH in Retention and Selectivity.
- LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
- How does an acid pH affect reversed-phase chromatography separ
- Unveiling the Secrets of Silica in HPLC Columns.uHPLCs Class - YouTube. [Link]
- Peak Tailing: Phenomenon, Symptoms and Corrections.Pharma Growth Hub. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
- Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
- HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- The use of Mobile Phase pH as a Method Development Tool.
- Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- The little secrets of silica gel in liquid chrom
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Ion-Pairing Agents | HPLC. Mason Technology. [Link]
- Extracolumn Effects.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. youtube.com [youtube.com]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. biotage.com [biotage.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. labcompare.com [labcompare.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 18. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 19. halocolumns.com [halocolumns.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimization of Extraction from Environmental Matrices
Welcome to the Technical Support Center for the optimization of extraction from environmental matrices. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating target analytes from diverse and often challenging environmental samples. Here, we move beyond simple protocols to explain the fundamental principles and causality behind experimental choices, ensuring your methods are both effective and robust.
Section 1: Foundational Principles & Initial Troubleshooting
Before delving into specific extraction techniques, it's crucial to address common challenges that can compromise your results, regardless of the method employed.
Frequently Asked Questions (FAQs)
Q1: My analyte recoveries are consistently low. Where should I start troubleshooting?
Low recovery is a multifaceted issue that can stem from several factors throughout the extraction process.[1][2][3] A systematic approach is key to identifying the root cause.
-
Analyte-Sorbent/Solvent Mismatch: Ensure the polarity of your analyte is compatible with your chosen extraction solvent or solid-phase extraction (SPE) sorbent.[1] For instance, using a non-polar sorbent for a highly polar analyte will result in poor retention and, consequently, low recovery.
-
Insufficient Solvent Strength or Volume: The elution solvent may not be strong enough to desorb the analyte from the sorbent, or you may not be using a sufficient volume.[1] Consider increasing the solvent strength or the elution volume in increments.[1]
-
Sample Overload: Exceeding the capacity of your SPE cartridge can lead to analyte breakthrough during sample loading.[4] If you suspect this, try reducing the sample volume or increasing the sorbent mass.[4]
-
Flow Rate: A flow rate that is too high during sample loading can prevent proper equilibration and lead to incomplete retention of the analyte.[1][4]
Q2: I'm observing poor reproducibility between replicate samples. What are the likely culprits?
Poor reproducibility is often a sign of inconsistent sample handling or subtle variations in the extraction workflow.[3]
-
Inconsistent Sample Homogenization: For solid matrices like soil or sediment, inadequate homogenization can lead to significant variations in analyte concentration between subsamples.[5] It is crucial to ensure the original sample is thoroughly mixed before taking a representative portion.[5]
-
Variable Flow Rates: Inconsistent flow rates during SPE can affect analyte retention and elution, leading to variable recoveries.[1]
-
Drying of SPE Cartridge: Allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery and reproducibility.[1]
-
Matrix Effects: Variations in the sample matrix between replicates can lead to inconsistent ion suppression or enhancement in mass spectrometry-based analyses, which can be mistaken for poor extraction reproducibility.[6][7]
Q3: How do I identify and mitigate matrix effects in my analysis?
Matrix effects occur when co-extracted components from the sample interfere with the detection of the target analyte, leading to either suppression or enhancement of the analytical signal.[6][8][9]
-
Identification: The presence of matrix effects can be confirmed by comparing the signal of an analyte in a pure solvent standard to the signal of the same analyte spiked into a blank matrix extract.[10] A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Sample Cleanup: Employ a more rigorous cleanup step to remove interfering compounds. This could involve using a different SPE sorbent or adding a cleanup step like dispersive SPE (d-SPE).[11]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[10]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[9]
-
Use of Internal Standards: An isotopically labeled internal standard that co-elutes with the analyte can help to correct for signal suppression or enhancement.[9]
-
Workflow for Troubleshooting Common Extraction Issues
The following diagram outlines a logical workflow for diagnosing and resolving common extraction problems.
Caption: A systematic approach to troubleshooting common extraction problems.
Section 2: Technique-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for commonly used extraction techniques.
Solid-Phase Extraction (SPE)
Q1: My analyte is breaking through the SPE cartridge during sample loading. What should I do?
Analyte breakthrough occurs when the analyte fails to adsorb to the sorbent and passes through the cartridge with the sample solvent.[4]
-
Improper Conditioning: Ensure the cartridge is properly conditioned and equilibrated.[4] The conditioning step wets the sorbent and the equilibration step prepares the sorbent for the sample matrix.
-
Sample Solvent Too Strong: If the sample solvent is too strong, it can prevent the analyte from adsorbing to the sorbent.[4] Dilute the sample with a weaker solvent if possible.[4]
-
High Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to breakthrough.[4] Decrease the flow rate to allow for proper adsorption.
-
Sorbent Mass Overload: If the concentration of the analyte or other matrix components is too high, it can exceed the capacity of the sorbent.[4] Use a larger cartridge or dilute the sample.[4]
Q2: I am seeing co-elution of interferences with my analyte. How can I improve the cleanup?
Co-elution of interferences can be addressed by optimizing the wash and elution steps.[3]
-
Optimize the Wash Step: Use a wash solvent that is strong enough to remove weakly bound interferences but not so strong that it elutes the analyte of interest.[1][3]
-
Fractionated Elution: Use a series of elution solvents with increasing strength to selectively elute the analyte away from more strongly bound interferences.
-
Change Sorbent Selectivity: If interferences have similar properties to your analyte, consider using an SPE sorbent with a different retention mechanism (e.g., ion-exchange instead of reversed-phase).[1]
SPE Sorbent Selection Guide
| Sorbent Type | Retention Mechanism | Primary Interactions | Typical Analytes |
| C18 (Octadecyl) | Reversed-Phase | Hydrophobic | Non-polar to moderately polar compounds (e.g., pesticides, PAHs) |
| C8 (Octyl) | Reversed-Phase | Hydrophobic | Similar to C18 but less retentive |
| Silica | Normal-Phase | Polar | Polar compounds from non-polar matrices |
| Florisil® | Normal-Phase | Polar Adsorption | Pesticides, PCBs |
| SAX (Strong Anion Exchange) | Ion-Exchange | Anionic | Acidic compounds |
| SCX (Strong Cation Exchange) | Ion-Exchange | Cationic | Basic compounds |
Liquid-Liquid Extraction (LLE)
Q1: I am getting poor recovery of my analyte in the organic phase. How can I improve this?
Poor recovery in LLE is often related to the partitioning of the analyte between the two immiscible phases.[12]
-
pH Adjustment: For ionizable analytes, adjusting the pH of the aqueous phase can significantly improve partitioning into the organic phase.[12][13] For acidic analytes, adjust the pH to be at least two units below the pKa to ensure they are in their neutral form.[12][13] For basic analytes, adjust the pH to be at least two units above the pKa.[12][13]
-
Salting Out: Adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of polar analytes into the organic phase by decreasing their solubility in the aqueous layer.[12][14]
-
Solvent Selection: The choice of organic solvent is critical. The polarity of the solvent should be matched to the polarity of the analyte to maximize recovery.[12][14]
-
Solvent-to-Sample Ratio: Increasing the volume of the organic solvent relative to the aqueous sample can improve extraction efficiency.[12][14] A ratio of 7:1 is often considered a good starting point.[12][14]
Q2: Emulsions are forming during my LLE, making phase separation difficult. How can I break them?
Emulsions are a common problem in LLE, especially with complex matrices.
-
Centrifugation: This is often the most effective way to break an emulsion.
-
Addition of Salt: Adding a small amount of salt can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can help to break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Common LLE Solvents and Their Properties
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Water Solubility |
| Hexane | 0.1 | 0.655 | 69 | Immiscible |
| Toluene | 2.4 | 0.867 | 111 | Immiscible |
| Diethyl Ether | 2.8 | 0.713 | 34.6 | Slightly Soluble |
| Dichloromethane | 3.1 | 1.33 | 39.6 | Slightly Soluble |
| Ethyl Acetate | 4.4 | 0.902 | 77.1 | Soluble |
| Acetonitrile | 5.8 | 0.786 | 81.6 | Miscible |
| Methanol | 5.1 | 0.792 | 64.7 | Miscible |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Q1: My recoveries are low for certain pesticides using the QuEChERS method. Why might this be?
While QuEChERS is a robust method, certain analyte properties and matrix compositions can affect recovery.[5][15]
-
pH-Dependent Pesticides: Some pesticides are sensitive to pH. Ensure the appropriate buffering salts are used for the specific analytes of interest to maintain them in a stable, extractable form.[16]
-
Matrix Composition: Highly fatty or pigmented matrices can interfere with the extraction and cleanup steps.[15] Consider using additional cleanup sorbents like C18 for fats or graphitized carbon black (GCB) for pigments.[11]
-
Inadequate Shaking: Thorough shaking is crucial for effective extraction. Ensure vigorous and consistent shaking for the recommended time.[17]
Q2: The final extract is still dirty and causing issues with my analytical instrument. How can I improve the cleanup?
The dispersive SPE (d-SPE) cleanup step is critical for removing matrix interferences.[11][15]
-
Choice of Sorbents: The standard PSA (primary secondary amine) sorbent is effective for removing organic acids, sugars, and some fatty acids. For matrices with high fat content, add C18. For pigmented samples, add GCB.[11]
-
Amount of Sorbent: Increasing the amount of d-SPE sorbent can improve cleanup, but be aware that this may also lead to a decrease in the recovery of some analytes.
-
Freezing Step: For fatty matrices, a freezing step after extraction can help to precipitate lipids, which can then be removed by centrifugation before the d-SPE step.
QuEChERS Workflow
Caption: A simplified workflow for the QuEChERS method.
Section 3: Advanced Extraction Techniques - Optimization & Troubleshooting
Pressurized Liquid Extraction (PLE)
Q1: How do I optimize the temperature and pressure for my PLE method?
Temperature and pressure are key parameters in PLE that influence extraction efficiency.[18][19][20]
-
Temperature: Higher temperatures increase solvent viscosity and analyte solubility, leading to more efficient extraction.[21] However, excessively high temperatures can cause degradation of thermally labile compounds.[19] An optimal temperature is typically between 100-120°C for many environmental pollutants.[18]
-
Pressure: Pressure is primarily used to keep the solvent in its liquid state above its boiling point.[21] While it has a lesser effect on extraction efficiency compared to temperature, a pressure of around 1500 psi is commonly used.[20]
Supercritical Fluid Extraction (SFE)
Q1: What are the critical parameters to optimize for SFE?
The efficiency of SFE is primarily influenced by pressure, temperature, extraction time, and the use of modifiers.[22][23]
-
Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid (usually CO2).[23] Increasing pressure at a constant temperature increases the fluid's density and solvating power.[23]
-
Modifiers: For polar analytes, adding a small amount of a polar organic solvent (modifier), such as methanol or ethanol, to the supercritical CO2 can significantly improve extraction efficiency.[23]
-
Extraction Time: This includes both static and dynamic extraction times.[23] Static extraction allows the supercritical fluid to equilibrate with the sample, while dynamic extraction involves flowing the fluid through the sample to continuously remove the extracted analytes.[23]
Microwave-Assisted Extraction (MAE)
Q1: What factors have the greatest impact on MAE efficiency?
The most influential parameters in MAE are the choice of solvent, temperature, and extraction time.[24][25]
-
Solvent Choice: The solvent must be able to absorb microwave energy and have a high affinity for the target analytes.[25] Mixtures of polar and non-polar solvents are often used to optimize extraction.[24]
-
Temperature: Higher temperatures increase extraction efficiency, but like PLE, can degrade thermally sensitive compounds.[24]
-
Extraction Time: MAE is a rapid technique, with optimal extraction times often in the range of 10-30 minutes.[24]
Ultrasound-Assisted Extraction (UAE)
Q1: How do I optimize my UAE procedure?
The efficiency of UAE is influenced by several factors, including frequency, power, time, and solvent choice.[26][27]
-
Frequency and Power: These parameters determine the intensity of the ultrasonic waves and the resulting cavitation effects that enhance extraction.[28]
-
Time and Temperature: Longer extraction times and slightly elevated temperatures can improve recovery, but prolonged sonication can potentially degrade some analytes.[27]
-
Solvent: The choice of solvent should be based on the solubility of the target analytes and its ability to effectively transmit the ultrasonic energy.[27]
Section 4: Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for Pesticide Residues in Water
-
Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[4]
-
Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the pesticides from the cartridge with 2 x 5 mL aliquots of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for analysis.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce.
- Agilent Technologies. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. [Link]
- Bieganowski, P., et al. (2013).
- Chemistry For Everyone. (2023, August 9). How Can Supercritical Fluid Extraction Be Optimized? [Video]. YouTube. [Link]
- Element Lab Solutions. (n.d.).
- Glaze, W. H., & Lin, C.-C. (1984). Optimization of Liquid-Liquid Extraction Methods for Analysis of Organics in Water. United States Environmental Protection Agency. [Link]
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link]
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
- LCGC International. (2017, January 1). Three Common SPE Problems. [Link]
- LCGC International. (2017, December 1).
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
- Majors, R. E. (2003, October 1). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Maxi Scientific. (2024, July 18). Quechers: a detailed survival guide. [Link]
- Organomation. (n.d.).
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. [Link]
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
- QuEChERS. (n.d.). Home. [Link]
- ResearchGate. (2019, September 16). Optimization of a microwave-assisted extraction method for the analysis of the persistent organic pollutant p,p'-DDT in domestic sewage sludge. [Link]
- SCION Instruments. (n.d.).
- Welch Materials, Inc. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.com [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Liquid-liquid extraction [scioninstruments.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 16. QuEChERS: Home [quechers.eu]
- 17. maxisci.com [maxisci.com]
- 18. researchgate.net [researchgate.net]
- 19. Pressurized liquid extraction in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Optimization of supercritical fluid extraction combined with dispersive liquid-liquid microextraction as an efficient sample preparation method for determination of 4-nitrotoluene and 3-nitrotoluene in a complex matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Here, we will delve into the common challenges, their underlying causes, and provide field-proven solutions to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, a crucial intermediate in various applications, is typically achieved via the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halo-propanoic acid or its ester by the phenoxide of p-cresol. While seemingly straightforward, this process is often plagued by the formation of several impurities that can complicate purification and compromise the final product's quality.
Core Reaction Pathway
The fundamental reaction involves the deprotonation of p-cresol to form the p-methylphenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid derivative.
Caption: General Williamson ether synthesis for this compound.
Impurity Profile and Mitigation Strategies
Question 1: I am observing a significant amount of an impurity that I suspect is a C-alkylated product. How can I confirm this and, more importantly, prevent its formation?
Answer:
This is a classic challenge in the alkylation of phenoxides, which are ambident nucleophiles.[1] This means they can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho position to the hydroxyl group.[5]
Mechanism of C-Alkylation:
The phenoxide ion exists in resonance with forms where the negative charge is delocalized onto the aromatic ring. This carbanionic character allows for electrophilic attack at the carbon atoms.
Caption: Competing O- and C-alkylation pathways of the p-methylphenoxide ion.
Troubleshooting and Prevention:
The ratio of C- to O-alkylation is highly dependent on the reaction conditions.[6][7] To favor the desired O-alkylation, consider the following adjustments:
-
Solvent Choice: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its nucleophilicity and thereby promoting C-alkylation.[5] Conversely, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) do not solvate the oxygen anion as strongly, leaving it more available for O-alkylation.[5][8]
-
Leaving Group: "Harder" leaving groups on the electrophile tend to favor O-alkylation, while "softer" leaving groups favor C-alkylation.[9] For instance, using 2-chloropropanoic acid is generally preferable to 2-iodopropanoic acid.
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role. Larger, "softer" cations like potassium (K+) or cesium (Cs+) tend to favor O-alkylation compared to smaller, "harder" cations like lithium (Li+) or sodium (Na+).
Confirmation of C-Alkylated Impurity:
-
NMR Spectroscopy: 1H NMR will show characteristic aromatic splitting patterns. The C-alkylated product will have a different number of aromatic protons and potentially different coupling constants compared to the desired product. 13C NMR will also show a different number of aromatic carbon signals.
-
Mass Spectrometry: The C-alkylated product will have the same mass as the O-alkylated product (they are isomers), but their fragmentation patterns may differ.
-
Chromatography: C-alkylated impurities will likely have different retention times on HPLC or GC compared to the desired product.
| Parameter | Condition for O-Alkylation (Favored) | Condition for C-Alkylation (Disfavored) |
| Solvent | Polar Aprotic (DMF, DMSO)[5][8] | Protic (Water, Ethanol)[5] |
| Leaving Group | "Harder" (e.g., -Cl)[9] | "Softer" (e.g., -I)[9] |
| Counter-ion | Larger (K+, Cs+) | Smaller (Li+, Na+) |
Question 2: My reaction is producing a di-substituted impurity, likely from the reaction of the product with another molecule of the halo-acid. How can I minimize this over-alkylation?
Answer:
This di-substituted impurity is likely 1,4-bis(1-carboxyethoxy)benzene, arising from the alkylation of the hydroxyl group of hydroquinone, an impurity in the starting p-cresol, or from over-alkylation of the desired product if the reaction conditions are too harsh. A patent on the purification of a similar compound mentions the presence of such bis-substituted impurities.[10]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of p-cresol relative to the 2-halopropanoic acid can help ensure that the halo-acid is consumed before it can react with the product.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely to stop it once the starting material is consumed can prevent over-alkylation.
-
Purity of Starting Materials: Ensure the purity of your p-cresol. The presence of hydroquinone as an impurity can lead to the formation of di-substituted byproducts.[11][12]
-
Phase Transfer Catalysis: Employing a phase transfer catalyst can enhance the reaction rate at lower temperatures, potentially reducing the likelihood of side reactions.[13]
Purification:
If the di-substituted impurity does form, it can often be removed by recrystallization.[10] The desired monosubstituted product and the disubstituted byproduct will have different solubilities, allowing for their separation.
Question 3: The synthesis of this compound results in a racemic mixture. What are the common methods for chiral resolution to obtain the desired enantiomer?
Answer:
This compound is a chiral molecule, and often only one enantiomer possesses the desired biological activity.[14][15][16][17] Therefore, chiral resolution is a critical step for many applications.
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: This is a classical and widely used method. The racemic acid is reacted with a chiral base (e.g., (R)- or (S)-phenylethylamine) to form diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered by acidification of the separated salt.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[15][18] Different types of chiral columns are available, and the choice of mobile phase is crucial for achieving good separation.[15]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine (e.g., (R)-(-)-α-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize out.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched this compound.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.[14]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
References
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5.
- Phenolates- O-alkylation and C-alkyl
- Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology.
- Williamson ether synthesis. Wikipedia.
- 2-(4-Methylphenyl)propanoic acid synthesis. ChemicalBook.
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- Williamson Ether Synthesis. Cambridge University Press.
- Williamson Ether Synthesis. J&K Scientific LLC.
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop ((RS)-2-(4-Chloro-2-Methylphenoxy)propionic Acid) in an Enantioselective Manner bySphingomonas herbicidovoranssp. nov.
- Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. PMC - NIH.
- Williamson Ether Synthesis. Chemistry Steps.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS.
- Organic Synthesis Lecture 3. Imperial College London.
- Mecoprop. PubChem.
- C- or O-Alkyl
- Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. ChemicalBook.
- Mecoprop. Wikipedia.
- α-(2-Methyl-4-chlorophenoxy)propionic acid. PharmaCompass.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. reddit.com [reddit.com]
- 10. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 11. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. chiraltech.com [chiraltech.com]
- 16. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Mecoprop - Wikipedia [en.wikipedia.org]
- 18. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(4-Methylphenoxy)propanoic Acid Formulations
Welcome to the technical support center for 2-(4-Methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of formulations containing this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to design robust and stable formulations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other phenoxypropanoic acid derivatives, is susceptible to three main degradation pathways:
-
Oxidative degradation: The ether linkage and the aromatic ring are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.
-
Photodegradation: The aromatic ring can absorb UV light, leading to the formation of reactive species and subsequent degradation.
-
Hydrolysis: The carboxylic acid group can participate in acid-base reactions, and the ether linkage may be susceptible to hydrolysis under extreme pH conditions, especially when heated.
Q2: What is the predicted pKa of this compound and why is it important?
Q3: How does solubility impact the stability of this compound formulations?
A3: this compound is expected to be sparingly soluble in water and more soluble in organic solvents, a characteristic common to similar compounds like Mecoprop[3]. In aqueous formulations, maintaining the API in a solubilized state is critical, as precipitation can lead to a loss of therapeutic effect and can also sometimes accelerate degradation at the solid-liquid interface. The choice of co-solvents and the formulation's pH will significantly influence its solubility and, consequently, its stability.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: My this compound solution is showing a yellow discoloration over time.
Q: What is causing the yellowing of my solution, and how can I prevent it?
A: Discoloration, particularly yellowing, is often a visual indicator of oxidative degradation or photodegradation.
-
Causality: The phenoxy group in the molecule is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light (photodegradation), the presence of oxygen, and trace metal ion contaminants which can catalyze oxidative reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
-
Preventative Measures & Protocols:
-
Light Protection:
-
Protocol: Always prepare and store solutions of this compound in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
Rationale: This physically blocks the UV radiation that can initiate photodegradation.
-
-
Oxygen Exclusion:
-
Protocol: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes. After preparation, blanket the headspace of the container with the inert gas before sealing.
-
Rationale: Removing dissolved oxygen and atmospheric oxygen from the container minimizes the primary reactant for oxidative degradation.
-
-
Antioxidant Addition:
-
Protocol: Consider the addition of an antioxidant to your formulation. Common choices for aqueous formulations include ascorbic acid (0.01-0.1%) or sodium metabisulfite (0.01-0.1%). For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at concentrations of 0.01-0.1% are effective.
-
Rationale: Antioxidants act as sacrificial agents, reacting with free radicals and reactive oxygen species more readily than the API, thus preventing its degradation[4].
-
-
Excipient Screening:
-
Protocol: Review the certificates of analysis for all excipients to check for peroxide value. If not available, consider testing for peroxides using established methods.
-
Rationale: Excipients like povidone and polyethylene glycols (PEGs) can contain reactive peroxide impurities that can initiate oxidation[5].
-
-
Issue 2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis over time.
Q: What could be causing the loss of the main API peak and the appearance of new impurity peaks in my chromatogram?
A: This is a strong indicator of chemical degradation. The identity of the new peaks will depend on the primary degradation pathway, which could be hydrolysis, oxidation, or photodegradation.
-
Causality: The appearance of new peaks with a corresponding decrease in the main API peak area confirms that the parent molecule is converting into one or more new chemical entities. The conditions under which this occurs (e.g., in an aqueous buffered solution, upon exposure to light, or in the presence of certain excipients) will point to the specific degradation mechanism. Hydrolysis of the ether linkage is a possibility under harsh acidic or basic conditions, especially with heat[6][7].
-
Investigative Workflow (Forced Degradation Study):
To identify the likely degradation pathway, a forced degradation study is the most effective approach. This involves subjecting the API to stress conditions to intentionally induce degradation.
Caption: Workflow for a forced degradation study.
-
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). Keep a control sample wrapped in foil.
-
Thermal Degradation: Store the stock solution at 60°C in the dark for 24 hours.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
-
-
Stability-Indicating HPLC Method (Example)
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile Gradient 30% B to 80% B over 15 min Flow Rate 1.0 mL/min Detection UV at 225 nm Column Temp. 30°C This method is a starting point and should be optimized and validated for your specific application.
Issue 3: My formulation shows precipitation, especially when diluted in an aqueous buffer.
Q: Why is my compound precipitating, and how can I improve its solubility in my aqueous formulation?
A: Precipitation upon dilution in aqueous media is common for weakly acidic compounds with low water solubility, especially if the pH of the final solution is not controlled.
-
Causality: With a predicted pKa around 3.2-3.8, this compound will be in its less soluble, unionized form at a pH below its pKa. If your stock solution is in an organic solvent and you dilute it into an aqueous buffer with a pH in the acidic range, the compound may crash out of solution.
-
Solubility Enhancement Strategies:
Strategy Rationale Recommended Excipients/Parameters pH Adjustment Increasing the pH above the pKa will convert the carboxylic acid to its more soluble carboxylate salt form. Use buffers to maintain a pH > 5. Phosphate or citrate buffers are common choices. Co-solvents Using water-miscible organic solvents can increase the solubility of the API. Propylene glycol, ethanol, polyethylene glycol (PEG 300 or 400). Be mindful of potential peroxide impurities in PEGs. Surfactants Surfactants can form micelles that encapsulate the hydrophobic API, increasing its apparent solubility. Polysorbate 80 (Tween 80), Cremophor® EL. Complexation Agents Cyclodextrins can form inclusion complexes with the API, shielding the hydrophobic parts and increasing water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD). -
Formulation Development Workflow for Improved Solubility:
Caption: Decision workflow for addressing precipitation issues.
References
- PubChem. Mecoprop. National Center for Biotechnology Information.
- Solubility of Things. Mecoprop.
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429–433.
- Witte, D. T., & Morden, K. M. (1995). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Tett, V. A., Wilks, M. F., & Jones, K. C. (1997). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. FEMS Microbiology Letters, 149(1), 137–142.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- Hoagland, R. E. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 47(9), 3859–3864.
- PubMed. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
Sources
- 1. 2-(4-Chloro-2-methylphenoxy)propanoic acid CAS#: 93-65-2 [chemicalbook.com]
- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Issues with Commercial 2-(4-Methylphenoxy)propanoic Acid
Welcome to the technical support resource for 2-(4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with this versatile compound. We will explore the common impurities, their origins, robust analytical methods for their detection, and field-proven protocols for purification.
Frequently Asked Questions (FAQs)
Section 1: Problem Identification & Initial Assessment
Question: I suspect my batch of this compound is impure. What are the initial signs?
Answer: Initial indications of impurity often manifest as discrepancies between observed and expected physical or analytical properties. Key signs include:
-
Depressed and Broad Melting Point: A pure crystalline solid should have a sharp melting point. Impurities disrupt the crystal lattice, typically causing the material to melt over a wider range of temperatures and at a lower temperature than reported for the pure substance.
-
Inconsistent Spectroscopic Data: You may observe unexpected peaks in ¹H or ¹³C NMR spectra, suggesting the presence of other molecular structures. In mass spectrometry, you might see m/z values that do not correspond to the parent compound or its expected fragments.
-
Chromatographic Abnormalities: When analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), an impure sample will often show a diminished main peak along with one or more secondary peaks. The primary peak may also exhibit poor shape, such as tailing or fronting.
-
Physical Appearance: While less definitive, variations from the expected appearance (e.g., discoloration from the typical colorless or white solid, oiling out, or a clumpy texture) can indicate the presence of contaminants.[1]
Section 2: Understanding the Source of Impurities
Question: What are the most common impurities in commercial this compound, and where do they originate?
Answer: Most impurities are relics from the synthetic process, typically the Williamson ether synthesis, which involves the reaction of p-cresol (4-methylphenol) with a 2-halopropanoic acid derivative.[2][3] Understanding this origin is the first step in targeted troubleshooting.
The diagram below illustrates the common synthesis pathway and the points at which major impurities are introduced.
Caption: Origin of impurities during synthesis.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Likely Source | Analytical Signature (¹H NMR Example) |
| p-Cresol (4-Methylphenol) | Unreacted starting material | Aromatic signals (~6.7-7.0 ppm), a methyl singlet (~2.2 ppm), and a broad phenolic -OH signal. |
| 2-Halopropanoic Acid | Unreacted starting material | A quartet for the alpha-proton (~4.3-4.5 ppm) and a doublet for the methyl group (~1.7-1.8 ppm). |
| Di-ether byproducts | Side reaction if a dihydroxy-aromatic impurity is present in the starting phenol. | Complex aromatic signals and potentially multiple ether-linked proton signals. |
| Residual Solvents | Incomplete removal after synthesis or purification (e.g., Toluene, Ethyl Acetate, Hexane). | Characteristic solvent peaks (e.g., Toluene: ~2.3 ppm & ~7.2 ppm; Ethyl Acetate: ~1.2, ~2.0, ~4.1 ppm). |
Section 3: Analytical Troubleshooting & Confirmation
Question: How can I definitively identify and quantify the impurities in my sample?
Answer: A multi-pronged analytical approach is recommended for unambiguous identification and quantification. HPLC is the primary tool for purity assessment, while NMR and GC-MS are invaluable for structural confirmation.
Caption: Analytical workflow for impurity identification.
Experimental Protocol 1: HPLC Purity Analysis
This protocol is adapted from standard methods for analyzing phenoxy acid herbicides and provides excellent resolution for common impurities.[4]
-
Instrumentation: HPLC with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Scientist's Note: The acid suppresses the ionization of the carboxylic acid group on your analyte, leading to better peak shape and retention.
-
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 275 nm.
-
Sample Preparation: Accurately weigh ~10 mg of your sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Run a blank (injection of mobile phase), your sample, and a certified reference standard if available. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
Section 4: Purification Strategies & Protocols
Question: My analysis confirms the presence of impurities. What is the best way to purify my this compound?
Answer: The two most effective and accessible methods for purifying this compound on a lab scale are recrystallization and acid-base extraction. Column chromatography is an option for difficult-to-remove impurities but is often more labor-intensive.
Method 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[5] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
Table 2: Recrystallization Solvent Selection Guide
| Solvent System | Use Case | Rationale |
| Hot Water / Ethanol-Water | For polar impurities. | This compound has limited solubility in cold water but is more soluble in hot water. Adding a small amount of ethanol can aid initial dissolution.[2][6] |
| Hexane / Ethyl Acetate | For non-polar impurities. | The compound is dissolved in a minimum of hot ethyl acetate (the "good" solvent), and hexane (the "poor" solvent) is added dropwise until the solution becomes cloudy (the saturation point). Upon gentle reheating to clarify and slow cooling, pure crystals should form.[6][7] |
| Toluene | For moderately polar compounds. | Toluene can be an effective single-solvent system for compounds with aromatic character, often yielding high-quality crystals. |
Experimental Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Test small aliquots of your impure compound with the candidate solvents from Table 2 to find the optimal system.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Use a stir bar or swirl the flask to aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like dust or particulates) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Validation: Confirm the purity of the recrystallized product using the HPLC method described in Protocol 1 and by measuring its melting point.
Method 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group. The compound can be selectively moved from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.
Experimental Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the impure compound in an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylate salt of your product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Scientist's Note: Using a weak base like bicarbonate is preferable to a strong base like NaOH, as it is less likely to hydrolyze any ester impurities or cause other side reactions.
-
-
Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any trapped non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (pH 1-3, check with pH paper). Your purified product will precipitate out as a solid.[8][9]
-
Collection & Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly as described in the recrystallization protocol.
-
Validation: Confirm purity via HPLC and melting point analysis.
References
- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]
- ANALYTICAL METHOD SUMMARIES. [Link]
- The determination of α-(4-chloro-2-methylphenoxy)propionic acid in chloromethylphenoxypropionic acids by gas-liquid chromatography with an internal standard. Analyst (RSC Publishing). [Link]
- Mecoprop | C10H11ClO3. PubChem. [Link]
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- This compound | C10H12O3. PubChem. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]
- Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. PubMed. [Link]
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Method Development for Trace Level Detection
A Senior Application Scientist's Guide to Navigating the Challenges of Low-Level Analyte Quantification
Welcome to the Technical Support Center for Method Development in Trace Level Detection. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of analytical sensitivity. As a Senior Application Scientist, I've compiled this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the development of methods for trace-level analysis.
Q1: What are the most critical factors to consider when developing a method for trace-level detection?
A: The success of trace-level analysis hinges on a multi-faceted approach that prioritizes:
-
Minimizing Contamination: At trace levels, contaminants from various sources can easily overwhelm the analyte signal.[1] This includes the laboratory environment, reagents, labware, and even the analyst.[1] Rigorous cleaning protocols and the use of high-purity reagents are non-negotiable.
-
Maximizing Analyte Recovery: The chosen sample preparation technique must efficiently extract the analyte of interest from the sample matrix while minimizing losses. Techniques can range from simple dilution to more complex methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
Enhancing Signal-to-Noise Ratio (S/N): A high S/N is crucial for reliable detection and quantification.[3] This involves optimizing instrument parameters to maximize the analyte signal while minimizing background noise.
-
Mitigating Matrix Effects: The sample matrix can significantly impact the ionization efficiency of the analyte in techniques like mass spectrometry, leading to ion suppression or enhancement.[4][5] Addressing matrix effects early in method development is critical for accuracy and reproducibility.
Q2: How can I effectively control contamination in my trace analysis workflow?
A: A proactive and meticulous approach to contamination control is paramount.[6] Key strategies include:
-
Labware Selection and Cleaning: Whenever possible, use single-use, pre-cleaned labware. For reusable items, PFA (perfluoroalkoxy) plasticware is often recommended for trace metals analysis due to its low level of leachable impurities.[7] A thorough cleaning regimen, including acid soaking and rinsing with high-purity water, is essential.[1]
-
Reagent Purity: Utilize the highest purity reagents available (e.g., trace metal grade acids).[8] Sub-boiling distillation can be a cost-effective way to purify less expensive acids in the lab.[8]
-
Environmental Controls: Perform sample preparation in a clean environment, such as a laminar flow hood or a cleanroom, to minimize airborne contamination.[9]
-
Analyst Practices: Wear appropriate personal protective equipment (PPE), including powder-free gloves and lab coats, to prevent contamination from skin cells, hair, and clothing.[1]
Q3: What are matrix effects, and how can I minimize their impact on my results?
A: Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.[4][5] Strategies to mitigate matrix effects include:
-
Sample Preparation: Employ selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix interferences.[10]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects.[10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to correct for matrix-induced signal suppression or enhancement.[8]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be a powerful tool when a suitable blank matrix is unavailable.[10]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during trace-level analysis experiments.
Issue 1: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
A high background noise can obscure the analyte signal, making detection and quantification impossible.
Q: I am observing a high and noisy baseline in my chromatogram/spectrum. What are the potential causes and how can I troubleshoot this?
A: A high background noise can originate from multiple sources. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Steps:
-
Isolate the Source (LC-MS/MS):
-
Check Solvents and Mobile Phases:
-
Inspect the Sample Introduction System:
-
Clean the Ion Source (MS): The ion source is prone to contamination buildup. Follow the manufacturer's instructions for cleaning.
-
Check for Leaks: Leaks in the gas or solvent lines can introduce atmospheric contaminants and cause an unstable signal.[14]
-
-
Evaluate the Column (Chromatography):
-
Column Bleed: An old or poorly conditioned column can "bleed" stationary phase, contributing to background noise. Condition the column according to the manufacturer's instructions or replace it if necessary.
-
-
Optimize Detector Settings:
-
Adjust Detector Parameters: For techniques like UV detection, ensure the wavelength is set appropriately to maximize the analyte signal relative to the noise.[15]
-
Signal Averaging: Increasing the detector time constant or using digital smoothing filters can reduce high-frequency noise, but be cautious not to distort the peak shape.[16]
-
Issue 2: Poor Reproducibility and Inconsistent Results
Lack of reproducibility can undermine the validity of your analytical method.
Q: My replicate injections are showing significant variation in peak area and/or retention time. What should I investigate?
A: Poor reproducibility can stem from issues with sample preparation, the autosampler, the pump, or the column.
Troubleshooting Steps:
-
Verify Sample Preparation Consistency:
-
Review Your Protocol: Ensure every step of your sample preparation is performed consistently for all samples and standards. In trace analysis, even small variations can lead to significant differences in results.
-
Homogenize Samples Thoroughly: For solid or viscous samples, ensure complete homogenization to obtain a representative aliquot for analysis.
-
-
Check the Autosampler:
-
Inspect the Syringe/Needle: Look for air bubbles in the syringe or a clogged needle.
-
Verify Injection Volume: Ensure the correct injection volume is set and that the autosampler is drawing and dispensing the correct amount.
-
-
Evaluate the Pumping System (LC):
-
Check for Leaks: Leaks in the pump or connections can lead to fluctuating flow rates and retention time shifts.
-
Degas Mobile Phases: Ensure mobile phases are properly degassed to prevent air bubbles from entering the pump.[4]
-
Pump Seals: Worn pump seals can cause pressure fluctuations and inconsistent flow.[7]
-
-
Assess Column Stability:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time drift.
-
Column Temperature: Maintain a stable column temperature, as fluctuations can affect retention times.
-
Issue 3: No Signal or Unexpectedly Low Signal
The complete absence of a signal can be alarming, but a logical troubleshooting process can quickly identify the cause.
Q: I'm not seeing any peak for my analyte, or the signal is much lower than expected. Where should I start looking?
A: This issue can be due to a problem with the sample itself, the instrument, or the method parameters.
Troubleshooting Steps:
-
Verify the Sample and Standards:
-
Prepare Fresh Standards: Your standard may have degraded. Prepare a fresh dilution and inject it.
-
Check Sample Preparation: Review your extraction procedure to ensure the analyte is not being lost during a particular step.
-
-
Systematically Check the Instrument (LC-MS):
-
Isolate the LC from the MS: A good first step is to determine if the problem lies with the liquid chromatography or the mass spectrometry part of the system.[6] You can do this by running a standard with a UV detector in-line before the MS. If you see a peak on the UV but not the MS, the problem is with the mass spectrometer.[6]
-
Direct Infusion (MS): Infuse a standard solution directly into the mass spectrometer to bypass the LC system. If you see a signal, the problem is likely with the LC or the connection between the LC and MS.
-
-
Inspect the Mass Spectrometer:
-
Check Ionization Source: Ensure the electrospray needle is not clogged and that a stable spray is being generated.
-
Verify Detector is On: Confirm that the detector is turned on and that the correct parameters are set.
-
Tune and Calibrate: Perform a tune and calibration of the mass spectrometer to ensure it is operating optimally.
-
-
Review Method Parameters:
-
Correct m/z Values: Double-check that you are monitoring the correct precursor and product ion masses for your analyte.
-
Collision Energy (MS/MS): If performing tandem MS, ensure the collision energy is optimized for your analyte.
-
Visualizing Workflows
Diagrams can help clarify complex processes and decision-making in method development.
Systematic Troubleshooting Workflow for "No Signal" in LC-MS
Caption: A decision tree for troubleshooting the absence of an analyte signal in an LC-MS system.
Data Summary
Effective method development often relies on understanding the typical performance characteristics of different analytical techniques.
| Analytical Technique | Typical Limit of Detection (LOD) | Common Interferences | Key Strengths |
| ICP-MS | ng/L (ppt) to µg/L (ppb) | Isobaric, polyatomic, and doubly charged ions[8] | High sensitivity for elemental analysis, isotopic analysis capabilities |
| LC-MS/MS | pg/mL to ng/mL | Matrix effects (ion suppression/enhancement), co-eluting isomers | High selectivity and sensitivity for organic molecules in complex matrices |
| GC-MS/MS | pg to ng | Matrix effects, co-eluting compounds | Excellent for volatile and semi-volatile organic compounds |
| HPLC-UV | ng to µg | Compounds with similar chromophores | Robust, widely available, good for quantitative analysis of known compounds |
Experimental Protocols
Protocol: Assessing Matrix Effects Using the Post-Extraction Spike Method
This protocol provides a step-by-step guide to quantitatively assess the extent of matrix effects.
Objective: To determine the percentage of ion suppression or enhancement for an analyte in a specific sample matrix.
Materials:
-
Blank matrix sample (e.g., plasma, urine) free of the analyte
-
Analyte standard solution of known concentration
-
Pure solvent (e.g., mobile phase)
-
Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte standard into the pure solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Process the blank matrix sample through your entire sample preparation procedure. After the final extraction step, spike the analyte standard into the extracted blank matrix at the same concentration as Set A.
-
Set C (Blank Matrix): Process the blank matrix sample through the entire sample preparation procedure without spiking the analyte. This serves as a background check.
-
-
Analyze the Samples: Inject all three sets of samples into your LC-MS system and record the peak area of the analyte.
-
Calculate the Matrix Effect (%ME):
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
Interpretation: The calculated %ME provides a quantitative measure of the impact of the matrix on your analyte's signal. If significant matrix effects are observed (typically >15-20% suppression or enhancement), further method optimization is required.
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science.
- Dass, C. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry.
- Cortese, M., Gigliobianco, M. R., Di Martino, P., & Censi, R. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(14), 3246.
- Phenomenex. (n.d.). Sample Preparation Techniques for Precision in Analysis.
- Savillex. (n.d.). Trace Metals Analysis: Strategies to Minimize Your Analytical Blank.
- LCGC International. (2015, February 17). My LC–MS isn't behaving! Where do I start?
- Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?
- Scribd. (n.d.). ICP-MS Systems Troubleshooting Guidelines.
- Labcompare. (2018, February 2). Troubleshooting ICP Spectrometer Performance.
- Agilent. (n.d.). Troubleshooting Noise and High Background 6890/6850 FID.
- ADLM. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays.
- Cortese, M., Gigliobianco, M. R., Di Martino, P., & Censi, R. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(14), 3246.
- Agilent. (n.d.). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems.
- Agilent. (n.d.). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems.
- ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Texas Scientific Products. (2023, October 2). Q & A: A Practical Guide to Troubleshooting The Most Common ICP-OES/ICP-MS Problems.
- YouTube. (2022, October 8). Suppressing the Ambient Noise and How to Use A Spectrum Analyser.
- Huggett, J. F., Foy, C. A., Benes, V., Emslie, K., Garson, J. A., Haynes, R., ... & Bustin, S. A. (2006). Routes to improving the reliability of low level DNA analysis using real-time PCR. BMC biotechnology, 6(1), 1-10.
- YouTube. (2021, November 2). Novel Analytical Method for Trace Level Quantification of Disinfection By-Products in Recycled Wastewaters for Potable Reuse.
- Scirp.org. (n.d.). Automatic Detection of Flavonoids from Spectroscopic Images by Fusion of Two-Dimensional Convolution Product with Multi-Scale Textural Descriptors.
- MDPI. (n.d.). Predicting Physical Appearance from Low Template: State of the Art and Future Perspectives.
- LCGC International. (2006, January 1). The Role of the Signal-to-Noise Ratio in Precision and Accuracy.
- AZoM. (2022, August 3). ICP-MS for Trace Metal Analysis.
- Future Science. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- IUPAC. (n.d.). Quality control: guidelines for achieving quality in trace analysis.
- Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
- YouTube. (2021, November 2). Novel Analytical Method for Trace Level Quantification.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ResearchGate. (n.d.). Trace Analysis — Challenges and Problems.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Quora. (2020, April 15). What are some techniques to improve your signal-to-noise ratio?
- Chemistry LibreTexts. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio.
- LCGC International. (2019, February 6). Tips to Boost Your Trace Analysis Skills.
Sources
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. longdom.org [longdom.org]
- 7. [PDF] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. echemi.com [echemi.com]
- 12. agilent.com [agilent.com]
- 13. Electronic nose for indoor mold detection and identification | Hacker News [news.ycombinator.com]
- 14. Routes to improving the reliability of low level DNA analysis using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Enantioselective Degradation in Soil Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the enantioselective degradation of chiral compounds in soil. This guide is designed to provide expert-backed, field-proven insights into the complexities of designing, executing, and troubleshooting soil degradation studies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding enantioselective degradation in soil.
Q1: What is enantioselective degradation and why is it critical in soil studies?
A: Enantioselective degradation is the preferential breakdown of one enantiomer over the other in a chiral compound.[1] Enantiomers are non-superimposable mirror-image molecules that have identical physicochemical properties in an achiral environment. However, in the chiral environment of soil, primarily due to microbial enzymes, one enantiomer is often degraded at a different rate than the other.[2][3][4] This is critical because enantiomers can have vastly different biological activities. For instance, one enantiomer of a pesticide might be a potent herbicide, while the other is inactive or even toxic to non-target organisms.[3][5] Studying only the racemic mixture (a 50:50 mix of both enantiomers) can lead to inaccurate environmental risk assessments, as the more persistent or more toxic enantiomer might accumulate in the soil.[4][6]
Q2: What are the primary drivers of enantioselective degradation in soil?
A: The primary driver is biotic degradation by soil microorganisms.[3][4][7] Bacteria and fungi produce enzymes that are inherently chiral and thus interact differently with each enantiomer of a substrate.[8][9][10] However, abiotic factors can significantly influence this process. While abiotic degradation itself in a non-chiral environment is typically non-enantioselective, soil properties create specific conditions that favor certain microbial populations and their enzymatic activities.[2][11][12] Key influencing factors include:
-
Soil pH: This is a master variable. Changes in pH can alter microbial community structure and enzyme conformation, sometimes even reversing the enantioselectivity of degradation for compounds like metalaxyl and epoxiconazole.[2][13][14]
-
Organic Matter & Nutrient Content: Higher organic matter and total nitrogen can promote faster degradation rates by supporting a more robust microbial community.[8]
-
Soil Type and Texture: Clay content, sand, and silt percentages influence water retention, aeration, and surface chemistry, all of which affect microbial habitats.[15][16]
-
Temperature and Moisture: These parameters directly impact microbial activity and growth rates. Optimal conditions lead to faster degradation.
-
Redox Conditions: Aerobic versus anaerobic conditions will select for different microbial metabolic pathways, which can drastically alter degradation rates and enantioselectivity.[13]
Q3: How do I distinguish between biotic and abiotic degradation in my experiment?
A: To isolate the effects of microbial activity, a sterilized control is essential. By comparing the degradation of your compound in non-sterile (natural) soil with its degradation in sterilized soil, you can differentiate between biotic and abiotic processes. If degradation is significantly faster and/or enantioselective in the non-sterile soil, it is primarily microbially driven.[7] Common sterilization methods include:
-
Autoclaving: Effective but can alter soil structure and chemical composition.
-
Gamma Irradiation: Generally considered to have less impact on soil physicochemical properties than autoclaving.
-
Chemical Sterilization (e.g., sodium azide or mercuric chloride): Can be effective but may introduce chemical interferences.
It is crucial to demonstrate the effectiveness of your sterilization method, for example, by plating soil extracts on growth media.
Q4: What is an Enantiomeric Fraction (EF) and how is it used?
A: The Enantiomeric Fraction (EF) is a value used to quantify the enantiomeric composition of a chiral compound. It is calculated as the peak area (or concentration) of one enantiomer divided by the sum of the peak areas of both enantiomers.
-
EF = E1 / (E1 + E2)
-
Where E1 and E2 are the concentrations or peak areas of the two enantiomers.
-
-
An EF of 0.5 indicates a racemic mixture.
-
An EF > 0.5 indicates an enrichment of enantiomer E1.
-
An EF < 0.5 indicates a depletion of enantiomer E1 (or enrichment of E2).
Tracking the change in EF over time is a direct and robust way to demonstrate enantioselective degradation.[2] An EF that deviates from 0.5 during the experiment is a clear indicator of enantioselectivity.[4]
Troubleshooting Guides
This section provides step-by-step solutions to specific problems encountered during experimental work.
Guide 1: Analytical & Chromatographic Issues
Problem: I am getting poor or no separation of my enantiomers on my chiral HPLC column.
-
Potential Cause 1: Incorrect Mobile Phase. Chiral recognition is highly sensitive to the mobile phase composition. Small changes in solvent ratios, additives, or even water content in normal-phase chromatography can dramatically affect separation.[17]
-
Troubleshooting Steps:
-
Verify Mobile Phase Preparation: Double-check all calculations and measurements. Ensure solvents are fresh and of the appropriate HPLC grade.
-
Consult Column Manufacturer's Guide: Each chiral stationary phase (CSP) has optimal mobile phase systems (e.g., normal phase, reversed-phase, polar organic). Confirm you are using a recommended system.
-
Systematic Optimization: Methodically adjust the ratio of your primary solvents (e.g., hexane/isopropanol). A change of just 1-2% can be significant.
-
Evaluate Additives: For acidic or basic compounds, adding a small amount (0.1%) of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can improve peak shape and resolution by suppressing unwanted ionic interactions.
-
Check for "Memory Effects": If the column was previously used with different additives, persistent adsorption can alter selectivity.[17] Thoroughly flush the column with a strong, compatible solvent like isopropanol before re-equilibration.[18]
-
-
-
Potential Cause 2: Inappropriate Column Temperature. Temperature affects the thermodynamics of the chiral recognition mechanism.[19]
-
Troubleshooting Steps:
-
Use a Column Oven: Ensure a stable and consistent temperature. Ambient temperature fluctuations can cause retention time drift.
-
Investigate Temperature Effects: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and backpressure.
-
-
-
Potential Cause 3: Column Contamination or Degradation.
-
Troubleshooting Steps:
-
Sample Clean-up: Ensure your soil extracts are sufficiently clean. Strongly adsorbed matrix components can irreversibly damage the chiral stationary phase.[18]
-
Use a Guard Column: A guard column is essential to protect the analytical column from particulates and strongly retained matrix components.
-
Column Flushing/Regeneration: If performance degrades, follow the manufacturer's protocol for column washing. For immobilized columns, flushing with strong solvents like THF or DMF might be possible.[18] For coated columns, options are more limited, often to isopropanol.[18]
-
-
Problem: My results are inconsistent and not reproducible, especially the degradation rates.
-
Potential Cause 1: Soil Heterogeneity. Soil is an inherently heterogeneous matrix. Variations in organic matter, microbial populations, and texture within the same soil batch can lead to variability.
-
Troubleshooting Steps:
-
Homogenize Your Soil: Before starting the experiment, thoroughly mix the bulk soil sample to ensure uniformity. This involves air-drying, sieving (e.g., through a 2 mm sieve) to remove stones and large debris, and then extensive mixing.[20]
-
Increase Replication: Use a sufficient number of replicates (minimum of three) for each time point and treatment to statistically account for inherent variability.
-
-
-
Potential Cause 2: Inconsistent Incubation Conditions. Microcosm experiments are sensitive to environmental parameters.[21][22]
-
Troubleshooting Steps:
-
Control Temperature: Use a calibrated incubator to maintain a constant temperature (e.g., 20-25°C).[16]
-
Maintain Consistent Soil Moisture: Soil moisture is critical for microbial activity. Determine the water holding capacity (WHC) of your soil and maintain it at a consistent level (e.g., 40-60% WHC) throughout the experiment. Periodically check the weight of the microcosms and add deionized water as needed to compensate for evaporation.
-
Ensure Aeration: For aerobic studies, ensure adequate gas exchange. Do not seal containers tightly unless you are specifically conducting an anaerobic study. OECD guidelines suggest using flow-through systems or vessels that permit air exchange.[15]
-
-
-
Potential Cause 3: Matrix Effects in LC-MS/MS Analysis. Co-extracted soil matrix components can interfere with the ionization of your target analyte in the mass spectrometer source, causing ion suppression or enhancement.[23][24] This leads to inaccurate quantification.
-
Troubleshooting Steps:
-
Assess Matrix Effects: The most common method is a post-extraction spike. Compare the analyte response in a spiked, cleaned-up soil extract to the response of the same analyte concentration in a pure solvent. A significant difference indicates a matrix effect.[23][25]
-
Improve Sample Clean-up: Use Solid-Phase Extraction (SPE) or other clean-up techniques to remove interfering compounds.[26][27] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely adapted for soil samples.[28]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank soil extract that has gone through the entire extraction and clean-up process. This helps to compensate for systematic ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is mass-distinguishable. It experiences the same matrix effects as the analyte, allowing for accurate correction and highly reliable quantification.[23]
-
-
| Issue | Potential Cause | Recommended Solution |
| No Chiral Separation | Incorrect mobile phase/additives | Systematically optimize solvent ratios and additives. |
| Column temperature not optimal | Use a column oven and test a range of temperatures (e.g., 15-40°C). | |
| Peak Tailing/Broadening | Ionic interactions with CSP | Add 0.1% acid (e.g., TFA) or base (e.g., DEA) to the mobile phase. |
| Column contamination | Use a guard column; improve sample clean-up; flush column per mfg. instructions. | |
| Inconsistent Degradation | Soil heterogeneity | Thoroughly homogenize and sieve soil before use; increase number of replicates. |
| Variable incubation conditions | Precisely control temperature and soil moisture (e.g., 50% WHC). | |
| Poor Quantitative Data | LC-MS/MS matrix effects | Assess matrix effects; improve sample clean-up (SPE); use matrix-matched calibrants or a stable isotope-labeled internal standard.[23][25] |
Guide 2: Experimental Design & Interpretation
Problem: I observed enantiomerization (chiral inversion) in my study. How do I confirm and account for this?
-
Background: Enantiomerization is the conversion of one enantiomer into the other. This can occur biotically or abiotically and complicates degradation analysis. For example, the pesticide malathion has been shown to undergo inversion in soil and water.[29]
-
Experimental Design for Confirmation:
-
Incubate Pure Enantiomers: The definitive way to test for inversion is to set up separate microcosm experiments where you apply an enantiomerically pure form of your compound (e.g., >99% R-enantiomer) to the soil.
-
Monitor for Appearance of the Antipode: At each time point, analyze the soil extracts for the appearance of the other enantiomer (the S-enantiomer in this example).
-
Include Sterile Controls: Run parallel experiments with enantiopure compounds in sterilized soil to determine if the inversion is biotic or abiotic.[30]
-
-
Data Interpretation: If the other enantiomer appears, inversion is occurring. This must be factored into your kinetic modeling. Simple pseudo-first-order kinetics for each enantiomer will no longer be sufficient. You will need a more complex model that accounts for both degradation and inversion rates.
-
Problem: How do I design a robust soil microcosm study that meets regulatory standards?
-
Framework: The OECD Guideline for the Testing of Chemicals 307 ("Aerobic and Anaerobic Transformation in Soil") provides a comprehensive and internationally accepted framework.[15][20]
-
Key Design Elements based on OECD 307:
-
Soil Selection: Use well-characterized soils. For determining the transformation pathway, a single representative soil (e.g., sandy loam) is often used. For rate studies, at least three different soil types are recommended to cover a range of properties (pH, organic carbon, clay content).[15]
-
Test Substance Application: Apply the test substance (preferably radiolabeled for mass balance studies) uniformly to the soil samples. The application rate should be relevant to its intended use.[15]
-
Incubation: Incubate microcosms in the dark at a constant temperature (e.g., 20°C). Maintain soil moisture at 40-60% of maximum water holding capacity. For aerobic studies, ensure a continuous supply of air.[15]
-
Sampling: Collect replicate samples at multiple time points. The sampling schedule should be designed to adequately define the degradation curve (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Analysis: Extract the soil and quantify the parent enantiomers and major transformation products. For radiolabeled studies, determine the distribution of radioactivity (extractable, non-extractable/bound residues, and mineralized to CO2).
-
Data Reporting: Calculate degradation rates and half-lives (DT50) for each enantiomer. Report the Enantiomeric Fraction (EF) at each time point. A mass balance should be calculated, with recoveries ideally between 90-110% for labeled compounds.[15][16]
-
-
Visualized Workflows
Standard Soil Microcosm Experimental Workflow
This diagram outlines the key steps for a typical laboratory soil incubation study designed to assess enantioselective degradation, following principles from OECD Guideline 307.
Caption: Workflow for a soil microcosm degradation study.
Troubleshooting Logic for Chiral HPLC Separation
This decision tree provides a logical path for diagnosing and solving common issues with enantiomeric separations in HPLC.
Caption: Decision tree for troubleshooting chiral HPLC separations.
References
- Garrison, A. W. (2000). Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides.
- Zhang, T., et al. (2022). Enantioselective Degradation Behavior and Influencing Factors of Chiral Imazalil in Different Soils.
- Gama, M. R., et al. (2022). Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction. MDPI. [Link]
- Lewis, D. L., et al. (1999). Influence of environmental changes on degradation of chiral pollutants in soils.
- Sun, M., et al. (2012). Enantioselective degradation and chiral stability of malathion in environmental samples. Journal of Agricultural and Food Chemistry. [Link]
- Liu, W., et al. (2005). Enantioselectivity in environmental safety of current chiral insecticides. PNAS. [Link]
- Marín-Benito, J. M., et al. (2022). Environmental Fate of Chiral Pesticides in Soils. FAO AGRIS. [Link]
- Navarro, A., et al. (2021). Degradation and Transport of the Chiral Herbicide S-Metolachlor at the Catchment Scale: Combining Observation Scales and Analytical Approaches. Semantic Scholar. [Link]
- Buser, H. R., et al. (2002). Enantioselective degradation of metalaxyl in soils: chiral preference changes with soil pH. Environmental Science & Technology. [Link]
- Castineira-Landeira, A., et al. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. Environmental Science and Pollution Research. [Link]
- Qi, Y., et al. (2014). The Chiral Separation and Enantioselective Degradation of the Chiral Herbicide Napropamide.
- Vergara-Luis, J., et al. (2024). Matrix effect at the detection for each of the target analytes in soil:compost (a) and manure samples (b).
- OECD. (2002).
- EPP Ltd. OECD Guidelines for the Testing of Chemicals. [Link]
- Zi-meng, Z., et al. (2011). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Environmental Science & Technology. [Link]
- Selvan, A. J., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
- Wang, W., et al. (2014). Enantioselective degradation of dufulin in four types of soil. Journal of Agricultural and Food Chemistry. [Link]
- Sun, M., et al. (2011). Enantioselective Degradation of Indoxacarb in Cabbage and Soil under Field Conditions.
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Djossou, S., et al. (2019). Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix.
- Koba, O., et al. (2017). Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry.
- Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
- De la Serna, I. P., et al. (2019). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307).
- Chromatography Today. (2020).
- Franco, P., & Fons, B. (2020). Multi-residue enantioselective analysis of chiral drugs in freshwater sediments.
- OECD. (2004). OECD Guidelines for the Testing of Chemicals.
- Sustainability Explored.
- Scilit. (2020).
- Ilisz, I., et al. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- OECD. (2007). OECD Guidelines for the Testing of Chemicals. Biotecnologie BT. [Link]
- Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
- Tucker, G. T., & Lennard, M. S. (1990). Enantioselective drug analysis: problems and resolutions. Therapeutic Drug Monitoring. [Link]
- Okore, C. C., et al. (2020). Experimental Design of Soil Microcosm.
- Sandor, M. (2016). Microcosm Experiments as a Tool in Soil Ecology Studies. CABI Digital Library. [Link]
- U.S. Department of Energy. Bacterial:Fungal Interactions and Their Role in Soil Functioning. Genomic Science Program. [Link]
- Gao, B., et al. (2016). Unusual effects of separation conditions on chiral separations.
- Ye, B., et al. (2007). Enantioselective analytical methods in chiral drug metabolism.
- Sandor, M., & Schrader, S. (2016). MICROCOSM EXPERIMENTS AS A TOOL IN SOIL ECOLOGY STUDIES.
- Falconer, R. E., et al. (2019). Control of Pore Geometry in Soil Microcosms and Its Effect on the Growth and Spread of Pseudomonas and Bacillus sp.. Frontiers in Environmental Science. [Link]
- Laslo, L., et al. (2024). Experiments on Soil Microcosms for The Assessment of Greenhouse Gases Fluxes from Different Land Uses in Laboratory Conditions. E3S Web of Conferences. [Link]
- Daghio, M., et al. (2019). Roles of saprotrophic fungi in biodegradation or transformation of organic and inorganic pollutants in co-contaminated sites. Applied Microbiology and Biotechnology. [Link]
- Quinod, B., et al. (2024).
- Aryal, S. (2023). Biotic vs. Abiotic Factors: 10 Differences, Examples. Microbe Notes. [Link]
- Tišma, M., et al. (2024). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts.
- Liu, Y., et al. (2024). Biotic and abiotic factors affecting soil microbial carbon use efficiency. Frontiers in Microbiology. [Link]
- Ahmad, F., et al. (2019). The change in biotic and abiotic soil components influenced by paddy soil microbial fuel cells loaded with various resistances. Environmental Science and Pollution Research. [Link]
Sources
- 1. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of environmental changes on degradation of chiral pollutants in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective degradation of dufulin in four types of soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genomicscience.energy.gov [genomicscience.energy.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. microbenotes.com [microbenotes.com]
- 12. The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective degradation of metalaxyl in soils: chiral preference changes with soil pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. eppltd.com [eppltd.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scilit.com [scilit.com]
- 28. researchgate.net [researchgate.net]
- 29. Enantioselective degradation and chiral stability of malathion in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot common issues and refine your experimental design for maximum yield and purity.
The Enduring Power of a Classic Reaction: Understanding the Williamson Ether Synthesis
Discovered by Alexander Williamson in 1850, this reaction remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2][3] Its enduring utility lies in its straightforward and robust nature: the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][4][5]
The SN2 Mechanism: The Heart of the Synthesis
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1][4][6] In this concerted mechanism, the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, displacing the leaving group in a single step.[1][5] This mechanistic foundation is critical to understanding the reaction's limitations and how to optimize it.
Caption: Troubleshooting flowchart for low yield.
Question 2: My main byproduct is an alkene. How can I favor substitution over elimination?
Answer: The formation of an alkene indicates that an E2 elimination reaction is outcompeting the desired SN2 substitution. This is the most common side reaction in Williamson ether synthesis. [1][2] Possible Causes & Solutions:
-
Sterically Hindered Alkyl Halide: This is the most significant factor.
-
Troubleshooting Suggestion: Whenever possible, design your synthesis to use a methyl or primary alkyl halide. [4][5]For a target ether like tert-butyl methyl ether, you should react sodium tert-butoxide with methyl iodide, NOT sodium methoxide with tert-butyl chloride. [7] * Rationale: The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. Alkoxides are strong bases, and if the backside attack for substitution is sterically blocked, the alkoxide will instead act as a base and abstract a proton from a beta-carbon, leading to elimination. The order of reactivity for alkyl halides in SN2 is: methyl > 1° > 2° >> 3° (unreactive). [4]For elimination, the trend is 3° > 2° > 1°. [2]
-
-
High Reaction Temperature:
-
Troubleshooting Suggestion: Lower the reaction temperature.
-
Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
-
Sterically Bulky Base/Nucleophile:
-
Troubleshooting Suggestion: While the alkoxide can be sterically hindered (e.g., potassium tert-butoxide), pairing it with a sterically unhindered alkyl halide is crucial. If both the alkyl halide and the alkoxide are hindered, elimination will likely dominate. [6][8] * Rationale: A bulky alkoxide will have more difficulty accessing the electrophilic carbon for a backside attack, making it more likely to function as a base at the more accessible beta-proton. [2]
-
Caption: Factors influencing the SN2 vs. E2 pathway.
Question 3: I am trying to synthesize a diaryl ether or an alkyl aryl ether and the reaction is not working. What is the issue?
Answer: The standard Williamson ether synthesis conditions are generally not suitable for forming ethers where the oxygen is attached to an sp²-hybridized carbon of an aryl halide.
-
Troubleshooting Suggestion: For alkyl aryl ethers, the synthesis must proceed via the reaction of a phenoxide with an alkyl halide, not an alkoxide with an aryl halide. For diaryl ethers, a different reaction, such as the Ullmann condensation (which requires a copper catalyst), is necessary. [9]* Rationale: Aryl and vinyl halides do not undergo SN2 reactions. [4]The C-X bond is stronger, and the backside attack is blocked by the aromatic ring. Therefore, to synthesize an alkyl aryl ether, the aryl group must come from the nucleophile (the phenoxide).
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare the alkoxide?
-
A1: The most common and effective method is to react the alcohol with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. [9][8]This reaction is irreversible as H₂ gas evolves, driving the formation of the sodium alkoxide. For laboratory-scale synthesis, this is often the cleanest method.
-
-
Q2: Can I use a secondary alkyl halide in a Williamson ether synthesis?
-
A2: Yes, but with caution. Secondary alkyl halides will always have a competition between SN2 and E2 pathways. [4]You can improve the yield of the ether by using a less sterically hindered alkoxide, a highly polar aprotic solvent, and the lowest possible reaction temperature that still allows the reaction to proceed at a reasonable rate. Expect a mixture of products and the need for careful purification. [4]
-
-
Q3: How do I perform an intramolecular Williamson ether synthesis to form a cyclic ether?
-
A3: This is an excellent method for forming epoxides and other cyclic ethers. [1][10]The key is to use high-dilution conditions. By performing the reaction in a large volume of solvent, you favor the intramolecular reaction (one end of the molecule reacting with the other) over the intermolecular reaction (one molecule reacting with another, leading to polymers). [11]
-
-
Q4: Are there any catalysts that can improve the reaction?
-
A4: While not always necessary, phase-transfer catalysts are common in industrial settings to facilitate the reaction between a solid salt (like sodium phenoxide) and an organic alkyl halide in a non-polar solvent. [1]For less reactive halides, silver oxide (Ag₂O) can be used to coordinate with the halide, making the carbon more electrophilic. [2]
-
Data Tables for Optimized Reaction Design
Table 1: Choice of Base for Alkoxide Formation
| Alcohol Type | pKa (approx.) | Recommended Base | Rationale |
| Primary (e.g., Ethanol) | 16 | NaH, KH, LHMDS, LDA [9] | Requires a very strong base for complete deprotonation. |
| Secondary (e.g., Isopropanol) | 17 | NaH, KH, LHMDS, LDA [9] | Similar to primary alcohols, needs a strong base. |
| Tertiary (e.g., tert-Butanol) | 18 | NaH, KH | Stronger base needed due to slightly lower acidity. |
| Phenol | 10 | NaOH, KOH, K₂CO₃, Cs₂CO₃ [9] | More acidic, so a moderately strong base is sufficient. |
Table 2: Common Solvents for Williamson Ether Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Comments |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Excellent choice, dissolves most reactants well. [1] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good alternative to DMF, lower boiling point. [1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Highly polar, can accelerate slow reactions. [4][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Common for alkoxide formation with NaH. [4] |
| Ethanol (EtOH) | Protic | 78 | 24.5 | Generally avoided as it solvates the nucleophile. [1] |
Experimental Protocols
General Protocol for the Synthesis of an Unsymmetrical Ether (e.g., Ethyl Phenyl Ether)
This protocol describes the reaction of sodium phenoxide with ethyl iodide.
-
Preparation of Alkoxide:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
-
Ether Formation:
-
Cool the solution of sodium phenoxide back to 0 °C.
-
Slowly add ethyl iodide (1.2 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water. [8] * Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine. [8] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl phenyl ether.
-
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- RSC Publishing. (2016).
- TailoredRead. (2025).
- Francis Academic Press. (2023).
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. [Link]
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 2-(4-Methylphenoxy)propanoic Acid Production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2-(4-Methylphenoxy)propanoic acid. This molecule is a key structural motif in various commercially important compounds, including certain herbicides like Mecoprop.[1][2] The synthesis, while straightforward in principle, presents several challenges when transitioning from laboratory scale to pilot or industrial production. These challenges often revolve around reaction efficiency, impurity profiles, and process robustness.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and resolve common issues, ensuring a successful and scalable synthesis.
Core Synthesis Methodology: The Williamson Ether Synthesis
The most prevalent and industrially viable route to this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5] In this process, the hydroxyl group of p-cresol (4-methylphenol) is deprotonated by a strong base to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a 2-halopropanoic acid, displacing the halide to form the desired ether linkage.[4][6]
General Reaction Scheme
Workflow for Synthesis and Purification
The following diagram outlines the typical workflow for the laboratory-scale synthesis of this compound.
Sources
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Herbicidal Activity of 2-(4-Methylphenoxy)propanoic Acid and Mecoprop (MCPP)
This in-depth technical guide provides a comprehensive comparison of the herbicidal activities of 2-(4-Methylphenoxy)propanoic acid and Mecoprop (MCPP). Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the chemical properties, mechanism of action, and comparative efficacy of these two phenoxy herbicides. Detailed experimental protocols for synthesis and bioassays are provided to support further research and development in this field.
Introduction: The Phenoxy Herbicide Landscape
Phenoxy herbicides have been a cornerstone of selective broadleaf weed control in agriculture and turf management since the mid-20th century. Their ability to mimic the natural plant hormone auxin leads to uncontrolled and fatal growth in susceptible dicotyledonous plants, while monocotyledonous crops like cereals remain largely unaffected. This guide focuses on a comparative analysis of two key members of this family: this compound, a compound closely related to the widely used MCPA, and Mecoprop (MCPP), a chiral herbicide with stereospecific activity.[1] Understanding the nuances of their chemical structures and the resulting differences in herbicidal efficacy is crucial for the development of more effective and targeted weed management strategies.
Chemical and Physical Properties: A Structural Overview
While both compounds share the core phenoxypropanoic acid structure, a key difference lies in the substitution on the phenyl ring. This compound features a methyl group at the para-position, whereas Mecoprop has a chloro group at the para-position and a methyl group at the ortho-position.[2] This seemingly minor structural variation can influence the molecule's interaction with its biological target and its environmental fate.
Furthermore, Mecoprop is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop.[2][3] It is the (R)-enantiomer that is responsible for the herbicidal activity.[2][3] Modern formulations have increasingly shifted towards the use of enantiomerically pure Mecoprop-P to reduce the environmental load of the inactive (S)-enantiomer.
| Property | This compound | Mecoprop (MCPP) |
| IUPAC Name | This compound | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid |
| CAS Number | 93-68-5 | 93-65-2[2] |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₁ClO₃[2] |
| Molar Mass | 180.20 g/mol | 214.64 g/mol [2] |
| Appearance | White solid | Colorless crystals[1] |
| Chirality | Achiral | Chiral (racemic mixture)[2] |
Mechanism of Action: The Synthetic Auxin Pathway
Both this compound and Mecoprop function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This mimicry disrupts the normal hormonal balance within susceptible broadleaf weeds, leading to a cascade of physiological and morphological aberrations.
The herbicidal action is initiated by the binding of the herbicide to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-box) homologs. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, leading to:
-
Uncontrolled Cell Division and Elongation: This results in epinasty (downward bending of leaves), stem and petiole twisting, and callused growth.
-
Disruption of Vascular Tissues: The abnormal growth crushes the phloem and xylem, impeding the transport of water and nutrients.
-
Senescence and Plant Death: The cumulative effect of these disruptions leads to the eventual death of the plant.
Caption: Simplified workflow of synthetic auxin herbicides.
Comparative Herbicidal Efficacy: A Data-Driven Analysis
Mecoprop (MCPP) is particularly noted for its effectiveness against chickweed (Stellaria media) and clovers (Trifolium spp.), weeds that can be more tolerant to 2,4-D and MCPA.[4] MCPA, and by extension likely this compound, provides good control of weeds such as mustards and lamb's quarters.
| Weed Species | Common Name | This compound (inferred from MCPA data) | Mecoprop (MCPP) |
| Stellaria media | Chickweed | Moderate | Excellent[4] |
| Trifolium repens | White Clover | Moderate | Excellent[4] |
| Taraxacum officinale | Dandelion | Good | Good |
| Chenopodium album | Lamb's Quarters | Excellent | Good |
| Sinapis arvensis | Wild Mustard | Excellent | Good |
| Plantago major | Broadleaf Plantain | Good | Good |
Note: The efficacy ratings are qualitative and based on a synthesis of available literature. "Excellent" indicates high levels of control at recommended application rates, "Good" indicates reliable control, and "Moderate" indicates suppression or partial control.
Experimental Protocols: A Guide for In-House Evaluation
To facilitate direct comparison and further research, the following detailed protocols for the synthesis of this compound and a whole-plant bioassay for herbicidal efficacy are provided.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established methods for the synthesis of phenoxypropanoic acids.[5]
Materials:
-
p-Cresol
-
Ethyl 2-bromopropionate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
10% Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Ester Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous acetonitrile.
-
Add ethyl 2-bromopropionate (1.5 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methylphenoxy)propanoate.
-
-
Hydrolysis to the Acid:
-
Dissolve the crude ester in a 3:2:1 mixture of THF:MeOH:H₂O.
-
Add lithium hydroxide (5 equivalents) and stir the mixture at room temperature for 3-5 hours, monitoring by TLC until the ester is consumed.
-
Carefully acidify the reaction mixture to pH 2 with 10% HCl.
-
Remove the organic solvents under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform).[6]
-
Caption: Workflow for the synthesis of this compound.
Whole-Plant Pot Bioassay for Comparative Herbicidal Efficacy
This protocol outlines a standardized method for comparing the herbicidal activity of this compound and Mecoprop in a controlled environment.[7][8]
Materials and Methods:
-
Plant Material and Growth Conditions:
-
Select seeds of common broadleaf weed species (e.g., Stellaria media, Trifolium repens, Chenopodium album).
-
Sow seeds in 10-cm diameter pots filled with a sterilized potting medium.
-
Grow the plants in a controlled environment chamber or greenhouse with a 16-hour photoperiod, a day/night temperature of 22/18°C, and maintain adequate soil moisture.
-
-
Herbicide Application:
-
Prepare stock solutions of this compound, racemic Mecoprop, and Mecoprop-P in a suitable solvent (e.g., acetone with a surfactant).
-
When the weed seedlings have reached the 2-4 true leaf stage, apply the herbicides using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
A range of application rates should be used to generate a dose-response curve, including a non-treated control.
-
-
Data Collection and Analysis:
-
At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the surviving plants, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the effective dose required to cause 50% inhibition of growth (ED₅₀).
-
Caption: Workflow for a whole-plant herbicide bioassay.
Conclusion and Future Directions
This guide provides a foundational comparison between this compound and Mecoprop, highlighting their shared mechanism of action and inferred differences in herbicidal spectra. The provided experimental protocols offer a robust framework for direct, quantitative comparisons of their efficacy. Future research should focus on generating head-to-head comparative data across a broader range of weed species and environmental conditions. Furthermore, investigating the herbicidal activity of the individual enantiomers of this compound, should it be chiral, could reveal opportunities for the development of more potent and environmentally benign herbicides.
References
- 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, E64(11), o2261. [Link]
- Mecoprop-P. PubChem. [Link]
- An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates. Journal of the Chemical Society of Pakistan, 29(4), 352-356. [Link]
- Mecoprop. Wikipedia. [Link]
- Controlling Broadleaf Weeds in Turf. Home, Yard and Garden Pest Newsletter. [Link]
- Chemical Control | Broadleaf Weeds.
- Mecoprop. [Link]
- The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province. Journal of Plant Protection, 36(4), 491-507. [Link]
- Comparative studies of instrumental and bioassay methods for the analysis of herbicide residues. Journal of Agricultural and Food Chemistry, 25(5), 1015-1020. [Link]
- Herbicide bioassay.
- Conducting a Bioassay For Herbicide Residues.
- Broadleaf Weed Control in Cool Season Lawns. Rutgers NJAES. [Link]
- Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Methods and Protocols, 4(2), 29. [Link]
- A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Mississippi Academy of Sciences, 54(1), 29-33. [Link]
- Mecoprop. PubChem. [Link]
- Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran. Weed Biology and Management, 8(2), 97-105. [Link]
- Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. [Link]
- Broadleaf Weed Control in Turf.
- Chemical Control of Broadleaf Weeds in Turf. Pacific Northwest Pest Management Handbooks. [Link]
- CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. [Link]
- COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT.
- mecoprop.
Sources
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Control | Broadleaf Weeds | Weeds | Problem Solvers | Resources | Turf Info | Kansas State Research and Extension [k-state.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
A Senior Scientist's Guide to the Validation of an HPLC Method for 2-(4-Methylphenoxy)propanoic Acid
In the landscape of pharmaceutical quality control and environmental analysis, the quantification of active ingredients and potential contaminants is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(4-Methylphenoxy)propanoic acid, a compound commonly known as Mecoprop (MCPP).[1] This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter, offering a comparison of methodological choices, and presenting supporting data to ensure scientific integrity.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] This principle, outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, forms the bedrock of our approach.[2][3][4] Our goal is to establish, with documented evidence, that the HPLC method for this compound will consistently provide accurate, reproducible, and reliable results.[5]
The Analytical Challenge and Method Selection
This compound is a selective herbicide whose residues require precise monitoring in environmental and agricultural samples.[1] While techniques like Gas Chromatography (GC) are available, Reversed-Phase HPLC (RP-HPLC) with UV detection is often preferred for its robustness, versatility, and ability to analyze the acidic, non-volatile analyte directly without derivatization.
The method chosen for this validation guide utilizes a standard C18 column, which is a ubiquitous and well-characterized stationary phase, with a mobile phase of acetonitrile and an acidic phosphate buffer. The acidic mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, well-retained, and symmetrical peak shape. This choice is fundamental to the method's success compared to using a neutral pH, which would lead to poor retention and peak tailing.
I. System Suitability: The Daily Pre-Flight Check
Before any validation or sample analysis can commence, we must verify that the entire analytical system—instrument, column, mobile phase, and software—is functioning correctly on the day of analysis.[6] This is not a validation parameter itself, but a prerequisite for all subsequent work.[7] Failure to meet system suitability criteria invalidates the entire run.[6]
Experimental Protocol: System Suitability Testing (SST)
-
Prepare a standard solution of this compound at a working concentration (e.g., 50 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8]
-
Perform a minimum of five replicate injections of the SST solution.[8]
-
Calculate the key performance indicators against the established acceptance criteria.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0[6][8] | Measures peak symmetry. A value >2 indicates peak tailing, which can compromise resolution and integration accuracy. |
| Theoretical Plates (N) | ≥ 2000[8] | Measures column efficiency. Low plate count signifies a loss of separation power, potentially due to a degraded column. |
| % RSD of Peak Area | ≤ 2.0%[6][8] | Measures the precision of the injector and flow rate. High variability points to system instability. |
| % RSD of Retention Time | ≤ 2.0%[8] | Indicates the stability of the pump and mobile phase composition. Drifting retention times can lead to misidentification. |
II. Specificity: Proving Identity and Purity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][9] For this method, the most rigorous way to demonstrate specificity is through forced degradation studies.[10][11] These studies deliberately stress the analyte to produce potential degradation products, ensuring the method can separate them from the parent peak.[12]
Forced Degradation Workflow
Caption: Workflow for demonstrating method specificity via forced degradation.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of this compound.
-
Stress Application: Subject each solution to one of the following conditions:
-
Acid: Add 0.1M HCl and heat.
-
Base: Add 0.1M NaOH and heat.
-
Oxidation: Add 3% H₂O₂ at room temperature.
-
Thermal: Expose solid drug substance to heat.
-
Photolytic: Expose solution to light meeting ICH Q1B requirements.
-
-
Analysis: After a suitable time (targeting 5-20% degradation), neutralize the acid/base samples and dilute all samples to the target concentration. Analyze by HPLC using a photodiode array (PDA) detector.
-
Evaluation:
-
Confirm that degradation has occurred.
-
Assess the peak purity of the parent analyte in each stressed sample. The peak should be spectrally pure.
-
Ensure that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
-
A successful outcome demonstrates that the method is "stability-indicating," a critical requirement for quality control and stability studies.[10][13]
III. Linearity and Range: Quantifying the Relationship
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the expected sample concentration.[14]
-
Inject each standard in triplicate.
-
Plot the average peak area response versus concentration and perform a linear regression analysis.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 40.0 (80%) | 481,500 |
| 45.0 (90%) | 542,300 |
| 50.0 (100%) | 601,800 |
| 55.0 (110%) | 662,500 |
| 60.0 (120%) | 723,100 |
| Regression Results | |
| Slope | 12025 |
| Y-Intercept | 1250 |
| Correlation Coefficient (r²) | 0.9995 |
Acceptance Criteria:
-
Correlation Coefficient (r²): Must be ≥ 0.999. This indicates a strong linear relationship.
-
Y-Intercept: Should be close to zero, indicating minimal systematic bias in the analysis.
IV. Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[9] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a blank matrix (or placebo).
Experimental Protocol: Accuracy
-
Prepare a blank matrix solution (e.g., a formulation without the active ingredient).
-
Spike the blank matrix at three concentration levels across the analytical range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.
-
Analyze the nine samples and calculate the percent recovery for each.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 80% | 40.0 | 40.3 | 100.8% |
| 80% | 40.0 | 39.5 | 98.8% |
| Mean (80%) | 99.7% | ||
| 100% | 50.0 | 50.4 | 100.8% |
| 100% | 50.0 | 49.7 | 99.4% |
| 100% | 50.0 | 50.1 | 100.2% |
| Mean (100%) | 100.1% | ||
| 120% | 60.0 | 59.5 | 99.2% |
| 120% | 60.0 | 60.8 | 101.3% |
| 120% | 60.0 | 60.1 | 100.2% |
| Mean (120%) | 100.2% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14]
V. Precision: Measuring Random Error
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[14]
A. Repeatability (Intra-assay Precision) This assesses precision over a short time interval with the same analyst and equipment.
Experimental Protocol: Repeatability
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples and calculate the mean, standard deviation, and relative standard deviation (%RSD).
B. Intermediate Precision This evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.
Experimental Protocol: Intermediate Precision
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Compare the results from both sets of experiments using statistical tools (e.g., an F-test to compare variances and a t-test to compare means) to ensure there is no statistically significant difference.
Table 4: Example Precision Data
| Level | Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
| Repeatability | %RSD (n=6) | 0.85% | 0.92% | %RSD ≤ 2.0% |
| Intermediate Precision | Overall %RSD (n=12) | \multicolumn{2}{c | }{1.15%} | %RSD ≤ 2.0% |
Acceptance Criteria:
-
The %RSD for both repeatability and intermediate precision should not exceed 2.0% for a drug substance assay.
VI. Robustness: Resisting Small Changes
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][15] It provides an indication of the method's reliability during normal usage and should be evaluated during the development phase.[15]
Experimental Protocol: Robustness
-
Identify critical method parameters that could potentially vary during routine use.
-
Vary these parameters one at a time within a realistic range (e.g., ±5% for organic mobile phase composition).
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor) and the quantitative result.
Table 5: Example Robustness Study Parameters
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| % Acetonitrile | 60% | 58% | 62% |
Acceptance Criteria:
-
System suitability requirements must be met under all tested variations.
-
The change in analyte concentration should not be statistically significant, demonstrating the method's reliability.
Overall Validation Workflow
Caption: A sequential overview of the HPLC method validation process.
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to validating an HPLC method for this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we build a complete picture of the method's performance. The provided protocols, acceptance criteria, and rationale serve as a robust framework for researchers, scientists, and drug development professionals. A properly validated method, underpinned by the principles of the ICH guidelines, ensures data integrity and provides unwavering confidence in the quality and safety of the products being tested.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- The role of forced degradation studies in stability indicating HPLC method development.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
- A Review on HPLC Method Development and Validation in Forced Degrad
- HPLC Methods for analysis of Mecoprop.
- HPLC Analysis of Herbicide Mecoprop on Heritage MA Mixed-Mode Column.
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Mecoprop. SIELC Technologies. [Link]
- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
- Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.
- System suitability in HPLC Analysis.
- The 6 Key Aspects of Analytical Method Valid
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
- Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
- Analytical Method Validation Parameters: An Updated Review.
- Analytical method validation: are your analytical methods suitable for intended use?. Tepnel Pharma Services. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. onyxipca.com [onyxipca.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pharmtech.com [pharmtech.com]
- 15. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Immunoassays for Phenoxy Acid Herbicides
For researchers, environmental scientists, and professionals in drug and pesticide development, the accurate detection of phenoxy acid herbicides is paramount. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a sensitive and high-throughput method for this purpose.[1][2] However, the structural similarity among phenoxy acid compounds presents a significant analytical challenge: antibody cross-reactivity.[3][4]
This guide provides an in-depth comparison of immunoassay performance for phenoxy acids, focusing on the critical aspect of cross-reactivity. We will delve into the structural basis of this phenomenon, present comparative data from various immunoassays, and provide a detailed, field-proven protocol for validating the specificity of your own assays.
The Challenge of Structural Similarity in Phenoxy Acids
Phenoxy herbicides, a class of synthetic auxins, are widely used for controlling broadleaf weeds.[5][6] Common examples include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), mecoprop (MCPP), and dichlorprop. Their efficacy is rooted in their structural mimicry of the natural plant hormone indole-3-acetic acid.[5][6]
This structural conservation, however, is a double-edged sword in immunoassay development. Antibodies generated against a specific phenoxy acid may also recognize and bind to other structurally related compounds, leading to inaccurate quantification and false-positive results.[7] The degree of cross-reactivity is influenced by subtle differences in the substitution patterns on the aromatic ring and the nature of the carboxylic acid side chain.[3]
Understanding Immunoassay Principles and Cross-Reactivity
Immunoassays are built on the highly specific binding interaction between an antibody and its target antigen.[7] In a competitive ELISA, the most common format for small molecule detection, the target analyte in a sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, allowing for quantification.[1][8]
Cross-reactivity occurs when other compounds, structurally similar to the target analyte, also bind to the antibody.[7][9] This leads to an overestimation of the target analyte's concentration. The extent of this interference is typically expressed as a percentage of cross-reactivity.
Diagram: Principle of Competitive ELISA and Cross-Reactivity
Caption: Competitive ELISA principle and the effect of cross-reactivity.
Comparative Analysis of Immunoassay Cross-Reactivity for Phenoxy Acids
The specificity of an immunoassay is a critical performance characteristic that must be thoroughly evaluated. The following tables summarize publicly available cross-reactivity data for various phenoxy acid immunoassays. It is crucial to note that these values can vary between different antibody lots and kit manufacturers. Therefore, in-house validation is always recommended.
Table 1: Cross-Reactivity of a 2,4-D Specific Immunoassay
| Compound | Structure | % Cross-Reactivity |
| 2,4-D | Target Analyte | 100% |
| 2,4,5-T | Similar, additional chlorine | ~6.9%[2] |
| MCPA | Methyl group instead of chlorine | <20%[10] |
| 2,4-DB | Butyric acid side chain | Low (not specified) |
| Mecoprop (MCPP) | Propionic acid side chain | Low (not specified) |
Table 2: Cross-Reactivity of a 2,4,5-TP (Silvex) Specific Immunoassay
| Compound | Structure | % Cross-Reactivity |
| 2,4,5-TP (Silvex) | Target Analyte | 100% |
| 2,4,5-T | Acetic acid side chain | 6.9%[2] |
| Other Chlorophenoxy Acids | Various | <0.07%[2] |
Note: The data presented is compiled from various sources and should be used for comparative purposes only. For regulatory or critical applications, always refer to the manufacturer's specifications and perform independent validation.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the reliability of your immunoassay data, a robust cross-reactivity assessment is essential. This protocol outlines a systematic approach to determine the specificity of your antibody or immunoassay kit.
Objective: To quantify the percentage of cross-reactivity of structurally related compounds in a competitive immunoassay for a specific phenoxy acid.
Materials:
-
Immunoassay kit (e.g., 2,4-D ELISA kit)[8]
-
Certified analytical standards of the target analyte (e.g., 2,4-D) and potential cross-reactants (e.g., MCPA, 2,4,5-T, mecoprop, dichlorprop)
-
Assay buffer and other reagents as supplied with the kit
-
Microplate reader
-
Precision pipettes and disposable tips
Methodology:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target analyte (e.g., 2,4-D) in the assay buffer to generate a standard curve. The concentration range should cover the dynamic range of the assay as specified by the manufacturer.[8]
-
Similarly, prepare serial dilutions for each potential cross-reactant. It is advisable to use a wider concentration range for these compounds, as their affinity for the antibody is expected to be lower.
-
-
Immunoassay Procedure:
-
Follow the immunoassay kit protocol meticulously.[8] This typically involves adding standards or samples, enzyme conjugate, and antibody to the microplate wells, followed by incubation, washing, and substrate addition.
-
-
Data Acquisition:
-
Read the absorbance (or other signal) at the appropriate wavelength using a microplate reader.[8]
-
-
Data Analysis:
-
For the target analyte and each cross-reactant, plot the signal (e.g., absorbance) as a function of concentration. Use a 4-parameter logistic (4-PL) curve fit to generate the standard curves.
-
Determine the concentration of the target analyte that causes a 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each of the tested cross-reactants.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Diagram: Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion and Best Practices
Cross-reactivity is an inherent challenge in the immunodetection of structurally similar compounds like phenoxy acid herbicides. A thorough understanding and assessment of this phenomenon are critical for obtaining accurate and reliable data.
Key Takeaways for Researchers:
-
Scrutinize Manufacturer Data: Always review the cross-reactivity data provided by the immunoassay kit manufacturer.
-
Perform In-House Validation: Due to lot-to-lot variability and differences in assay conditions, it is imperative to validate the cross-reactivity of your specific immunoassay using certified reference materials.
-
Consider the Analytical Context: The required specificity of your assay will depend on the sample matrix and the potential presence of co-contaminants.
-
Employ Confirmatory Analysis: For regulatory purposes or in cases of unexpected positive results, confirmation by a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.[11][12]
By following the guidance and protocols outlined in this document, researchers can confidently navigate the complexities of immunoassay cross-reactivity and ensure the scientific integrity of their findings in the analysis of phenoxy acid herbicides.
References
- Wikipedia. (n.d.). Phenoxy herbicide.
- Świderski, G., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 28(9), 3801.
- Stanker, L. H., et al. (2004). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC International, 87(1), 158-163.
- Hall, J. C., et al. (1986). Two Enzyme Immunoassays to Screen for 2,4-Dichlorophenoxyacetic Acid in Water. Journal of AOAC INTERNATIONAL, 69(5), 864-868.
- Beloglazova, N. V., et al. (2021). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. Biosensors, 11(10), 381.
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Zherdev, A. V., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology, 4(Supplement 2), A4.
- Manclús, J. J., et al. (1996). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. Analytica Chimica Acta, 325(1-2), 147-154.
- ALS Environmental. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- U.S. Food and Drug Administration. (2014). Guidance for Industry: In Vitro Diagnostic (IVD) Device Studies – Frequently Asked Questions.
- Abraxis LLC. (n.d.). 2,4-D Plate Kit.
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides.
- U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
- Gold Standard Diagnostics. (n.d.). ABRAXIS® Glyphosate ELISA Microtiter Plate.
- Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening.
- Walker, A., et al. (2012). A Membrane-based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Analytical Letters, 45(1), 99-109.
- ALS Global. (n.d.). New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality.
- McCrudden, E., et al. (2015). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 12(4), 4235-4251.
- Khan, Z., et al. (2014). Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. Food Chemistry, 145, 874-880.
- ResearchGate. (2025, July 15). Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 12. Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-(4-Methylphenoxy)propanoic Acid in Synthesis
For researchers and professionals in the fields of agrochemistry and drug development, 2-(4-Methylphenoxy)propanoic acid, commonly known as Mecoprop or MCPP, is a familiar scaffold. As a selective herbicide, its primary application has been in the control of broadleaf weeds in turf and cereal crops.[1] Its mechanism of action as a synthetic auxin, mimicking indole-3-acetic acid (IAA), leads to uncontrolled growth and eventual death in susceptible plant species.[1] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, Mecoprop-P.[1]
This technical guide provides a comparative analysis of viable alternative compounds to this compound. We will delve into the synthesis, mechanisms of action, and performance of these alternatives, supported by experimental data, to offer a comprehensive resource for informed decision-making in research and development.
Understanding the Core Compound: this compound (Mecoprop)
Mecoprop belongs to the phenoxypropionic acid class of herbicides. Its synthesis typically involves the reaction of p-cresol with a 2-chloropropionic acid derivative. The resulting racemic mixture can be used directly, or the more active R-enantiomer can be resolved.
Key Characteristics of Mecoprop:
-
Mechanism: Synthetic auxin.[1]
-
Primary Use: Post-emergence control of broadleaf weeds.[2]
-
Selectivity: Effective against broadleaf weeds with minimal damage to grasses.
-
Formulation: Often combined with other auxin herbicides like 2,4-D and dicamba to broaden the spectrum of weed control.[1][3]
Alternative Compounds: A Comparative Analysis
Several alternative compounds, both within and outside the phenoxypropionic acid class, offer different spectra of activity, synthesis routes, and environmental profiles. This section provides a detailed comparison of the most relevant alternatives.
Dichlorprop (2,4-DP)
Dichlorprop, or 2-(2,4-dichlorophenoxy)propanoic acid, is a closely related phenoxypropionic acid herbicide. Similar to mecoprop, its herbicidal activity resides in the R-enantiomer (Dichlorprop-P).
Synthesis: Dichlorprop is synthesized by reacting 2,4-dichlorophenol with 2-chloropropanoic acid.[4] The reaction is typically carried out in the presence of a base.
Mechanism of Action: Dichlorprop is also a synthetic auxin herbicide. A study comparing the binding efficacy of various auxin herbicides to different auxin receptor clades in Arabidopsis thaliana provides valuable quantitative insight. The equilibrium dissociation constants (KD) indicate the binding affinity, with a lower KD value signifying stronger binding.
Performance: Dichlorprop generally shows a broader spectrum of activity against woody plants and deep-rooted perennial weeds compared to mecoprop. The binding affinity data from Guerra et al. (2022) suggests that dichlorprop has a significantly higher affinity for the TIR1 auxin receptor compared to mecoprop.[5] This stronger binding may contribute to its enhanced efficacy on certain weed species.
MCPA (2-methyl-4-chlorophenoxyacetic acid)
MCPA is a phenoxyacetic acid herbicide, differing from mecoprop by a single carbon in the side chain. It is one of the most widely used herbicides in this class.
Synthesis: The industrial synthesis of MCPA involves the reaction of p-cresol with monochloroacetic acid in the presence of an alkali.
Mechanism of Action: As a phenoxyacetic acid, MCPA also functions as a synthetic auxin.
Performance: MCPA is particularly effective against annual and perennial broadleaf weeds in cereals, grasslands, and turf. It is often used in combination with other herbicides to enhance its spectrum of control. While specific comparative binding data with mecoprop from the same study is not available, phenoxyacetic acids like MCPA are known to have broad efficacy against common weeds like thistles and docks.[6]
2,4-D (2,4-Dichlorophenoxyacetic acid)
2,4-D is another widely used phenoxyacetic acid herbicide and was one of the first successful selective herbicides developed.[7]
Synthesis: 2,4-D is manufactured from 2,4-dichlorophenol and chloroacetic acid.[7]
Mechanism of Action: 2,4-D is a classic synthetic auxin herbicide.
Performance: 2,4-D is highly effective against a wide range of broadleaf weeds, particularly dandelions and plantains.[3] It is a common component in many commercial herbicide mixtures, often formulated with mecoprop and dicamba for comprehensive weed control.[3] The binding affinity data shows that 2,4-D has a lower affinity for the TIR1 receptor compared to dichlorprop and mecoprop.[5]
Dicamba
Dicamba belongs to the benzoic acid class of herbicides. While still a synthetic auxin, its distinct chemical structure leads to a different spectrum of activity and environmental behavior.
Synthesis: A common synthesis route for dicamba involves the carboxylation of 2,5-dichlorophenol to form 3,6-dichlorosalicylic acid, followed by methylation.[8]
Mechanism of Action: Dicamba is a synthetic auxin that is readily absorbed by both leaves and roots.
Performance: Dicamba is particularly effective for controlling annual and perennial broadleaf weeds, including those resistant to phenoxy herbicides. It is known for its effectiveness against clover and ground ivy.[9] However, its higher mobility in soil can pose a risk to non-target plants through root uptake.[9] The binding data indicates that dicamba has a significantly lower binding affinity to all tested auxin receptors compared to the phenoxy herbicides.[5]
Fluroxypyr
Fluroxypyr is a pyridine-based herbicide, representing a different chemical class that also acts as a synthetic auxin.
Synthesis: The synthesis of fluroxypyr typically starts from a substituted pyridine ring, which undergoes a series of reactions to introduce the acetic acid side chain. One method involves the reaction of 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate with 1-methylheptanol.[10][11]
Mechanism of Action: Fluroxypyr mimics the action of auxin, leading to characteristic symptoms of uncontrolled growth in susceptible broadleaf weeds.
Performance: Fluroxypyr is highly effective against a range of broadleaf weeds, including many that are difficult to control with phenoxy herbicides, such as cleavers and chickweed. A field study in wheat demonstrated that fluroxypyr provided excellent weed control, with an efficacy of 85.77% to 90.68% at higher concentrations.[10]
Quantitative Performance Comparison
The following table summarizes the binding affinities of several auxin herbicides to different Arabidopsis thaliana auxin receptors, as reported by Guerra et al. (2022). A lower KD value indicates a stronger binding affinity.
| Herbicide | Chemical Class | TIR1 KD (µM) | AFB2 KD (µM) | AFB5 KD (µM) |
| Mecoprop | Phenoxypropionic Acid | 20.8 | 32.7 | 45.4 |
| Dichlorprop | Phenoxypropionic Acid | 10.9 | 23.3 | 25.1 |
| 2,4-D | Phenoxyacetic Acid | 31.8 | 46.9 | 62.5 |
| Dicamba | Benzoic Acid | >100 | >100 | >100 |
| Data sourced from Guerra et al. (2022).[5] |
This data provides a molecular basis for understanding the differential efficacy of these herbicides. For instance, the stronger binding of Dichlorprop to the TIR1 receptor may explain its higher potency against certain weed species compared to Mecoprop and 2,4-D.[5]
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of phenoxyalkanoic acids is significantly influenced by their chemical structure. Key SAR observations include:
-
Chirality of the Propionic Acid Side Chain: For phenoxypropionic acids like mecoprop and dichlorprop, the (R)-enantiomer is the herbicidally active form.[1] This stereoselectivity is a critical consideration in synthesis and formulation.
-
Substitution on the Phenyl Ring: The type, number, and position of substituents on the aromatic ring dramatically affect herbicidal activity and selectivity. Halogen atoms, particularly chlorine, and methyl groups are common substitutions that enhance activity.
-
The Ether Linkage: The oxygen bridge between the aromatic ring and the aliphatic side chain is crucial for activity.
-
The Carboxylic Acid Group: The acidic proton is essential for binding to the auxin receptors.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of molecules with their biological activity.[12] For phenoxy herbicides, descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and hydrophobicity (logP) are used to build predictive models of herbicidal efficacy.[13][14] These models are invaluable tools for designing new, more effective, and selective herbicides.
Experimental Protocols
Synthesis of (R)-2-(4-Methylphenoxy)propanoic Acid (Mecoprop-P)
This protocol is a generalized representation based on common synthetic routes for phenoxypropionic acids.
Workflow for Mecoprop-P Synthesis
Caption: Simplified auxin herbicide signaling pathway.
Conclusion
While this compound (Mecoprop) remains a valuable tool in weed management, a thorough understanding of its alternatives is crucial for developing next-generation herbicides with improved efficacy, selectivity, and environmental profiles. Compounds like Dichlorprop offer enhanced potency against certain weeds, potentially due to stronger receptor binding. Herbicides from other chemical classes, such as Dicamba and Fluroxypyr, provide different spectra of control and can be effective against phenoxy-resistant weeds.
The choice of an alternative will depend on the specific research or development goals, including the target weed species, desired crop selectivity, and synthetic feasibility. The quantitative data on receptor binding affinities, coupled with an understanding of the structure-activity relationships, provides a rational basis for the design and selection of novel herbicidal compounds.
References
- Efficacy of Fluroxypyr Compared with Common Broadleaf Herbicides in the Wheat Fields. (2024-06-11). Plant Protection (Scientific Journal of Agriculture).
- MECOPROP-P synthesis. ChemicalBook.
- Synthesis of Fluroxypyr for the Use on Broad Leaf Plants. (2000). Arrow@TU Dublin.
- 2,4-D and Mecoprop-p and Dicamba – Oh My! (2013-04-16). The Green Thumb 2.0.
- Mecoprop ChemicalW
- Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA.
- Synthetic process of herbicide dicamba. (2013-02-27).
- Synthesis of Dichlorprop-Zn/Al-hydrotalcite Nanohybrid and its Controlled Release Property. Sains Malaysiana.
- Dichlorprop-P (Ref: BAS 044H). AERU - University of Hertfordshire.
- CN102838483A - Synthesis method of dicamba.
- 5 The synthesis of dichlorprop anno 1950. The initial chlorination of...
- Choosing The Right Weed Killer. Rigby Taylor.
- Five Things to Know About Selective Weed Killers. Fairfax County Master Gardeners.
- Process for preparation of an aqueous solution of a salt of an aromatic carboxylic acid herbicide. (2015-02-24).
- Guerra, P., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316.
- An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2021). 3 Biotech.
- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- CN102964221A - Clean production process of dicamba synthesis midbody.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- Development of quantitative structure-activity relationships and its application in rational drug design. (2006). Current Medicinal Chemistry.
- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Benchchem.
- Quantitative structure–activity rel
- Comparative Phytotoxicity of Synthetic Auxin Herbicides: A Guide for Researchers. Benchchem.
- Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. (2003). Human & Experimental Toxicology.
- A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. (2022). 3 Biotech.
- Stream water concentrations of 2,4-D, dicamba and mecoprop versus time...
- Environmental Implic
- Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. (2014). SciELO.
- Mecoprop. Wikipedia.
- Mecoprop - the NIST WebBook. National Institute of Standards and Technology.
- Weed Resistance to Synthetic Auxin Herbicides. (2017). Pest Management Science.
- Organo-auxin Herbicides. University of Florida, IFAS.
- 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. (2016). PLOS ONE.
- 2022.10.24 14:40:44 -04'00'.
- CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. (2022). Purdue University.
- COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT.
- 2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues.
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Comparing the effectiveness of different herbicide programs at controlling weeds in non-GMO soybeans. (2014). Field Crop News.
- Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[ d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. (2019). Journal of Agricultural and Food Chemistry.
Sources
- 1. Studies on phenoxy acid herbicides. I. Field study. Occupational exposure to phenoxy acid herbicides (MCPA, dichlorprop, mecoprop and 2,4-D) in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol - Google Patents [patents.google.com]
- 8. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. benchchem.com [benchchem.com]
- 11. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
- 12. researcherslinks.com [researcherslinks.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Ecotoxicological Assessment of Phenoxy Herbicides: 2,4-D, MCPA, Mecoprop, and Dichlorprop
A Technical Guide for Researchers and Environmental Scientists
Introduction
Phenoxy herbicides have been a cornerstone of selective broadleaf weed control in agriculture and turf management for decades. Their efficacy, cost-effectiveness, and systemic mode of action, mimicking natural plant growth hormones (auxins), have made them indispensable tools.[1] However, their widespread use necessitates a thorough understanding of their potential impact on non-target organisms and the broader ecosystem. This guide provides a detailed, comparative ecotoxicological assessment of four prominent phenoxy herbicides: 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), mecoprop, and dichlorprop.
As a Senior Application Scientist, this document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies used to assess ecotoxicity. We will delve into the comparative toxicity across different trophic levels, explore the environmental fate of these compounds, and elucidate the structure-activity relationships that govern their ecological impact. All protocols and data are presented with the aim of ensuring scientific integrity and providing a self-validating framework for researchers in the field.
Classification and Mode of Action of Phenoxy Herbicides
Phenoxy herbicides are synthetic auxins that disrupt the normal growth processes in susceptible plants, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2] Their selectivity for broadleaf plants over grasses is a key feature of their agricultural utility.
Caption: Classification of the discussed phenoxy herbicides.
Comparative Ecotoxicity Across Trophic Levels
The potential ecological risk of a herbicide is determined by its toxicity to a range of non-target organisms representing different trophic levels. Standardized laboratory tests are conducted to determine acute and chronic toxicity endpoints such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC).
Aquatic Organisms
Aquatic ecosystems are particularly vulnerable to herbicide runoff from agricultural and urban areas. Therefore, assessing the toxicity to aquatic organisms is a critical component of the environmental risk assessment.
Rationale for Test Organism Selection:
-
Fish (e.g., Oncorhynchus mykiss - Rainbow Trout): Fish are key indicators of aquatic ecosystem health. Rainbow trout are often used due to their sensitivity to a wide range of chemical contaminants and their economic and ecological importance.[3]
-
Aquatic Invertebrates (e.g., Daphnia magna): Daphnia magna, or water fleas, are a crucial link in the aquatic food chain, serving as a primary food source for fish.[4] Their short life cycle and sensitivity to toxicants make them an excellent model for assessing impacts on aquatic invertebrates.[5][6]
-
Algae (e.g., Pseudokirchneriella subcapitata): As primary producers, algae form the base of the aquatic food web.[7] Inhibition of algal growth can have cascading effects on the entire ecosystem. P. subcapitata is a widely used species in ecotoxicity testing due to its rapid growth rate and sensitivity to herbicides.[1]
Table 1: Acute Toxicity of Phenoxy Herbicides to Aquatic Organisms
| Herbicide | Fish (Rainbow Trout) 96-hr LC50 (mg/L) | Aquatic Invertebrates (Daphnia magna) 48-hr EC50 (mg/L) | Algae (P. subcapitata) 72-hr EC50 (mg/L) |
| 2,4-D | >100 (Slightly toxic)[8] | >100 (Slightly toxic)[8] | 33 (Moderately toxic) |
| MCPA | 117 (Slightly toxic)[9] | >100 (Slightly toxic) | 50-150 (Slightly to moderately toxic) |
| Mecoprop | 124 (Slightly toxic)[10] | 100 - 270 (Slightly toxic) | 16 - >100 (Moderately to slightly toxic) |
| Dichlorprop | 16-100 (Moderately to slightly toxic)[11] | 100 (Slightly toxic) | 3.2 - 79 (Highly to moderately toxic) |
Note: Toxicity classifications are generally based on the following scale for aquatic organisms: >100 mg/L = slightly toxic; 10-100 mg/L = moderately toxic; 1-10 mg/L = highly toxic; <1 mg/L = very highly toxic.
Terrestrial Organisms
The impact of phenoxy herbicides on the terrestrial environment is also a significant concern, particularly for soil health and beneficial insects.
Rationale for Test Organism Selection:
-
Earthworms (e.g., Eisenia fetida): Earthworms are vital for soil health, contributing to nutrient cycling and soil structure.[12] Their direct and continuous exposure to soil-applied herbicides makes them an important indicator of soil toxicity.[13][14][15]
-
Bees (e.g., Apis mellifera): Honey bees are crucial pollinators for both agricultural crops and wild plants. Their exposure to herbicides can occur through direct contact with spray or through the consumption of contaminated nectar and pollen.
Table 2: Acute Toxicity of Phenoxy Herbicides to Terrestrial Organisms
| Herbicide | Earthworms (Eisenia fetida) 14-day LC50 (mg/kg soil) | Bees (Apis mellifera) 48-hr Contact LD50 (µ g/bee ) | Bees (Apis mellifera) 48-hr Oral LD50 (µ g/bee ) |
| 2,4-D | 350 (Slightly toxic) | >100 (Practically non-toxic)[8] | >100 (Practically non-toxic)[8] |
| MCPA | >1000 (Practically non-toxic) | >100 (Practically non-toxic) | >100 (Practically non-toxic) |
| Mecoprop | 397 (Slightly toxic)[16] | >100 (Practically non-toxic) | >100 (Practically non-toxic) |
| Dichlorprop | >500 (Slightly toxic)[11] | >100 (Practically non-toxic) | >100 (Practically non-toxic) |
Note: Toxicity classifications for earthworms are generally: >1000 mg/kg = practically non-toxic; 100-1000 mg/kg = slightly toxic; 10-100 mg/kg = moderately toxic; <10 mg/kg = highly toxic. For bees, LD50 > 11 µ g/bee is considered practically non-toxic.
Environmental Fate and Transport
The environmental persistence, mobility, and potential for bioaccumulation are critical factors in determining the overall ecological risk of a herbicide.
Table 3: Environmental Fate Properties of Phenoxy Herbicides
| Herbicide | Soil Half-life (days) | Aquatic Half-life (days) | Log Kow (Bioaccumulation Potential) |
| 2,4-D | 6.2 - 14[8][17] | Aerobic: 15; Anaerobic: 41-333[18] | 2.58 - 2.83 (Low) |
| MCPA | 15 - 50[2][19] | 14 - 24[19] | 2.75 - 3.22 (Low to Moderate) |
| Mecoprop | 3 - 21[10] | < 30[20] | 1.28 - 3.2 (Low to Moderate) |
| Dichlorprop | 4 - 28 | Can be persistent in some water systems[11] | 3.06 (Moderate) |
Key Observations on Environmental Fate:
-
Persistence: All four herbicides are generally considered to be of low to moderate persistence in soil under aerobic conditions, with microbial degradation being a primary dissipation pathway.[17][19] Persistence can be longer in anaerobic aquatic environments.[18]
-
Mobility: Due to their relatively high water solubility and low to moderate adsorption to soil organic matter, these herbicides have the potential to be mobile in soil and leach into groundwater.[19]
-
Bioaccumulation: With Log Kow values generally below 4, the potential for significant bioaccumulation in aquatic organisms is considered low to moderate.[18]
Structure-Activity Relationships and Ecotoxicity
The differences in the chemical structures of these four phenoxy herbicides directly influence their ecotoxicological profiles.
Caption: Structure-activity relationships of phenoxy herbicides.
The addition of a methyl group to the propionic acid side chain in mecoprop and dichlorprop, as compared to the acetic acid side chain in 2,4-D and MCPA, increases their lipophilicity (fat-solubility). This can lead to greater uptake and potentially higher toxicity in aquatic organisms, as seen with the generally lower EC50 values for algae for dichlorprop. Furthermore, the presence of a chiral center in mecoprop and dichlorprop means that they exist as different stereoisomers, which can have different biological activities and degradation rates.
Experimental Protocols
The following are summarized, step-by-step methodologies for key ecotoxicity tests, based on internationally recognized OECD guidelines. These protocols are designed to be self-validating through the inclusion of controls and defined validity criteria.
Workflow for Aquatic Ecotoxicity Testing
Caption: General workflow for aquatic ecotoxicity testing.
Protocol 1: Daphnia magna Acute Immobilisation Test (OECD 202)[21]
Objective: To determine the concentration of a substance that causes 50% of Daphnia magna to become immobilized after 48 hours of exposure.
Methodology:
-
Test Organisms: Use juvenile Daphnia magna less than 24 hours old, obtained from a healthy laboratory culture.
-
Test Substance Preparation: Prepare a series of at least five test concentrations of the herbicide in a suitable culture medium. Include a control group with no test substance.
-
Test Setup: Place a minimum of 20 daphnids, divided into at least four replicate groups, into test vessels for each concentration and the control.
-
Exposure: Expose the daphnids for 48 hours under controlled conditions of temperature (20 ± 2 °C) and photoperiod (e.g., 16 hours light, 8 hours dark).
-
Observations: At 24 and 48 hours, observe the daphnids for immobilization (defined as the inability to swim within 15 seconds after gentle agitation).
-
Data Analysis: Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Validity Criteria: For the test to be valid, the immobilization in the control group must not exceed 10%.
Protocol 2: Fish Acute Toxicity Test (OECD 203)[3][22][23]
Objective: To determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
Methodology:
-
Test Organisms: Use a recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), of a specified size and from a healthy stock.
-
Test Substance Preparation: Prepare a geometric series of at least five concentrations of the herbicide in water. A control group is also required.
-
Test Setup: Place a specified number of fish (e.g., 7-10) into test chambers for each concentration and the control.
-
Exposure: Expose the fish for 96 hours under a semi-static or flow-through system to maintain test concentrations.[21] Maintain controlled temperature, pH, and dissolved oxygen levels.
-
Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.[21]
-
Data Analysis: Calculate the LC50 value and its confidence limits.
-
Validity Criteria: The mortality in the control group must not exceed 10% at the end of the test.
Protocol 3: Algal Growth Inhibition Test (OECD 201)[1][7][25][26][27]
Objective: To determine the effect of a substance on the growth of a freshwater green alga.
Methodology:
-
Test Organism: Use an exponentially growing culture of Pseudokirchneriella subcapitata.
-
Test Substance Preparation: Prepare a series of at least five concentrations of the herbicide in a nutrient-rich algal growth medium.
-
Test Setup: Inoculate flasks containing the different test concentrations and a control with a low density of algal cells. Use at least three replicate flasks per concentration.
-
Exposure: Incubate the flasks for 72 hours under constant illumination and temperature.
-
Biomass Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at least every 24 hours.
-
Data Analysis: Calculate the EC50 for growth rate inhibition.
-
Validity Criteria: The biomass in the control cultures should increase by a factor of at least 16 within 72 hours.
Conclusion
This comparative guide demonstrates that while 2,4-D, MCPA, mecoprop, and dichlorprop share a common mode of action, their ecotoxicological profiles and environmental fate exhibit important differences. Generally, all four herbicides show low to moderate acute toxicity to a range of non-target organisms at typical environmental concentrations. However, the propionic acid derivatives, particularly dichlorprop, can exhibit higher toxicity to certain aquatic organisms like algae, likely due to their increased lipophilicity.
The environmental persistence of these herbicides is relatively low in aerobic soils, but their mobility raises concerns about potential groundwater contamination. The standardized OECD testing protocols provide a robust framework for assessing these risks, and the choice of test organisms is based on their ecological relevance and sensitivity.
For researchers and environmental professionals, a comprehensive understanding of these nuances is essential for conducting accurate risk assessments and developing sustainable weed management strategies. The data and protocols presented in this guide are intended to support these efforts and promote the responsible use of these important agricultural chemicals.
References
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
- Dichlorprop | C9H8Cl2O3 | CID 8427. (n.d.). In PubChem.
- MCPA in Drinking-water. (n.d.). World Health Organization (WHO).
- 2,4-D Fact Sheet. (n.d.). National Pesticide Information Center.
- 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Centers for Disease Control and Prevention (CDC).
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers.
- 2,4-Dichlorophenoxyacetic acid (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). International Programme on Chemical Safety (IPCS).
- Pesticide Fact Sheet Number 208mcpa {microform}. (n.d.). United States Environmental Protection Agency (EPA).
- Mecoprop. (2020, August 9). In Coastal Wiki.
- Use of Eisenia fetida as a Biological Risk Marker in a Qualitative Eco Assessment Test of a Romanian Watercourse. (2022, May 26). National Institutes of Health (NIH).
- Review on the acute Daphnia magna toxicity test – Evaluation of the sensitivity and the precision of assays performed with. (n.d.).
- Dichloropropenes | Public Health Statement | ATSDR. (n.d.). Centers for Disease Control and Prevention (CDC).
- Daphnia as a model organism to probe biological responses to nanomaterials—from individual to population effects via adverse outcome pathways. (n.d.). National Institutes of Health (NIH).
- Mecoprop ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.
- MCPA. (n.d.). In Wikipedia.
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). Aropha.
- Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). Organisation for Economic Co-operation and Development (OECD).
- Test No. 203: Fish, Acute Toxicity Test. (n.d.). Organisation for Economic Co-operation and Development (OECD).
- Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). Organisation for Economic Co-operation and Development (OECD).
- Dichlorprop-P (Ref: BAS 044H). (n.d.). AERU.
- Dichlorprop (Ref: RD 406). (n.d.). AERU.
- EQS - Ecotox Centre proposal for: Mecoprop-P. (n.d.). Oekotoxzentrum.
- Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste. (2015, September). PubMed.
- Applications of Daphnia magna in Ecotoxicological Studies: A Review. (2023, December 24). ResearchGate.
- Mecoprop | C10H11ClO3 | CID 7153. (n.d.). In PubChem.
- Attenuation of mecoprop in the subsurface. (n.d.). GOV.UK.
- Daphnia in Ecotoxicology: Unveiling Aquatic Contaminant Effects. (n.d.). Biobide.
- Acute toxicity of injected drugs and substances in fish. (2020, September 9). Protocols.io.
- MCPA is Bad ?. (n.d.). Stranooden Group Water Scheme.
- OECD 203: Fish, Acute Toxicity Test. (n.d.). Situ Biosciences.
- Acute Toxicity and Ecotoxicological Risk Assessment of Three Volatile Pesticide Additives on the Earthworm—Eisenia fetida. (2021, October 26). PubMed Central.
- OECD Procedure 203 Fish, Acute Toxicity Test. (n.d.). EUROLAB.
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). ibacon GmbH.
- Fish Acute Toxicity Test (OECD 203) August, 2018. (n.d.). Regulations.gov.
- Mecoprop The half-lives for degradation of chlorophenoxy herbicides, including mecoprop (CAS No. 93-65-2. (n.d.).
- OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. (n.d.).
- Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as. (n.d.). SciSpace.
- A Standardized Soil Ecotoxicological Test Using Red Worms (Eisenia fetida). (n.d.).
- Biological test method: acute lethality test using daphnia species. (2017, September 10). Canada.ca.
- Dichlorprop-P-etexyl (Ref: CA2134). (n.d.). AERU.
- Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- Mecoprop (Ref: RD 4593). (n.d.). AERU.
- Mecoprop-P (Ref: BAS 037H). (n.d.). AERU.
- Ecotoxicological Evaluation of Earthworm (Eisenia fetida) Induced by Enrofloxacin and Di-(2-Ethylhexyl) Phthalate. (2023, June 30). MDPI.
- Dichlorprop-P | C9H8Cl2O3 | CID 119435. (n.d.). In PubChem.
- Effect thresholds for the earthworm Eisenia fetida: Toxicity comparison between conventional and biodegradable microplastics. (n.d.).
Sources
- 1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 2. stranoodengws.ie [stranoodengws.ie]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Daphnia as a model organism to probe biological responses to nanomaterials—from individual to population effects via adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]
- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 8. 2,4-D Fact Sheet [npic.orst.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]
- 12. Acute Toxicity and Ecotoxicological Risk Assessment of Three Volatile Pesticide Additives on the Earthworm—Eisenia fetida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Eisenia fetida as a Biological Risk Marker in a Qualitative Eco Assessment Test of a Romanian Watercourse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 17. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. cdn.who.int [cdn.who.int]
- 20. Mecoprop - Coastal Wiki [coastalwiki.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Validating Microbial Degradation Assays for Herbicides
For researchers, scientists, and professionals in drug development and environmental science, the accurate assessment of a herbicide's environmental fate is paramount. Microbial degradation is a primary route of dissipation for many herbicides in soil and water.[1][2] Therefore, robust and reliable laboratory assays that measure this process are critical for environmental risk assessment and regulatory approval. This guide provides an in-depth, experience-driven approach to validating a microbial degradation assay, ensuring the generation of trustworthy and defensible data. We will delve into the causality behind experimental choices, compare key analytical methodologies, and provide actionable protocols grounded in authoritative standards.
The Foundational Importance of Method Validation
Core Validation Parameters: A Self-Validating System
A well-validated assay is a self-validating system. Each parameter provides a layer of confidence in the final results. The following are the essential validation characteristics that must be assessed.[4][5][6]
Specificity (Selectivity)
Why it's critical: Specificity ensures that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or endogenous soil/water components.[4][5] A lack of specificity can lead to an over- or underestimation of the herbicide concentration.
Experimental Protocol:
-
Matrix Blanks: Analyze at least five different blank soil or water samples (from diverse sources, if applicable) that have not been treated with the herbicide. These should not produce any signal at the retention time or mass-to-charge ratio of the target analyte.
-
Spiked Blanks: Fortify the blank matrices with known concentrations of potential interferents, such as known metabolites or other pesticides commonly used in conjunction with the target herbicide. The analyte signal should remain unaffected.
-
Peak Purity Analysis: For chromatographic methods, utilize techniques like diode array detection (DAD) for HPLC or mass spectrometry (MS) to assess peak purity. This confirms that the chromatographic peak of the analyte is attributable to a single component.
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.[4] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[4]
Experimental Protocol:
-
Calibration Standards: Prepare a series of at least five calibration standards of the herbicide in a solvent and in a matrix extract (matrix-matched calibration) to account for matrix effects.
-
Calibration Curve: Plot the analytical response versus the known concentrations of the standards.
-
Statistical Analysis: Perform a linear regression analysis. The coefficient of determination (r²) should be greater than 0.99.[7] The residuals should be randomly distributed around zero.
-
Define Range: The range is typically from the Limit of Quantification (LOQ) to 120% of the highest expected concentration in the study samples.[4]
Accuracy
Why it's critical: Accuracy represents the closeness of the measured value to the true value.[5] It is a measure of the systematic error of the method. Inaccurate methods will consistently produce biased results.
Experimental Protocol:
-
Fortification Levels: Spike blank matrix samples at a minimum of three concentration levels (e.g., low, medium, and high) within the defined range. A common approach is to spike at the LOQ, a mid-range concentration, and a high-range concentration.[4]
-
Replicates: Analyze at least five replicates at each concentration level.
-
Calculate Recovery: Accuracy is expressed as the percentage recovery, calculated as: (Measured Concentration / Spiked Concentration) x 100%
-
Acceptance Criteria: For pesticide residue analysis, mean recoveries are typically expected to be within 70-120%.[7]
Precision
Why it's critical: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][8] It reflects the random error of the method. Poor precision indicates that the results are not reproducible. Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-assay precision): The precision obtained between different laboratories, or within the same laboratory over a longer period by different analysts using different equipment.
Experimental Protocol:
-
Repeatability: Analyze at least five replicates of spiked samples at three different concentrations on the same day, with the same analyst and instrument.
-
Reproducibility: Repeat the analysis on different days, with different analysts and, if possible, different instruments.
-
Calculate Relative Standard Deviation (RSD): Precision is expressed as the RSD (also known as the coefficient of variation, CV). RSD (%) = (Standard Deviation of Measurements / Mean of Measurements) x 100%
-
Acceptance Criteria: The RSD should typically be ≤ 20%.[7]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why they are critical:
-
LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.[7]
-
LOQ: The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.[9]
These parameters define the sensitivity of the method.
Experimental Protocol:
-
Signal-to-Noise Ratio: A common approach is to determine the concentration that produces a signal-to-noise ratio of 3:1 for the LOD and 10:1 for the LOQ.[10]
-
Spiked Blanks: Analyze a series of low-level spiked blank matrix samples.
-
Statistical Method: Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response of multiple blank samples (σ) and the slope of the calibration curve (S):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Authoritative Grounding: Regulatory Guidelines
The experimental design for microbial degradation studies should be grounded in internationally recognized guidelines to ensure regulatory acceptance.
-
OECD Test Guideline 307: "Aerobic and Anaerobic Transformation in Soil" : This guideline details the procedures for evaluating the rate and pathway of degradation of chemicals in soil under both aerobic and anaerobic conditions.[1][2][11][12] It specifies requirements for soil selection, test conditions, and data to be reported.
-
US EPA OCSPP 835.4100: "Aerobic Soil Metabolism" : This guideline from the U.S. Environmental Protection Agency provides a framework for conducting studies to determine the rate and route of pesticide degradation in soil under aerobic conditions.[13][14][15]
Adherence to these guidelines is crucial for the data to be considered for environmental risk assessments.
Comparison of Analytical Techniques: HPLC vs. GC-MS
The choice of analytical instrumentation is a critical decision in developing a degradation assay. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the analyte's distribution between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[16] | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by detection based on mass-to-charge ratio.[16] |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds.[17][18][19] | Best for volatile and semi-volatile compounds that are thermally stable.[17][18] |
| Derivatization | Often not required for polar herbicides.[16] | Frequently necessary for polar herbicides to increase volatility and thermal stability.[16] |
| Sensitivity | Good, but can be lower than GC-MS for certain compounds. | Generally offers higher sensitivity, making it suitable for trace analysis.[17] |
| Selectivity | Good, especially with selective detectors like tandem mass spectrometry (LC-MS/MS). | Excellent, as mass spectrometry provides structural information for confident identification. |
| Cost & Complexity | Can be more expensive and complex, especially LC-MS/MS systems.[17] | Generally less expensive and complex than high-end LC-MS/MS systems. |
Senior Scientist's Recommendation: For many modern herbicides, which are often polar and non-volatile, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. It offers a powerful combination of specificity, sensitivity, and applicability without the need for derivatization, simplifying sample preparation and reducing the risk of analytical artifacts.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is essential for successful validation.
Caption: Workflow for validating a microbial degradation assay.
Conclusion
Validating a microbial degradation assay for herbicides is a meticulous but indispensable process. It is the cornerstone of generating reliable data for environmental risk assessment. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity, and by grounding the experimental design in authoritative guidelines like those from the OECD and EPA, researchers can ensure the scientific integrity and trustworthiness of their findings. The choice of analytical technique, with a strong recommendation for LC-MS/MS for most modern herbicides, further strengthens the robustness of the assay. This comprehensive approach provides the necessary confidence that the generated data accurately reflects the environmental behavior of the herbicide .
References
- Test No. 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). OECD.
- OECD 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). ibacon GmbH.
- Environmental fate. (n.d.). BiotecnologieBT.
- Thompson, M., Ellison, S. L., & Wood, R. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst, 127(8), 1079-1093.
- Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (n.d.). Royal Society of Chemistry.
- Test No. 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). OECD.
- Test No. 307 : Aerobic and anaerobic transformation in Soil PDF. (n.d.). ZLibrary.
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.). Wessling.
- Aerobic Soil Metabolism (OCSPP guideline # 835.4100): The degradation of bromacil has. (n.d.). Regulations.gov.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission.
- Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (n.d.). European Commission.
- Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. (2023, February 14). European Commission's Food Safety.
- Comparison of the GC and HPLC methods for the determination of pesticides. (n.d.). ResearchGate.
- Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. (2020, October 2). Agilent.
- Best practices in establishing detection and quantification limits for pesticide residues in foods. (2002, October 24). Wiley Online Library.
- Maximum residue limit proposals 'at or about the limit of analytical quantitation' (Residues). (2014, July 1). Australian Pesticides and Veterinary Medicines Authority.
- Series 835 - Fate, Transport and Transformation Test Guidelines. (n.d.). US EPA.
- VALIDATION OF MICROBIOLOGICAL TESTING METHODS. (n.d.). DergiPark.
- Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Detection Limit/Quantitation Limit Summary Table. (n.d.). EPA.
- What is the difference between a GC and HPLC? Which is better for analysis of pesticides and insecticides?. (2022, September 2). Quora.
- Aerobic (or Anaerobic) Degradation in Soil of [test compound]. (n.d.). EPA.
- Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. (n.d.). EPA NEPIS.
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- Microbial Assay Method Development and Method Validation. (n.d.). CD Formulation.
- Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition. (2019, October 11). FDA.
- US EPA - Document Display | NEPIS. (2014, June 12). EPA.
- <1223> VALIDATION OF ALTERNATIVE MICROBIOLOGICAL METHODS. (n.d.). USP.
Sources
- 1. oecd.org [oecd.org]
- 2. Test No. 307 : Aerobic and anaerobic transformation in Soil PDF [wvw.zlibrary.to]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Microbial Assay Method Development and Method Validation - CD Formulation [formulationbio.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. <1223> VALIDATION OF ALTERNATIVE MICROBIOLOGICAL METHODS [drugfuture.com]
- 9. Maximum residue limit proposals ‘at or about the limit of analytical quantitation’ (Residues) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. epa.gov [epa.gov]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 12. oecd.org [oecd.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. amptechfl.com [amptechfl.com]
- 18. quora.com [quora.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(4-Methylphenoxy)propanoic Acid Analysis
This guide provides an in-depth comparison of analytical methodologies for the determination of 2-(4-Methylphenoxy)propanoic acid, a widely used phenoxyalkanoic acid herbicide.[1][2][3] Known commercially as Mecoprop or MCPP, its extensive use in agriculture and turf management necessitates robust and reproducible analytical methods for monitoring its presence in environmental and biological matrices.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering insights into method selection, validation, and the nuances of achieving accurate and comparable results across different laboratories.
A critical aspect of Mecoprop analysis is its chirality. The compound exists as a racemic mixture of two enantiomers, with the (R)-(+)-enantiomer, known as Mecoprop-P, exhibiting the primary herbicidal activity.[1][4] Consequently, analytical methods that can differentiate between these enantiomers are of significant importance for accurate risk assessment and regulatory compliance.[5]
Core Analytical Techniques: A Comparative Overview
The determination of Mecoprop is predominantly accomplished using chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely employed technique for Mecoprop analysis in diverse matrices.[1] Reversed-phase chromatography is the most common separation mode.[1] A significant advantage of HPLC-based methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the ability to often analyze samples with minimal preparation and without the need for derivatization.[6][7]
Gas Chromatography (GC): GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, for acidic herbicides like Mecoprop, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester, commonly a methyl ester.[8] This adds a step to the sample preparation process but can significantly improve chromatographic performance and detection.[8][9] Electron capture detectors (ECD) are highly sensitive to the halogenated structure of Mecoprop, making GC-ECD a viable option.[8][9]
The choice between HPLC and GC often depends on the available instrumentation, the sample matrix, and the specific analytical requirements, such as the need for chiral separation.
The Criticality of Chiral Analysis
As only the (R)-(+)-enantiomer of Mecoprop is herbicidally active, regulatory bodies and environmental monitoring programs are increasingly focusing on enantiomer-specific analysis.[1][4][5] The use of commercial products enriched with the active Mecoprop-P isomer further underscores the need for analytical methods that can distinguish between the enantiomers.[5][10]
Chiral HPLC is the most common approach for separating Mecoprop enantiomers. This is typically achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation.[11]
Inter-laboratory Comparison: Performance Metrics
An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise to assess the competence of laboratories in performing specific analyses.[12][13][14] It involves distributing a homogenous sample to multiple laboratories and comparing their results. This process helps identify potential biases, evaluate method performance, and ensure the reliability of data across different testing facilities.[14]
Below is a table summarizing typical performance data for the analysis of Mecoprop using different analytical techniques, compiled from various sources. These values can serve as a benchmark for laboratories participating in an inter-laboratory comparison.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Key Considerations |
| HPLC-UV [1][2] | Water, Serum, Urine | 0.1 mg/L[2] | - | 87.5 - 99.8[2] | Simple, but may lack selectivity in complex matrices. |
| GC-ECD [15] | Water, Soil, Waste | 0.09 µg/L[15] | - | - | Requires derivatization, highly sensitive. |
| GC-MS [16] | Water | 0.80 ng/L[16] | - | - | High specificity and sensitivity, requires derivatization. |
| LC-MS/MS [6][7] | Surface and Ground Water | 0.00008 - 0.0047 µg/L[6] | 0.01 - 0.05 µg/L[6] | 71 - 118[6][15] | High sensitivity and selectivity, often no derivatization needed. |
| Chiral HPLC [11][17] | Various | 4 µM[17] | - | - | Essential for enantiomer-specific analysis. |
Note: The performance metrics can vary significantly based on the specific instrumentation, method parameters, and matrix complexity.
Experimental Protocols: A Step-by-Step Guide
To ensure consistency in an inter-laboratory comparison, a standardized and validated protocol is essential. Below are representative workflows for sample preparation and analysis.
This protocol is a general guideline for the extraction of Mecoprop from water samples, a common matrix in environmental monitoring.[1]
Workflow Diagram:
Caption: General derivatization workflow for GC analysis of Mecoprop.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of results, especially in a comparative study, each analytical run should incorporate self-validating elements.
-
Certified Reference Materials (CRMs): The use of CRMs for Mecoprop and Mecoprop-P is fundamental for instrument calibration, method validation, and ongoing quality control. [1]Several suppliers offer high-purity analytical standards. [18][19][20][21][22]* Internal Standards: The use of an isotopically labeled internal standard (e.g., Mecoprop-d3) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
-
Quality Control Samples: Analysis of blank and spiked matrix samples at different concentration levels should be included in each analytical batch to monitor for contamination, accuracy, and precision.
Conclusion and Recommendations
The choice of analytical methodology for this compound is contingent on the specific objectives of the analysis. For routine monitoring where high sensitivity is required, LC-MS/MS offers a robust and efficient approach, often with simplified sample preparation. [6][7]When enantiomer-specific data is necessary, chiral HPLC is indispensable. [11]GC-based methods, while requiring a derivatization step, remain a powerful tool, particularly with the high sensitivity of an ECD. [8][9][15] For a successful inter-laboratory comparison, the following are paramount:
-
A clearly defined and harmonized analytical protocol.
-
The use of a common, well-characterized test material.
-
Inclusion of certified reference materials for calibration and quality control.
-
Transparent reporting of all method parameters and validation data.
By adhering to these principles, laboratories can confidently assess their performance and contribute to a body of reliable and comparable data for this important environmental analyte.
References
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
- Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. [Link]
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
- Mecoprop | C10H11ClO3. PubChem. [Link]
- SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
- DETERMINATION OF THE HERBICIDE MECOPROP (MCPP) IN THE SERUM AND URINE OF A PATIENT WITH MCPP POISONING. Journal of UOEH. [Link]
- Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop).
- Determination of the Enantiomeric Forms of Mecoprop. AWS. [Link]
- Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology. [Link]
- Inter laboratory Comparison 2023 Report.
- HPLC Methods for analysis of Mecoprop.
- Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.
- Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop ((RS)-2-(4-Chloro-2-Methylphenoxy)propionic Acid) in an Enantioselective Manner bySphingomonas herbicidovoranssp. nov.
- Comparison of concentrations and stereoisomer ratios of mecoprop, dichlorprop and metolachlor in Ontario streams, 2006-2007 vs. 2003-2004. PubMed. [Link]
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. [Link]
- Inter-laboratory Comparison Test Analysis Report. Climate Technology Centre and Network (CTCN). [Link]
- Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry.
- Mecoprop-P (Ref: BAS 037H). AERU. [Link]
- Proficiency Testing Schemes. EffecTech UK. [Link]
- Mecoprop Analysis. Chemtest. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jsomt.jp [jsomt.jp]
- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 4. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 5. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. epa.gov [epa.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Comparison of concentrations and stereoisomer ratios of mecoprop, dichlorprop and metolachlor in Ontario streams, 2006-2007 vs. 2003-2004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchmark-intl.com [benchmark-intl.com]
- 13. ctc-n.org [ctc-n.org]
- 14. effectech.co.uk [effectech.co.uk]
- 15. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Mecoprop | CAS 93-65-2 | LGC Standards [lgcstandards.com]
- 19. Mecoprop-P PESTANAL , analytical standard 16484-77-8 [sigmaaldrich.com]
- 20. Mecoprop | CAS 93-65-2 | LGC Standards [lgcstandards.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Mecoprop-P | CAS 16484-77-8 | LGC Standards [lgcstandards.com]
A Senior Application Scientist's Guide to Chiral Column Performance in Phenoxy Acid Separation
For researchers, scientists, and professionals in drug development and agrochemical analysis, the enantioselective separation of phenoxy acids is a critical task. These compounds, widely used as herbicides, often exhibit enantiomer-specific biological activity. Consequently, the ability to accurately quantify the enantiomeric composition is paramount for efficacy and toxicological assessments. This guide provides an in-depth comparison of the performance of different chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of phenoxy acids, grounded in experimental data and mechanistic insights.
The Chirality of Phenoxy Acids: Why Enantioseparation Matters
Phenoxyalkanoic acids, such as dichlorprop (2,4-DP), mecoprop (MCPP), and fenoprop (2,4,5-TP), possess a stereogenic center at the alpha-carbon of the propionic acid moiety. This results in two enantiomers, (R)- and (S)-forms, which can exhibit significant differences in herbicidal activity. Typically, the (R)-enantiomer is the biologically active component, while the (S)-enantiomer may be inactive or contribute to off-target effects and environmental persistence.[1] Therefore, robust analytical methods are essential to monitor the enantiomeric ratio of these compounds in formulations and environmental samples. Chiral HPLC has become the most versatile and important tool for this purpose.[2]
An Overview of Chiral Stationary Phases (CSPs) for Acidic Compounds
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which interacts differentially with the enantiomers of an analyte. For the separation of acidic compounds like phenoxy acids, three main classes of CSPs have demonstrated significant utility: Polysaccharide-based, Cyclodextrin-based, and Anion-Exchanger columns. The choice of CSP is the most critical step in method development.[3]
The Chiral Recognition Mechanism: A Three-Point Interaction Model
The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. According to the widely accepted three-point interaction model, a stable diastereomeric complex requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions). The difference in the stability of these complexes for the two enantiomers leads to different retention times and, thus, separation.
Comparative Performance of Chiral Columns
The selection of a chiral column is often an empirical process, guided by the structural features of the analyte.[2] Below is a comparative analysis of the most effective column types for phenoxy acid separation, supported by experimental data.
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral compounds, including phenoxy acids.[4][5] Their versatility allows operation in normal-phase, reversed-phase, and polar organic modes.
Mechanism of Action: Chiral recognition on polysaccharide CSPs is governed by a combination of interactions, including hydrogen bonding (with the carbamate groups), π-π interactions (between the aromatic rings of the analyte and the phenyl groups of the selector), and steric interactions based on how the analyte fits into the chiral grooves of the polysaccharide structure.[6][7] For acidic analytes, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, thereby improving peak shape and resolution.[8]
Performance Data:
Polysaccharide columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are considered workhorses in chiral separations.[9]
-
Chiralpak® AD-H/AD-3: This amylose-based column often provides excellent selectivity for phenoxy acids. A fast separation of dichlorprop can be achieved on a Chiralpak® AD-3 column in under 30 seconds using a mobile phase of n-hexane/2-propanol/TFA (90/10/0.1).[1]
-
Chiralcel® OD-H: A cellulose-based counterpart, it can offer complementary selectivity to the Chiralpak® AD series.
-
Immobilized Phases (e.g., Chiralpak® IA, IB, IC): Immobilized polysaccharide CSPs offer the significant advantage of being compatible with a wider range of solvents, which can be crucial for optimizing selectivity and for applications like Supercritical Fluid Chromatography (SFC).[10]
A study using SFC on various arylphenoxypropionate herbicides highlighted the superior performance of certain polysaccharide columns. The Sino-Chiral OJ column, for instance, provided baseline separation for six out of ten herbicides tested.[11]
| Column Type | Chiral Selector | Analyte | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| Chiralpak® AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Dichlorprop | n-Hexane/2-Propanol/TFA (90/10/0.1) | N/A | >1.5 | [1] |
| Sino-Chiral OJ (SFC) | Cellulose tris(4-methylbenzoate) | Dichlorprop-methyl | CO₂/Modifier | 1.11 | 1.95 | [11] |
| Chiralcel® OD-H (SFC) | Cellulose tris(3,5-dimethylphenylcarbamate) | Dichlorprop-methyl | CO₂/Modifier | 1.05 | 0.81 | [11] |
| Chiralpak® AD-H (SFC) | Amylose tris(3,5-dimethylphenylcarbamate) | Dichlorprop-methyl | CO₂/Modifier | 1.05 | 0.88 | [11] |
Note: N/A indicates data not available in the cited source. SFC data is included to show relative selectivity trends of the stationary phases.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are another important class of columns, particularly effective for compounds that can fit into their hydrophobic cavity. They consist of cyclodextrin molecules (cyclic oligosaccharides) bonded to a silica support.
Mechanism of Action: The primary mechanism of chiral recognition is inclusion complexation. One enantiomer fits better into the chiral cavity of the cyclodextrin molecule than the other, leading to a more stable complex and longer retention. Secondary interactions between the analyte and the hydroxyl groups at the rim of the cyclodextrin also play a crucial role.[12]
Performance Data:
Cyclodextrin columns have been successfully applied to the separation of phenoxy acids, often in reversed-phase mode.
-
A study on the quantitation of mecoprop and dichlorprop in water utilized a permethylated α-cyclodextrin column under isocratic reversed-phase conditions to achieve separation.[12]
-
Another investigation into the enantiomeric separation of six phenoxy acid herbicides found that (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) was the most suitable among several cyclodextrins tested, enabling the resolution of four of the six acids.[13]
| Column Type | Chiral Selector | Analyte(s) | Mobile Phase | Rs (Resolution) | Reference |
| Cyclobond I 2000 DM | Dimethylated β-Cyclodextrin | Fluoxetine* | Methanol/0.2% TEAA (25/75, pH 3.8) | 2.52 | [12] |
| Permethylated α-CD | Permethylated α-Cyclodextrin | Mecoprop, Dichlorprop | Acetate Buffer (pH 5.0) / Organic Modifier | Baseline Separation | [12] |
| HP-β-CD (in CE) | (2-hydroxy)propyl-β-cyclodextrin | Dichlorprop, Fenoprop | Ammonium formate buffer (pH 5) | Baseline Separation | [13] |
*Fluoxetine is used as a proxy for an acidic compound to demonstrate the high resolution achievable on this column type.
Anion-Exchanger CSPs (Quinine/Quinidine-based)
Weak anion-exchange (WAX) chiral columns, such as Chiralpak® QN-AX and QD-AX, are specifically designed for the separation of acidic compounds.[14]
Mechanism of Action: The primary chiral recognition mechanism is based on the ionic exchange between the protonated tertiary nitrogen of the chiral selector (derivatives of quinine or its pseudo-enantiomer, quinidine) and the anionic analyte (the deprotonated phenoxy acid).[13] This primary interaction is supplemented by other interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are essential for achieving enantioselectivity.[13] These columns are typically used with polar organic or reversed-phase mobile phases containing acidic and salt additives to control the ionization states of the selector and analyte.
Performance Data:
These columns show exceptional performance for a wide variety of acidic compounds. A key feature is that the QN-AX and QD-AX columns often provide a reversal of enantiomer elution order, which is highly beneficial for the accurate quantification of minor enantiomeric impurities.[14]
| Column Type | Chiral Selector | Analyte(s) | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| Chiralpak® QN-AX | O-9-(tert-butylcarbamate) of Quinine | Various Acidic Compounds | Polar Organic / Reversed Phase | High | Excellent | [13] |
| Chiralpak® QD-AX | O-9-(tert-butylcarbamate) of Quinidine | Various Acidic Compounds | Polar Organic / Reversed Phase | High | Excellent | [13] |
Experimental Protocols and Method Development
Developing a robust chiral separation method involves a systematic approach to selecting the column and optimizing the mobile phase.[15]
General Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for developing a chiral HPLC method for phenoxy acids.
Caption: A typical workflow for chiral method development.
Detailed Experimental Protocol: Separation of Dichlorprop
This protocol is a representative method for the enantiomeric separation of dichlorprop using a polysaccharide-based CSP in normal-phase mode.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
2. Chiral Column:
-
Chiralpak® AD-3 (50 mm x 4.6 mm I.D., 3 µm particle size) or equivalent amylose-based CSP.
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v). For example, to 1 liter of the hexane/2-propanol mixture, add 1 mL of TFA.
-
Degas the mobile phase by sonication for 15-20 minutes or by online degasser.
-
Causality: The hexane/2-propanol mixture provides the appropriate polarity for normal-phase chromatography. TFA is a crucial additive that acts as an ion-pairing agent and suppresses the dissociation of the carboxylic acid group of dichlorprop, preventing peak tailing and improving resolution.[8]
-
4. Chromatographic Conditions:
-
Flow Rate: 5.0 mL/min (for fast analysis on a 50mm column). Adjust to 1.0 mL/min for a standard 150 or 250 mm column.
-
Column Temperature: 25°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5-10 µL.
5. Sample Preparation:
-
Dissolve the racemic dichlorprop standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
6. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
7. Data Analysis:
-
Identify the two enantiomer peaks.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) to evaluate the performance of the separation.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for chiral HPLC analysis.
Conclusion and Recommendations
The successful chiral separation of phenoxy acids is readily achievable with modern HPLC columns. The choice of the optimal chiral stationary phase is paramount and depends on the specific analytical challenge.
-
For broad applicability and initial screening, polysaccharide-based CSPs like Chiralpak® AD and Chiralcel® OD are highly recommended. Their versatility across different mobile phase modes provides a high chance of success.
-
For challenging separations or when reversed-phase methods are required, cyclodextrin-based CSPs offer a powerful alternative with a distinct chiral recognition mechanism.
-
For dedicated, high-resolution analysis of acidic compounds, weak anion-exchange columns like Chiralpak® QN-AX and QD-AX are unparalleled in their performance and offer the unique advantage of switchable elution orders.
Ultimately, a systematic method development approach, involving the screening of a small, diverse set of columns and mobile phases, will lead to a robust and reliable method for the critical task of phenoxy acid enantioseparation.
References
- Enantioselective Separation and Analysis of Chiral Herbicides. American Chemical Society. [Link]
- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Chemical structures of CHIRALPAK ® amylose and cellulose based chiral stationary phases.
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. [Link]
- Success rates on amylose-and cellulose-based CSPs in the both separation modes.
- Ionic liquids as mobile phase additives for high-performance liquid chromatography separation of phenoxy acid herbicides and phenols.
- Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chrom
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
- Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantiosepar
- Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PMC. [Link]
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separ
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Daicel CHIRALPAK® QD-AX & QN-AX Anion Exchange HPLC Chiral Columns. Daicel. [Link]
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- HPLC manual (for chiral HPLC analysis).[Link]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Chiral Recognition Mechanisms in Enantiomers Separ
- DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Daicel. [Link]
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals.
- chiral columns www.HPLC.eu.[Link]
- Chiral HPLC Separ
- Optical resolution of racemic compounds by chiral HPLC on immobilized amylose derivatives with regioselective substituents.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Rapid Method Scouting of Chiral Compounds. Shimadzu. [Link]
- Analytical Methods. RSC Publishing. [Link]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications [mdpi.com]
- 5. [PDF] Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. thelabstore.co.uk [thelabstore.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Phenoxypropionic Acids for the Modern Researcher
Phenoxypropionic acids represent a critical structural motif in a vast array of commercially significant molecules, from herbicides to vital pharmaceuticals. For researchers and professionals in drug development and agrochemical synthesis, the efficient and reliable construction of this moiety is of paramount importance. This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to phenoxypropionic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to inform your experimental design and troubleshooting. Every protocol presented is designed to be a self-validating system, grounded in established chemical principles.
The Workhorse: Williamson Ether Synthesis
The Williamson ether synthesis is arguably the most classical and widely employed method for the formation of the ether linkage in phenoxypropionic acids. Its enduring popularity stems from its conceptual simplicity and broad applicability.
Mechanistic Deep Dive: An SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps involve the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic α-halo- or α-sulfonyloxypropionate ester or acid.
Caption: The SN2 mechanism of the Williamson ether synthesis.
-
Causality in Experimental Choices: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, but more moderate bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle, particularly when the phenol is relatively acidic. The reaction is typically performed in a polar aprotic solvent, such as acetone or DMF, which can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.
Advantages and Limitations
Advantages:
-
Versatility: A wide range of phenols and α-substituted propionates can be used.
-
Predictability: The S
N2 mechanism is well-understood, making the reaction outcome generally predictable. -
Accessibility of Reagents: Starting materials are often commercially available and relatively inexpensive.
Limitations:
-
Steric Hindrance: As with all S
N2 reactions, steric hindrance around the electrophilic carbon can significantly reduce the reaction rate. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination.[1] -
Elimination Side Reactions: The use of a strong base can promote E2 elimination, especially with secondary alkyl halides, leading to the formation of α,β-unsaturated esters as byproducts.[2]
-
C-Alkylation: Phenoxides are ambident nucleophiles, and under certain conditions, alkylation can occur on the aromatic ring, though this is less common for O-alkylation.[2]
Experimental Protocol: Synthesis of 2-(4-methylphenoxy)acetic acid
This protocol provides a representative procedure for the Williamson ether synthesis.
-
Reagent Preparation: In a round-bottom flask, dissolve 4 g of potassium hydroxide (KOH) in 8 mL of water.
-
Phenoxide Formation: To the KOH solution, add 2 g of p-cresol. Swirl the mixture until a homogenous solution is formed.
-
Reaction Setup: Fit the flask with a reflux condenser and add a stir bar. Heat the mixture to a gentle boil.
-
Addition of Alkylating Agent: While the solution is boiling, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over 10 minutes.
-
Reaction: Continue refluxing for an additional 10 minutes after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature and then acidify with concentrated HCl until the solution is acidic (test with pH paper).
-
Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from boiling water to obtain pure 2-(4-methylphenoxy)acetic acid.[3]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation offers a powerful alternative for the synthesis of diaryl ethers and, by extension, phenoxypropionic acids, particularly when the corresponding aryl halide is unreactive under SN2 conditions.
Mechanistic Insights: The Role of Copper
The mechanism of the Ullmann condensation is more complex than the Williamson synthesis and is still a subject of some debate. However, a generally accepted catalytic cycle involves a copper(I) species.
Caption: A plausible catalytic cycle for the Ullmann condensation.
-
Causality in Experimental Choices: Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[4] Modern protocols utilize ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) that stabilize the copper catalyst and facilitate the reaction under milder conditions.[2][5] The choice of base is also important, with cesium carbonate often being more effective than potassium carbonate. The reaction is typically carried out in a high-boiling polar solvent like DMF or NMP.[4]
Advantages and Limitations
Advantages:
-
Broader Scope for Aryl Halides: Can be used with aryl halides that are unreactive in S
N2 reactions. -
Formation of Sterically Hindered Ethers: Can be more effective for the synthesis of sterically congested diaryl ethers.
Limitations:
-
Harsh Conditions: Often requires high temperatures, although modern ligand systems have mitigated this to some extent.[5]
-
Catalyst and Ligand Costs: The use of copper catalysts and specialized ligands can increase the cost of the synthesis.
-
Substrate Sensitivity: The reaction can be sensitive to the electronic properties of the aryl halide and the phenol. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[4]
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis
This protocol is a generalized procedure adaptable for the synthesis of various diaryl ethers.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), the phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI-PPh₃ (0.05 mmol, 5 mol %).[6]
-
Solvent Addition: Add a non-polar solvent such as toluene or xylene.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[6]
Chiral Synthesis: A Route from L-Alanine
For applications requiring enantiomerically pure phenoxypropionic acids, a synthetic route starting from a chiral precursor is necessary. L-alanine provides a readily available and cost-effective starting material for the synthesis of (R)-2-phenoxypropionic acids.
Synthetic Strategy
This multi-step synthesis involves the conversion of the amino group of L-alanine into a good leaving group (chloride) with retention of stereochemistry, followed by a Williamson-type etherification.
Caption: Synthetic pathway from L-Alanine to (R)-2-Phenoxypropionic Acid.
Key Considerations
-
Stereochemistry: The diazotization and chlorination of L-alanine proceeds with overall retention of configuration.
-
Reaction Conditions: The diazotization step is typically carried out at low temperatures to control the reactivity of the diazonium salt intermediate. The subsequent etherification is a standard Williamson synthesis.
Experimental Protocol: Synthesis of (R)-2-Phenoxypropionic Acid from L-Alanine
This protocol is based on an optimized, efficient route.[7]
Step 1: Synthesis of (S)-2-Chloropropionic Acid
-
Reaction Mixture: In a suitable reactor, a mixture of L-alanine, hydrochloric acid, sodium nitrite, and potassium iodide in a molar ratio of 1.0:2.0:1.2:0.7 is prepared.
-
Reaction: The mixture is heated to 125 °C and refluxed for 1.5 hours.
Step 2: Synthesis of (R)-2-Phenoxypropionic Acid
-
Reaction Mixture: The (S)-2-chloropropionic acid from the previous step is reacted with phenol in the presence of a base (e.g., NaOH) and a catalytic amount of potassium iodide. The molar ratio of phenol to (S)-2-chloropropionic acid is typically 1.0:1.2.
-
Reaction: The reaction is heated to facilitate the etherification.
-
Isolation and Purification: After the reaction is complete, the mixture is worked up by extraction and the final product is purified, for example, by using an anionic exchange resin, to yield (R)-2-phenoxypropionic acid with a purity of over 95%.[7] The overall molar conversion rate from phenol is reported to be around 74.9%.[7]
Comparative Analysis of Synthesis Routes
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Synthesis from L-Alanine |
| Primary Application | General synthesis of ethers | Synthesis of diaryl ethers, especially with unreactive aryl halides | Synthesis of chiral phenoxypropionic acids |
| Mechanism | S | Copper-catalyzed cross-coupling | Diazotization followed by S |
| Typical Yield | Good to excellent (can be >90%) | Moderate to good (highly variable) | Good (e.g., ~75% from phenol)[7] |
| Reaction Conditions | Mild to moderate temperatures | Often requires high temperatures (modern methods are milder) | Multi-step, requires specific temperature control |
| Substrate Scope | Broad for phenols; best with primary alkyl halides | Broad for aryl halides; tolerant of steric hindrance | Specific to chiral α-amino acids |
| Key Advantages | Simplicity, cost-effective, well-understood | Access to otherwise difficult-to-make ethers | Access to enantiomerically pure products |
| Key Disadvantages | Prone to elimination side reactions, sensitive to steric hindrance | Harsh conditions, catalyst cost, potential for byproducts | Multi-step process, handling of diazonium intermediates |
Conclusion
The choice of synthetic route for phenoxypropionic acids is dictated by the specific requirements of the target molecule and the practical constraints of the laboratory or industrial setting. The Williamson ether synthesis remains the go-to method for many applications due to its simplicity and reliability. For more challenging substrates, particularly unreactive aryl halides, the Ullmann condensation provides a valuable, albeit more demanding, alternative. When enantiopurity is the primary concern, a chiral pool approach starting from readily available amino acids like L-alanine offers an elegant and efficient solution. By understanding the mechanistic nuances and practical considerations of each of these routes, researchers can make informed decisions to optimize their synthetic strategies for phenoxypropionic acids.
References
- An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (n.d.). ResearchGate.
- Ullmann condensation. (2023, December 1). In Wikipedia.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
- Williamson ether synthesis. (2023, November 28). In Wikipedia.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (n.d.).
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). Journal of the American Chemical Society, 139(50), 18328–18339. [Link]
- The Williamson Ether Synthesis. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
Sources
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Biological Efficacy in Synthetic Auxins: From Receptor to Response
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and comparing the biological efficacy of various synthetic auxins. We will move beyond simple cataloging of effects to explore the underlying molecular mechanisms that dictate their differential activities. This guide provides both the theoretical foundation and validated experimental protocols to empower you to design and interpret your own comparative studies.
The term "auxin" encompasses a class of phytohormones, with indole-3-acetic acid (IAA) being the most prevalent natural form, that regulate nearly every aspect of plant growth and development.[1][2] Synthetic auxins are molecules that mimic the activity of IAA, often with greater potency or stability, making them invaluable tools in both agricultural and basic research.[3] However, not all synthetic auxins are created equal. Their efficacy can vary dramatically depending on their chemical structure, which in turn influences their interaction with the plant's molecular machinery. Understanding these differences is critical for selecting the appropriate compound for a specific application, be it herbicide development, tissue culture, or fundamental studies of plant physiology.
This guide will dissect the key determinants of auxin efficacy—receptor binding, transport, and metabolism—and provide detailed, self-validating experimental protocols to quantify these differences in a laboratory setting.
Part 1: The Molecular Basis of Differential Auxin Efficacy
The physiological response to an auxin begins with its perception at the molecular level. The varied effects of different synthetic auxins can be traced back to subtle but significant differences in how they navigate the core signaling pathway.
The Canonical Auxin Signaling Pathway
The primary mechanism of auxin action involves the SCFTIR1/AFB signaling pathway.[4] In this pathway, auxin acts as a "molecular glue" to facilitate the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors and a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[1][5] This binding event targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then activate the transcription of a wide array of auxin-responsive genes, ultimately leading to a physiological response.[1]
Determinants of Differential Efficacy
-
Receptor Binding Affinity and Selectivity: The TIR1/AFB family in Arabidopsis consists of six members, and synthetic auxins exhibit differential binding affinities for them.[5] For instance, picolinate auxins like picloram and halauxifen-methyl show a higher affinity for the AFB5 receptor compared to TIR1.[6][7] In contrast, 2,4-D binds more preferentially to TIR1 than AFB5.[6] This selectivity can lead to different downstream effects, as specific receptor-repressor pairs may regulate different sets of genes. The binding affinity does not always correlate directly with whole-plant herbicidal efficacy, but it is the critical first step in initiating the signaling cascade.[8]
-
Cellular Transport: The concentration of auxin within a cell is tightly regulated by influx and efflux carriers. Natural auxin (IAA) and some synthetic auxins like 2,4-D are imported by AUX1/LAX influx carriers.[6] However, their export via PIN and ABCB efflux transporters varies significantly. 2,4-D, for example, is a poor substrate for these efflux carriers, which leads to its accumulation within the cell and contributes to its high potency.[6]
-
Metabolic Stability: Natural IAA is subject to rapid turnover in the plant through conjugation and oxidation. Many synthetic auxins, particularly non-indole types like the phenoxyacetic acids (e.g., 2,4-D) and benzoic acids (e.g., dicamba), are highly resistant to these degradation pathways.[6] This increased stability ensures a longer-lasting signal, often resulting in an over-stimulation of the auxin response pathway that can be lethal to the plant.
| Synthetic Auxin | Chemical Class | Key Efficacy Characteristics |
| IAA (Natural) | Indoleacetic Acid | Baseline for comparison; rapidly metabolized.[6] |
| NAA | Naphthaleneacetic Acid | Strong activity, but lower affinity for TIR1/AFB5 than IAA.[6][9] Good substrate for transport proteins.[6] |
| 2,4-D | Phenoxyacetic Acid | High potency; poor substrate for efflux carriers, leading to cellular accumulation.[6] Preferential binding to TIR1.[6] |
| Dicamba | Benzoic Acid | High herbicidal activity; shows relatively low binding to TIR1/AFB receptors in vitro, suggesting other factors contribute to its potency.[8] |
| Picloram | Picolinic Acid | High herbicidal activity; displays higher affinity for the AFB5 receptor than TIR1.[6] |
Part 2: Experimental Framework for Efficacy Comparison
To objectively compare the biological efficacy of different synthetic auxins, standardized bioassays are essential. Here, we present detailed protocols for two of the most common and reliable methods: the Arabidopsis root elongation inhibition assay and the callus induction assay.
Bioassay 1: Arabidopsis thaliana Root Elongation Inhibition
Causality and Principle: This assay is a highly sensitive and quantitative method to assess auxin activity. At low concentrations, auxins can promote root growth, but at supra-optimal concentrations, they strongly inhibit primary root elongation by inducing ethylene biosynthesis.[10][11] The concentration required to inhibit growth by 50% (IC50) is a direct measure of the auxin's biological potency. A more potent auxin will have a lower IC50 value.
Detailed Experimental Protocol:
-
Seed Sterilization:
-
Place Arabidopsis thaliana (Col-0 ecotype is standard) seeds in an open microfuge tube.
-
Place the open tube in a sealed desiccator jar with a beaker containing 100 mL of commercial bleach.
-
Carefully add 3 mL of concentrated HCl to the bleach to generate chlorine gas. (CAUTION: Perform in a certified chemical fume hood with appropriate personal protective equipment).
-
Seal the chamber and leave for 3-4 hours.
-
Vent the chamber in the fume hood before removing the sterilized seeds.
-
-
Plating and Stratification:
-
Prepare Murashige and Skoog (MS) medium, including 1% sucrose and solidified with 0.8% agar. Adjust pH to 5.7 before autoclaving.
-
Pour the medium into 100x100 mm square petri plates.
-
Under sterile conditions, sow ~15-20 seeds in a straight line at the top of each plate.
-
Seal the plates with breathable tape and wrap in aluminum foil.
-
Stratify at 4°C for 2-3 days to synchronize germination.
-
-
Germination and Transfer:
-
Transfer the plates to a growth chamber (22°C, 16h light/8h dark cycle) and place them vertically to allow roots to grow along the agar surface.
-
After 4-5 days, when seedlings have a primary root length of approximately 0.5-1.0 cm, they are ready for transfer.
-
Prepare treatment plates containing MS agar supplemented with a range of concentrations for each synthetic auxin (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, 500 nM). A solvent control (e.g., DMSO or ethanol) must be included.
-
Carefully transfer 10-15 uniform seedlings to each treatment plate.
-
-
Incubation and Measurement:
-
Return the plates to the growth chamber and orient them vertically.
-
After an additional 3-5 days, remove the plates and scan them at high resolution.
-
Use software like ImageJ to measure the length of the primary root from the point of transfer to the root tip.
-
-
Data Analysis and Interpretation:
-
For each seedling, calculate the root growth since the time of transfer.
-
For each concentration, calculate the average root growth and standard error.
-
Normalize the data by expressing the average growth at each concentration as a percentage of the average growth of the solvent control.
-
Plot the percent inhibition of root growth against the log of the auxin concentration to generate a dose-response curve.[12]
-
Use a non-linear regression (log-logistic model) to calculate the IC50 value for each auxin. The auxin with the lowest IC50 is the most potent in this assay.
-
Bioassay 2: Callus Induction and Proliferation
Causality and Principle: Auxins, typically in combination with cytokinins, are fundamental for inducing plant cells to de-differentiate and proliferate into an unorganized mass called a callus.[13] The ability of a synthetic auxin to induce high-quality, friable callus at a low concentration is a measure of its efficacy in promoting cell division. 2,4-D is renowned for its strong callus-inducing properties.[14]
Sources
- 1. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. scialert.net [scialert.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenoxy)propanoic Acid
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Methylphenoxy)propanoic acid (also known as Mecoprop or MCPP), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety data and regulatory principles, designed to provide clarity and instill confidence in your waste management practices.
Core Hazard Profile & Safety Imperatives
This compound is a selective herbicide belonging to the chlorophenoxy class of chemicals.[1] While effective in its intended application, its toxicological and environmental profile necessitates stringent handling and disposal protocols. The primary hazards are acute toxicity upon ingestion, severe damage to the eyes, and significant, long-lasting harm to aquatic ecosystems.[2]
The causality behind these strict protocols is the substance's inherent ability to cause harm. The serious eye damage classification (H318) means that contact can lead to irreversible injury. Furthermore, its high toxicity to aquatic life (H410/H411) underscores a critical disposal directive: this chemical must never be allowed to enter drains, sewers, or natural waterways, as even minute quantities can disrupt ecosystems.[2][3]
| Hazard Identification | Description | GHS Classification & Sources |
| Signal Word | Danger | GHS05, GHS07, GHS09 |
| Acute Oral Toxicity | Harmful if swallowed. | H302[2] |
| Eye Damage | Causes serious, potentially irreversible eye damage. | H318[2] |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | H410 / H411[2] |
| Regulatory Status | Must be managed as a hazardous waste due to its toxic characteristics and environmental hazards. Final classification is the generator's responsibility per local and national regulations (e.g., RCRA in the U.S.).[4][5][6] |
Essential Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal preparation, the following PPE is mandatory. The selection of this equipment is directly linked to the hazards identified above.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. This dual protection is non-negotiable due to the H318 classification for serious eye damage.[2][7]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. This barrier is crucial to prevent skin irritation and potential absorption.[3][4][8]
-
Protective Clothing : A lab coat, long-sleeved shirt, and long pants are required to minimize skin contact. For larger quantities or in case of a spill, chemical-resistant coveralls should be worn.[3][9]
-
Respiratory Protection : If handling the powdered form and creating dust, or if working with a solution that may aerosolize, use a particulate filter respirator adapted to the airborne concentration of the substance.[8][10]
Emergency Protocol for Accidental Spills
An accidental release requires immediate and correct action to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure : Alert others in the area and restrict access. Ensure adequate ventilation.[2]
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain the Spill :
-
For Solids : Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. If appropriate, moisten the material slightly with water to prevent dusting before collection.[4][8][10]
-
For Liquids : Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or universal binders to dike and absorb the spill.[3][9]
-
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled substance into a designated, sealable, and clearly labeled hazardous waste container. Use non-sparking tools if a flammable solvent is present in the formulation.[10]
-
Decontaminate Area : Clean the spill area thoroughly with a strong detergent and water. Collect all cleaning materials (wipes, absorbent pads) and the contaminated water (rinsate) as hazardous waste. Do not wash the spill or rinsate into any drain .[9]
-
Dispose of Materials : The container with the collected spill material and all contaminated cleaning supplies must be sealed, labeled, and disposed of as hazardous waste according to the protocol in Section 4.
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by local, state, and federal hazardous waste regulations.[4][7] The following protocol provides a self-validating system for compliant disposal.
Step 4.1: Waste Characterization and Segregation
-
Identify the Waste Stream : Determine if you are disposing of:
-
Unused or expired pure chemical.
-
Contaminated materials (e.g., gloves, weigh boats, absorbent paper, spill debris).
-
Empty but contaminated containers.
-
-
Segregate Waste : Do not mix this waste with other chemical waste streams unless directed by your institution's Environmental Health & Safety (EHS) department. Mixing wastes can create dangerous reactions and complicates the disposal process.
Step 4.2: Containerization and Labeling
-
Primary Container : Keep the waste in its original container whenever possible. If transferring is necessary (e.g., for spill debris), use a robust, sealable container compatible with the chemical.
-
Labeling : The container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Mecoprop."
-
A clear statement of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Causes Severe Eye Damage," "Marine Pollutant").
-
The accumulation start date.
-
Step 4.3: Disposal Pathway Decision Workflow
The following diagram illustrates the decision-making process for directing your generated waste into the proper management stream. All pathways culminate in professional disposal, reinforcing the principle that this chemical should not be managed through conventional means.
Disposal decision workflow for this compound waste streams.
Step 4.4: Managing Empty Containers
An "empty" container that held this chemical is not truly empty; it retains residue that is still hazardous. It must be decontaminated before disposal.
-
Triple-Rinse Procedure :
-
Fill the container approximately 10% full with a suitable solvent (water or as recommended by your EHS office).
-
Securely cap the container and shake vigorously for 30 seconds.
-
Empty the rinsate into a designated hazardous waste container for liquids. This rinsate is now hazardous waste and must be disposed of accordingly.[9][11][12]
-
Repeat this process two more times.
-
-
Container Disposal : After triple-rinsing, puncture the container to render it unusable for any other purpose.[10][11] It may now be disposed of in regular trash or recycled, but only if permitted by your local regulations and institutional policy . Always verify with your EHS office.
Step 4.5: Final Disposal
-
Contact EHS : Your institution's EHS department is your primary resource. They manage contracts with licensed hazardous waste disposal companies that are equipped to handle and transport these materials safely and legally.
-
Professional Disposal : The ultimate disposal method for this chemical is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize toxic decomposition products like hydrogen chloride.[10] Landfilling is generally not appropriate for this type of chemical waste.
Prohibited Disposal Methods: A Critical Review
To ensure safety and compliance, explicitly avoid these actions:
-
DO NOT pour this compound or its solutions down any sink, drain, or toilet.[2][4][13]
-
DO NOT dispose of the chemical, its solutions, or contaminated materials in the regular trash.[12]
-
DO NOT allow the chemical or its containers to contaminate soil, water bodies, or animal feed.[7][9]
-
DO NOT reuse empty containers for any purpose, even after rinsing, unless specifically reconditioning them for the same product, which is not applicable in a research setting.[7][9]
By adhering to this structured, evidence-based protocol, you fulfill your professional duty to ensure that the lifecycle of laboratory chemicals is managed with the highest standards of safety and environmental stewardship.
References
- SAFETY DATA SHEET MECOPROP-P PCP 27891. Source: Gowan Company. URL: [Link]
- Safety Data Sheet: mecoprop-P and its salts. Source: Chemos GmbH & Co.KG. URL: [Link]
- MECOPROP-P + 2,4-D - Pesticide Label Search. Source: Health Canada. URL: [Link]
- Mecoprop - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. URL: [Link]
- Safety data sheet - Mecoprop. Source: CPAChem. URL: [Link]
- MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. Source: Greenbook.net. URL: [Link]
- International Chemical Safety Cards (ICSC) - MECOPROP. Source: ICSC. URL: [Link]
- Handbook for Pesticide Disposal by Common Chemical Methods. Source: U.S. Environmental Protection Agency. URL: [Link]
- Mecoprop PubChem CID 7153. Source: PubChem, National Institutes of Health. URL: [Link]
- Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Source: Earth911. URL: [Link]
- Safe Disposal of Herbicides and Pesticides. Source: NEDT.org. URL: [Link]
- Storing and Disposing of Chemicals Safely. Source: Royal Horticultural Society (RHS). URL: [Link]
- Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm M
- Hazardous Materials / Pollution Prevention Program Manager.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Source: U.S. Environmental Protection Agency. URL: [Link]
- Steps in Complying with Regulations for Hazardous Waste. Source: U.S. Environmental Protection Agency. URL: [Link]
- Requirements for Pesticide Disposal. Source: U.S. Environmental Protection Agency. URL: [Link]
- Land and waste permits and regulation: Guide for residents. Source: Minnesota Pollution Control Agency. URL: [Link]
- MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Source: U.S. Environmental Protection Agency. URL: [Link]
- Hazardous Waste Program. Source: Pennsylvania Department of Environmental Protection. URL: [Link]
- Hazardous Waste. Source: Maryland Department of the Environment. URL: [Link]
- Managing Containerized Waste and Uncontainerized Waste Under the MCP. Source: MassDEP. URL: [Link]
Sources
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste [mde.maryland.gov]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. earth911.com [earth911.com]
- 12. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]
- 13. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
Comprehensive Safety and Handling Guide for 2-(4-Methylphenoxy)propanoic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(4-Methylphenoxy)propanoic acid (CAS 22504-83-2). As a professional in a research and development setting, it is imperative to approach this and all chemicals with a thorough understanding of their potential hazards and the necessary precautions to mitigate risks. The following information is synthesized from available safety data and established best practices for laboratory operations.
Understanding the Hazard Profile
This compound is classified as an irritant.[1] While a complete toxicological profile has not been fully established, the primary hazards are irritation to the mucous membranes and upper respiratory tract.[1] Ingestion and inhalation of the compound may be harmful.[1] Due to the potential for unforeseen hazards with substances that are not fully characterized, a cautious approach is warranted. All handling should be conducted with the assumption that the material is more hazardous than currently documented.
Key Hazard Considerations:
-
Irritant: May cause irritation upon contact with skin, eyes, and the respiratory system.[1]
-
Potential for Harm: May be harmful if ingested or inhaled.[1]
-
Incomplete Data: The toxicological properties have not been fully investigated, necessitating a higher level of precaution.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[1] |
| Eyes | Safety goggles | To protect eyes from dust particles and potential splashes.[1] |
| Body | Protective clothing (e.g., laboratory coat) and chemical-resistant boots | To shield skin from accidental spills and contamination.[1] |
| Respiratory | Use only in a chemical fume hood | To prevent inhalation of dust or vapors, which may be harmful and irritating to the respiratory tract.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound in the laboratory will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
During the Experiment:
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
In the event of skin contact, immediately wash the affected area with generous quantities of running water and a non-abrasive soap.[1]
-
Should there be any accidental eye contact, seek medical attention.[1]
-
The following diagram illustrates the standard operational workflow for handling this compound.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is crucial.
Spill Response:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean up, don the appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1]
-
Contain and Collect: Scoop up the solid material or absorb any liquid and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Ventilate the area and wash the spill site after the material has been collected.[1]
-
Personal Decontamination: Wash skin immediately with plenty of water.[1]
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste material in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] This should be done in accordance with federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of the research environment.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
